Enocyanin
Description
Flavylium has been reported in Tradescantia pallida and Callistephus chinensis with data available.
Anthocyanin is a flavonoid that is a glycoside derivative of anthocyanidin. They are water-soluble plant pigments that exhibit bright coloration. Their color is dependent on the pH of the solvent; therefore, these polyphenols are used as pH indicators.
A group of FLAVONOIDS derived from FLAVONOLS, which lack the ketone oxygen at the 4-position. They are glycosylated versions of cyanidin, pelargonidin or delphinidin. The conjugated bonds result in blue, red, and purple colors in flowers of plants.
Properties
IUPAC Name |
2-phenylchromenylium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11O/c1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)16-15/h1-11H/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKFECICNXDNOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=[O+]C3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11O+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60864302 | |
| Record name | 2-Phenyl-1-benzopyran-1-ium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60864302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14051-53-7, 11029-12-2 | |
| Record name | Flavylium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14051-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anthocyanins | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011029122 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anthocyanins, grape | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Anthocyanins, grape | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.480 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Enocyanin: A Technical Guide to Composition and Structural Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enocyanin is a purified anthocyanin extract obtained from the skins of red grapes (Vitis vinifera), a byproduct of the wine and juice industry.[1] It is a complex mixture of bioactive compounds valued for its use as a natural food colorant (E163) and for its potential health benefits, which are largely attributed to its high concentration of polyphenols, particularly anthocyanins.[2] These compounds are potent antioxidants and have been investigated for their roles in cardiovascular health and other physiological processes.[3] This guide provides an in-depth overview of the chemical composition of this compound, detailing the methodologies used for its extraction, purification, and comprehensive structural analysis.
Chemical Composition of this compound
This compound is not a single molecule but a mixture of various anthocyanin pigments. The primary chemical structures are based on six common anthocyanidins (the aglycone core): cyanidin, delphinidin, peonidin, petunidin, malvidin, and pelargonidin.[4][5] In grapes of the Vitis vinifera species, these anthocyanidins are typically found as 3-O-monoglucosides.[1] These structures can be further modified by acylation, where an acyl group (like acetic, coumaric, or caffeic acid) attaches to the sugar moiety, which increases the stability of the anthocyanin molecule.[1][6] Therefore, the composition of this compound includes a diverse profile of non-acylated, acetylated, and coumaroylated anthocyanin glucosides.
Quantitative Composition
The precise quantitative composition of this compound can vary depending on the grape variety, geographical origin, and extraction process. The following table provides a representative profile of individual anthocyanins identified in an extract from Merlot grape marc, a typical source for this compound production.
| Anthocyanin Compound | Concentration (mg/kg of grape marc)[7] |
| Non-Acylated Glucosides | |
| Delphinidin-3-glucoside | 360 |
| Cyanidin-3-glucoside | 463 |
| Petunidin-3-glucoside | 257 |
| Peonidin-3-glucoside | 560 |
| Malvidin-3-glucoside | 585 |
| Acylated Glucosides (Acetyl) | |
| Delphinidin-3-acetylglucoside | 66 |
| Petunidin-3-acetylglucoside | 74 |
| Peonidin-3-acetylglucoside | 99 |
| Malvidin-3-acetylglucoside | 89 |
| Acylated Glucosides (Coumaroyl) | |
| Delphinidin-3-coumaroylglucoside | 37 |
| Cyanidin-3-coumaroylglucoside | 41 |
| Petunidin-3-coumaroylglucoside | 48 |
| Peonidin-3-coumaroylglucoside | 60 |
| Malvidin-3-coumaroylglucoside | 55 |
Experimental Protocols for Analysis
The analysis of this compound involves a multi-step process beginning with extraction from grape skins, followed by purification and detailed structural characterization.
Extraction Methods
The goal of extraction is to efficiently remove anthocyanins from the solid grape skin matrix. The polar nature of anthocyanins makes them soluble in polar solvents.[8]
-
Conventional Solvent Extraction (CSE) : This is the most common method, often employing solvents like methanol or ethanol.[8][9] To improve stability and yield, the solvent is typically acidified (e.g., with 0.1% HCl or formic acid) to maintain the flavylium cation form of the anthocyanins, which is more stable.[8][10]
-
Ultrasound-Assisted Extraction (UAE) : This technique uses high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles disrupts plant cell walls, facilitating the release of intracellular compounds and enhancing mass transport.[8][12]
-
Microwave-Assisted Extraction (MAE) : MAE utilizes microwave energy to heat the solvent and the sample matrix directly.[8] This rapid, localized heating increases the pressure inside the plant cells, leading to cell wall rupture and the release of anthocyanins into the solvent.[8]
Purification Techniques
Crude extracts contain not only anthocyanins but also other compounds like sugars, organic acids, and other flavonoids.[1] Purification is necessary to isolate anthocyanins for accurate analysis.
-
Solid-Phase Extraction (SPE) : SPE is widely used for sample cleanup and concentration.
-
Protocol : The crude extract is passed through a C18 Sep-Pak cartridge. The cartridge is first rinsed with acidified water (e.g., 0.01% aqueous HCl) to remove highly polar impurities. The adsorbed anthocyanins are then eluted with an organic solvent like acidified methanol (e.g., 0.1% HCl in methanol).[10][13] The eluent is often evaporated to dryness and redissolved in a suitable solvent for further analysis.[10]
-
-
Counter-Current Chromatography (CCC) : CCC is a liquid-liquid partition chromatography technique that avoids solid stationary phases, reducing the risk of irreversible adsorption of target compounds. It is effective for the separation and purification of anthocyanins from complex natural extracts in large amounts.[11]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) : For obtaining highly pure individual anthocyanin standards, preparative HPLC is the method of choice. It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate specific compounds from the mixture.[10]
Structural Elucidation Methods
Once purified, the anthocyanin fractions are subjected to advanced analytical techniques to determine their precise chemical structures.
-
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) : This is the primary method for separating and quantifying individual anthocyanins.
-
Protocol : Separation is typically achieved on a C18 reverse-phase column.[14] A gradient elution system is used, commonly involving two solvents: Solvent A (e.g., water/formic acid/acetonitrile, 87:10:3 v/v/v) and Solvent B (e.g., water/formic acid/acetonitrile, 40:10:50 v/v/v).[15] The DAD detector records the UV-Vis spectra of each eluting peak; anthocyanins show a characteristic absorbance maximum around 520 nm.[10]
-
-
Mass Spectrometry (MS) : Coupling HPLC to a mass spectrometer (HPLC-MS/MS) provides molecular weight and fragmentation data, which is crucial for identification.[4]
-
Protocol : Electrospray ionization (ESI) is a common interface used to generate ions of the anthocyanin molecules.[4] The mass spectrometer provides the mass-to-charge ratio (m/z) of the parent ion. Tandem MS (MS/MS) involves fragmenting the parent ion to produce a characteristic pattern of daughter ions, which helps identify the aglycone, sugar moieties, and any acyl groups.[14][16]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the definitive method for the unequivocal structural elucidation of novel compounds and for confirming the identity of known ones.[17]
-
Protocol : Purified anthocyanin samples are dissolved in a suitable deuterated solvent (e.g., deuterated methanol with a trace of TFA-d). 1D NMR (¹H NMR) and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are performed. ¹H NMR provides information about the aromatic protons on the aglycone and protons on the sugar and acyl groups.[10][18] 2D NMR experiments reveal connectivity between protons and carbons, allowing for the complete assignment of the structure, including the attachment points of sugar and acyl groups.[17][19]
-
Anthocyanin Stability and Degradation
The stability of this compound is a critical factor for its application and is influenced by numerous factors. Anthocyanins are most stable in acidic conditions (pH < 3) but are susceptible to degradation, which can result in color loss.[1][20]
Key factors influencing anthocyanin degradation include:
-
pH : As pH increases above 3, the red flavylium cation is converted to colorless or unstable forms, leading to degradation.[20][21]
-
Temperature : High temperatures accelerate degradation reactions.[21][22]
-
Oxygen and Light : Exposure to oxygen and light, especially UV light, can lead to oxidative degradation and color fading.[1][21]
-
Enzymatic Activity : Enzymes such as polyphenol oxidases, peroxidases, and β-glucosidases can catalyze the breakdown of anthocyanins.[6][20] The degradation can occur via direct oxidation or through a two-step process involving deglycosylation followed by oxidation.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. cetjournal.it [cetjournal.it]
- 3. Grape skin extract supplier for food supplements [activinside.com]
- 4. Systematic identification and characterization of anthocyanins by HPLC-ESI-MS/MS in common foods in the United States: fruits and berries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anthocyanins: Sources, Structures, Analysis & Applications [metabolomics.creative-proteomics.com]
- 6. Frontiers | Anthocyanin Biosynthesis and Degradation Mechanisms in Solanaceous Vegetables: A Review [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. longdom.org [longdom.org]
- 10. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 11. Alternative Extraction and Downstream Purification Processes for Anthocyanins [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Composition analysis and structural identification of anthocyanins in fruit of waxberry [ideas.repec.org]
- 14. research-groups.usask.ca [research-groups.usask.ca]
- 15. HPLC-Determination of nine major Anthocyanins in red and rosé wines (Type-II) | OIV [oiv.int]
- 16. Structural Analysis and Identity Confirmation of Anthocyanins in Brassica oleracea Extracts by Direct Injection Ion Mobility-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Identification of anthocyanin-flavanol pigments in red wines by NMR and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Anthocyanin stability and degradation in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Advances in the Preparation, Stability, Metabolism, and Physiological Roles of Anthocyanins: A Review [mdpi.com]
Enocyanin biosynthesis pathway in Vitis vinifera
An In-depth Technical Guide to Enocyanin Biosynthesis in Vitis vinifera
For: Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, the coloring matter derived from grape skins, is a complex mixture of anthocyanin pigments. In Vitis vinifera (the common grapevine), these pigments are crucial not only for the quality characteristics of red wine and table grapes, such as color and astringency, but also for their significant antioxidant properties and potential health benefits. Anthocyanins are water-soluble flavonoids synthesized via a specific branch of the phenylpropanoid pathway. Their accumulation in the berry skin is a highly regulated process, commencing at the onset of ripening (véraison) and influenced by a complex interplay of genetic, hormonal, and environmental factors.
This technical guide provides a detailed overview of the core this compound (anthocyanin) biosynthesis pathway in V. vinifera. It covers the key enzymatic steps, quantitative data on pigment accumulation, the intricate regulatory networks that control the pathway, and detailed experimental protocols for the analysis of these compounds and their corresponding gene expression.
The Core Biosynthetic Pathway
The biosynthesis of anthocyanins is a well-characterized extension of the general flavonoid pathway. The process begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions primarily occurring in the cytoplasm. The resulting anthocyanidins are inherently unstable and are subsequently modified by glycosylation, methylation, and acylation to form stable anthocyanins, which are then transported into the vacuole for storage.[1]
The core pathway can be divided into three main stages:
-
Upstream Flavonoid Pathway: Phenylalanine is converted into 4-coumaroyl-CoA, which is the precursor for various flavonoid classes. Chalcone synthase (CHS) catalyzes the first committed step, condensing one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[2] This is then isomerized by chalcone isomerase (CHI) to the flavanone naringenin.
-
Central Pathway to Anthocyanidins: Naringenin is hydroxylated by flavanone 3-hydroxylase (F3H) to produce dihydrokaempferol. The B-ring of this precursor is then hydroxylated by flavonoid 3'-hydroxylase (F3'H) or flavonoid 3',5'-hydroxylase (F3'5'H) to yield dihydroquercetin or dihydromyricetin, respectively.[3] These dihydroflavonols are then reduced by dihydroflavonol 4-reductase (DFR) to their corresponding leucoanthocyanidins, which are finally converted to colored anthocyanidins (cyanidin, delphinidin) by anthocyanidin synthase (ANS), also known as leucoanthocyanidin dioxygenase (LDOX).[1]
-
Tailoring and Modification: The unstable anthocyanidins are stabilized through glycosylation, primarily at the 3-O-position, by UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT).[1] This step is considered a critical control point. Subsequent modifications include methylation by O-methyltransferase (OMT) to produce peonidin, petunidin, and malvidin derivatives, and acylation with acetyl or coumaroyl groups by acyltransferases (ACT).[4]
Caption: Core enzymatic steps in the Vitis vinifera anthocyanin biosynthesis pathway.
Quantitative Data Presentation
The concentration and composition of anthocyanins vary significantly among V. vinifera cultivars, which accounts for the vast diversity in grape and wine color. Malvidin-3-O-glucoside is often the most prevalent anthocyanin in red grape varieties.[5]
Table 1: Individual Anthocyanin Content in Select Vitis vinifera and Hybrid Varieties (mg/100g Fresh Weight) Data summarized from Nile et al., 2015.[6]
| Variety | Malvidin-3-glucoside | Delphinidin-3-glucoside | Peonidin-3-glucoside | Cyanidin-3-glucoside | Petunidin-3-glucoside | Total Anthocyanins |
| Catawba | 45.3 | 456.8 | 34.2 | 78.3 | 56.8 | 716.4 |
| Ruby Seedless | 76.8 | 387.6 | 45.1 | 54.3 | 45.7 | 634.5 |
| Campbell Early | 32.8 | 354.7 | 56.7 | 87.4 | 55.5 | 611.1 |
| Hongiseul | 87.6 | 234.5 | 65.4 | 89.5 | 61.3 | 564.3 |
| Flouxa | 65.7 | 187.9 | 74.5 | 65.4 | 65.9 | 501.4 |
| Vidal Black | 45.6 | 85.4 | 23.4 | 32.5 | 12.6 | 181.2 |
Enzyme kinetics provide insight into the efficiency and substrate preference of the pathway's enzymes. The anthocyanin O-methyltransferase (AOMT), for instance, shows activity on multiple anthocyanidin and flavonol substrates.
Table 2: In Vitro Kinetic Parameters of Recombinant Vitis vinifera AOMT Enzyme Data from Lücker et al., 2009.[4]
| Substrate | Km (µM) |
| Cyanidin 3-O-glucoside | 20 ± 2 |
| Delphinidin 3-O-glucoside | 30 ± 5 |
| Quercetin 3-O-glucoside | 75 ± 15 |
| Quercetin (aglycone) | 40 ± 10 |
| Myricetin (aglycone) | 25 ± 5 |
Regulation of this compound Biosynthesis
The synthesis of anthocyanins is tightly controlled at the transcriptional level by a combination of regulatory proteins, which are in turn influenced by hormonal and environmental signals.
Transcriptional Control: The MBW Complex
The expression of late-stage structural genes in the pathway, particularly UFGT, is controlled by a protein complex known as the MBW complex.[7] This complex consists of three types of transcription factors:
-
R2R3-MYB: Proteins like VvMYBA1 and VvMYBA2 are the primary determinants of color. They specifically activate the promoters of anthocyanin biosynthetic genes.[8]
-
basic Helix-Loop-Helix (bHLH): These proteins act as co-regulators with MYB factors.
-
WD40-repeat proteins: These provide a structural scaffold for the complex.
The coordinated expression of these regulatory genes at véraison initiates the transcription of structural genes, leading to pigment accumulation.
Caption: Transcriptional control of anthocyanin biosynthesis by the MBW complex.
Hormonal and Environmental Signaling
Phytohormones and abiotic stresses are major external regulators of the anthocyanin pathway.
-
Abscisic Acid (ABA): ABA is a key hormone that accumulates at véraison and is recognized as a primary trigger for ripening and color development.[9][10][11] Exogenous application of ABA can advance color accumulation.[12] The ABA signaling cascade involves PYR/PYL/RCAR receptors, which, upon ABA binding, inhibit PP2C phosphatases. This de-repression allows SnRK2 kinases to become active and phosphorylate downstream transcription factors (like ABFs), which in turn activate ABA-responsive genes, including those of the anthocyanin pathway.[9][10]
-
Light and Temperature: Both light exposure and low temperatures are known to promote anthocyanin accumulation.[7] These factors act synergistically, upregulating the expression of both regulatory (e.g., VvMYBA1) and structural genes.[7] Conversely, high temperatures and shading can suppress gene expression and reduce pigment content.[7][13]
-
Water Stress: Mild water deficit has been shown to enhance the expression of anthocyanin pathway genes, leading to a higher concentration of pigments in the berry skin.[14] This response is often linked to an increase in ABA levels.
Caption: Simplified ABA signaling pathway influencing anthocyanin biosynthesis in grapes.
Experimental Protocols
Accurate quantification of anthocyanins and the analysis of gene expression are fundamental to studying their biosynthesis. Below are representative protocols for key experimental procedures.
Anthocyanin Extraction from Grape Skins
This protocol describes a standard method for extracting anthocyanins for subsequent HPLC or UPLC-MS analysis.
Protocol 1: Solid-Liquid Extraction Adapted from Cadot et al., 2012 and Benmeziane et al., 2014.[15]
-
Sample Preparation: Manually separate skins from whole berries. Dry the skins in an oven at 50°C until a constant weight is achieved. Grind the dried skins into a fine powder.
-
Extraction:
-
Weigh 2.0 g of dried skin powder into a centrifuge tube.
-
Add 80 mL of an extraction solvent consisting of methanol/water/trifluoroacetic acid (TFA) (80:20:0.05, v/v/v).
-
Agitate on a shaker at 250 rpm for 15 minutes at 25°C.
-
Centrifuge the mixture at 10,000 rpm for 10 minutes at 10°C.
-
Collect the supernatant.
-
Repeat the extraction on the pellet with 50 mL of acetone/water (60:40, v/v).
-
Combine the supernatants.
-
-
Concentration: Filter the combined supernatant through a glass microfiber filter. Dry the filtrate under vacuum at 30°C using a rotary evaporator.
-
Reconstitution: Dissolve the dried extract in 5 mL of methanol. Filter the final solution through a 0.22 or 0.45 µm syringe filter prior to analysis.
Quantification by UPLC-Q-TOF-MS
This protocol provides a high-sensitivity method for both identifying and quantifying individual anthocyanins.
Protocol 2: UPLC-Q-TOF-MS Analysis Adapted from Flamini et al., 2015 and Wang et al., 2022.[16][17][18]
-
Instrumentation: An Ultra-Performance Liquid Chromatography (UPLC) system coupled to a Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column: A reverse-phase column suitable for phenolics, such as a Waters Acquity UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm).
-
Mobile Phase:
-
Solvent A: 1% formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution:
-
A typical gradient might run from 5% B to 25% B over 10-12 minutes, followed by a wash and re-equilibration step. The total run time is often around 18 minutes.
-
Flow rate: 0.3 mL/min.
-
Column Temperature: 35°C.
-
-
MS Conditions:
-
Ionization Mode: Positive ESI.
-
Scan Range: m/z 100–1500.
-
Data Acquisition: MS/MS fragmentation data is acquired to confirm compound identity. Collision energy can be ramped (e.g., 20-60 eV) to obtain detailed fragment spectra.
-
-
Quantification: Identification is based on retention time and accurate mass of the parent and fragment ions compared to authentic standards or a database.[17][18] Quantification is typically performed using an external standard calibration curve for each compound or by using a single marker for multiple components (QAMS method) if standards are unavailable.[16]
Caption: Standard experimental workflow for anthocyanin analysis from grape skins.
Gene Expression Analysis by qRT-PCR
This protocol outlines the steps for quantifying the transcript levels of key biosynthetic and regulatory genes.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) Adapted from Poudel et al., 2021 and Le Maitre et al., 2019.[19][20][21]
-
RNA Extraction: Extract total RNA from grape berry skin tissue using a suitable plant RNA extraction kit or CTAB-based method. Treat with DNase I to remove genomic DNA contamination. Verify RNA quality and integrity using a spectrophotometer (260/280 ratio) and gel electrophoresis.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random primers.
-
Primer Design: Design or obtain validated primers for target genes (CHS, DFR, UFGT, VvMYBA1, etc.) and a stable reference gene (Actin, GAPDH, NAD5).
-
qRT-PCR Reaction:
-
Prepare a reaction mix in a total volume of 20 µL containing:
-
10 µL 2x SYBR Green Master Mix
-
0.4 µL Forward Primer (10 µM)
-
0.4 µL Reverse Primer (10 µM)
-
2 µL diluted cDNA template
-
7.2 µL Nuclease-free water
-
-
-
Thermal Cycling:
-
Initial Denaturation: 95°C for 2-10 minutes.
-
Amplification (40-45 cycles):
-
95°C for 10-15 seconds
-
58-60°C for 10-20 seconds
-
72°C for 20 seconds
-
-
Melt Curve Analysis: Perform a melt curve analysis at the end of the run to verify the specificity of the amplification product.
-
-
Data Analysis: Calculate relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.
Conclusion
The biosynthesis of enocyanins in Vitis vinifera is a complex and highly regulated metabolic pathway that is central to grape quality. The pathway's output is determined by the coordinated expression of numerous structural and regulatory genes, which are fine-tuned by a network of developmental, hormonal, and environmental signals. For researchers and drug development professionals, understanding these mechanisms provides a foundation for manipulating flavonoid content for improved viticultural traits or for the targeted production of bioactive compounds. The protocols and data presented herein offer a technical framework for the robust investigation of this vital pathway. Future research will likely focus on further elucidating the precise signal transduction pathways and the role of epigenetic modifications in regulating grape color.
References
- 1. Biosynthesis of Anthocyanins and Their Regulation in Colored Grapes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. A Novel Cation-Dependent O-Methyltransferase Involved in Anthocyanin Methylation in Grapevine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ctv-jve-journal.org [ctv-jve-journal.org]
- 7. Genetic and Environmental Impacts on the Biosynthesis of Anthocyanins in Grapes [jstage.jst.go.jp]
- 8. academic.oup.com [academic.oup.com]
- 9. Frontiers | Abscisic Acid Is a Major Regulator of Grape Berry Ripening Onset: New Insights into ABA Signaling Network [frontiersin.org]
- 10. Abscisic Acid Is a Major Regulator of Grape Berry Ripening Onset: New Insights into ABA Signaling Network - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Abscisic Acid Is a Major Regulator of Grape Berry Ripening Onset: New Insights into ABA Signaling Network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DSpace [digital.library.adelaide.edu.au]
- 13. mdpi.com [mdpi.com]
- 14. academicjournals.org [academicjournals.org]
- 15. Determination of major anthocyanin pigments and flavonols in red grape skin of some table grape varieties ( Vitis vinifera sp. ) by high-performance liquid chromatography–photodiode array detection (HPLC-DAD) | OENO One [oeno-one.eu]
- 16. mdpi.com [mdpi.com]
- 17. Study of Grape Polyphenols by Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC/QTOF) and Suspect Screening Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Light modulates the transcriptomic accumulation of anthocyanin biosynthetic pathway genes in red and white grapes [kspbtjpb.org]
- 20. researchgate.net [researchgate.net]
- 21. Transcription Factor VvbHLH137 Positively Regulates Anthocyanin Accumulation in Grape (Vitis vinifera) - PMC [pmc.ncbi.nlm.nih.gov]
Enocyanin: A Technical Guide to its Antioxidant Activity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enocyanin, a natural colorant extracted from the peels of black grapes (Vitis vinifera), is a complex mixture of anthocyanins, with malvidin-3-glucoside being the predominant compound.[1] Beyond its application as a food additive (E163), this compound has garnered significant interest within the scientific community for its potent antioxidant properties. This technical guide provides an in-depth overview of the antioxidant activity of this compound, detailing its mechanisms of action, summarizing quantitative data from pertinent studies, and outlining the experimental protocols used for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the fields of nutrition, pharmacology, and drug development.
Composition and Chemical Properties
This compound is a water-soluble pigment belonging to the flavonoid class of compounds.[1] Its chemical composition is primarily a mixture of mono- and di-methylated derivatives of various anthocyanidins. The color of this compound is pH-dependent, appearing reddish in acidic conditions and shifting to bluish in basic environments.[1] The extraction process typically involves the use of acidified water, sometimes with the addition of food-grade ethanol, from the fresh peels of anthocyanin-rich grape cultivars.[1]
Mechanisms of Antioxidant Action
The antioxidant activity of this compound is multifaceted, involving both direct and indirect mechanisms to counteract oxidative stress. These mechanisms are largely attributed to the constituent anthocyanins.
Direct Antioxidant Activity: Free Radical Scavenging
Anthocyanins within this compound can directly neutralize harmful free radicals and reactive oxygen species (ROS). This is achieved through two primary chemical mechanisms:
-
Hydrogen Atom Transfer (HAT): In the HAT mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby stabilizing the radical and terminating the oxidative chain reaction.[2][3]
-
Single Electron Transfer (SET): The SET mechanism involves the transfer of a single electron from the antioxidant to the free radical, which also results in the neutralization of the radical.[2][3]
The specific structural features of anthocyanins, such as the number and position of hydroxyl groups on the B-ring, are crucial for their potent radical scavenging capabilities.[4]
Indirect Antioxidant Activity: Modulation of Cellular Signaling Pathways
This compound exerts its antioxidant effects not only by direct scavenging but also by upregulating the endogenous antioxidant defense systems through the modulation of key cellular signaling pathways.
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a pivotal role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).[5] Upon exposure to oxidative stress or in the presence of activators like anthocyanins, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and detoxification genes, leading to their transcription and the subsequent synthesis of protective enzymes.[6] Studies have shown that anthocyanins can activate the Nrf2-ARE pathway, leading to the increased expression of downstream targets such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[5][7]
Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[8] The activation of NF-κB is associated with inflammatory responses, which are often linked to oxidative stress. Anthocyanins have been shown to inhibit the activation of NF-κB.[8] By suppressing the NF-κB pathway, this compound can reduce the production of pro-inflammatory mediators, thereby mitigating inflammation-associated oxidative damage. The inhibitory effect of anthocyanins on NF-κB is thought to be mediated, in part, by their ability to scavenge ROS, which are known activators of this pathway.[6]
Quantitative Data on Antioxidant Activity
The antioxidant activity of this compound and its primary constituents has been quantified using various in vitro assays. The following tables summarize the available data, providing a comparative overview of their efficacy.
Table 1: IC50 Values for Radical Scavenging Activity
| Compound/Extract | Assay | IC50 Value | Reference |
| Malvidin-3-glucoside | Peroxynitrite Scavenging | 2.9 µM | [1] |
| Grape Skin Extract | DPPH | 20.27 µM | [3] |
| Grape Skin Extract | DPPH | 0.023 mg/mL | [9] |
| Lobi-lobi Fruit Extract | DPPH | 50.01 µg/L | [10] |
| Jamblang Fruit Extract | DPPH | 91.113 µg/L | [10] |
| Malvidin | COX-1 Inhibition | 12.45 ± 0.70 µM | [11] |
| Malvidin-3-glucoside | COX-1 Inhibition | 74.78 ± 0.06 µM | [11] |
| Malvidin | COX-2 Inhibition | 2.76 ± 0.16 µM | [11] |
| Malvidin-3-glucoside | COX-2 Inhibition | 39.92 ± 3.02 µM | [11] |
Table 2: Antioxidant Capacity Expressed as Trolox Equivalents
| Extract/Fraction | Assay | Antioxidant Capacity (µmol TE/g FW) | Reference |
| Grape Skin | DPPH | 31.8 - 38.1 | [2] |
| Grape Skin | ABTS | 51.7 - 59.8 | [2] |
| Grape Skin | FRAP | 1443.5 - 1683.6 | [2] |
| Grape Seed | DPPH | 123.4 - 130.3 | [2] |
| Grape Seed | ABTS | 232.5 - 252.4 | [2] |
| Grape Seed | FRAP | 4058.6 - 4182.0 | [2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments commonly used to assess the antioxidant activity of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[12]
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. The solution should be freshly prepared and protected from light.[12]
-
Sample Preparation: Dissolve the this compound extract in a suitable solvent (e.g., methanol) to obtain a series of concentrations.
-
Reaction: In a 96-well microplate or cuvettes, add a defined volume of each sample dilution to a fixed volume of the DPPH working solution. A control containing only the solvent and DPPH solution is also prepared.[13][14]
-
Incubation: Incubate the reaction mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[13][15]
-
Measurement: Measure the absorbance of the solutions at a wavelength of approximately 517 nm using a spectrophotometer.[12][16]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(
ngcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="inline ng-star-inserted">
–Acontrolngcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="inline ng-star-inserted"> ) /Asamplengcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="inline ng-star-inserted"> ] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.Acontrol
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance.[17]
Protocol:
-
Reagent Preparation: Generate the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[13] Before use, dilute the stock solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[13]
-
Sample Preparation: Prepare a series of dilutions of the this compound extract. A standard antioxidant, such as Trolox, is also prepared in a series of concentrations.
-
Reaction: In a 96-well microplate, add a small volume of the sample or standard to a larger volume of the diluted ABTS•+ solution.[13]
-
Incubation: Incubate the plate in the dark at room temperature for a short period (e.g., 6 minutes).[13]
-
Measurement: Measure the absorbance at 734 nm.[17]
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant capacity can be expressed as Trolox Equivalents (TEAC) by comparing the percentage of inhibition of the sample to that of the Trolox standard curve.[13]
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.[18]
Protocol:
-
Reagent Preparation: Prepare the FRAP reagent fresh by mixing acetate buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[19]
-
Sample and Standard Preparation: Prepare a series of dilutions of the this compound extract. Prepare a standard curve using various concentrations of a known reducing agent, such as FeSO₄·7H₂O.[20]
-
Reaction: In a 96-well microplate, add a small volume of the sample or standard to a larger volume of the pre-warmed FRAP reagent.[20]
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 4-60 minutes).[20]
-
Measurement: Measure the absorbance at approximately 593 nm.[21]
-
Calculation: The antioxidant capacity is determined from the standard curve and expressed as Fe²⁺ equivalents.
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay is a HAT-based method that measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The antioxidant capacity is quantified by measuring the decay of fluorescence over time.[22]
Protocol:
-
Reagent Preparation: Prepare a working solution of the fluorescent probe (e.g., fluorescein) and a solution of a peroxyl radical generator (e.g., AAPH).
-
Sample and Standard Preparation: Prepare dilutions of the this compound extract and a standard antioxidant (e.g., Trolox).
-
Reaction Setup: In a 96-well black microplate, add the fluorescein working solution, followed by the sample or standard. Incubate the plate at 37°C for a period of time (e.g., 30 minutes).[23][24]
-
Initiation of Reaction: Add the free radical initiator solution to each well to start the reaction.[23][24]
-
Measurement: Immediately begin monitoring the fluorescence decay kinetically over a set period (e.g., 60-90 minutes) using a fluorescence microplate reader with appropriate excitation and emission wavelengths.[22]
-
Calculation: The antioxidant capacity is calculated based on the net area under the fluorescence decay curve (AUC) and is typically expressed as Trolox Equivalents.
Conclusion
This compound, a natural extract from grape skins rich in anthocyanins, demonstrates significant antioxidant activity through both direct free radical scavenging and the modulation of key cellular defense pathways, namely the Nrf2-ARE and NF-κB signaling pathways. The quantitative data and detailed experimental protocols provided in this technical guide offer a comprehensive resource for researchers and professionals seeking to further investigate and harness the therapeutic potential of this compound in preventing and mitigating conditions associated with oxidative stress. Further research, including well-designed clinical trials, is warranted to fully elucidate the in vivo efficacy and bioavailability of this compound and its constituent anthocyanins.
References
- 1. Protective Role of Malvidin-3-Glucoside on Peroxynitrite-Induced Damage in Endothelial Cells by Counteracting Reactive Species Formation and Apoptotic Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Total content of phenols and antioxidant activity of grape skins and seeds cabernet sauvignon cultivated in Valle de Guadalupe, Baja California, México | BIO Web of Conferences [bio-conferences.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Anthocyanins inhibit nuclear factor-kappaB activation in monocytes and reduce plasma concentrations of pro-inflammatory mediators in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. media.neliti.com [media.neliti.com]
- 11. Malvidin and Its Mono- and Di-Glucosides Forms: A Study of Combining Both In Vitro and Molecular Docking Studies Focused on Cholinesterase, Butyrylcholinesterase, COX-1 and COX-2 Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. acmeresearchlabs.in [acmeresearchlabs.in]
- 13. benchchem.com [benchchem.com]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. iomcworld.com [iomcworld.com]
- 16. mdpi.com [mdpi.com]
- 17. ABTS Antioxidant Assay Kit: A Comprehensive Guide – American Society for Clinical Nutrition (ASCN) [ascn.org]
- 18. State of the Art of Anthocyanins: Antioxidant Activity, Sources, Bioavailability, and Therapeutic Effect in Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. assaygenie.com [assaygenie.com]
- 21. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 22. mdpi.com [mdpi.com]
- 23. cellbiolabs.com [cellbiolabs.com]
- 24. kamiyabiomedical.com [kamiyabiomedical.com]
The Thermal Degradation of Enocyanin: A Kinetic Perspective for Researchers and Drug Development Professionals
An In-depth Technical Guide
Enocyanin, a commercial anthocyanin extract derived from grape skins (Vitis vinifera), is a potent natural colorant and antioxidant with significant potential in the pharmaceutical and nutraceutical industries. However, its inherent instability, particularly when subjected to thermal stress during processing and storage, presents a considerable challenge to its widespread application. Understanding the kinetics of this compound's thermal degradation is paramount for predicting its stability, optimizing processing parameters, and developing strategies to preserve its bioactivity and color intensity. This technical guide provides a comprehensive overview of the thermal degradation kinetics of this compound, detailing experimental methodologies, presenting key kinetic data, and illustrating the degradation pathway.
Introduction to this compound and its Thermal Stability
This compound is a complex mixture of anthocyanins, primarily composed of the 3-O-glucosides of malvidin, peonidin, petunidin, delphinidin, and cyanidin, often in acylated forms.[1] These compounds are responsible for the vibrant red, purple, and blue colors of many fruits and vegetables and are lauded for their antioxidant properties.[2][3] However, the chemical structure of anthocyanins is susceptible to degradation by various factors, including pH, light, oxygen, and, most notably, temperature.[4][5]
Thermal processing is a common step in the production of many food and pharmaceutical products. Unfortunately, elevated temperatures can lead to the irreversible degradation of this compound, resulting in color loss and a reduction in antioxidant capacity.[6][7] The degradation process involves complex chemical reactions, including hydrolysis, oxidation, and polymerization, which ultimately lead to the formation of colorless or brown compounds.[4][8]
Kinetics of Thermal Degradation
The thermal degradation of anthocyanins, including this compound, is widely reported to follow first-order reaction kinetics.[6][9] This model implies that the rate of degradation is directly proportional to the concentration of the anthocyanins remaining. The key parameters used to describe these kinetics are the rate constant (k), the half-life (t₁/₂), and the activation energy (Ea).
-
Rate Constant (k): This value quantifies the speed of the degradation reaction at a specific temperature. A higher k value indicates a faster degradation rate.
-
Half-life (t₁/₂): This is the time required for the anthocyanin concentration to decrease to half of its initial value. A longer half-life signifies greater stability.[2]
-
Activation Energy (Ea): This parameter, derived from the Arrhenius equation, represents the minimum energy required to initiate the degradation reaction. A higher activation energy suggests that the degradation rate is more sensitive to changes in temperature.[10][11]
The relationship between the rate constant and temperature is described by the Arrhenius equation:
k = A e(-Ea/RT)
Where:
-
k is the rate constant
-
A is the pre-exponential factor
-
Ea is the activation energy
-
R is the universal gas constant (8.314 J/mol·K)
-
T is the absolute temperature in Kelvin
Quantitative Data on Thermal Degradation
The following tables summarize the kinetic parameters for the thermal degradation of anthocyanins from various grape sources, which are representative of this compound. These values have been compiled from multiple studies to provide a comparative overview.
Table 1: Rate Constants (k) for Anthocyanin Thermal Degradation in Grape Extracts
| Temperature (°C) | pH | Rate Constant (k) (min⁻¹) | Source |
| 60 | 3.5 | 0.00197 - 0.00369 | [12] |
| 80 | 3.5 | 0.00470 - 0.01113 | [12] |
| 90 | 3.32 - 3.87 | Varies (variety dependent) | [13] |
| 120 | Not specified | 0.101 (decimal reduction) | [14] |
| 180 | Not specified | 0.010 (decimal reduction) | [14] |
Table 2: Half-life (t₁/₂) of Anthocyanins in Grape Extracts at Various Temperatures
| Temperature (°C) | pH | Half-life (t₁/₂) (hours) | Source |
| 40 | 3.5 | 19.91 | [2] |
| 60 | 3.5 | 13.86 | [2] |
| 80 | 3.5 | 7.44 | [2] |
| 90 | 3.32 - 3.87 | 2.76 - 43.31 (variety dependent) | [13] |
Table 3: Activation Energies (Ea) for the Thermal Degradation of Grape Anthocyanins
| Source Material | Activation Energy (Ea) (kJ/mol) | Reference |
| Black Grape Anthocyanins | 24.16 - 99.77 (range from various studies) | [2] |
| Plum Puree | 37.48 | [10] |
| Grape Juice | 64.89 | [6] |
| Sour Cherry | 42 - 55 | [11] |
| Red Wine Anthocyanins | 40.58 - 56.62 | [12] |
Experimental Protocols for Studying Thermal Degradation Kinetics
The following section outlines a generalized, detailed methodology for determining the thermal degradation kinetics of this compound, based on common practices reported in the literature.[2][15][16]
Sample Preparation
-
This compound Solution: Prepare a stock solution of this compound extract in a suitable buffer system. Acetate or citrate buffers are commonly used to maintain a constant pH, typically within the range of 2.0 to 5.0, as pH significantly influences anthocyanin stability.[16]
-
Concentration: The concentration of the this compound solution should be adjusted to yield an absorbance value within the linear range of the spectrophotometer (typically 0.2-0.8) at the wavelength of maximum absorbance (λmax), which is usually around 520 nm for anthocyanins.
Isothermal Heating Experiment
-
Aliquoting: Dispense equal volumes of the this compound solution into small, sealed containers (e.g., glass vials with screw caps) to prevent evaporation during heating.[16]
-
Heating: Place the vials in a constant temperature water bath or incubator set to the desired experimental temperatures (e.g., 40, 60, 80, 100 °C).[2][15]
-
Sampling: At predetermined time intervals, remove a vial from the heat and immediately cool it in an ice bath to quench the degradation reaction.
-
Analysis: Measure the total monomeric anthocyanin content of the cooled samples.
Quantification of Anthocyanin Content
The pH differential method is a standard and widely used technique for measuring the total monomeric anthocyanin content.[15]
-
Buffer Preparation: Prepare two buffer solutions: potassium chloride buffer (pH 1.0) and sodium acetate buffer (pH 4.5).[15]
-
Sample Dilution: Dilute an aliquot of the this compound sample with the pH 1.0 buffer and another aliquot with the pH 4.5 buffer.
-
Spectrophotometric Measurement: Measure the absorbance of both diluted samples at the λmax (around 520 nm) and at 700 nm (to correct for haze) using a UV-Vis spectrophotometer.
-
Calculation: The total monomeric anthocyanin concentration, expressed as cyanidin-3-glucoside equivalents, is calculated using the following equation:
Total Monomeric Anthocyanins (mg/L) = (A × MW × DF × 1000) / (ε × L)
Where:
-
A = (A₅₂₀nm - A₇₀₀nm)pH 1.0 - (A₅₂₀nm - A₇₀₀nm)pH 4.5
-
MW = Molecular weight of cyanidin-3-glucoside (449.2 g/mol )
-
DF = Dilution factor
-
ε = Molar extinction coefficient of cyanidin-3-glucoside (26,900 L·mol⁻¹·cm⁻¹)
-
L = Path length of the cuvette (1 cm)
-
Kinetic Data Analysis
-
Plotting Data: Plot the natural logarithm of the ratio of anthocyanin concentration at time t (Ct) to the initial concentration (C₀) versus time.
-
Determining the Rate Constant (k): For a first-order reaction, this plot will yield a straight line with a slope equal to -k.
-
Calculating Half-life (t₁/₂): The half-life can be calculated using the equation: t₁/₂ = -ln(0.5) / k.
-
Determining Activation Energy (Ea): Plot the natural logarithm of the rate constants (ln k) versus the reciprocal of the absolute temperature (1/T). The slope of this Arrhenius plot is equal to -Ea/R, from which Ea can be calculated.
Visualizing Experimental and Degradation Pathways
To better illustrate the processes described, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for determining thermal degradation kinetics.
References
- 1. researchgate.net [researchgate.net]
- 2. Improving Thermal and Light Stability of Black Grape Anthocyanins Using Cobalt Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Anthocyanin Biosynthesis and Degradation Mechanisms in Solanaceous Vegetables: A Review [frontiersin.org]
- 4. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Factors affecting the stability of anthocyanins and strategies for improving their stability: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Thermal stability of anthocyanin extract of Hibiscus sabdariffa L. in the presence of beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ftb.com.hr [ftb.com.hr]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. ijstm.inarah.co.id [ijstm.inarah.co.id]
- 16. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Light Stability and Photodegradation Pathways of Enocyanin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the light stability and photodegradation pathways of enocyanin, an anthocyanin-rich extract derived from grape pomace. This compound is widely utilized as a natural colorant in the food and pharmaceutical industries; however, its susceptibility to degradation under light exposure presents a significant challenge.[1][2] This document delves into the quantitative aspects of this compound's stability, details the experimental protocols for its analysis, and elucidates its degradation mechanisms through signaling pathway diagrams.
Factors Influencing this compound Stability
The stability of this compound is not solely dependent on light but is influenced by a combination of intrinsic and extrinsic factors. The primary components of this compound are 3-monoglucosides of cyanidin, peonidin, malvidin, and petunidin, often acylated with organic acids.[1][2][3] The specific composition, particularly the degree of acylation and methoxylation, plays a crucial role in its stability.[4][5]
Key environmental factors affecting this compound stability include:
-
pH: this compound exhibits its highest stability in acidic conditions (pH < 3), where the flavylium cation, the most colored form of anthocyanins, is predominant.[2][4][6] As the pH increases, the flavylium cation undergoes hydration to form a colorless carbinol pseudobase and chalcone, leading to color loss.[4][7]
-
Temperature: Elevated temperatures accelerate the degradation of this compound, often in conjunction with light and oxygen.[4][8] Thermal degradation can lead to the opening of the pyran ring and subsequent cleavage of the molecule.[8]
-
Oxygen: The presence of oxygen can lead to the oxidative degradation of this compound, a process that is often photo-sensitized.[4]
-
Co-pigmentation: The presence of other colorless compounds, such as flavonoids, phenolic acids, and metal ions, can enhance the stability of this compound through co-pigmentation.[4][5][9] This process involves the formation of molecular complexes that protect the anthocyanin chromophore from degradation.[5] Acylated anthocyanins can also exhibit intramolecular co-pigmentation, contributing to their enhanced stability.[5]
Quantitative Data on this compound Photodegradation
The photodegradation of this compound and related anthocyanins generally follows first-order or second-order kinetics.[8][10][11] The rate of degradation is significantly influenced by the experimental conditions.
Table 1: Kinetic Data for the Photodegradation of Anthocyanins
| Anthocyanin Source/Type | Light Conditions | Temperature | Solvent/Matrix | Degradation Rate (k) | Half-life (t½) | % Degradation | Reference |
| Blackberry Ethanolic Extract | 3968.30 lx | Room Temp. | Ethanolic Extract | - | 28.20 hours | 76% in 1 week | [10] |
| Blackberry Anthocyanins (Cyanidin-3-glucoside) | Daylight lamp (24h exposure) | 25°C | Aqueous Extract | - | - | 99.85% in 28 days | [12] |
| Blackberry Anthocyanins (Cyanidin-3-glucoside) | Daylight lamp (24h exposure) | 25°C | NADES (CHAC) | - | - | 80.91% in 28 days | [12] |
| Grumixama Anthocyanins | UV light | Not specified | Not specified | 3.748 h⁻¹ | < 10 minutes | - | [13] |
| Grumixama Anthocyanins | Incandescent light | Not specified | Not specified | - | 120 hours | - | [13] |
| Grumixama Anthocyanins | Fluorescent light | Not specified | Not specified | - | 120 hours | - | [13] |
| Hibiscus sabdariffa Anthocyanins | 20 W light | Not specified | HCl extract | - | - | 34% in 10 days | [14] |
| Hibiscus sabdariffa Anthocyanins | Darkness | Not specified | HCl extract | - | - | 32% in 10 days | [14] |
*NADES (Natural Deep Eutectic Solvent); CHAC (Choline chloride-acetic acid)
Experimental Protocols for Stability Testing
The assessment of this compound's light stability involves a series of well-defined experimental protocols.
-
Extraction: this compound is typically extracted from grape pomace using acidified solvents, such as ethanol or methanol containing a small amount of a weak acid like formic or acetic acid, to maintain the stability of the flavylium cation.[15][16]
-
Purification (Optional): The crude extract can be purified using techniques like solid-phase extraction (SPE) to remove interfering substances.
-
Sample Dilution: The this compound solution is diluted to a specific concentration in a buffer solution of a desired pH.
-
Light Exposure: The samples are exposed to a controlled light source (e.g., UV lamp, daylight lamp, or a light chamber) for a defined period. Control samples are kept in the dark to differentiate between photodegradation and thermal degradation.[10][14][17]
-
UV-Vis Spectrophotometry: This technique is used to determine the total monomeric anthocyanin content using the pH differential method.[17][18] Absorbance is measured at the wavelength of maximum absorption (around 520 nm) and at 700 nm at pH 1.0 and 4.5. The degradation is monitored by the decrease in absorbance over time.
-
High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD): HPLC is employed to separate and quantify individual anthocyanins in the this compound extract.[11][17] A C18 column is commonly used with a gradient elution of an acidified aqueous mobile phase and an organic solvent like acetonitrile.[11][19] DAD allows for the monitoring of the chromatogram at multiple wavelengths, which is useful for identifying and quantifying different anthocyanins based on their spectral characteristics.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful tool for identifying the degradation products of this compound.[3][20][21][22] After separation by LC, the compounds are ionized and their mass-to-charge ratio is determined. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that help in the structural elucidation of the parent anthocyanins and their degradation products.[20][21]
Photodegradation Pathways of this compound
The photodegradation of this compound involves a series of complex chemical reactions initiated by the absorption of light, particularly UV radiation.[6][7] The flavylium cation, upon light absorption, can be excited to a higher energy state, making it more susceptible to reactions.
The primary degradation pathway involves the hydration of the flavylium cation to form a colorless carbinol pseudobase. This is in equilibrium with the chalcone form, which can undergo further degradation.[7] Prolonged exposure to light can lead to the cleavage of the C-ring, resulting in the formation of smaller phenolic compounds, such as phenolic acids and aldehydes.[23]
Another proposed mechanism involves the direct photo-oxidation of the anthocyanin molecule, leading to the formation of various degradation products. The exact pathway can be influenced by the presence of photosensitizers and the specific anthocyanin structure.
Strategies for Enhancing this compound Stability
Given the inherent instability of this compound, several strategies can be employed to mitigate its degradation in various applications:
-
pH Control: Maintaining a low pH environment is the most effective way to preserve the color and stability of this compound.[2][4]
-
Co-pigmentation: The addition of co-pigments, such as other flavonoids or phenolic compounds, can significantly enhance color stability.[4][5]
-
Encapsulation: Microencapsulation techniques can be used to create a protective barrier around the this compound molecules, shielding them from light, oxygen, and other degrading factors.
-
Use of Antioxidants: The addition of antioxidants, such as ascorbic acid (with caution, as it can also accelerate degradation under certain conditions), can help to quench free radicals and inhibit oxidative degradation.[4][24]
-
Light Protection: The use of opaque or UV-protective packaging is crucial for products containing this compound to prevent photodegradation during storage and handling.[6]
Conclusion
The light stability of this compound is a multifaceted issue governed by its chemical structure and a host of environmental factors. A thorough understanding of its photodegradation kinetics and pathways is essential for its effective application in the food, pharmaceutical, and other industries. By implementing appropriate stabilization strategies, the integrity and vibrant color of this compound can be preserved, ensuring the quality and efficacy of the final products. Further research focusing on the identification of specific degradation products under various light conditions using advanced analytical techniques will provide deeper insights into the complex degradation mechanisms of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of the colour stability of enocyanines | OENO One [oeno-one.eu]
- 3. Liquid Chromatography–High-Resolution Mass Spectrometry (LC-HRMS) Profiling of Commercial Enocianina and Evaluation of Their Antioxidant and Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Color stability of commercial anthocyanin-based extracts in relation to the phenolic composition. Protective effects by intra- and intermolecular copigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ftb.com.hr [ftb.com.hr]
- 9. mdpi.com [mdpi.com]
- 10. Effect of Light on Stability of Anthocyanins in Ethanolic Extracts of Rubus fruticosus [scirp.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Stability Kinetics of Anthocyanins of Grumixama Berries (Eugenia brasiliensis Lam.) during Thermal and Light Treatments [mdpi.com]
- 14. scielo.br [scielo.br]
- 15. Up-To-Date Analysis of the Extraction Methods for Anthocyanins: Principles of the Techniques, Optimization, Technical Progress, and Industrial Application - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.aip.org [pubs.aip.org]
- 19. research-groups.usask.ca [research-groups.usask.ca]
- 20. scispace.com [scispace.com]
- 21. Mass spectrometry in the study of anthocyanins and their derivatives: differentiation of Vitis vinifera and hybrid grapes by liquid chromatography/electrospray ionization mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A Review on Chromatography-Mass Spectrometry Applications on Anthocyanin and Ellagitannin Metabolites of Blackberries and Raspberries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Recent Advances in Anthocyanin Analysis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Enocyanin Bioavailability and In Vivo Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enocyanin, a natural food colorant derived from grape skin, is a complex mixture of anthocyanins, primarily glucosides of malvidin, peonidin, delphinidin, petunidin, and cyanidin. Beyond their coloring properties, these anthocyanins are of significant interest for their potential health benefits, including antioxidant and anti-inflammatory effects. However, the therapeutic efficacy of this compound is intrinsically linked to the bioavailability and metabolism of its constituent anthocyanins. This technical guide provides an in-depth overview of the current understanding of this compound bioavailability and its in vivo metabolic fate, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.
Data Presentation: Pharmacokinetics of this compound Anthocyanins and Their Metabolites
The bioavailability of parent anthocyanins from this compound is generally low, with extensive metabolism occurring in the gastrointestinal tract and liver. The following tables summarize key pharmacokinetic parameters from human studies investigating the bioavailability of anthocyanins from various sources, including those found in this compound.
Table 1: Pharmacokinetics of Parent Anthocyanins in Human Plasma
| Anthocyanin | Source | Dose | Cmax (nmol/L) | Tmax (h) | Reference |
| Malvidin-3-O-glucoside | Red Wine | 68 mg | ~1.4 (estimated) | 0.33 | [1] |
| Malvidin-3-O-glucoside | Dealcoholized Red Wine | 58 mg | ~1.0 (estimated) | 0.5 | [1] |
| Malvidin-3-O-glucoside | Red Grape Juice | 117 mg | ~3.0 (estimated) | 0.5 | [1] |
| Cyanidin-3-O-glucoside | ¹³C-labeled | 500 mg | ~11 | 1.8 | [2] |
| Cyanidin Glycosides | Chokeberry Extract | 1.3 g | 197.3 - 986.1 (total anthocyanins and metabolites) | 2.0 | [3] |
Table 2: Urinary Excretion of Anthocyanins and Metabolites in Humans
| Anthocyanin/Metabolite | Source | Dose | Total Excretion (% of dose) | Timeframe | Reference |
| Malvidin-3-O-glucoside | Red Wine/Grape Juice | 58-117 mg | 0.03 - 4.0 | 24 h | [1] |
| Total Anthocyanins | Red Wine | 279.6 mg | 0.18 | Not Specified | [4] |
| Total Anthocyanins | Red Grape Juice | 283.5 mg | 0.23 | Not Specified | [4] |
| ¹³C-labeled Cyanidin-3-glucoside Metabolites | ¹³C-labeled | 500 mg | 5.37 (urine), 6.91 (breath) | 48 h | [[“]] |
| Cyanidin Glycosides & Metabolites | Chokeberry Extract | 1.3 g | 17.9 µmol/L (urine concentration) | 0-5 h | [3] |
Table 3: Pharmacokinetics of Major Anthocyanin Metabolites in Human Plasma
| Metabolite | Parent Compound Source | Dose | Cmax (nmol/L) | Tmax (h) | Reference |
| Hippuric Acid | ¹³C-labeled Cyanidin-3-glucoside | 500 mg | 1962 | ~16 | [2] |
| Ferulic Acid | ¹³C-labeled Cyanidin-3-glucoside | 500 mg | 827 | ~8 | [2] |
| Protocatechuic Acid | ¹³C-labeled Cyanidin-3-glucoside | 500 mg | ~20 | ~4 | [2] |
| Vanillic Acid-sulfate | ¹³C-labeled Cyanidin-3-glucoside | 500 mg | ~50 | ~30 | [2] |
Experimental Protocols
In Vivo Human Bioavailability Study
This protocol outlines a typical design for a human clinical trial to assess the bioavailability of this compound.
-
Study Design: A randomized, crossover study is often employed.
-
Participants: Healthy male and female volunteers (n=10-20), typically aged 18-65, with a BMI < 25 kg/m ². Participants undergo a washout period (e.g., 1-2 weeks) with a diet low in polyphenols.
-
Intervention: Fasting subjects consume a standardized dose of this compound (e.g., grape skin extract in a beverage or capsule).
-
Sample Collection:
-
Blood: Venous blood samples are collected into EDTA-containing tubes at baseline (0 h) and at multiple time points post-ingestion (e.g., 0.5, 1, 2, 4, 6, 8, 24, and 48 h). Plasma is separated by centrifugation and stored at -80°C.
-
Urine: Complete urine collections are performed at baseline and over specified intervals (e.g., 0-4, 4-8, 8-24, 24-48 h). The total volume is recorded, and aliquots are stored at -80°C.
-
-
Sample Analysis: See Protocol 3 for detailed analytical methodology.
In Vitro Gut Microbiota Metabolism Model
This protocol describes an in vitro fermentation model to study the metabolism of this compound by human gut microbiota.
-
Fecal Inoculum Preparation: Fresh fecal samples are collected from healthy human donors who have not taken antibiotics for at least 3 months. The samples are processed under anaerobic conditions (80% N₂, 10% CO₂, 10% H₂) by homogenizing in a sterile, anaerobic phosphate buffer. The resulting slurry is filtered to remove large particulate matter.
-
Fermentation Medium: A basal fermentation medium is prepared containing nutrients that support the growth of gut bacteria. This typically includes peptone, yeast extract, and salts. The medium is sterilized and pre-reduced in an anaerobic chamber.
-
In Vitro Fermentation:
-
A sterile fermentation vessel containing the basal medium is inoculated with the fecal slurry.
-
A solution of this compound extract is added to the vessel.
-
The fermentation is carried out under anaerobic conditions at 37°C for a specified period (e.g., 24-48 hours).
-
Samples are collected from the fermentation broth at various time points (e.g., 0, 2, 4, 8, 12, 24, 48 h).
-
-
Sample Analysis: The collected samples are centrifuged to separate the bacterial pellet and the supernatant. The supernatant is then analyzed for the disappearance of parent anthocyanins and the appearance of microbial metabolites using HPLC-MS/MS (see Protocol 3).
Analytical Method: HPLC-MS/MS for Anthocyanin and Metabolite Quantification
This protocol details a common analytical method for the identification and quantification of anthocyanins and their metabolites in biological samples.
-
Sample Preparation:
-
Plasma/Serum: Protein precipitation is performed by adding acidified acetonitrile to the plasma sample, followed by vortexing and centrifugation. The supernatant is then collected, dried under a stream of nitrogen, and reconstituted in the initial mobile phase. Alternatively, solid-phase extraction (SPE) can be used for sample clean-up and concentration.
-
Urine: A "dilute-and-shoot" approach is often sufficient. The urine sample is centrifuged, and the supernatant is diluted with the initial mobile phase before injection.
-
-
HPLC System:
-
Column: A reversed-phase C18 column (e.g., Synergi RP-Max, 250 x 4.6 mm, 4 µm) is commonly used.
-
Mobile Phase: A gradient elution is typically employed with two solvents:
-
Mobile Phase A: Water with a small percentage of formic acid (e.g., 1%) to maintain an acidic pH and improve peak shape.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program: The gradient starts with a low percentage of mobile phase B, which is gradually increased over the run to elute compounds with increasing hydrophobicity.
-
-
Mass Spectrometry (MS) System:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for anthocyanins.
-
Detection: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each target analyte.
-
-
Quantification: Quantification is achieved by comparing the peak areas of the analytes in the samples to those of a standard curve prepared with authentic standards.
Mandatory Visualizations
Metabolic Pathways and Experimental Workflows
Caption: Overall metabolic pathway of this compound anthocyanins in vivo.
Caption: Experimental workflow for a human in vivo bioavailability study.
Caption: Modulation of key signaling pathways by anthocyanins.[6][7][8][9][10][11][12][13][14][15][16][17][18][19][20]
Conclusion
The bioavailability of this compound is a complex process characterized by low absorption of parent anthocyanins and extensive metabolism by both host enzymes and the gut microbiota. The resulting metabolites, particularly phenolic acids, are found in higher concentrations in the circulation and may be responsible for the observed health benefits. Understanding the pharmacokinetics and metabolic fate of this compound is crucial for designing effective clinical trials and for the development of functional foods and nutraceuticals. Future research should continue to focus on elucidating the specific biological activities of the various anthocyanin metabolites and their mechanisms of action at the molecular level.
References
- 1. Malvidin-3-glucoside bioavailability in humans after ingestion of red wine, dealcoholized red wine and red grape juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pharmacokinetics of anthocyanins and their metabolites in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bioavailability and Biokinetics of Anthocyanins From Red Grape Juice and Red Wine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammatory effect of anthocyanins via modulation of nuclear factor-κB and mitogen-activated protein kinase signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 11. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Critical Review on Anti-Obesity Effects of Anthocyanins Through PI3K/Akt Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. polyphenols-site.com [polyphenols-site.com]
- 17. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Health Benefits and Bioactivity of Enocyanin Extracts
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enocyanin, a natural colorant derived from grape skins (Vitis vinifera), is a complex mixture of anthocyanins and other polyphenols. Historically utilized in the food industry as E163, emerging scientific evidence has illuminated its significant potential as a bioactive agent with a spectrum of health benefits. This technical guide provides a comprehensive overview of the chemical composition, antioxidant and anti-inflammatory properties, and the underlying molecular mechanisms of this compound extracts. It is intended to serve as a resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative bioactivity data, and elucidation of key signaling pathways. The information presented herein is supported by a thorough review of the scientific literature, with a focus on providing actionable data for further research and development.
Chemical Composition of this compound Extracts
This compound is not a single molecule but a rich amalgam of polyphenolic compounds, primarily anthocyanins. The specific composition can vary depending on the grape variety, geographical origin, extraction method, and processing conditions.[1] The predominant anthocyanins found in this compound are the 3-O-monoglucosides of malvidin, delphinidin, petunidin, peonidin, and cyanidin.[2] Malvidin-3-O-glucoside is often the most abundant of these.[2] In addition to the monoglucosides, acylated derivatives with acetic, coumaric, or caffeic acids may also be present in smaller quantities.[2]
Table 1: Anthocyanin Composition in Grape Skin Extracts
| Anthocyanin | Concentration Range (mg/g of skin) | Key References |
| Malvidin-3-O-glucoside | 0.62 - 6.09 | [2] |
| Total Malvidin Derivatives | 1.40 - 7.09 | [2] |
| Peonidin-3-O-glucoside | 0.10 - 1.50 | [3] |
| Petunidin-3-O-glucoside | 0.05 - 1.20 | [3] |
| Delphinidin-3-O-glucoside | 0.02 - 0.80 | [3] |
| Cyanidin-3-O-glucoside | 0.01 - 0.50 | [3] |
Table 2: Total Phenolic Content of Grape Skin and Commercial this compound Extracts
| Extract Type | Total Phenolic Content (mg Gallic Acid Equivalents/g) | Key References |
| Red Grape Skin Flour | 24.16 ± 0.18 | [4] |
| Commercial this compound Extracts | 13 - 25 | [5] |
| Methanolic Grape Skin Extract | 32.23 ± 1.13 | [6] |
Bioactivity and Health Benefits
The health-promoting effects of this compound extracts are largely attributed to their high concentration of polyphenols, which exhibit potent antioxidant and anti-inflammatory properties. These bioactivities are the foundation for a range of potential therapeutic applications.
Antioxidant Activity
Anthocyanins are powerful antioxidants capable of scavenging free radicals and chelating metal ions, thereby mitigating oxidative stress.[7] The antioxidant capacity of this compound extracts has been evaluated using various in vitro assays.
Table 3: In Vitro Antioxidant Activity of Grape Skin and Anthocyanin-Rich Extracts
| Assay | Sample | IC50 / Activity Value | Key References |
| DPPH Radical Scavenging | Tayfi Grape Seed Ethanol Extract | IC50: 30.78 µg/mL | [8] |
| DPPH Radical Scavenging | Kyoho Grape Skin Extract | EC50: Non-linear models recommended for accuracy | [9] |
| ABTS Radical Scavenging | Tayfi Grape Seed Ethanol Extract | IC50: 6.7 µg/mL | [8] |
| ABTS Radical Scavenging | Kyoho Grape Skin Extract | EC50: Non-linear models recommended for accuracy | [9] |
| ORAC | Blueberry (for comparison) | 31.1 µmol TE/g | [10] |
| Cellular Antioxidant Activity (CAA) | Red Grape | Higher than green grape | [11][12] |
Anti-inflammatory Effects
Chronic inflammation is a key driver of many chronic diseases. This compound extracts have demonstrated significant anti-inflammatory activity, primarily through the modulation of key inflammatory signaling pathways. Clinical studies have shown that supplementation with anthocyanin-rich extracts can lead to a reduction in pro-inflammatory biomarkers.
Table 4: Effects of Anthocyanin Supplementation on Inflammatory Markers in Human Clinical Trials
| Inflammatory Marker | Dosage of Anthocyanins | Duration of Intervention | Percentage Change | Key References |
| C-Reactive Protein (CRP) | 320 mg/day | 12 weeks | -175% (in one study) | [13] |
| Tumor Necrosis Factor-alpha (TNF-α) | 20 - 640 mg/day | 2 - 24 weeks | Significant reduction | [14] |
| Interleukin-6 (IL-6) | 320 mg/day | 2 weeks | -18% | [13] |
Molecular Mechanisms of Action: Signaling Pathways
The bioactive compounds in this compound extracts exert their effects by modulating intracellular signaling cascades. The primary pathways implicated in their anti-inflammatory and antioxidant effects are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In an inactive state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Anthocyanins in this compound have been shown to inhibit this pathway, potentially by inhibiting IKK activity, thereby preventing IκBα degradation and the nuclear translocation of NF-κB.
Modulation of the MAPK Signaling Pathway
The MAPK family of proteins, including ERK, JNK, and p38, are key regulators of cellular processes such as inflammation, proliferation, and apoptosis. Overactivation of these pathways can contribute to chronic inflammatory conditions. Anthocyanins have been demonstrated to modulate MAPK signaling by inhibiting the phosphorylation of key kinases in the cascade, such as ERK, JNK, and p38.
Pharmacokinetics
Understanding the absorption, distribution, metabolism, and excretion (ADME) of the bioactive components of this compound is critical for drug development. Anthocyanins are known to have relatively low bioavailability. Following ingestion, they can be absorbed in the stomach and small intestine, with a portion reaching the colon where they are metabolized by the gut microbiota into various phenolic acids.
Table 5: Pharmacokinetic Parameters of Anthocyanins from Red Grape Juice
| Anthocyanin | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Key References |
| Delphinidin-3-O-glucoside | 1.8 ± 1.1 | 1.0 ± 0.4 | 3.2 ± 1.9 | 2.1 ± 0.8 | [15] |
| Cyanidin-3-O-glucoside | 0.9 ± 0.5 | 1.1 ± 0.5 | 1.5 ± 0.8 | 2.2 ± 0.7 | [15] |
| Petunidin-3-O-glucoside | 1.5 ± 0.9 | 1.0 ± 0.4 | 2.7 ± 1.6 | 2.1 ± 0.8 | [15] |
| Peonidin-3-O-glucoside | 3.1 ± 1.8 | 1.1 ± 0.5 | 5.5 ± 3.2 | 2.2 ± 0.7 | [15] |
| Malvidin-3-O-glucoside | 4.9 ± 2.8 | 1.1 ± 0.5 | 8.7 ± 5.0 | 2.2 ± 0.7 | [15] |
Clinical Evidence
Several clinical trials have investigated the health benefits of grape-derived extracts rich in anthocyanins, providing evidence for their potential therapeutic applications.
Table 6: Summary of Clinical Trials on Grape Skin and Anthocyanin-Rich Extracts
| Study Focus | Intervention | Duration | Key Findings | Key References |
| Cognitive Function | 250 mg/day Vitis vinifera extract | 12 weeks | Significant improvement in MMSE scores and reduction in depression and anxiety scores. | [16] |
| Cognitive Function | 320 mg/day grape seed procyanidins | 6 months | No significant improvement in cognitive function in subjects with mild cognitive impairment. | [2] |
| Cardiovascular Health | 320 mg/day purified anthocyanins | 12 weeks | Significant decrease in LDL cholesterol. | [17] |
| Cardiovascular Health | Anthocyanin-rich extracts | Varied | Reduction in blood pressure in some studies. | [18] |
| Inflammatory Markers | 20 - 640 mg/day purified anthocyanins | 2 - 24 weeks | Significant decrease in serum levels of CRP, TNF-α, and IL-6. | [14][19] |
Detailed Experimental Protocols
Extraction of Anthocyanins from Grape Skins and HPLC Analysis
This protocol outlines a typical procedure for the extraction and quantification of anthocyanins from grape skins.
Methodology:
-
Sample Preparation: Freeze-dry grape skins and grind them into a fine powder.
-
Extraction: Macerate the grape skin powder in an acidified methanol solution (e.g., methanol/water/trifluoroacetic acid, 80:20:0.05, v/v/v) for 24 hours at 4°C in the dark.[12]
-
Purification: Centrifuge the mixture to pellet the solid material. Filter the supernatant through a 0.45 µm filter.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure at a temperature below 40°C.
-
Sample for Analysis: Reconstitute the dried extract in a suitable solvent, such as the initial mobile phase for HPLC.
-
HPLC-DAD Analysis: Inject the sample into an HPLC system equipped with a C18 column and a diode-array detector. Use a gradient elution with a mobile phase consisting of acidified water and an organic solvent (e.g., acetonitrile). Monitor the eluate at 520 nm for anthocyanin detection.[20]
-
Quantification: Identify and quantify individual anthocyanins by comparing their retention times and spectral data with those of authentic standards.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Methodology:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Sample Preparation: Prepare a series of dilutions of the this compound extract in methanol.
-
Reaction: In a 96-well plate, add a fixed volume of the DPPH solution to each well, followed by the addition of the different concentrations of the extract. Include a control with methanol instead of the extract.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
-
IC50 Determination: Plot the percentage of inhibition against the extract concentration to determine the IC50 value (the concentration of the extract required to scavenge 50% of the DPPH radicals).
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.
Methodology:
-
Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Working Solution: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of dilutions of the this compound extract.
-
Reaction: Add a small volume of the extract dilution to a fixed volume of the ABTS•+ working solution.
-
Measurement: After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and the Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the results to a standard curve of Trolox.
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay provides a more biologically relevant measure of antioxidant activity, as it accounts for cellular uptake and metabolism.
Methodology:
-
Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well microplate and grow to confluence.
-
Loading with Probe: Wash the cells with phosphate-buffered saline (PBS) and incubate with 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH.
-
Treatment: Treat the cells with various concentrations of the this compound extract for a specified period.
-
Induction of Oxidative Stress: Induce oxidative stress by adding a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).
-
Measurement: Measure the fluorescence of the oxidized probe, dichlorofluorescein (DCF), at regular intervals using a fluorescence plate reader.
-
Calculation: Calculate the CAA value by determining the area under the fluorescence curve and comparing it to a standard antioxidant, such as quercetin. The results are typically expressed as micromoles of quercetin equivalents.[11][12]
Conclusion and Future Directions
This compound extracts represent a promising source of bioactive compounds with significant antioxidant and anti-inflammatory properties. The data compiled in this technical guide underscores their potential for applications in the prevention and management of chronic diseases. The detailed experimental protocols and elucidated signaling pathways provide a solid foundation for further research into their therapeutic efficacy. Future investigations should focus on well-designed clinical trials with standardized this compound extracts to establish clear dose-response relationships and to explore their synergistic effects with other therapeutic agents. Furthermore, a deeper understanding of the metabolism and bioavailability of the complex mixture of compounds within this compound will be crucial for optimizing its therapeutic potential. The continued exploration of this compound's bioactivity holds promise for the development of novel, natural-based therapies for a range of human diseases.
References
- 1. Grape seed polyphenol extract and cognitive function in healthy young adults: a randomised, placebo-controlled, parallel-groups acute-on-chronic trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of grape seed procyanidins extract on cognitive function in elderly people with mild cognitive impairment: A randomized, double-blind, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]
- 7. prezi.com [prezi.com]
- 8. researchgate.net [researchgate.net]
- 9. In vitro antioxidant activity of Kyoho grape extracts in DPPH and ABTS assays: Estimation methods for EC50 using advanced statistical programs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. examine.com [examine.com]
- 12. Determination of major anthocyanin pigments and flavonols in red grape skin of some table grape varieties ( Vitis vinifera sp. ) by high-performance liquid chromatography–photodiode array detection (HPLC-DAD) | OENO One [oeno-one.eu]
- 13. researchgate.net [researchgate.net]
- 14. examine.com [examine.com]
- 15. researchgate.net [researchgate.net]
- 16. A Randomized, Double-Blinded, Clinical Trial on Effects of a Vitis vinifera Extract on Cognitive Function in Healthy Older Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anthocyanins, Anthocyanin-Rich Berries, and Cardiovascular Risks: Systematic Review and Meta-Analysis of 44 Randomized Controlled Trials and 15 Prospective Cohort Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anthocyanin Effects on Vascular and Endothelial Health: Evidence from Clinical Trials and Role of Gut Microbiota Metabolites | MDPI [mdpi.com]
- 19. Effects of purified anthocyanins supplementation on serum concentration of inflammatory mediators: A systematic review and dose-response meta-analysis on randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. agriculturejournals.cz [agriculturejournals.cz]
Enocyanin's Effect on Cellular Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enocyanin, a natural food colorant derived from grape skins, is a potent source of anthocyanins. These polyphenolic compounds are increasingly recognized for their significant biological activities, extending beyond their vibrant pigmentation. Emerging research indicates that this compound and its constituent anthocyanins can modulate a multitude of cellular signaling pathways implicated in oxidative stress, inflammation, cell proliferation, and apoptosis. This technical guide provides an in-depth exploration of the core mechanisms through which this compound exerts its effects, offering valuable insights for researchers and professionals in drug development and cellular biology. The information presented herein is primarily based on studies of grape skin extracts and purified anthocyanins, which serve as a proxy for the biological activities of this compound.
Modulation of Oxidative Stress and the Nrf2/ARE Pathway
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a key factor in the pathogenesis of numerous diseases. This compound, rich in antioxidants, plays a crucial role in mitigating oxidative stress, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of electrophilic compounds like anthocyanins, Keap1 undergoes a conformational change, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
Quantitative Data: Nrf2 Activation by this compound
| Compound/Extract | Cell Line | Concentration | Fold Increase in Nrf2 Activation (vs. Control) | p-value | Reference |
| This compound | Not Specified | 200 µg/mL | Significant | p < 0.01 | [1] |
| This compound | Not Specified | 250 µg/mL | Significant | p < 0.0001 | [1] |
Experimental Protocol: Nrf2 Activation Assay
A common method to assess Nrf2 activation is through a luciferase reporter assay.
-
Cell Culture and Transfection: Cells (e.g., HepG2) are cultured in an appropriate medium. Cells are then transiently transfected with a plasmid containing the ARE sequence upstream of a luciferase reporter gene.
-
Treatment: After transfection, cells are treated with various concentrations of this compound or grape skin extract for a specified period (e.g., 24 hours).
-
Luciferase Assay: Cells are lysed, and the luciferase activity is measured using a luminometer. The results are typically normalized to total protein concentration.
-
Data Analysis: The fold increase in luciferase activity in treated cells compared to untreated controls is calculated to determine the level of Nrf2 activation.
Signaling Pathway Diagram: Nrf2/ARE Pathway
Caption: this compound activates the Nrf2/ARE pathway to enhance antioxidant defense.
Attenuation of Inflammation via the NF-κB Pathway
Chronic inflammation is a hallmark of many diseases. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, such as cytokines and chemokines.
Studies have shown that anthocyanins from grape skin can inhibit the activation of the NF-κB pathway.[2][3] This is achieved by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of inflammatory mediators.[2]
Experimental Protocol: NF-κB Inhibition Assay (Western Blot)
-
Cell Culture and Treatment: A suitable cell line (e.g., BV2 microglia) is cultured and pre-treated with this compound for 1 hour, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).[2]
-
Protein Extraction: Cytosolic and nuclear protein fractions are isolated from the cells.
-
Western Blotting:
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against NF-κB p65 and IκB-α.
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[2]
-
-
Data Analysis: The intensity of the protein bands is quantified. A decrease in nuclear NF-κB p65 and an increase in cytosolic IκB-α in this compound-treated cells would indicate inhibition of the NF-κB pathway.[2]
Signaling Pathway Diagram: NF-κB Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Anthocyanins Downregulate Lipopolysaccharide-Induced Inflammatory Responses in BV2 Microglial Cells by Suppressing the NF-κB and Akt/MAPKs Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anthocyanins inhibit nuclear factor-kappaB activation in monocytes and reduce plasma concentrations of pro-inflammatory mediators in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
Enocyanin: A Technical Guide to its Potential as a Functional Food Ingredient
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Enocyanin, a natural colorant extracted from grape skins (Vitis vinifera), is a complex mixture of anthocyanins, with malvidin-3-glucoside being a primary component.[1] Traditionally used as a food additive (E163) for its vibrant red to purple hues, which vary with pH, this compound is garnering significant interest for its potential as a functional food ingredient.[1] This is attributed to the potent antioxidant and anti-inflammatory properties of its constituent anthocyanins.[2][3][4][5][6][7][8] This technical guide provides an in-depth overview of this compound, covering its chemical properties, extraction and purification methodologies, stability challenges, and functional potential. It includes detailed experimental protocols for evaluating its bioactivity, quantitative data from various studies, and visualizations of key biological pathways and experimental workflows to support further research and development.
Chemical Properties and Composition
This compound is a water-soluble pigment belonging to the flavonoid class.[1] Its appearance ranges from a dense red-violet liquid to a violet-red fine powder.[1][3][9][10] It is soluble in hydroalcoholic solutions but insoluble in lipid solvents.[1] The primary anthocyanin typically found in this compound from grape skins is malvidin-3-glucoside. However, the exact composition can vary depending on the grape cultivar, extraction methods, and purification processes.[1]
Table 1: General Chemical and Physical Properties of this compound
| Property | Description | References |
| Common Name | This compound, Grape Skin Extract | [1][3] |
| CAS Number | 11029-12-2 | [3][9][10] |
| E Number | E163 | [1] |
| Appearance | Violet-red to dark purple liquid, paste, or powder | [1][9][10] |
| Solubility | Soluble in water, ethanol; Insoluble in oil | [1][10] |
| Primary Components | Mixture of anthocyanins, predominantly malvidin-3-glucoside | [1] |
| pH Dependency | Color is pH-sensitive: reddish in acidic conditions, bluish in basic conditions | [1] |
| Storage | Store protected from light, heat, and humidity at low temperatures (e.g., -20°C) | [1][3] |
Extraction and Purification
The commercial recovery of this compound is typically performed from the by-products of winemaking, primarily grape pomace.[1] The selection of extraction and purification methods is critical to maximize yield while preserving the stability and bioactivity of the anthocyanins.
Extraction Methodologies
Conventional extraction involves the use of acidified organic solvents.[11] However, greener and more efficient techniques are being increasingly adopted.
-
Conventional Solvent Extraction : This method commonly uses ethanol/water or methanol/water mixtures acidified with organic or inorganic acids (e.g., citric, tartaric, formic, or hydrochloric acid) to maintain the stable flavylium cation form of the anthocyanins.[1][12]
-
Pressurized Liquid Extraction (PLE) : PLE utilizes solvents (like ethanol-water mixtures) at elevated temperatures (40-100°C) and pressures to enhance extraction efficiency.[13] This method can significantly improve yields compared to traditional techniques.[13]
-
Ultrasound-Assisted Extraction (UAE) : UAE is recognized as an effective method that can enhance the extraction of anthocyanins from plant matrices.[14][15]
Table 2: Comparison of this compound (Anthocyanin) Extraction Yields
| Extraction Method | Source Material | Conditions | Yield | Reference |
| Pressurized Liquid Extraction (PLE) | Grape Marc | Ethanol-water pH 2 (50% w/w) at 40°C | 9.96 mg malvidin-3-O-glucoside / g dried marc | [13] |
| Heat Reflux Extraction | Fruit Residues of Vaccinium uliginosum | 50% (w/w) ethanol (acidified, pH 3.47) at 50°C for 2h | 100% (relative yield) | [11] |
| Aqueous Two-Phase Extraction | Fruit Residues of Vaccinium uliginosum | 30% (w/w) ethanol / 19% (w/w) (NH4)2SO4 | 92.34% (relative yield) | [11] |
| Conventional Solvent Extraction | Fruit Residues of Vaccinium uliginosum | 50% ethanol solution (pH 3.47) at room temp. | 51.86% (relative yield) | [11] |
Purification Protocols
Crude this compound extracts contain sugars, organic acids, and other phenolic compounds that can compromise stability.[12] Purification is essential for concentrating the anthocyanins and for analytical purposes.
-
Solid-Phase Extraction (SPE) : C18 cartridges are commonly used to remove sugars and other water-soluble impurities. The cartridges are activated with methanol and water, the sample is loaded, and after washing, the anthocyanins are eluted with an acidified organic solvent.[14]
-
Adsorption Chromatography : Macroporous resins like Amberlite XAD-7HP are highly effective for purifying anthocyanins from crude extracts due to their high adsorption and desorption capacities.[12][14]
Stability of this compound
A significant challenge for the application of this compound in functional foods is its inherent instability. Degradation is influenced by several factors, leading to color loss and reduced bioactivity.[16][17][18]
-
pH : Anthocyanins are most stable at low pH values (<3.0).[17] As pH increases, they undergo hydration and transformation into colorless or brownish compounds.[1][17]
-
Temperature : Thermal processing is a major cause of degradation.[19] Studies show that thermal stability is higher in crude extracts compared to purified anthocyanins, likely due to the protective effects of other co-extracted compounds (copigmentation).[17]
-
Oxygen and Light : Exposure to oxygen and UV light accelerates degradation through oxidative and photodegradation mechanisms.[1][20]
Table 3: Factors Affecting this compound (Anthocyanin) Stability
| Factor | Effect on Stability | Mitigation Strategies | References |
| High pH (>3) | Structural transformation, color loss | Maintain acidic environment in food matrix | [17] |
| High Temperature | Accelerated degradation | Use low-temperature processing (e.g., UHT), minimize heat exposure time, utilize copigmentation | [17][19] |
| Oxygen | Oxidation, browning | Vacuum or nitrogen packing, addition of antioxidants (e.g., ascorbic acid, though its effect can be complex) | [1][20] |
| Light | Photodegradation | Opaque packaging | [1][20] |
| Enzymes | Enzymatic degradation (e.g., by polyphenol oxidases) | Pasteurization to inactivate enzymes | [20] |
| Metal Ions | Formation of complexes, can cause color changes | Use of chelating agents | [20] |
Functional Properties and Bioactivity
The health benefits of this compound are primarily linked to the antioxidant and anti-inflammatory activities of its anthocyanin constituents.[2][4][5][7]
Antioxidant Activity
Anthocyanins are potent antioxidants that can neutralize harmful free radicals and reactive oxygen species (ROS).[8][21] This activity is crucial for preventing oxidative stress, a key factor in the development of many chronic diseases.[22]
-
Mechanism of Action : The antioxidant activity of anthocyanins operates through two primary mechanisms:
-
Indirect Antioxidant Effects : Anthocyanins can also exert indirect antioxidant effects by upregulating the expression and activity of endogenous antioxidant enzymes (e.g., superoxide dismutase, glutathione peroxidase) through pathways like the Nrf2 signaling pathway.[21][24]
Anti-inflammatory Properties
Chronic inflammation is another hallmark of many non-communicable diseases. Anthocyanins have demonstrated significant anti-inflammatory effects in both in vitro and in vivo models.[2][7][25]
-
Mechanism of Action : A key mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[25] NF-κB is a transcription factor that controls the expression of many pro-inflammatory genes, including cytokines like TNF-α and IL-6. By inhibiting the activation and nuclear translocation of NF-κB, anthocyanins can suppress the inflammatory response.[25]
Bioavailability and Metabolism
Despite their potent in vitro activity, the bioavailability of anthocyanins is relatively low, estimated to be less than 2%.[26][27]
-
Absorption : Absorption can occur in the stomach and small intestine.[27] The glycoside forms (like malvidin-3-glucoside) can be absorbed intact, but they also undergo extensive first-pass metabolism in the intestinal wall and liver.[27]
-
Metabolism : Intact anthocyanins are rapidly metabolized into various smaller phenolic acids and aldehydes (e.g., protocatechuic acid, 4-hydroxybenzoic acid).[27][28] These metabolites can reach higher concentrations in the plasma than the parent compounds and are believed to contribute significantly to the overall health effects.[27]
-
Excretion : Absorbed anthocyanins and their metabolites are excreted in the bile and urine.[29]
Table 4: Pharmacokinetic Parameters of Anthocyanins from Human and Animal Studies
| Compound/Source | Subject | Dose | Cmax | Tmax | Bioavailability | Reference |
| 13C-Cyanidin-3-glucoside | Human | 500 mg | 5.97 µmol/L (metabolites) | 10.2 h (metabolites) | 12.4% (relative) | [28] |
| Cyanidin-3-glycosides | Human | 721 mg | ~96 nmol/L | 2.8 h | Not specified | [28] |
| General Anthocyanins | Animal | Various | - | 0.5 - 2 h | 0.26 - 1.8% | [27] |
| Purified Anthocyanins | Human (Hypercholesterolemic) | 320 mg | Not specified | Not specified | Not specified | [8] |
Safety and Toxicology
This compound and its constituent anthocyanins are generally recognized as safe for consumption.[8]
-
Acute and Subacute Toxicity : Studies in rats have shown a high safety profile. For cyanidin, a common anthocyanin, the acute LD50 was found to be greater than 300 mg/kg, and a No Observed Adverse Effect Level (NOAEL) was established at 30 mg/kg/day in a 28-day subacute study.[30] Another study on acylated anthocyanin derivatives found an LD50 in mice of >10 g/kg.[31]
-
Mutagenicity : Flavylium class compounds, including cyanidin, have been found to be non-mutagenic in the Ames assay.[32]
-
Clinical Trials : Human trials using anthocyanin-rich extracts have shown them to be well-tolerated with an acceptable safety profile.[33]
Experimental Protocols
Protocol: Determination of Total Monomeric Anthocyanin Content
This protocol is based on the pH differential method, which relies on the structural transformation of anthocyanins with a change in pH, measured spectrophotometrically.
-
Reagent Preparation :
-
Potassium chloride buffer (0.025 M), pH 1.0.
-
Sodium acetate buffer (0.4 M), pH 4.5.
-
-
Sample Preparation :
-
Prepare an this compound extract and dilute it appropriately with the pH 1.0 buffer to obtain an absorbance reading in the linear range of the spectrophotometer.
-
-
Measurement :
-
Take two aliquots of the diluted sample.
-
To the first aliquot, add the pH 1.0 buffer. To the second, add the pH 4.5 buffer.
-
Allow to equilibrate for 15 minutes.
-
Measure the absorbance of both solutions at the wavelength of maximum absorption (λvis-max, typically ~520 nm for this compound) and at 700 nm (to correct for haze).
-
-
Calculation :
-
Calculate the absorbance (A) for the sample: A = (Aλvis-max – A700)pH 1.0 – (Aλvis-max – A700)pH 4.5.
-
Calculate the total monomeric anthocyanin concentration (mg/L): (A × MW × DF × 1000) / (ε × L), where MW is the molecular weight of the predominant anthocyanin (e.g., 493.4 g/mol for cyanidin-3-glucoside), DF is the dilution factor, L is the pathlength (1 cm), and ε is the molar extinction coefficient (e.g., 26,900 L·mol⁻¹·cm⁻¹ for cyanidin-3-glucoside).
-
Protocol: DPPH Radical Scavenging Activity Assay
This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
-
Reagent Preparation :
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a series of dilutions of the this compound extract in methanol.
-
Prepare a standard antioxidant solution (e.g., Trolox) for comparison.
-
-
Procedure :
-
Add 1.0 mL of the DPPH solution to 1.0 mL of each sample dilution (and standard/blank).
-
Vortex the mixture and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm against a methanol blank.
-
-
Calculation :
-
Calculate the percentage of radical scavenging activity: % Inhibition = [(A_control - A_sample) / A_control] × 100, where A_control is the absorbance of the DPPH solution without the sample.
-
Results can be expressed as an IC50 value (the concentration of the extract required to scavenge 50% of the DPPH radicals).
-
Protocol: In Vitro Anti-inflammatory Assay (LPS-induced RAW 264.7 Macrophages)
This protocol assesses the ability of this compound to reduce the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Culture :
-
Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
-
Procedure :
-
Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of this compound extract for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS only).
-
-
Nitric Oxide Measurement (Griess Assay) :
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Analysis :
-
Quantify the nitrite concentration (a stable product of NO) using a sodium nitrite standard curve.
-
Results are expressed as the percentage inhibition of NO production compared to the LPS-only control.
-
Conclusion and Future Directions
This compound presents a compelling opportunity as a multi-functional ingredient in the food and nutraceutical industries. Its dual role as a natural colorant and a source of bioactive anthocyanins with proven antioxidant and anti-inflammatory properties makes it highly attractive.[6][34][35] However, significant challenges remain, primarily concerning its stability during processing and storage and its low bioavailability.
Future research should focus on:
-
Encapsulation Technologies : Developing effective micro- and nano-encapsulation methods to protect anthocyanins from degradation and potentially enhance their bioavailability.[36]
-
Synergistic Formulations : Investigating the synergistic effects of this compound with other food components (e.g., proteins, other phenolics) that may enhance stability and bioactivity.[26]
-
Clinical Trials : Conducting more robust, long-term human clinical trials to substantiate the health benefits of this compound consumption, focusing on specific health outcomes and optimal dosages.[2][25]
By addressing these challenges, the full potential of this compound as a valuable functional food ingredient can be realized, offering a natural solution for both coloring and health enhancement in a wide range of food products.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Anti-Inflammatory and Anticancer Effects of Anthocyanins in In Vitro and In Vivo Studies | MDPI [mdpi.com]
- 3. Cas 11029-12-2,this compound | lookchem [lookchem.com]
- 4. Anthocyanins: A Comprehensive Review of Their Chemical Properties and Health Effects on Cardiovascular and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory and Anticancer Effects of Anthocyanins in In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Food Applications and Physiological Effects of Anthocyanins as Functional Food Ingredients | Semantic Scholar [semanticscholar.org]
- 7. Anti-Inflammatory and Anticancer Effects of Anthocyanins in In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anthocyanin: Foods, Benefits, Side Effects, and Supplements [healthline.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. This compound | 11029-12-2 [chemicalbook.com]
- 11. longdom.org [longdom.org]
- 12. Anthocyanin Extraction, Purification & Quantification - Creative Proteomics [creative-proteomics.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Updated insights into anthocyanin stability behavior from bases to cases: Why and why not anthocyanins lose during food processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. taylorfrancis.com [taylorfrancis.com]
- 21. researchgate.net [researchgate.net]
- 22. State of the Art of Anthocyanins: Antioxidant Activity, Sources, Bioavailability, and Therapeutic Effect in Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Anthocyanins: From the Field to the Antioxidants in the Body - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Targeting Inflammation by Anthocyanins as the Novel Therapeutic Potential for Chronic Diseases: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Anthocyanins: Metabolic Digestion, Bioavailability, Therapeutic Effects, Current Pharmaceutical/Industrial Use, and Innovation Potential [mdpi.com]
- 27. research-groups.usask.ca [research-groups.usask.ca]
- 28. Bioavailability and molecular activities of anthocyanins as modulators of endothelial function - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. Assessment of oral toxicity and safety profile of cyanidin: acute and subacute studies on anthocyanin - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Investigation of acute, subacute and subchronic toxicities of anthocyanin derived acylation reaction products and evaluation of their antioxidant activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. 525. Anthocyanins (WHO Food Additives Series 17) [inchem.org]
- 33. Efficacy and Safety of Anthocyanin-Rich Extract in Patients with Ulcerative Colitis: A Randomized Controlled Trial [mdpi.com]
- 34. (PDF) Food Applications and Physiological Effects of Anthocyanins as Functional Food Ingredients (2010) | Jaclyn Shipp | 196 Citations [scispace.com]
- 35. Food Applications and Physiological Effects of Anthocyanins as Functional Food Ingredients [benthamopenarchives.com]
- 36. Exploring the Integration of Anthocyanins with Functional Materials in Smart Food Packaging: From Stabilization to Application | MDPI [mdpi.com]
Methodological & Application
Application Notes and Protocols for Enocyanin Extraction from Grape Pomace
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enocyanin, a complex mixture of anthocyanins and other polyphenols extracted from grape pomace, is a potent natural colorant with significant therapeutic potential. The primary bioactive components, including malvidin-3-O-glucoside, are of increasing interest in the pharmaceutical and nutraceutical industries for their antioxidant, anti-inflammatory, and potential anti-cancer properties. This document provides detailed application notes and protocols for various methods of this compound extraction from grape pomace, a major byproduct of the winemaking industry. The information is intended to guide researchers and professionals in the efficient and effective isolation of these valuable compounds for further study and application in drug development.
Data Presentation: Comparison of Extraction Methods
The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound. The following tables summarize quantitative data from various studies, offering a comparative overview of different extraction techniques.
Table 1: Conventional Solvent Extraction Parameters and Yields
| Solvent System | Temperature (°C) | Time | Solid-to-Liquid Ratio | Total Anthocyanin Yield | Reference |
| 70% Methanol-water, pH 0.7 | 45 | 24 hours | 0.03 g/mL | Not specified, used as a baseline for maximum extraction | [1] |
| 70% Ethanol, 3.5% HCl | 60 | Not specified | ~1:40 | Total Phenols: 44.93 mg GAE/g | [2][3] |
| 50% Ethanol | 50 | 2 hours | Not specified | 148.51 mg/100g FW | [4] |
| Acidified Ethanol (70% Ethanol + 2% Lactic Acid) | Not specified | Not specified | Not specified | Total Phenols: 2473.03 mg GAE/100g | [5] |
Table 2: Ultrasound-Assisted Extraction (UAE) Parameters and Yields
| Solvent System | Temperature (°C) | Time (min) | Power (W) | Total Anthocyanin Yield | Reference |
| 50% Ethanol | 50 | 5 | Not specified | 1.094 kg/hL (Productivity) | [6][7] |
| Acidified Water | Not specified | Not specified | Not specified | Not specified | [8] |
| General | Up to 75 | Not specified | Not specified | Stable, no degradation | [9] |
Table 3: Microwave-Assisted Extraction (MAE) Parameters and Yields
| Solvent System | Temperature (°C) | Time (min) | Power (W) | Total Anthocyanin Yield | Reference |
| 40% Methanol in water | 100 | 5 | 500 | Not specified, significant time reduction | [10] |
| 50% Methanol | 50 | 20 | 100 | Not specified | [11] |
| 62.7% Methanol | 60 | 2-16 | Not specified | Optimal for total phenolics | [12][13] |
Table 4: Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE) Parameters and Yields
| Solvent System | Temperature (°C) | Pressure (MPa) | Cycles | Total Anthocyanin Yield | Reference |
| 50% Ethanol | 100 | 6.8 | 1 | 455 mg/100g DW | [14][15] |
| 70% Ethanol | 100 | 6.8 | 1 | 463 mg/100g DW | [14][15] |
| 40% Ethanol | 40-85 | 10.35 | Not specified | 3.99 mg/g DW | [16][17] |
| 54% Ethanol | 113 | Not specified | 3 | Total Polyphenols: 50.03 mg GAE/g DW | [18][19] |
Table 5: Supercritical Fluid Extraction (SFE) Parameters and Yields
| Co-solvent | Temperature (°C) | Pressure (bar) | Co-solvent Conc. | Total Anthocyanin Yield | Reference |
| Ethanol | 95 | 100 | Not specified | 1932.1 mg/kg DM (Total Monomeric Anthocyanins) | [20] |
| Methanol | 60 | 100 | 20.15% (molar) | Optimal yield observed | [21] |
| Ethanol | 55 | 100 | 20% | Anthocyanins detected | [22] |
Table 6: Enzyme-Assisted Extraction (EAE) Parameters and Yields
| Enzyme(s) | Temperature (°C) | Time (min) | pH | Total Polyphenol Yield | Reference |
| Tannase (0.75 U/mL) + Cellulase (40 U/mL) | 20 | 15 | Not specified | 38.49 mg GAE/g DW | [18][19] |
| Pectinase, Cellulase, Hemicellulase | Not specified | 60 | Not specified | Enhanced release with subsequent sonication | [23] |
| Cellubrix®, Viscozyme®, Neutrase® | Not specified | 60-120 | Not specified | 2.6-2.8 g/Kg of dry raw material |
Experimental Protocols
The following protocols provide detailed methodologies for the key extraction techniques.
Conventional Solvent Extraction (CSE)
This method relies on the solubilization of anthocyanins in a suitable solvent, often with the aid of heat and agitation.
Protocol:
-
Sample Preparation: Dry the grape pomace at 40-50°C to a constant weight and grind it to a fine powder (particle size 1-2 mm).
-
Solvent Preparation: Prepare the extraction solvent. A common and effective solvent is a mixture of 70% ethanol and 30% water, acidified to a pH of 2.0 with hydrochloric acid or lactic acid.[5]
-
Extraction:
-
Solid-Liquid Separation:
-
Separate the solid residue from the liquid extract by vacuum filtration or centrifugation (e.g., 4000 rpm for 15 minutes).
-
Collect the supernatant containing the this compound extract.
-
-
Solvent Removal:
-
Remove the solvent from the extract using a rotary evaporator under vacuum at a temperature not exceeding 40°C to prevent thermal degradation of the anthocyanins.
-
-
Storage: Store the concentrated this compound extract at -20°C in the dark to preserve its stability.
Ultrasound-Assisted Extraction (UAE)
UAE utilizes high-frequency sound waves to induce cavitation, which disrupts cell walls and enhances solvent penetration, leading to increased extraction efficiency and reduced extraction time.
Protocol:
-
Sample and Solvent Preparation: Prepare the dried, powdered grape pomace and the extraction solvent as described in the Conventional Solvent Extraction protocol. An ethanol-water mixture (e.g., 50% ethanol) is often used.[6][7]
-
Ultrasonic Treatment:
-
Place the mixture of grape pomace and solvent in the ultrasonic bath or use an ultrasonic probe.
-
Set the ultrasonic frequency (e.g., 20-40 kHz) and power (e.g., 100-400 W).
-
Maintain the extraction temperature at or below 50°C to avoid degradation. Anthocyanins are generally stable up to 75°C with this method.[9]
-
Sonication time is typically short, ranging from 5 to 30 minutes.[6][7]
-
-
Post-Extraction Processing: Follow steps 4-6 from the Conventional Solvent Extraction protocol for solid-liquid separation, solvent removal, and storage.
Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to heat the solvent and the moisture within the plant material, causing cell rupture and the release of target compounds into the solvent. This method significantly reduces extraction time.
Protocol:
-
Sample and Solvent Preparation: Prepare the dried, powdered grape pomace and the extraction solvent. A common solvent is a mixture of methanol or ethanol and water (e.g., 40% methanol).[10]
-
Microwave Extraction:
-
Post-Extraction Processing: After extraction, allow the vessel to cool before opening. Follow steps 4-6 from the Conventional Solvent Extraction protocol for separation, solvent removal, and storage.
Pressurized Liquid Extraction (PLE)
Also known as Accelerated Solvent Extraction (ASE), PLE uses elevated temperatures and pressures to maintain the solvent in a liquid state, which enhances extraction efficiency and reduces solvent consumption.[16][17]
Protocol:
-
Sample Preparation: Mix the dried, powdered grape pomace with a dispersing agent like diatomaceous earth and pack it into the extraction cell.
-
Solvent Selection: Hydroethanolic solvents (e.g., 50-70% ethanol in water) are effective.[14][15]
-
Extraction Parameters:
-
Collection: The extract is automatically collected in a vial.
-
Post-Extraction Processing: The collected extract can be concentrated using a rotary evaporator. Store the final product at -20°C in the dark.
Supercritical Fluid Extraction (SFE)
SFE utilizes a supercritical fluid, typically carbon dioxide, as the extraction solvent. The properties of the supercritical fluid can be tuned by changing the pressure and temperature. A co-solvent is often required for the extraction of polar compounds like anthocyanins.
Protocol:
-
Sample Preparation: Load the dried and ground grape pomace into the extraction vessel.
-
System Setup:
-
Extraction:
-
Pump supercritical CO2 and the co-solvent through the extraction vessel.
-
The extraction time can range up to 180 minutes.[20]
-
-
Separation and Collection:
-
Depressurize the fluid in a separator, causing the CO2 to return to a gaseous state and the extracted compounds to precipitate.
-
Collect the this compound extract.
-
-
Storage: Store the extract at -20°C in the dark.
Enzyme-Assisted Extraction (EAE)
EAE uses enzymes to break down the plant cell wall, facilitating the release of intracellular contents, including anthocyanins. This method is often used in combination with other techniques.
Protocol:
-
Sample Preparation: Suspend the powdered grape pomace in an aqueous buffer solution.
-
Enzymatic Hydrolysis:
-
Add a specific enzyme or a mixture of enzymes (e.g., cellulase, pectinase, tannase) to the slurry.[18][19] The enzyme concentration should be optimized (e.g., 0.75 U/mL tannase and 40 U/mL cellulase).[18][19]
-
Incubate the mixture at the optimal temperature (e.g., 20°C) and pH for the selected enzymes.
-
The hydrolysis time can range from 15 minutes to several hours.[18][19]
-
-
Enzyme Inactivation: Heat the mixture to inactivate the enzymes (e.g., 90°C for 5 minutes).
-
Extraction: Proceed with a conventional solvent extraction or UAE to recover the released anthocyanins.
-
Post-Extraction Processing: Follow the standard procedures for solid-liquid separation, solvent removal, and storage.
Mandatory Visualizations
Experimental Workflow Diagrams
Caption: Experimental workflows for this compound extraction.
Signaling Pathway Diagram
The therapeutic potential of this compound in drug development, particularly in oncology, is linked to its ability to modulate key signaling pathways involved in cell survival and apoptosis. The PI3K/Akt pathway is a critical regulator of cell proliferation and survival, and its inhibition is a major target in cancer therapy. Anthocyanins, such as malvidin-3-O-glucoside, have been shown to interfere with this pathway and promote apoptosis.
Caption: Proposed mechanism of this compound-induced apoptosis.
References
- 1. Protective role of malvidin-3-glucoside on peroxynitrite-induced damage in endothelial cells by counteracting reactive species formation and apoptotic mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective Effect of Anthocyanins against Neurodegenerative Diseases through the Microbial-Intestinal-Brain Axis: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Natural Dietary Supplementation of Anthocyanins via PI3K/Akt/Nrf2/HO-1 Pathways Mitigate Oxidative Stress, Neurodegeneration, and Memory Impairment in a Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Impaired Expression and Function of Signaling Pathway Enzymes by Anthocyanins: Role on Cancer Prevention and Progression [art.torvergata.it]
- 11. Critical Review on Anti-Obesity Effects of Anthocyanins Through PI3K/Akt Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anthocyanins and their role in cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Action mechanism and cardiovascular effect of anthocyanins: a systematic review of animal and human studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anthocyanins in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Liposomes loaded with polyphenol-rich grape pomace extracts protect from neurodegeneration in a rotenone-based in vitro model of Parkinson's disease - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 17. Blueberry Malvidin-3-galactoside Suppresses Hepatocellular Carcinoma by Regulating Apoptosis, Proliferation, and Metastasis Pathways In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Anthocyanins in Vascular Health and Disease: Mechanisms of Action and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Malvidin-3-O-Glucoside Ameliorates Cadmium-Mediated Cell Dysfunction in the Estradiol Generation of Human Granulosa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Anthocyanins Reduce Cell Invasion and Migration through Akt/mTOR Downregulation and Apoptosis Activation in Triple-Negative Breast Cancer Cells: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Enocyanin Using Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enocyanin, a class of anthocyanins extracted from grape pomace, holds significant promise in the pharmaceutical and nutraceutical industries due to its potent antioxidant properties and potential health benefits.[1][2] The vibrant color and biological activity of this compound are attributed to its primary constituents, which are glycosides of various anthocyanidins such as cyanidin, peonidin, malvidin, and petunidin.[3] However, crude extracts of this compound often contain a complex mixture of sugars, organic acids, tannins, and other flavonoids, necessitating efficient purification techniques to isolate the active compounds.[3][4] Column chromatography is a fundamental and versatile method for the purification of this compound, offering high resolution and scalability.[4][5]
These application notes provide detailed protocols for the purification of this compound using various column chromatography techniques, including adsorption, ion-exchange, and size-exclusion chromatography. The protocols are designed to guide researchers in selecting the appropriate method and optimizing purification parameters to achieve high purity and recovery of this compound.
Factors Affecting this compound Stability During Purification
Enocyanins are sensitive molecules, and their stability is influenced by several factors that must be carefully controlled during the purification process to prevent degradation.[2][3]
-
pH: Anthocyanins are most stable in acidic conditions (pH 1-3).[3][6] At higher pH values, they can undergo structural transformations leading to colorless or degraded forms.[2][7] Therefore, acidified solvents are typically used throughout the purification process.
-
Temperature: Elevated temperatures accelerate the degradation of anthocyanins.[2][8] It is recommended to perform purification steps at room temperature or below, and to minimize exposure to high temperatures during solvent evaporation.[6]
-
Light: Exposure to light, particularly UV light, can lead to the degradation of anthocyanins.[2][6] It is advisable to protect the this compound extracts and fractions from direct light by using amber-colored glassware or by working in a dimly lit environment.
-
Oxygen: The presence of oxygen can promote the oxidative degradation of anthocyanins.[2] While not always practical to eliminate, minimizing air exposure, especially during long processing times, can be beneficial.
-
Enzymes: Crude plant extracts may contain enzymes that can degrade anthocyanins. Proper extraction and handling procedures are necessary to minimize enzymatic activity.
Adsorption Chromatography for this compound Purification
Adsorption chromatography is a widely used technique for the purification of this compound from crude extracts. This method separates molecules based on their differential adsorption to a solid stationary phase. Macroporous resins are commonly employed due to their high adsorption capacity, good selectivity, and ease of regeneration.[4][9]
Protocol 1: Purification of this compound using Macroporous Resin (AB-8)
This protocol describes the purification of this compound from a crude extract using AB-8 macroporous resin.[10]
Materials:
-
Crude this compound extract (dissolved in acidified water, pH 2-3)
-
AB-8 macroporous resin
-
Chromatography column
-
Ethanol
-
Deionized water
-
Hydrochloric acid (HCl) or Formic acid
-
Fraction collector
-
Spectrophotometer or HPLC system for analysis
Procedure:
-
Resin Preparation:
-
Swell the AB-8 resin in ethanol for 24 hours.
-
Wash the resin thoroughly with deionized water to remove any residual ethanol.
-
Pack the chromatography column with the prepared resin.
-
Equilibrate the column by washing with 3-5 bed volumes (BV) of acidified deionized water (pH 2-3).
-
-
Sample Loading:
-
Washing:
-
After loading, wash the column with 2-3 BV of acidified deionized water (pH 2-3) to remove sugars, organic acids, and other highly polar impurities.
-
-
Elution:
-
Elute the adsorbed anthocyanins using a stepwise or gradient elution with increasing concentrations of ethanol in acidified water. A common elution solvent is 60:40 (v/v) ethanol-water.[10]
-
The elution is typically performed at a flow rate of 1.0 mL/min.[10]
-
Collect fractions of the eluate using a fraction collector.
-
-
Analysis and Pooling:
-
Monitor the anthocyanin content in the collected fractions using a spectrophotometer (at ~520 nm) or by HPLC.
-
Pool the fractions containing the purified this compound.
-
-
Solvent Removal:
-
Remove the ethanol from the pooled fractions using a rotary evaporator under vacuum at a temperature below 40°C.
-
The resulting aqueous solution of purified this compound can be freeze-dried for long-term storage.
-
Quantitative Data for Adsorption Chromatography
| Resin Type | Sample Source | Purity Increase (fold) | Recovery Yield (%) | Reference |
| AB-8 | Red Raspberry | 19.1 | 98.84 | [4][10] |
| NKA-9 | Blood Orange | - | - | [4][11] |
| XAD 7HP | Grape Wine Peel Pomace | - | - | [9] |
| M-PVA Magnetic Particles | Grape Pomace | - | 85 (desorption) | [12] |
| HPD-300 | Schisandra chinensis | 6 | 96.5 | [13] |
Ion-Exchange Chromatography for this compound Purification
Ion-exchange chromatography (IEC) separates molecules based on their net charge.[14] Since anthocyanins carry a positive charge at acidic pH, cation-exchange chromatography can be effectively used for their purification.[7] This technique is particularly useful for removing non-charged or negatively charged impurities.
Protocol 2: Cation-Exchange Chromatography of this compound
Materials:
-
Partially purified this compound extract (from which non-polar impurities have been removed)
-
Strong cation-exchange resin (e.g., Dowex 50W-X8)
-
Chromatography column
-
Buffers for equilibration, washing, and elution (e.g., citrate or acetate buffers at different pH and ionic strengths)
-
Hydrochloric acid (HCl)
-
Sodium chloride (NaCl)
-
Fraction collector
-
Spectrophotometer or HPLC system
Procedure:
-
Resin Preparation:
-
Pre-treat the cation-exchange resin according to the manufacturer's instructions. This typically involves washing with acid, base, and then water.
-
Pack the chromatography column with the resin.
-
Equilibrate the column with a low ionic strength acidic buffer (e.g., 0.1 M citrate buffer, pH 2.5).
-
-
Sample Loading:
-
Adjust the pH of the this compound extract to match the equilibration buffer.
-
Load the sample onto the column at a controlled flow rate.
-
-
Washing:
-
Wash the column with the equilibration buffer until the absorbance of the eluate at 280 nm (to monitor for non-anthocyanin phenolics) returns to baseline. This step removes non-charged and weakly bound impurities.
-
-
Elution:
-
Elute the bound anthocyanins by increasing the ionic strength or the pH of the mobile phase.
-
Salt Gradient Elution: Apply a linear or stepwise gradient of NaCl (e.g., 0 to 1.0 M) in the equilibration buffer.
-
pH Gradient Elution: Apply a pH gradient (e.g., from pH 2.5 to 5.0) to decrease the positive charge on the anthocyanins and facilitate their elution.
-
Collect fractions throughout the elution process.
-
-
Analysis and Pooling:
-
Analyze the fractions for anthocyanin content and purity.
-
Pool the fractions containing the desired this compound compounds.
-
-
Desalting:
-
If a high concentration of salt was used for elution, the pooled fractions will need to be desalted. This can be achieved by dialysis, gel filtration chromatography, or by using a reverse-phase C18 cartridge.
-
Size-Exclusion Chromatography for this compound Purification
Size-exclusion chromatography (SEC), also known as gel filtration, separates molecules based on their size (hydrodynamic volume).[15][16] This technique is useful as a final polishing step to separate anthocyanins from other molecules of different sizes, such as polymeric tannins or small sugar molecules.
Protocol 3: Polishing of this compound using Sephadex LH-20
Sephadex LH-20 is a common stationary phase for the separation of flavonoids. It separates molecules based on a combination of size exclusion and adsorption mechanisms.[5]
Materials:
-
Partially purified this compound extract
-
Sephadex LH-20 resin
-
Chromatography column
-
Methanol (or other suitable organic solvent)
-
Acidified water
-
Fraction collector
-
Spectrophotometer or HPLC system
Procedure:
-
Resin Preparation:
-
Swell the Sephadex LH-20 resin in the mobile phase (e.g., methanol) for at least 3 hours.
-
Pack the column with the swollen resin, ensuring a uniform bed.
-
Equilibrate the column by washing with several bed volumes of the mobile phase.
-
-
Sample Loading:
-
Concentrate the partially purified this compound extract and dissolve it in a small volume of the mobile phase.
-
Carefully apply the sample to the top of the column bed.
-
-
Elution:
-
Elute the sample through the column with the mobile phase (isocratic elution). In an aqueous phase, anthocyanins can bind to the Sephadex LH-20, allowing polar impurities like sugars and acids to be washed away with acidified water. The purified anthocyanins can then be eluted with acidified methanol.[5]
-
Collect fractions of the eluate.
-
-
Analysis and Pooling:
-
Monitor the fractions for anthocyanin content and purity.
-
Pool the fractions containing the purified this compound.
-
-
Solvent Removal:
-
Remove the solvent from the pooled fractions using a rotary evaporator.
-
Quantitative Data for Multi-Step Purification
| Purification Steps | Sample Source | Purity Achieved (%) | Reference |
| AB-8 resin followed by Sephadex LH-20 | Red Raspberry | 95.52 (cyanidin-3-glucoside), 94.76 (cyanidin-3-sophoroside) | [4][10] |
| NKA-9 macroporous resin followed by Toyopearl TSK HW-40S | Blood Orange | - | [4][11] |
| HPD-300 resin followed by Bio-Gel P2 gel filtration | Schisandra chinensis | - | [13] |
Experimental Workflow Diagrams
References
- 1. Recent Advances in Anthocyanin Analysis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. energ-en.ro [energ-en.ro]
- 6. scielo.br [scielo.br]
- 7. Adsorption of Anthocyanins by Cation and Anion Exchange Resins with Aromatic and Aliphatic Polymer Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. proceedings.science [proceedings.science]
- 10. researchgate.net [researchgate.net]
- 11. http--journals--caass--org--cn.proxy.hfzk.net.cn [http--journals--caass--org--cn.proxy.hfzk.net.cn]
- 12. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 13. A Continuous Procedure Based on Column Chromatography to Purify Anthocyanins from Schisandra chinensis by a Macroporous Resin plus Gel Filtration Chromatography [mdpi.com]
- 14. Ion-exchange chromatography: Significance and symbolism [wisdomlib.org]
- 15. m.youtube.com [m.youtube.com]
- 16. goldbio.com [goldbio.com]
Application Notes and Protocols for Enocyanin Quantification using HPLC-DAD
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enocyanin, a natural food colorant designated as E163, is an extract derived from the skins of red grapes (Vitis vinifera). Its vibrant red to purple hue is attributed to a complex mixture of anthocyanins.[1][2][3][4][5] These water-soluble pigments belong to the flavonoid class of polyphenols and are widely used in the food and beverage industry.[1][5][6] The primary anthocyanin present in this compound is typically malvidin-3-glucoside, although other significant anthocyanins such as cyanidin, peonidin, petunidin, and their glucosides and acylated derivatives also contribute to its composition.[1][2][4][7] Accurate quantification of the anthocyanin content in this compound is crucial for quality control, standardization, and ensuring consistent product performance.
This document provides a detailed protocol for the quantification of major anthocyanins in this compound preparations using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).
Experimental Protocol
This protocol outlines the necessary steps for sample preparation, chromatographic separation, and quantification of anthocyanins in this compound.
Materials and Reagents
-
This compound sample (liquid or powder)
-
Malvidin-3-glucoside chloride (or cyanidin-3-glucoside chloride as a more accessible standard) analytical standard (>95% purity)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (analytical grade)
-
Trifluoroacetic acid (TFA) (optional, for mobile phase modification)
-
Ultrapure water (18.2 MΩ·cm)
-
Syringe filters (0.45 µm, PTFE or nylon)
Sample Preparation
Proper sample preparation is critical for accurate and reproducible results.
-
Standard Solution Preparation:
-
Accurately weigh approximately 5 mg of the analytical standard (e.g., malvidin-3-glucoside chloride).
-
Dissolve the standard in a known volume (e.g., 10 mL) of acidified methanol (0.1% HCl or formic acid) to obtain a stock solution.
-
Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase A to cover a concentration range of approximately 1 to 200 µg/mL.
-
-
This compound Sample Preparation:
-
For liquid this compound: Accurately dilute a known volume of the this compound sample with acidified methanol (e.g., 1:100 v/v). The dilution factor should be adjusted to ensure the anthocyanin concentrations fall within the calibration curve range.
-
For powdered this compound: Accurately weigh approximately 10 mg of the this compound powder and dissolve it in 10 mL of acidified methanol.
-
Vortex the sample solution for 1 minute to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
-
HPLC-DAD Conditions
The following chromatographic conditions are recommended for the separation and quantification of anthocyanins in this compound.
| Parameter | Specification |
| HPLC System | Agilent 1200 Series or equivalent with a Diode Array Detector |
| Column | C18 reverse-phase column (e.g., Zorbax SB C18, 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 5% Formic acid in ultrapure water |
| Mobile Phase B | Acetonitrile |
| Column Temperature | 40 °C |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 520 nm |
Gradient Elution Program
A gradient elution is necessary to achieve optimal separation of the various anthocyanins present in the this compound extract.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 25 | 70 | 30 |
| 30 | 50 | 50 |
| 35 | 95 | 5 |
| 40 | 95 | 5 |
Quantification and Data Analysis
-
Identification: Identify the individual anthocyanin peaks in the sample chromatogram by comparing their retention times with those of the analytical standards. The major anthocyanins to look for in this compound are the 3-O-glucosides of delphinidin, cyanidin, petunidin, peonidin, and malvidin.[2][4][7]
-
Calibration Curve: Generate a calibration curve by plotting the peak area of the standard against its concentration. A linear regression analysis should yield a correlation coefficient (r²) of >0.99.
-
Quantification: Determine the concentration of individual anthocyanins in the this compound sample by interpolating their peak areas from the calibration curve. If a standard for a specific anthocyanin is not available, its concentration can be estimated using the calibration curve of a related standard (e.g., cyanidin-3-glucoside) and applying a molecular weight correction factor.[1]
-
Concentration (mg/L) = (Peak Area / Slope of Calibration Curve) * Dilution Factor
-
Data Presentation
The quantitative data obtained from the HPLC-DAD analysis should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: HPLC-DAD Chromatographic Conditions and Gradient Program
| Parameter | Specification |
| HPLC System | Agilent 1200 Series or equivalent with DAD |
| Column | C18 reverse-phase, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 5% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-25 min, 5-30% B; 25-30 min, 30-50% B; 30-35 min, 50-5% B; 35-40 min, 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection Wavelength | 520 nm |
| Injection Volume | 20 µL |
Table 2: Method Validation Parameters
| Parameter | Typical Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.06 - 0.12 mg/kg |
| Limit of Quantification (LOQ) | 0.20 - 0.60 mg/kg |
| Precision (RSD%) | < 6.2% (intra-day), < 8.5% (inter-day) |
| Accuracy (Recovery %) | 91.6 - 119% (intra-day), 89.9 - 123% (inter-day) |
Note: The values presented in Table 2 are typical ranges and should be determined for each specific laboratory setup and application.[8]
Table 3: Example Quantification of Anthocyanins in an this compound Sample
| Anthocyanin | Retention Time (min) | Concentration (mg/g of this compound) |
| Delphinidin-3-O-glucoside | xx.x | xx.x |
| Cyanidin-3-O-glucoside | xx.x | xx.x |
| Petunidin-3-O-glucoside | xx.x | xx.x |
| Peonidin-3-O-glucoside | xx.x | xx.x |
| Malvidin-3-O-glucoside | xx.x | xxx.x |
| Total Anthocyanins | xxx.x |
Visualization
Experimental Workflow
Caption: Workflow for HPLC-DAD quantification of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Evaluation of the colour stability of enocyanines | OENO One [oeno-one.eu]
- 3. E163 (Anthocyanins) - Ataman Kimya [atamanchemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. E163 – Anthocyanins | proE.info [proe.info]
- 6. bagnarese.com [bagnarese.com]
- 7. oeno-one.eu [oeno-one.eu]
- 8. Cas 11029-12-2,this compound | lookchem [lookchem.com]
Application Note and Protocol: Spectrophotometric Analysis of Total Anthocyanin Content in Enocyanin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enocyanin, a natural food colorant extracted from grape skins, is rich in anthocyanins, a class of flavonoids known for their antioxidant properties and vibrant red, purple, and blue colors. The quantification of total anthocyanin content is crucial for quality control, product formulation, and research into the potential health benefits of this compound. This document provides a detailed protocol for the determination of total monomeric anthocyanin content in this compound using the pH differential spectrophotometric method. This method is rapid, reliable, and widely accepted for the analysis of anthocyanins in various matrices.[1][2]
The principle of the pH differential method is based on the reversible structural transformation of monomeric anthocyanin pigments as a function of pH.[1] In a highly acidic environment (pH 1.0), anthocyanins exist predominantly in their colored oxonium or flavylium form, exhibiting maximum absorbance around 520 nm.[1][3] Conversely, at a slightly acidic pH of 4.5, they are largely in the colorless hemiketal form.[1][3] The difference in absorbance at this wavelength between the two pH values is directly proportional to the concentration of monomeric anthocyanins. Polymeric degradation products do not undergo this reversible change and thus do not interfere with the measurement.[1]
Experimental Workflow
Figure 1. Experimental workflow for the spectrophotometric analysis of total anthocyanin content in this compound.
Detailed Experimental Protocol
Materials and Reagents
-
This compound sample
-
Potassium chloride (KCl), analytical grade
-
Sodium acetate (CH₃COONa), anhydrous, analytical grade
-
Hydrochloric acid (HCl), concentrated
-
Glacial acetic acid (CH₃COOH)
-
Ethanol (95% v/v), analytical grade
-
Distilled or deionized water
-
Volumetric flasks (50 mL, 100 mL, 1000 mL)
-
Pipettes
-
pH meter
-
UV-Vis Spectrophotometer
-
Cuvettes (1 cm path length)
Preparation of Buffers
pH 1.0 Buffer (0.025 M Potassium Chloride):
-
Weigh 1.86 g of KCl and dissolve it in approximately 980 mL of distilled water.[4]
-
Adjust the pH to 1.0 using concentrated HCl.[4]
-
Transfer the solution to a 1000 mL volumetric flask and make up to the mark with distilled water.[4]
pH 4.5 Buffer (0.4 M Sodium Acetate):
-
Weigh 32.8 g of anhydrous sodium acetate and dissolve it in approximately 960 mL of distilled water.
-
Adjust the pH to 4.5 using glacial acetic acid.[5]
-
Transfer the solution to a 1000 mL volumetric flask and make up to the mark with distilled water.
Sample Preparation and Extraction
-
Accurately weigh a known amount of the this compound sample (e.g., 1 g).
-
Dissolve the sample in an appropriate volume of acidified ethanol (e.g., 95% ethanol with 1% v/v concentrated HCl) to achieve a concentration suitable for analysis.
-
Vortex or sonicate the mixture to ensure complete dissolution of the anthocyanins.
-
Centrifuge the extract if particulates are present and collect the supernatant for analysis.
Spectrophotometric Measurement
-
Dilution: Prepare two dilutions of the this compound extract.
-
pH 1.0 dilution: Pipette a known volume of the extract into a 50 mL volumetric flask and dilute to the mark with the pH 1.0 buffer.
-
pH 4.5 dilution: Pipette the same volume of the extract into a separate 50 mL volumetric flask and dilute to the mark with the pH 4.5 buffer.
-
The dilution factor (DF) should be chosen so that the absorbance of the pH 1.0 solution at 520 nm is within the linear range of the spectrophotometer (typically 0.2-1.4 AU).[1]
-
-
Incubation: Allow the dilutions to equilibrate for at least 15-20 minutes at room temperature.[3]
-
Measurement:
-
Set the spectrophotometer to measure absorbance at 520 nm and 700 nm. The reading at 700 nm is used to correct for any haze or turbidity.[3]
-
Use distilled water or the respective buffers as a blank.
-
Measure the absorbance of both the pH 1.0 and pH 4.5 dilutions at 520 nm and 700 nm.
-
Calculation of Total Anthocyanin Content
The total monomeric anthocyanin content is calculated as cyanidin-3-glucoside equivalents using the following formula:[5]
Total Anthocyanins (mg/L) = (A × MW × DF × 1000) / (ε × l)
Where:
-
A = (A₅₂₀nm - A₇₀₀nm)pH 1.0 - (A₅₂₀nm - A₇₀₀nm)pH 4.5[3]
-
MW (Molecular Weight) = 449.2 g/mol (for cyanidin-3-glucoside)[1]
-
DF = Dilution Factor
-
ε (Molar absorptivity) = 26,900 L·mol⁻¹·cm⁻¹ (for cyanidin-3-glucoside)[1]
-
l (Path length) = 1 cm
-
1000 = Factor for conversion from g to mg
Data Presentation
The quantitative data obtained from the analysis should be recorded in a structured table for clarity and ease of comparison.
| Sample ID | Absorbance at 520 nm (pH 1.0) | Absorbance at 700 nm (pH 1.0) | Absorbance at 520 nm (pH 4.5) | Absorbance at 700 nm (pH 4.5) | A (Calculated Absorbance) | Dilution Factor (DF) | Total Anthocyanin Content (mg/L) |
| Enocyanin_001 | |||||||
| Enocyanin_002 | |||||||
| Enocyanin_003 |
Signaling Pathway of Anthocyanin Structural Change
The pH-dependent structural change of anthocyanins is the fundamental principle of this analytical method. At low pH, the flavylium cation is the stable, colored form. As the pH increases, it undergoes hydration to the colorless carbinol pseudo-base and further tautomerization to the chalcone pseudo-base.
Figure 2. pH-dependent structural transformations of anthocyanins.
Conclusion
The pH differential spectrophotometric method provides a simple, rapid, and accurate means of quantifying the total monomeric anthocyanin content in this compound. Adherence to this protocol will ensure reproducible and reliable results, which are essential for quality assessment and research applications in the food, pharmaceutical, and nutraceutical industries. The explicit reporting of results as cyanidin-3-glucoside equivalents, along with the molar absorptivity value used, is critical for enabling comparisons across different studies and laboratories.[1]
References
Application Notes and Protocols: Enocyanin as a Natural Food Colorant in Beverages
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Enocyanin, an anthocyanin extract from grape skins (Vitis vinifera), is a widely utilized natural colorant in the food and beverage industry, imparting a range of red to purple hues.[1] Its application in beverages is particularly popular due to its water solubility and consumer demand for natural ingredients.[2][3] However, the stability of this compound is highly dependent on various physicochemical factors, including pH, temperature, light, and the presence of other ingredients, which can significantly impact the final product's color and shelf life.[1][4] These application notes provide detailed information and protocols for the effective use of this compound as a natural colorant in beverage formulations.
2. Physicochemical Properties of this compound
This compound is a mixture of several anthocyanins, primarily 3-monoglucosides of cyanidin, peonidin, malvidin, and petunidin, which may also be acylated.[1] The color of this compound is attributed to the flavylium cation, which is the predominant form in acidic conditions.[2][4]
3. Factors Influencing Color Stability in Beverages
The stability of this compound in beverages is a critical factor for maintaining product quality. The primary factors influencing its stability are:
-
pH: this compound is most stable in acidic environments, typically at a pH below 4.0, where it exhibits a vibrant red color.[2] As the pH increases towards neutral, the color shifts to purplish and eventually becomes unstable, leading to colorless or brownish compounds.[2][4]
-
Temperature: Elevated temperatures, especially during processing steps like pasteurization, can accelerate the degradation of this compound.[2][4] Thermal degradation generally follows first-order kinetics.[5][6]
-
Light: Exposure to light, particularly UV light, can cause fading of the color over time.[7] The use of opaque or UV-protective packaging can mitigate this effect.
-
Oxygen: The presence of oxygen can lead to oxidative degradation of anthocyanins.
-
Other Ingredients: Ascorbic acid (Vitamin C), while a common beverage ingredient, can accelerate the degradation of this compound.[8] Conversely, some compounds can act as co-pigments, enhancing color stability.
4. Data Presentation: this compound Stability in Model Beverage Systems
The following tables summarize the quantitative data on the stability of this compound under various conditions.
Table 1: Effect of pH and Temperature on the Degradation of this compound over Time
| pH | Temperature (°C) | Storage Time (days) | Anthocyanin Retention (%) | Reference |
| 2 | 4 | 90 | >90 | [1] |
| 3 | 4 | 90 | ~85 | [1] |
| 4 | 4 | 90 | ~70 | [1] |
| 5 | 4 | 90 | <50 | [1] |
| 2 | 24 | 90 | ~80 | [1] |
| 3 | 24 | 90 | ~70 | [1] |
| 4 | 24 | 90 | <50 | [1] |
| 5 | 24 | 90 | <30 | [1] |
| 2 | 36 | 90 | ~60 | [1] |
| 3 | 36 | 90 | <50 | [1] |
| 4 | 36 | 90 | <20 | [1] |
| 5 | 36 | 90 | <10 | [1] |
Table 2: Degradation Kinetics of Anthocyanins in Beverages
| Beverage System | Temperature (°C) | Half-life (t½) (hours) | Degradation Rate Constant (k) (h⁻¹) | Reference |
| Isotonic Soft Drink (Açai) | 25 (dark) | 950 | 7.3 x 10⁻⁴ | [6] |
| Isotonic Soft Drink (Acerola) | 25 (dark) | 11.5 | 6.0 x 10⁻² | [6] |
| Model Beverage (pH 2.5) | 4 | 6019.5 | - | [9] |
| Model Beverage (pH 2.5) | 25 | 1003.3 | - | [9] |
5. Experimental Protocols
5.1. Protocol for Color Stability Testing of this compound in a Beverage Matrix
This protocol describes an accelerated shelf-life study to evaluate the color stability of a beverage colored with this compound.
5.1.1. Materials
-
Beverage base (without colorant)
-
This compound extract
-
pH meter
-
Citric acid or other food-grade acid for pH adjustment
-
Incubators or water baths set to desired temperatures (e.g., 25°C, 35°C, 45°C)
-
Light exposure chamber (optional)
-
Spectrophotometer or colorimeter
-
Cuvettes
5.1.2. Procedure
-
Sample Preparation:
-
Prepare a batch of the beverage base.
-
Add a known concentration of this compound extract to the beverage base to achieve the desired color.
-
Adjust the pH of the colored beverage to the desired level (e.g., pH 3.0) using citric acid.
-
Divide the colored beverage into multiple aliquots in clear and/or amber glass bottles.
-
-
Storage Conditions:
-
Place the samples in incubators at different temperatures (e.g., 25°C, 35°C, 45°C) to simulate real-time and accelerated storage conditions.
-
For light stability testing, place a set of samples in a light exposure chamber with controlled light intensity and duration. Keep a parallel set in the dark as a control.
-
-
Data Collection:
-
At regular time intervals (e.g., day 0, 1, 3, 7, 14, 21, 28), remove a sample from each storage condition for analysis.
-
Measure the color of the beverage using a spectrophotometer (absorbance at the maximum wavelength, typically around 520 nm) and/or a colorimeter (CIELAB Lab* values).
-
Quantify the total monomeric anthocyanin content using the pH differential method (see Protocol 5.2).
-
5.1.3. Data Analysis
-
Calculate the percentage of color loss or anthocyanin degradation over time for each condition.
-
Determine the degradation kinetics (e.g., first-order rate constant, k) and half-life (t½) of the this compound in the beverage.
5.2. Protocol for Quantification of Total Monomeric Anthocyanins (pH Differential Method)
This method is based on the structural transformation of the anthocyanin chromophore with a change in pH.
5.2.1. Materials
-
Potassium chloride (KCl) buffer, 0.025 M, pH 1.0
-
Sodium acetate (CH₃COONa) buffer, 0.4 M, pH 4.5
-
Spectrophotometer
-
Volumetric flasks and pipettes
5.2.2. Procedure
-
Sample Preparation:
-
Dilute the beverage sample with the pH 1.0 buffer to obtain an absorbance reading between 0.2 and 1.4 at the λvis-max (around 520 nm).
-
Prepare a second dilution of the sample with the pH 4.5 buffer using the same dilution factor.
-
-
Spectrophotometric Measurement:
-
Allow the solutions to equilibrate for 15-20 minutes.
-
Measure the absorbance of the pH 1.0 dilution at the λvis-max and at 700 nm (for haze correction).
-
Measure the absorbance of the pH 4.5 dilution at the λvis-max and at 700 nm.
-
-
Calculation:
-
Calculate the absorbance difference (A): A = (Aλvis-max - A₇₀₀)pH 1.0 - (Aλvis-max - A₇₀₀)pH 4.5
-
Calculate the total monomeric anthocyanin concentration, expressed as cyanidin-3-glucoside equivalents (mg/L): Total Anthocyanins (mg/L) = (A × MW × DF × 1000) / (ε × L) Where:
-
MW (Molecular Weight) = 449.2 g/mol for cyanidin-3-glucoside
-
DF = Dilution Factor
-
ε (Molar Extinction Coefficient) = 26,900 L·mol⁻¹·cm⁻¹ for cyanidin-3-glucoside
-
L = Pathlength of the cuvette in cm (typically 1 cm)
-
-
5.3. Protocol for HPLC Quantification of this compound
High-Performance Liquid Chromatography (HPLC) allows for the separation and quantification of individual anthocyanin compounds.
5.3.1. Materials
-
HPLC system with a Diode Array Detector (DAD)
-
C18 reversed-phase column
-
Mobile Phase A: e.g., 10% formic acid in water
-
Mobile Phase B: e.g., 10% formic acid in acetonitrile
-
Syringe filters (0.45 µm)
-
Anthocyanin standards (e.g., malvidin-3-O-glucoside)
5.3.2. Procedure
-
Sample Preparation:
-
Filter the beverage sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18, e.g., 250 x 4.6 mm, 5 µm
-
Injection Volume: 20 µL
-
Detection Wavelength: 520 nm
-
Flow Rate: 1.0 mL/min
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the different anthocyanins.
-
-
Quantification:
-
Identify and quantify individual anthocyanins by comparing their retention times and spectral data with those of authentic standards.
-
Create a calibration curve using known concentrations of an anthocyanin standard (e.g., malvidin-3-O-glucoside) to quantify the major peaks in the sample.
-
6. Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. medium.com [medium.com]
- 3. researchgate.net [researchgate.net]
- 4. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Enhanced stability of anthocyanin-based color in model beverage systems through whey protein isolate complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Formulation of Functional Foods with Enocyanin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enocyanin, a natural food colorant rich in anthocyanins extracted from grape pomace, is gaining significant interest for the development of functional foods due to its potent antioxidant and anti-inflammatory properties. This document provides detailed application notes and experimental protocols for researchers and professionals working on the formulation of functional foods fortified with this compound. These guidelines cover stability, analytical methods for bioactivity assessment, and practical formulation considerations for various food matrices.
Physicochemical Properties and Stability of this compound
This compound's stability is crucial for its efficacy as a functional ingredient. Its color and antioxidant capacity are significantly influenced by pH, temperature, light, and the food matrix.
Table 1: Stability of this compound under Various Conditions
| Parameter | Condition | Observation | Impact on Functional Food Formulation |
| pH | pH < 3 | Intense red color, high stability.[1] | Ideal for acidic beverages like fruit juices and sports drinks. |
| pH 4-5 | Colorless or faintly colored. | May not be suitable for products in this pH range if color is desired. | |
| pH > 7 | Unstable, degradation to brown compounds. | Avoid alkaline food matrices. | |
| Temperature | Low Temperature (4°C) | High stability. | Refrigerated products like yogurt and dairy beverages are excellent carriers. |
| High Temperature (>60°C) | Degradation follows first-order kinetics; loss of color and antioxidant activity.[2] | Use processing methods that minimize heat exposure, such as flash pasteurization or aseptic filling.[3] Encapsulation can improve thermal stability. | |
| Light | Exposure to UV and visible light | Accelerates degradation. | Use opaque packaging materials to protect the final product. |
| Food Matrix | Presence of ascorbic acid | Can accelerate anthocyanin degradation.[4] | Consider using encapsulation or co-pigmentation with other polyphenols to enhance stability.[4][5] |
| Presence of proteins (e.g., whey) | Can form complexes that enhance stability.[4] | Dairy-based functional foods can be a good choice for this compound fortification. | |
| Presence of sugars and polysaccharides | Can have a stabilizing effect.[6] | Sweetened beverages and yogurts may offer a protective matrix. |
Application Notes for Functional Food Formulation
Functional Beverages
This compound is well-suited for acidic beverages where it imparts a stable red color and antioxidant benefits.
-
Formulation Guidelines:
-
pH: Maintain the final product pH between 2.5 and 3.5 for optimal color and stability.
-
Sweeteners: High-fructose corn syrup or sucrose can be used. Natural sweeteners like stevia are also compatible.
-
Acidulants: Citric acid is commonly used to adjust the pH.
-
Processing: Utilize flash pasteurization or high-pressure processing to minimize thermal degradation.[3]
-
Packaging: Use light-blocking packaging such as amber PET bottles or cartons.
-
-
Shelf-Life Considerations: The shelf life of beverages containing this compound can be determined by accelerated testing, monitoring the degradation of anthocyanins over time at elevated temperatures.[7]
Functional Dairy Products (Yogurt)
Yogurt provides a favorable acidic and refrigerated environment for this compound.
-
Formulation Guidelines:
-
Incorporation: this compound can be added to the fruit preparation or directly to the yogurt base post-fermentation.
-
Stability: The presence of milk proteins can enhance the stability of anthocyanins.[4] However, some lactic acid bacteria strains may produce enzymes that can degrade anthocyanins.[8] Encapsulation of this compound can improve its stability in yogurt.[4][6]
-
Sensory Analysis: Conduct sensory evaluations to ensure that the addition of this compound does not negatively impact the flavor and texture of the yogurt.[1][9]
-
-
Challenges:
Experimental Protocols
Quantification of Antioxidant Capacity: DPPH Radical Scavenging Assay
This protocol determines the free radical scavenging activity of this compound.
-
Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical is a stable free radical with a deep purple color. In the presence of an antioxidant, it is reduced to a yellow-colored compound, and the change in absorbance is measured spectrophotometrically.[10][13][14]
-
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectrophotometric grade)
-
This compound extract
-
Positive control (e.g., Ascorbic acid, Trolox)
-
Spectrophotometer and cuvettes or microplate reader
-
-
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle.
-
Sample Preparation: Prepare a series of dilutions of the this compound extract in methanol.
-
Reaction: In a test tube or microplate well, add 1.0 mL of the DPPH solution to 1.0 mL of each sample dilution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm against a methanol blank.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula:
-
Assessment of Cytotoxicity: MTT Assay
This protocol assesses the potential cytotoxicity of this compound on cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells. [3][15][19][20]
-
Materials:
-
Cell line (e.g., Caco-2, RAW 264.7)
-
Cell culture medium
-
This compound extract
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the this compound extract and incubate for 24-48 hours. Include untreated cells as a control.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours until a purple precipitate is visible.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm with a reference wavelength of 630 nm.
-
Calculation: Express the results as a percentage of cell viability relative to the untreated control.
-
In Vitro Anti-inflammatory Assay
This protocol evaluates the anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. [2][21][22][23][24]
-
Principle: LPS, a component of the outer membrane of Gram-negative bacteria, induces an inflammatory response in macrophage cells, leading to the production of NO and pro-inflammatory cytokines like TNF-α and IL-6. This compound's anti-inflammatory potential is assessed by its ability to inhibit these inflammatory mediators.
-
Materials:
-
RAW 264.7 macrophage cell line
-
Cell culture medium (DMEM)
-
Lipopolysaccharide (LPS)
-
This compound extract
-
Griess Reagent for NO measurement
-
ELISA kits for TNF-α and IL-6 measurement
-
-
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 24-well plates and allow them to adhere. Pre-treat the cells with different concentrations of this compound extract for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and sample groups (cells + this compound + LPS).
-
Nitric Oxide (NO) Measurement:
-
Collect the cell culture supernatant.
-
Mix 100 µL of supernatant with 100 µL of Griess Reagent.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify NO concentration.
-
-
Cytokine Measurement (TNF-α and IL-6):
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis: Compare the levels of NO, TNF-α, and IL-6 in the this compound-treated groups to the LPS-stimulated control group to determine the percentage of inhibition.
-
In Vitro Bioavailability Assessment using Caco-2 Cell Model
This protocol simulates the absorption of this compound across the intestinal epithelium. [14][20][25][26][27]
-
Principle: Caco-2 cells, when grown on semi-permeable membranes, differentiate to form a monolayer that mimics the human intestinal barrier. This model is used to assess the transport of compounds from the apical (intestinal lumen) to the basolateral (bloodstream) side.
-
Materials:
-
Caco-2 cell line
-
Cell culture medium (DMEM)
-
Transwell inserts (0.4 µm pore size)
-
This compound extract
-
Hanks' Balanced Salt Solution (HBSS)
-
HPLC system for quantification
-
-
Procedure:
-
Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation and monolayer formation. Monitor the transepithelial electrical resistance (TEER) to assess monolayer integrity.
-
Transport Experiment:
-
Wash the Caco-2 monolayer with pre-warmed HBSS.
-
Add the this compound extract (dissolved in HBSS) to the apical side of the Transwell insert.
-
Add fresh HBSS to the basolateral side.
-
Incubate at 37°C.
-
Collect samples from the basolateral side at different time points (e.g., 30, 60, 90, 120 minutes).
-
Also, collect the final sample from the apical side and lyse the cells to determine the amount of absorbed anthocyanins.
-
-
Quantification: Analyze the concentration of anthocyanins in the collected samples using HPLC.
-
Apparent Permeability Coefficient (Papp) Calculation:
where dQ/dt is the rate of appearance of the compound on the basolateral side, A is the surface area of the membrane, and C0 is the initial concentration on the apical side.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects by modulating key signaling pathways, including the NF-κB and MAPK pathways.
References
- 1. Assessment of a Functional Yogurt Enriched with Anthocyanin-Loaded Nanoliposomes: Sensory Evaluation and Physicochemical Stability During Cold Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavoring New Functional Beverages [sensapure.com]
- 4. Item - Stability of encapsulated and non-encapsulated anthocyanin in yogurt produced with natural dye obtained from Solanum melongena L. Bark - figshare - Figshare [figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Stability of encapsulated and non-encapsulated anthocyanin in yogurt produced with natural dye obtained from Solanum melongena L. Bark | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Effect of Yogurt Addition on the Stability of Anthocyanin during Cold Storage of Strawberry, Raspberry, and Blueberry Smoothies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Challenges and solutions to incorporation of nutraceuticals in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. coherentmarketinsights.com [coherentmarketinsights.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Investigation of the Phenolic Component Bioavailability Using the In Vitro Digestion/Caco-2 Cell Model, as well as the Antioxidant Activity in Chinese Red Wine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. e3s-conferences.org [e3s-conferences.org]
- 17. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Bioavailability and molecular activities of anthocyanins as modulators of endothelial function - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Anthocyanin Absorption and Metabolism by Human Intestinal Caco-2 Cells--A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In Vitro Study of the Differential Anti-Inflammatory Activity of Dietary Phytochemicals upon Human Macrophage-like Cells as a Previous Step for Dietary Intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. farmacja.umed.pl [farmacja.umed.pl]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. An in vitro digestion/Caco-2 cell culture system accurately predicts the effects of ascorbic acid and polyphenolic compounds on iron bioavailability in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microencapsulation of Enocyanin to Enhance Stability
Audience: Researchers, scientists, and drug development professionals.
Introduction
Enocyanin, a natural colorant rich in anthocyanins extracted from grape skins (Vitis vinifera), offers a vibrant red to purple hue, making it a desirable alternative to synthetic dyes in the food, pharmaceutical, and cosmetic industries.[1] However, the inherent instability of anthocyanins poses a significant challenge to their widespread application.[2][3][4][5][6] Factors such as pH, temperature, light, oxygen, and enzymatic activity can lead to rapid degradation and color loss.[1][2][7][8][9] Microencapsulation is a promising technology to protect this compound from these detrimental environmental factors, thereby enhancing its stability, bioavailability, and controlled release.[2][3][4][10][11][12] This document provides detailed application notes and protocols for the microencapsulation of this compound, focusing on improving its stability for research and development applications.
Principle of Microencapsulation for this compound Stability
Microencapsulation involves entrapping the active core material (this compound) within a protective matrix or wall material.[2][4] This barrier shields the anthocyanins from direct exposure to adverse conditions. The selection of the encapsulation technique and wall material is critical and depends on the intended application, desired particle size, and release characteristics.[2][3][5] Commonly used techniques for anthocyanin encapsulation include spray drying, freeze-drying, coacervation, and emulsification.[2][3][13] Wall materials are typically food-grade biopolymers such as maltodextrins, gum arabic, proteins, and pectins.[2][4][14]
Data Presentation: Stability of Microencapsulated this compound
The following tables summarize quantitative data from various studies, demonstrating the improved stability of microencapsulated anthocyanins compared to their non-encapsulated counterparts.
Table 1: Effect of Microencapsulation on the Thermal Stability of Anthocyanins
| Anthocyanin Source | Encapsulation Method | Wall Material(s) | Condition | Stability Metric | Non-Encapsulated | Encapsulated | Reference |
| Grape Skin Extract | Emulsification/Internal Gelation + Spray Drying | Sodium Alginate | In the dark | Degradation Constant (k, h⁻¹) | - | 0.0207 | [13] |
| Grape Skin Extract | Emulsification/Internal Gelation + Spray Drying | Sodium Alginate | In the dark | Half-life (t½, h) | - | 33.47 | [13] |
| Sour Cherry | Freeze-Drying | - | 80 °C | Half-life (t½, min) | 32.10 - 45.69 | - | [15] |
| Grape Juice | Heating | - | 70-90 °C | Activation Energy (Ea, kJ/mol) | 64.89 | - | [16] |
| Red Wine | Accelerated Aging | - | 40 °C | Half-life (t½, min) | 62.3 - 154.0 | - | [17] |
Table 2: Encapsulation Efficiency of Anthocyanins using Various Methods and Wall Materials
| Anthocyanin Source | Encapsulation Method | Wall Material(s) | Encapsulation Efficiency (%) | Reference |
| Red Cabbage | Complex Coacervation | Gum Arabic, Inulin, Pea Protein | > 95 | [18] |
| Grape Skin Extract | Emulsification/Internal Gelation + Spray Drying | Sodium Alginate | ~ 75 | [13] |
| Grape Skin Extract | Emulsification/Internal Gelation + Freeze Drying | Sodium Alginate | 70.07 | [13] |
| Purple Potato Extract | Spray Drying | Maltodextrin | 86 | [11][12] |
| Jabuticaba Pomace | Spray Drying | Maltodextrin, Pectin, Soy Protein Isolate | - | [2] |
| Jabuticaba Peel | Spray Drying | Gum Arabic, Maltodextrin | ~ 96 | [19] |
Experimental Protocols
Protocol 1: Microencapsulation of this compound using Spray Drying
Spray drying is a widely used, cost-effective, and scalable method for microencapsulating heat-sensitive materials like this compound.[4][5][6][11][12]
1. Materials and Reagents:
-
This compound extract
-
Wall materials: Maltodextrin (DE 10-20), Gum Arabic (optional)
-
Distilled water
-
Magnetic stirrer
-
Spray dryer apparatus
2. Preparation of the Feed Solution:
-
Prepare an aqueous solution of the wall material(s). A common concentration is 20-40% (w/v). For a combination, a 3:1 ratio of maltodextrin to gum arabic can be effective.
-
Dissolve the wall material(s) completely in distilled water using a magnetic stirrer.
-
Disperse the this compound extract into the wall material solution. The ratio of core (this compound solids) to wall material typically ranges from 1:10 to 1:20 to ensure high encapsulation efficiency.[11]
-
Homogenize the mixture to ensure a uniform feed solution.
3. Spray Drying Process:
-
Pre-heat the spray dryer to the desired inlet temperature. Inlet temperatures for anthocyanin encapsulation typically range from 140°C to 180°C.[2]
-
Set the feed pump flow rate to achieve a desired outlet temperature, generally between 80°C and 100°C.
-
Atomize the feed solution into the drying chamber.
-
The hot air evaporates the water, and the dried microcapsules are collected in a cyclone separator.
-
Store the resulting powder in an airtight, light-proof container at a low temperature (e.g., 4°C) to prevent degradation.[20]
4. Characterization of Microcapsules:
-
Encapsulation Efficiency (EE): Determined by quantifying the total anthocyanin content and the surface anthocyanin content.
-
Total Anthocyanin Content (TAC): Break the microcapsules using a solvent mixture (e.g., methanol:acetic acid:water) and determine the anthocyanin concentration using the pH differential method.[12][19]
-
Surface Anthocyanin Content (SAC): Wash the microcapsules with a solvent that does not dissolve the wall material (e.g., ethanol) to remove surface anthocyanins and quantify the amount.
-
EE (%) = [(TAC - SAC) / TAC] x 100
-
-
Particle Size and Morphology: Analyzed using techniques like Scanning Electron Microscopy (SEM).[20]
Protocol 2: Microencapsulation of this compound using Complex Coacervation
Complex coacervation is a phase separation process involving the interaction of two oppositely charged polymers to form a protective coating around the core material.[2][10][18]
1. Materials and Reagents:
-
This compound extract
-
Polycationic polymer: Gelatin or Pea Protein
-
Polyanionic polymer: Gum Arabic or Pectin
-
Distilled water
-
pH meter
-
Homogenizer
-
Freeze dryer (for powder production)
2. Preparation of Polymer Solutions:
-
Prepare separate aqueous solutions of the polycationic and polyanionic polymers (e.g., 1-5% w/v). Heat may be required to fully dissolve the polymers.
-
Cool the solutions to room temperature.
3. Coacervation Process:
-
Disperse the this compound extract into the polyanionic polymer solution.
-
While homogenizing, slowly add the polycationic polymer solution to the this compound-polyanion mixture. The ratio of the two polymers is crucial for optimal coacervate formation (e.g., 1:1).
-
Adjust the pH of the mixture to induce coacervation. The optimal pH is typically between 3.5 and 4.5, where the net charges of the polymers are opposite, leading to maximum attraction.
-
Continue stirring at a controlled temperature (e.g., 40°C) for a period to allow for the formation of stable coacervates.
-
Induce coacervate hardening by cooling the mixture (e.g., in an ice bath) and/or by adding a cross-linking agent if necessary.
4. Recovery and Drying:
-
Separate the coacervate microcapsules from the supernatant by centrifugation or decantation.
-
Wash the microcapsules with distilled water.
-
Freeze-dry the microcapsules to obtain a stable powder.
Protocol 3: Evaluation of this compound Stability
1. Thermal Stability Study:
-
Place known quantities of non-encapsulated this compound and encapsulated this compound powder in sealed, light-proof containers.
-
Store the samples at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C) for a defined period.
-
At regular intervals, withdraw samples and determine the anthocyanin content using the pH differential method.
-
Calculate the degradation rate constant (k) and half-life (t½) by fitting the data to a first-order kinetic model: ln(C/C₀) = -kt, where C is the concentration at time t, and C₀ is the initial concentration.[15][16][17]
2. Photostability Study:
-
Expose samples of non-encapsulated and encapsulated this compound to a controlled light source (e.g., UV or fluorescent light) for a specific duration.
-
Keep control samples in the dark at the same temperature.
-
Measure the anthocyanin content at regular intervals to determine the rate of degradation due to light exposure.
3. pH Stability Study:
-
Prepare solutions of non-encapsulated and encapsulated this compound in buffers of varying pH (e.g., pH 3, 5, 7).
-
Store the solutions at a constant temperature.
-
Monitor the anthocyanin content and color changes over time. Anthocyanins are generally more stable in acidic conditions (pH < 4).[1][7][21]
Mandatory Visualizations
Caption: General workflow for the microencapsulation of this compound.
Caption: Simplified degradation pathway of this compound and the protective role of microencapsulation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent microencapsulation trends for enhancing the stability and functionality of anthocyanins: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sid.ir [sid.ir]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Complex coacervation of anthocyanin-rich pigments from red cabbage (Brassica oleracea) with inulin, gum arabic and pea protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microencapsulation of Anthocyanin Extracted from Purple Flesh Cultivated Potatoes by Spray Drying and Its Effects on In Vitro Gastrointestinal Digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Encapsulation of Anthocyanins from Cornelian Cherry Fruits Using Heated or Non-Heated Soy Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ftb.com.hr [ftb.com.hr]
- 16. agriculturejournals.cz [agriculturejournals.cz]
- 17. mdpi.com [mdpi.com]
- 18. Frontiers | Complex coacervation of anthocyanin-rich pigments from red cabbage (Brassica oleracea) with inulin, gum arabic and pea protein [frontiersin.org]
- 19. mdpi.com [mdpi.com]
- 20. Microencapsulation by spray-drying of anthocyanin pigments from Corozo ( Bactris guineensis) fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Extraction of Anthocyanins from Black Grape By-Products and Improving Their Stability Using Cobalt(II) Complexation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enocyanin-Based Intelligent pH-Sensing Films
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development and application of enocyanin-based intelligent pH-sensing films. This compound, a type of anthocyanin, offers a natural and effective visual indication of pH changes, making it a valuable component in smart packaging, diagnostics, and other advanced material applications.
Introduction
Intelligent films capable of indicating pH changes are gaining significant attention in various scientific and industrial fields. Among the natural pigments utilized for this purpose, enocyanins, extracted from sources like grape skins, stand out due to their distinct color variations in response to shifts in acidity and alkalinity. These films are particularly relevant for monitoring the freshness of perishable products, as spoilage is often associated with pH alterations.[1] The incorporation of enocyanins into biopolymer matrices not only imparts pH-sensing capabilities but can also enhance the mechanical properties of the films.[2] This document outlines the principles, protocols, and performance characteristics of this compound-based pH-sensing films.
Principle of pH Sensing
The color of this compound, like other anthocyanins, is directly influenced by the pH of its surrounding environment due to structural transformations of the pigment molecules.[3] At different pH levels, the anthocyanin molecule exists in various forms, each with a unique light absorption spectrum, resulting in a visible color change.[3][4]
The primary molecular forms of anthocyanins in response to pH are:
-
Acidic Conditions (pH < 3): The flavylium cation is the predominant form, which appears red or pink.[5][6]
-
Mildly Acidic to Neutral Conditions (pH 4-6): The colorless carbinol pseudo-base is formed.[5]
-
Neutral to Slightly Alkaline Conditions (pH 7-8): A violet or blue quinonoidal base is formed.[5][7]
-
Alkaline Conditions (pH > 9): The molecule can be further converted to a yellow chalcone.[4][7]
This reversible transformation allows the film to act as a dynamic pH indicator.
Caption: pH-dependent structural transformation of anthocyanins.
Quantitative Data Summary
The incorporation of this compound and other anthocyanins into biopolymer films affects their mechanical and barrier properties. The following tables summarize key quantitative data from relevant studies.
Table 1: Mechanical Properties of Zein-Enocyanin Films
| Film Composition | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
|---|---|---|---|
| Zein | 6.8 | - | [2] |
| Zein-Enocyanin | 13.9 | - | [2] |
| κ-carrageenan/straw lignin | - | - | [8] |
| κ-carrageenan/straw lignin + PVE | 21.25 ± 0.75 | 24.04 ± 0.69 | [8] |
| Gelatin | 17.04 | 91.19 | [9] |
| Gelatin + 15% DFSE | 12.91 | 107.86 |[9] |
PVE: Padus virginiana peel extract; DFSE: Dragon fruit skin extract.
Table 2: Barrier and Physical Properties of Anthocyanin-Based Films
| Film Composition | Water Vapor Permeability (g m⁻¹ s⁻¹ Pa⁻¹) | Moisture Content (%) | Water Solubility (%) | Reference |
|---|---|---|---|---|
| Biopolymer film | - | - | - | [1] |
| Biopolymer film + Jaboticaba peel extract | 6.5 x 10⁻¹⁰ | 11.5 | 54.33 | [1] |
| κ-carrageenan/straw lignin + PVE | 5.85 ± 0.09 x 10⁻¹¹ | - | - |[8] |
Experimental Protocols
Protocol for Extraction of Anthocyanins
This protocol is a general guideline for extracting anthocyanins from plant sources, which can be adapted for this compound extraction from grape skins.
Materials:
-
Plant material (e.g., jaboticaba peel, dragon fruit skin, Lycium ruthenicum Murr.)[1][9][10]
-
Distilled water
-
Hydrochloric acid (HCl)
-
Processor or blender
-
Magnetic stirrer
-
Filter paper (Whatman No. 3 or equivalent)
-
Centrifuge (optional)
-
Rotary evaporator (optional)
Procedure:
-
Preparation of Plant Material: Wash the fresh plant material with distilled water and dry it.[1] For dried materials, they can be used directly.[10]
-
Grinding: Grind the plant material in a processor. For some materials, adding a small amount of distilled water can facilitate grinding.[1]
-
Extraction:
-
Filtration: Filter the mixture through filter paper to separate the solid residue from the liquid extract.[9]
-
Centrifugation (Optional): Centrifuge the filtrate to remove any remaining fine particles.
-
Solvent Evaporation (Optional): Concentrate the anthocyanin extract using a rotary evaporator if a higher concentration is desired.
-
Storage: Store the final extract in a dark bottle at 4°C to prevent degradation.[9]
Caption: General workflow for anthocyanin extraction.
Protocol for Fabrication of pH-Sensing Films
This protocol describes the solvent casting method, a common technique for preparing biopolymer-based films.
Materials:
-
Biopolymer (e.g., zein, chitosan, gelatin, κ-carrageenan)[2][8][11]
-
Solvent (e.g., distilled water, aqueous acetic acid for chitosan)[11]
-
Anthocyanin extract (from Protocol 4.1)
-
Magnetic stirrer with hot plate
-
Casting plates (e.g., petri dishes, glass plates)
-
Drying oven or controlled environment chamber
Procedure:
-
Biopolymer Solution Preparation:
-
Addition of Plasticizer: Add the plasticizer (e.g., glycerol) to the biopolymer solution and stir until fully dissolved. The amount of plasticizer is typically a percentage of the biopolymer weight.[11]
-
Incorporation of Anthocyanin: Add the desired amount of the anthocyanin extract to the film-forming solution and stir until a homogeneous mixture is obtained.[11]
-
Casting: Pour a specific volume of the final solution onto a level casting plate.
-
Drying: Dry the cast solution in an oven or a controlled environment (e.g., 40°C for 24 hours) to form a film.[9]
-
Peeling and Storage: Carefully peel the dried film from the casting plate and store it in a desiccator or a controlled humidity environment before characterization.[10]
Caption: Workflow for pH-sensing film fabrication.
Protocol for pH Sensitivity Test
Materials:
-
pH-sensing film
-
Buffer solutions of varying pH (e.g., pH 1-14)[11]
-
Colorimeter or digital camera
-
Beakers or petri dishes
Procedure:
-
Cut the film into small, uniform pieces (e.g., 2 cm x 2 cm).[11]
-
Immerse each film piece in a separate buffer solution of a specific pH for a set amount of time (e.g., 5 minutes).[11]
-
Remove the film from the buffer and gently blot any excess liquid with filter paper.[10]
-
Immediately observe and record the color of the film. This can be done visually, with a digital camera for later analysis, or quantitatively using a colorimeter to measure the L, a, and b* values.
-
Calculate the total color difference (ΔE) to quantify the color change.
Applications
This compound-based intelligent pH-sensing films have a wide range of potential applications:
-
Smart Food Packaging: These films can be used to monitor the freshness of perishable foods like fish, meat, and milk.[1][2][12] As food spoils, it often produces volatile compounds that alter the pH, leading to a color change in the packaging film, providing a visual cue to the consumer.[1][13]
-
Drug Development and Delivery: In drug delivery systems, these films could be used to indicate a change in the pH of the surrounding microenvironment, which might be relevant for pH-responsive drug release.
-
Diagnostics: pH-sensitive films could be integrated into diagnostic devices to provide a simple, colorimetric readout for pH-related biomarkers.
Conclusion
The development of this compound-based intelligent pH-sensing films offers a promising avenue for creating low-cost, biodegradable, and visually intuitive sensors. The protocols and data presented in these notes provide a foundation for researchers and professionals to explore and expand upon the applications of these innovative materials. Further research can focus on optimizing film properties, enhancing sensitivity and stability, and exploring novel applications in various scientific and technological domains.
References
- 1. Intelligent pH-sensing film based on jaboticaba peels extract incorporated on a biopolymeric matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. learn.ddwcolor.com [learn.ddwcolor.com]
- 4. Anthocyanins | MEL Chemistry [melscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Anthocyanidins and anthocyanins: colored pigments as food, pharmaceutical ingredients, and the potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of pH-responsive intelligent films based on κ-carrageenan/straw lignin and anthocyanin from Padus virginiana peel for real-time monitoring of chicken - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ro.ecu.edu.au [ro.ecu.edu.au]
- 10. Preparation and Application of pH-Sensitive Film Containing Anthocyanins Extracted from Lycium ruthenicum Murr - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A pH-sensitive film based on chitosan/gelatin and anthocyanin from Zingiber striolatum Diels for monitoring fish freshness - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of intelligent halochromic packaging films based on zein and pH-sensitive enocyanins for evaluating the fish freshness - Polytechnic University of Valencia [panorama.upv.es]
- 13. khu.elsevierpure.com [khu.elsevierpure.com]
Application Note: Identification and Quantification of Individual Anthocyanins in Enocyanin using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the identification and quantification of individual anthocyanins in Enocyanin, a commercial anthocyanin-rich extract from grape pomace, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
This compound, a natural food colorant derived from grape skins, is a complex mixture of polyphenols, with anthocyanins being the principal coloring agents. These compounds are also of significant interest to the pharmaceutical and nutraceutical industries due to their potential health benefits, including antioxidant and anti-inflammatory properties.[1][2][3][4] Accurate identification and quantification of individual anthocyanins are crucial for quality control, standardization, and for elucidating the structure-activity relationships of these bioactive molecules. LC-MS/MS offers the high sensitivity and selectivity required for the comprehensive profiling of anthocyanins in such complex matrices.
This application note details the sample preparation, chromatographic separation, and mass spectrometric conditions for the analysis of anthocyanins in this compound.
Experimental Protocols
Sample Preparation
A robust and reproducible sample preparation protocol is essential to ensure the stability and efficient extraction of anthocyanins.
Materials:
-
This compound commercial extract
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
0.22 µm syringe filters (PTFE)
Protocol:
-
Accurately weigh 0.5 g of this compound powder.
-
Dissolve the sample in 10 mL of a 2% formic acid-methanol (v/v) solution.[5]
-
Sonicate the mixture for 10 minutes in an ultrasonic bath at room temperature to ensure complete dissolution and extraction.[5]
-
Centrifuge the extract at 8000 x g for 10 minutes to pellet any insoluble material.[5]
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
The sample is now ready for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
Parameters:
-
Column: Zorbax Eclipse XDB-C18 column (5 µm, 4.6 mm × 150 mm) or equivalent reversed-phase column.[6]
-
Mobile Phase A: 0.1% Formic acid in water.[7]
-
Mobile Phase B: Acetonitrile.[7]
-
Gradient Elution:
-
0-7 min: 2% B (isocratic)
-
7-22 min: 2-20% B (linear gradient)
-
22-30 min: 20-30% B (linear gradient)
-
30-40 min: 30-40% B (linear gradient)
-
40-42 min: 40-2% B (linear gradient)
-
42-47 min: 2% B (isocratic for column re-equilibration)[8]
-
-
Flow Rate: 0.3 mL/min.[7]
-
Injection Volume: 2 µL.[7]
-
Column Temperature: 30 °C.
Mass Spectrometry (MS/MS) Conditions
Instrumentation:
-
Quadrupole Time-of-Flight (Q-TOF) or Ion Trap mass spectrometer equipped with an Electrospray Ionization (ESI) source.
Parameters:
-
Ionization Mode: Positive ESI. Anthocyanins are readily ionized in positive mode.[2][7]
-
Capillary Voltage: 3.0 kV.[5]
-
Source Temperature: 80 °C.[5]
-
Desolvation Gas Temperature: 300 °C.[5]
-
Cone Gas Flow: 50 L/h.[5]
-
Desolvation Gas Flow: 600 L/h.[5]
-
MS/MS Fragmentation: Collision-Induced Dissociation (CID) using argon as the collision gas. The collision energy should be optimized for each target analyte but typically ranges from 15 to 45 eV.
Data Presentation: Anthocyanin Profile of this compound
The following table summarizes the identified anthocyanins in a commercial this compound sample, based on LC-MS/MS analysis. The identification is confirmed by comparing the precursor ion (MS1) and fragmentation pattern (MS2) with reference standards and literature data.[2][3]
| Anthocyanin Glycoside | Aglycone | Precursor Ion (m/z) | Major Fragment Ion (m/z) |
| Monoglycosides | |||
| Delphinidin-3-O-glucoside | Delphinidin | 465 | 303 |
| Cyanidin-3-O-glucoside | Cyanidin | 449 | 287 |
| Petunidin-3-O-glucoside | Petunidin | 479 | 317 |
| Peonidin-3-O-glucoside | Peonidin | 463 | 301 |
| Malvidin-3-O-glucoside | Malvidin | 493 | 331 |
| Acylated Glucosides | |||
| Delphinidin-3-O-acetylglucoside | Delphinidin | 507 | 303 |
| Cyanidin-3-O-acetylglucoside | Cyanidin | 491 | 287 |
| Petunidin-3-O-acetylglucoside | Petunidin | 521 | 317 |
| Peonidin-3-O-acetylglucoside | Peonidin | 505 | 301 |
| Malvidin-3-O-acetylglucoside | Malvidin | 535 | 331 |
| Malvidin-3-O-(6''-caffeoyl)-glucoside | Malvidin | 655 | 493, 331 |
| Malvidin-3-O-(6''-p-coumaroyl)-glucoside | Malvidin | 639 | 331 |
Table 1: Identified Anthocyanins in this compound by LC-MS/MS. The precursor ion corresponds to the [M]+ adduct. The major fragment ion corresponds to the aglycone after the neutral loss of the sugar moiety.
Quantitative Data Summary
The absolute quantification of major anthocyanins in four different commercial this compound samples was performed using LC-UV with external standards. The results are presented as mg of anthocyanin per 100 mg of this compound extract.[2][3]
| Anthocyanin | Sample 1 (mg/100mg) | Sample 2 (mg/100mg) | Sample 3 (mg/100mg) | Sample 4 (mg/100mg) |
| Malvidin-3-glucoside | 1.28 | 1.89 | 2.54 | 3.24 |
| Peonidin-3-glucoside | 0.45 | 0.67 | 0.98 | 1.12 |
| Delphinidin-3-glucoside | 0.32 | 0.45 | 0.62 | 0.78 |
| Cyanidin-3-glucoside | 0.15 | 0.23 | 0.35 | 0.41 |
| Total Anthocyanins | 2.20 | 3.24 | 4.49 | 5.55 |
Table 2: Absolute quantitative content of major anthocyanins in four commercial this compound samples determined by LC-UV.[2][3]
Visualizations
Experimental Workflow
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Anthocyanin Fragmentation Pathway
Caption: General fragmentation pathway of anthocyanin monoglycosides in MS/MS.
References
- 1. mdpi.com [mdpi.com]
- 2. Liquid Chromatography–High-Resolution Mass Spectrometry (LC-HRMS) Profiling of Commercial Enocianina and Evaluation of Their Antioxidant and Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Liquid Chromatography–High-Resolution Mass Spectrometry (LC-HRMS) Profiling of Commercial Enocianina and Evaluation of Their Antioxidant and Anti-Inflammatory Activity [air.unimi.it]
- 5. mdpi.com [mdpi.com]
- 6. A Review of Quantitative and Topical Analysis of Anthocyanins in Food - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes: Enocyanin as a Natural Dye in Textile Applications
1. Introduction
Enocyanin is a natural colorant extracted from the skins of black grapes (Vitis vinifera), primarily a byproduct of the winemaking industry. It belongs to the anthocyanin family, a class of water-soluble flavonoid pigments responsible for many of the red, purple, and blue colors found in plants.[1][2] As a natural dye, this compound offers a renewable and biodegradable alternative to synthetic colorants, aligning with the growing demand for sustainable textile processing.[3][4]
These application notes provide researchers and scientists with a comprehensive overview of this compound's properties, its application in textile dyeing, and detailed protocols for its extraction and use on protein (wool) and cellulosic (cotton) fibers.
2. Physicochemical Properties and Stability
-
Chemical Structure: this compound is not a single compound but a mixture of anthocyanins, with malvidin-3-glucoside often being a primary component. The core structure is the flavylium cation (2-phenylchromenylium), which is responsible for its color.[1][5]
-
Solubility: It is soluble in water and hydroalcoholic solutions but insoluble in non-polar lipid solvents.[1][6]
-
pH Sensitivity: The color of this compound is highly dependent on pH. It exhibits reddish hues in acidic environments and shifts towards violet and bluish tones in neutral to basic conditions.[1][3] This property is crucial for controlling the final shade during the dyeing process.
-
Stability: this compound is sensitive to degradation by heat, light (photodegradation), and oxidation.[1][7] Exposure to these elements can cause the vibrant purple-red colors to fade or shift to brownish compounds. Therefore, textiles dyed with this compound generally exhibit moderate light fastness.[8][9] Proper storage of the dye extract in dark, cool conditions is essential.[1]
3. Application in Textiles
This compound can be used to dye various natural fibers, yielding shades from red to violet. The success of the dyeing process and the final color's fastness are highly dependent on the fiber type and the use of mordants.
-
Fiber Suitability:
-
Protein Fibers (e.g., Wool, Silk): These fibers have a natural affinity for anthocyanin dyes due to the presence of amino groups, which can form bonds with the dye molecules. Dyeing typically results in good color depth.
-
Cellulosic Fibers (e.g., Cotton, Linen): These fibers have a lower affinity for this compound. Therefore, a pre-treatment with a tannin-based mordant is essential to create binding sites for the dye, ensuring adequate color uptake and fastness.[8][10]
-
-
Role of Mordants: Mordants are metallic salts that form a coordination complex between the dye and the fiber, improving dye uptake and fastness properties.[11][12]
-
Alum (Potassium Aluminum Sulfate): A common and relatively safe mordant that brightens colors. It is effective on protein fibers and is used as a second step after a tannin treatment on cellulosic fibers.[10][13]
-
Tannic Acid: Used as a primary mordant for cotton, it improves the binding of alum and the dye to the cellulosic structure.[14][15]
-
Iron (Ferrous Sulfate): Can be used as a mordant or a color modifier. It "saddens" or darkens colors, shifting them towards grays, browns, and deep purples.[6]
-
Data Presentation
Table 1: Recommended Parameters for this compound Dyeing
This table summarizes the suggested starting parameters for dyeing wool and cotton with this compound extract. Optimization may be required based on the specific grape source, extract concentration, and desired shade.
| Parameter | Wool (Protein Fiber) | Cotton (Cellulosic Fiber) | Source(s) |
| Scouring (Pre-cleaning) | 60°C for 1 hour with pH-neutral soap. | Simmer (90-100°C) for 1 hour with soda ash. | [1][8][16] |
| Mordanting | Pre-mordant with 12-15% WOF* Alum. | 1. Tannic Acid (8-10% WOF); 2. Alum (15% WOF). | [9][13][14] |
| Dye Bath pH | 3.5 - 4.5 (for reddish-purple shades). | 3.5 - 4.5 (for reddish-purple shades). | [17][18] |
| Dyeing Temperature | 75 - 85°C (Simmer, do not boil). | 80 - 90°C (Simmer). | [10][19] |
| Dyeing Time | 60 - 90 minutes. | 60 - 90 minutes. | [20] |
| Material-to-Liquor Ratio | 1:30 to 1:50. | 1:30 to 1:50. | [17][21] |
*WOF: Weight of Fiber
Table 2: Typical Color Fastness Properties of this compound-Dyed Textiles
Color fastness is rated on standard scales: 1-5 for washing and rubbing (where 5 is excellent) and 1-8 for light (where 8 is excellent).[11][17]
| Fiber Type | Mordant | Light Fastness (Scale 1-8) | Wash Fastness (Scale 1-5) | Rubbing Fastness (Dry/Wet, Scale 1-5) | Source(s) |
| Wool | Alum | 3 - 4 (Moderate) | 4 (Good) | 4/3 (Good/Fair) | [8][10][22] |
| Cotton | Tannin + Alum | 3 (Fair) | 3-4 (Fair to Good) | 3-4/2-3 (Fair to Good/Poor to Fair) | [8][10][22] |
| Cotton | None | 1-2 (Poor) | 1-2 (Poor) | 2/1 (Poor) | [23] |
Table 3: Representative CIELab Colorimetric Data
CIELab values describe the color in a three-dimensional space: L* (lightness, 0=black, 100=white), a* (+a=red, -a=green), and b* (+b=yellow, -b=blue). These values represent potential shades for alum-mordanted fibers dyed in an acidic bath.
| Fiber Type | Mordant | L* (Lightness) | a* (Red-Green) | b* (Yellow-Blue) | Expected Shade | Source(s) |
| Wool | Alum | 45 - 55 | +20 to +30 | -5 to -15 | Deep Reddish-Purple | [3][17][18] |
| Cotton | Tannin + Alum | 55 - 65 | +15 to +25 | -5 to -10 | Muted Reddish-Violet | [3][24][25] |
Experimental Protocols
Safety Precaution: Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling chemicals and hot liquids. Work in a well-ventilated area.
Protocol 1: Extraction of this compound from Grape Pomace
This protocol describes a simple aqueous extraction suitable for laboratory scale.
Materials:
-
Dried grape pomace (skins and seeds)
-
Distilled water
-
Citric acid or Tartaric acid
-
Beakers, heating mantle with magnetic stirrer, filtration apparatus (e.g., Buchner funnel with vacuum flask or cheesecloth)
-
Storage bottles (amber glass recommended)
Procedure:
-
Preparation: Weigh the dried grape pomace. If the pieces are large, coarsely grind them to increase surface area.
-
Acidification: Prepare the extraction solvent by dissolving citric acid or tartaric acid in distilled water to achieve a 1-2% acid concentration (e.g., 10-20 g of acid per 1 L of water), resulting in a pH between 2 and 3.
-
Extraction:
-
Combine the grape pomace and the acidified water in a large beaker at a solid-to-liquid ratio of 1:10 to 1:20 (e.g., 50 g of pomace in 500 mL to 1 L of water).
-
Gently heat the mixture to 40-50°C using a heating mantle. Do not exceed 60°C to prevent significant degradation of the anthocyanins.[1]
-
Maintain the temperature and stir the mixture continuously for 60-90 minutes.
-
-
Filtration:
-
Allow the mixture to cool slightly.
-
Separate the liquid extract from the solid pomace. For a coarse filtration, pour the mixture through several layers of cheesecloth. For a finer filtration, use a Buchner funnel with filter paper under vacuum.
-
-
Storage: Store the filtered this compound extract in a clearly labeled, airtight amber glass bottle in a cool, dark place (e.g., refrigerator at 4°C). The extract is best used within a few weeks.[7]
Protocol 2: Preparation of Textile Fibers (Scouring)
Scouring is a critical cleaning step to remove natural waxes, oils, and impurities, ensuring even dye uptake.[1][7]
A. Scouring of Wool (Protein Fiber)
-
Weigh the dry wool fabric or yarn (Weight of Fiber, WOF).
-
Fill a pot with enough lukewarm water to allow the fiber to move freely.
-
Add a pH-neutral detergent (e.g., Orvus Paste Soap) at ~1% WOF (e.g., 1 g of soap for 100 g of wool).[16]
-
Submerge the wet wool in the pot. Slowly heat the water to 60-70°C.
-
Hold at this temperature for 1 hour, gently agitating occasionally to ensure even cleaning. Do not boil or agitate vigorously to avoid felting. [8]
-
Let the pot cool down completely before removing the fiber.
-
Rinse the wool thoroughly with water of the same temperature to remove all soap residues.
B. Scouring of Cotton (Cellulosic Fiber)
-
Weigh the dry cotton fabric or yarn (WOF).
-
Fill a pot with enough hot water for the fiber to move freely.
-
Add Soda Ash (sodium carbonate) at 4% WOF (e.g., 4 g for 100 g of cotton).[7][8] A mild detergent like Synthrapol (1-2% WOF) can also be added.
-
Submerge the wet cotton in the pot.
-
Bring the water to a simmer (90-100°C) and maintain for 1-2 hours, stirring occasionally. The water will likely turn yellow-brown as impurities are removed.[1]
-
Allow the pot to cool, then remove the cotton.
-
Rinse the cotton thoroughly with hot water, followed by warm water, until the water runs clear.
Protocol 3: Mordanting of Textile Fibers
This step prepares the scoured fibers to chemically bond with the dye.
A. Mordanting Wool with Alum
-
Use the scoured, wet wool.
-
In a dedicated mordant pot, dissolve Alum (Potassium Aluminum Sulfate) at 12-15% WOF in a small amount of hot water.[13] Cream of Tartar (6% WOF) can be added to brighten colors and soften the wool.[13]
-
Fill the pot with enough cool water to cover the wool, then add the dissolved alum mixture and stir well.
-
Add the wet wool to the pot.
-
Slowly heat the mordant bath to 80-85°C. Hold for 1 hour, stirring gently every 15 minutes. Do not boil.[10]
-
Let the bath cool completely. The wool can be left to steep overnight for improved uptake.[5]
-
Remove the wool, gently squeeze out excess liquid, and proceed to dyeing. It can also be dried and stored for later use.
B. Mordanting Cotton with Tannin and Alum (Two-Step Process)
-
Step 1: Tannin Bath:
-
Use the scoured, wet cotton.
-
Dissolve Tannic Acid at 8-10% WOF in hot water.[9]
-
Add the dissolved tannin to a pot filled with enough hot water (50-60°C) to cover the cotton.[15]
-
Submerge the cotton and keep it in the warm tannin bath for 1-2 hours (or overnight for deeper shades), stirring occasionally.[14]
-
Remove the cotton, gently squeeze out excess liquid. Do not rinse.[14]
-
-
Step 2: Alum Bath:
-
Prepare an alum bath as described in Protocol 3A, using 15% WOF Alum and 2% WOF Soda Ash (to fix the alum).[15]
-
Add the tannin-treated, damp cotton to the cool alum bath.
-
Let the fiber soak for at least 2 hours, or overnight, stirring occasionally. No heating is required for this step.[14]
-
Remove the cotton, rinse lightly, and proceed to dyeing.
-
Protocol 4: Dyeing with this compound Extract
Procedure:
-
Prepare the Dye Bath: Fill a non-reactive pot (stainless steel) with the required amount of water (e.g., for a 1:40 liquor ratio, use 4 L of water for 100 g of fiber). Add the prepared this compound extract. The amount of extract will determine the depth of shade; start with a 1:1 ratio of extract to the weight of fiber and adjust as needed.
-
Adjust pH: Gently stir the dye bath. Measure the pH and adjust to the desired range (e.g., 3.5-4.5) using a weak acid like citric acid or vinegar.
-
Enter Fabric: Add the pre-mordanted, wet fabric to the cool dye bath. Ensure it is fully submerged.
-
Dyeing:
-
Slowly raise the temperature of the dye bath to the target (80-85°C for wool, 80-90°C for cotton).
-
Maintain this temperature for 60 minutes, stirring gently every 10-15 minutes to ensure even dyeing.
-
-
Cool Down: After 60 minutes, turn off the heat and allow the pot to cool down slowly. Leaving the fabric in the cooling dye bath overnight can improve color depth.
-
Rinsing and Drying:
-
Once cool, remove the fabric from the dye bath.
-
Rinse with cool water until the water runs clear. A final rinse with a pH-neutral soap can help remove any unfixed dye.
-
Gently squeeze out excess water and hang the fabric to dry away from direct sunlight.
-
Visualizations
Caption: General workflow for textile dyeing with this compound.
Caption: Mordant acting as a chemical bridge between fiber and dye.
References
- 1. Scouring — Natural Dyes [naturaldyes.ca]
- 2. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 3. researchgate.net [researchgate.net]
- 4. Textile Processing Steps That Affect Natural Dye Uptake And Depth [eureka.patsnap.com]
- 5. Basic Alum Mordant Recipe for Dyeing Wool – Mother Earth News [motherearthnews.com]
- 6. myramadecolor.com [myramadecolor.com]
- 7. Natural Dye Series Post 1: Scouring — Farm & Folk [farmandfolk.com]
- 8. tashamillergriffith.com [tashamillergriffith.com]
- 9. Natural Dye Series Post 2: Mordanting Cellulose Fabric — Farm & Folk [farmandfolk.com]
- 10. Mordanting wool and cellulose fibers | Forests and meadows natural dyeing studio [forestsandmeadows.com]
- 11. blog.qima.com [blog.qima.com]
- 12. chiuvention.com [chiuvention.com]
- 13. botanicalcolors.com [botanicalcolors.com]
- 14. botanicalcolors.com [botanicalcolors.com]
- 15. How to Mordant - Celluslose Fibres — Natural Dyes [naturaldyes.ca]
- 16. How to wash or scour fabric for eco-printing and natural dyeing – Gumnut Magic [gumnutmagic.com]
- 17. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 18. itast.ir [itast.ir]
- 19. Characterization of Color and Application of Natural Dyes from Hagonoy (Chromolaena odorata) Leaves on Cotton and Wool Fabrics – Oriental Journal of Chemistry [orientjchem.org]
- 20. Optimization of a Sustainable Protocol for the Extraction of Anthocyanins as Textile Dyes from Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 21. espublisher.com [espublisher.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Application Note & Protocol: Assessing Enocyanin Bioaccessibility Using In Vitro Digestion Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Enocyanin, a natural food colorant extracted from grape skins (Vitis vinifera), is a rich source of anthocyanins, particularly malvidin-3-O-glucoside and its acylated derivatives.[1][2] These polyphenolic compounds are recognized for their antioxidant and anti-inflammatory properties, which are linked to various health benefits.[3] However, for these compounds to exert a biological effect, they must first be released from the food matrix and remain stable during digestion, a concept known as bioaccessibility. Anthocyanins are notably unstable and can be degraded by factors such as pH, temperature, and enzymes during their transit through the gastrointestinal tract.[1][4]
This application note provides a detailed protocol for assessing the bioaccessibility of this compound using the internationally harmonized static in vitro digestion model, INFOGEST 2.0.[5][6][7] This method simulates the physiological conditions of the human upper gastrointestinal tract (oral, gastric, and intestinal phases) and is an essential tool for screening the efficacy of anthocyanin delivery systems and formulations in the food and pharmaceutical industries.[5][8]
Principle of the Method
The INFOGEST 2.0 protocol is a static in vitro model that sequentially simulates the enzymatic and physicochemical conditions of human digestion.[6] The process involves subjecting an this compound-containing sample to three distinct phases:
-
Oral Phase: Simulates mastication and the initial enzymatic action of α-amylase in the mouth.
-
Gastric Phase: Mimics the acidic environment of the stomach and the proteolytic action of pepsin.
-
Small Intestinal Phase: Replicates the neutral to slightly alkaline conditions of the small intestine, involving the action of pancreatin (containing proteases, lipases, and amylases) and bile salts to complete the digestion and facilitate micelle formation.
The fraction of anthocyanins that remains soluble and stable in the final intestinal digestate is considered "bioaccessible" and potentially available for absorption by the intestinal epithelium.
Experimental Workflow
The overall workflow for assessing this compound bioaccessibility is depicted below. It begins with the preparation of the this compound sample and the simulated digestion fluids, followed by the sequential three-phase digestion, and concludes with sample analysis to quantify the remaining anthocyanins.
Caption: Workflow of the INFOGEST 2.0 in vitro digestion model.
Detailed Protocol: INFOGEST 2.0 for this compound
This protocol is adapted from the standardized INFOGEST 2.0 method.[6][9] All digestion steps should be performed at 37°C with constant mixing (e.g., in a shaking water bath or incubator).
1. Preparation of Simulated Digestion Fluids
Stock solutions of simulated salivary fluid (SSF), simulated gastric fluid (SGF), and simulated intestinal fluid (SIF) should be prepared in advance. The final enzyme and bile concentrations are achieved by adding them to the digest just before each phase begins.
| Fluid Component | Concentration in Stock Solution (1.25x) |
| SSF (pH 7.0) | |
| KCl | 18.9 g/L |
| KH₂PO₄ | 4.88 g/L |
| NaHCO₃ | 16.8 g/L |
| MgCl₂(H₂O)₆ | 0.38 g/L |
| (NH₄)₂CO₃ | 0.08 g/L |
| SGF (pH 3.0) | |
| KCl | 8.63 g/L |
| KH₂PO₄ | 1.13 g/L |
| NaHCO₃ | 3.13 g/L |
| NaCl | 5.88 g/L |
| MgCl₂(H₂O)₆ | 0.13 g/L |
| (NH₄)₂CO₃ | 0.63 g/L |
| SIF (pH 7.0) | |
| KCl | 8.5 g/L |
| KH₂PO₄ | 1.0 g/L |
| NaHCO₃ | 10.63 g/L |
| NaCl | 4.75 g/L |
| MgCl₂(H₂O)₆ | 0.4 g/L |
2. Experimental Procedure
-
Initial Sample:
-
Homogenize 5 g of the food sample containing this compound with 5 mL of water.
-
An equivalent amount of a pure this compound extract can be used, dissolved in 5 mL of water.
-
Take an aliquot of this initial mixture for anthocyanin quantification (Total Initial Anthocyanin).
-
-
Phase 1: Oral Phase (2 minutes)
-
Add 4 mL of SSF stock solution (1.25x) to the 10 mL initial sample.
-
Add 0.5 mL of α-amylase solution (1500 U/mL in SSF).
-
Add 25 µL of 0.3 M CaCl₂.
-
Add 0.475 mL of water.
-
Check and adjust pH to 7.0 using 1 M HCl or 1 M NaOH if necessary.
-
Incubate at 37°C for 2 minutes with mixing.
-
-
Phase 2: Gastric Phase (2 hours)
-
To the 15 mL of oral bolus, add 7.5 mL of SGF stock solution (1.25x).
-
Add 1.6 mL of porcine pepsin solution (25,000 U/mL in SGF).
-
Add 5 µL of 0.3 M CaCl₂.
-
Adjust pH to 3.0 using 1 M HCl.
-
Add water to reach a final volume of 30 mL.
-
Incubate at 37°C for 2 hours with mixing.
-
-
Phase 3: Small Intestinal Phase (2 hours)
-
To the 30 mL of gastric chyme, add 11 mL of SIF stock solution (1.25x).
-
Add 5.0 mL of pancreatin solution (800 U/mL based on trypsin activity in SIF).
-
Add 3.0 mL of bile extract solution (160 mM in SIF).
-
Add 40 µL of 0.3 M CaCl₂.
-
Adjust pH to 7.0 using 1 M NaOH.
-
Add water to reach a final volume of 60 mL.
-
Incubate at 37°C for 2 hours with mixing.
-
3. Sample Collection and Analysis
-
After the intestinal phase, stop the reaction by placing the sample on ice.
-
To separate the bioaccessible fraction, centrifuge the final digestate (e.g., 10,000 x g for 30 min at 4°C).
-
Filter the supernatant through a 0.22 µm syringe filter. This filtered supernatant represents the bioaccessible fraction.
-
Quantify the anthocyanin content in the initial sample and the final bioaccessible fraction using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) or Mass Spectrometry (MS).[10][11][12]
4. Calculation of Bioaccessibility
Bioaccessibility is expressed as the percentage of the initial amount of an anthocyanin that is found in the soluble fraction after in vitro digestion.
Bioaccessibility (%) = (Anthocyanin in bioaccessible fraction / Anthocyanin in initial sample) x 100
Data Presentation: Typical Bioaccessibility of Grape Anthocyanins
The bioaccessibility of anthocyanins is generally low and varies depending on their specific chemical structure and the food matrix.[8] Malvidin glycosides, the main components of this compound, tend to show slightly higher stability and bioaccessibility compared to other anthocyanins like delphinidin.[13]
| Anthocyanin | Source | In Vitro Model | Bioaccessibility / Recovery (%) |
| Malvidin-3-O-glucoside | Blueberry | Static in vitro | ~4-10% |
| Malvidin-3-O-glucoside | Red Wine | Static in vitro | ~30-45% (with food matrix) |
| Cyanidin-3-O-glucoside | Natal Plum Powder | Static in vitro | 16.3% |
| Cyanidin-3-O-sambubioside | Natal Plum Powder | Static in vitro | 32.2% |
| Total Anthocyanins | Blueberry | Static in vitro | ~3-4% |
Note: Data is compiled from various studies and represents approximate values. Bioaccessibility is highly dependent on the experimental conditions and the food matrix.[13][14][15]
Downstream Applications & Signaling Pathways
The bioaccessible anthocyanin fraction can be used for further studies to assess bioavailability and bioactivity.
1. Intestinal Permeability (Caco-2 Cell Model)
The human intestinal Caco-2 cell line is a well-established in vitro model to predict the absorption of compounds across the gut epithelium.[16][17][18] The bioaccessible digestate can be applied to the apical side of a Caco-2 cell monolayer, and the amount of anthocyanins transported to the basolateral side can be quantified over time to determine apparent permeability coefficients (Papp). Studies report that the transport efficiency of anthocyanins is typically low, often in the range of 1-4%.[13][16][17]
2. Cellular Bioactivity & Signaling Pathways
Absorbed anthocyanins and their metabolites can modulate cellular signaling pathways. A key pathway influenced by polyphenols is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway , which regulates the expression of antioxidant and cytoprotective genes.[19][20][21] Anthocyanin metabolites can disrupt the Keap1-Nrf2 complex in the cytosol, allowing Nrf2 to translocate to the nucleus, bind to the ARE, and initiate the transcription of protective enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[20][22]
Caption: Anthocyanin metabolites can activate the Nrf2 pathway.
References
- 1. Evaluation of the colour stability of enocyanines | OENO One [oeno-one.eu]
- 2. researchgate.net [researchgate.net]
- 3. Malvidin-3-O-β glucoside, major grape anthocyanin, inhibits human macrophage-derived inflammatory mediators and decreases clinical scores in arthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. docta.ucm.es [docta.ucm.es]
- 6. researchgate.net [researchgate.net]
- 7. Application of the INFOGEST 2.0 standardized method to study the behavior of phenolic compounds throughout gastrointestinal digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioaccessibility of Anthocyanins on in vitro Digestion Models: Factors Implicated and Role in Functional Foods Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. A Review of Quantitative and Topical Analysis of Anthocyanins in Food - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Absorption of anthocyanins from blueberry extracts by caco-2 human intestinal cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Anthocyanin Absorption and Metabolism by Human Intestinal Caco-2 Cells—A Review [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Anthocyanin Absorption and Metabolism by Human Intestinal Caco-2 Cells--A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Anthocyanins protect human endothelial cells from mild hyperoxia damage through modulation of Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Consumption of anthocyanin-rich beverages affects Nrf2 and Nrf2-dependent gene transcription in peripheral lymphocytes and DNA integrity of healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
Enocyanin in Cosmetic Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enocyanin, a complex of anthocyanins extracted from the skins of red grapes (Vitis vinifera), is emerging as a potent bioactive ingredient in the cosmetic industry. Traditionally used as a natural colorant (E163), its application has expanded due to its significant antioxidant, anti-aging, and photoprotective properties.[1][2] This document provides detailed application notes, experimental protocols, and quantitative data to support the formulation of cosmetic products containing this compound.
This compound's vibrant purple-red hue is attributed to a mixture of anthocyanin molecules, primarily glucosides of cyanidin, peonidin, malvidin, and petunidin.[3] These polyphenolic compounds are renowned for their ability to neutralize free radicals, thereby mitigating oxidative stress, a key contributor to skin aging.[4][5] Furthermore, research indicates that anthocyanins can protect the skin from damage induced by ultraviolet (UV) radiation and modulate key signaling pathways involved in skin health and longevity.[4][6]
Key Benefits in Cosmetic Formulations
-
Antioxidant Power: this compound is a potent scavenger of reactive oxygen species (ROS), protecting skin cells from oxidative damage caused by environmental aggressors such as UV radiation and pollution.[4][5]
-
Anti-Aging Effects: By inhibiting enzymes that degrade the extracellular matrix, such as collagenase and elastase, this compound helps to maintain skin firmness and elasticity, reducing the appearance of fine lines and wrinkles.[7][8]
-
Photoprotection: this compound exhibits UV-absorbing properties and can help to mitigate the cellular damage caused by sun exposure, making it a valuable addition to sunscreen and daily wear products.[4][9]
-
Natural Colorant: Its rich color provides a natural alternative to synthetic dyes in a variety of cosmetic formulations, including creams, lotions, and serums.[1]
Quantitative Data Summary
The following tables summarize the quantitative data on the antioxidant and anti-aging efficacy of this compound and related grape skin extracts.
| Antioxidant Activity of Grape Skin Extracts (this compound Source) | |
| Assay | IC50 / SC50 Value |
| DPPH Radical Scavenging Activity (Red Grape Skin Flour) | 20.27 µM[1][10] |
| DPPH Radical Scavenging Activity (Grape Skin Extract) | 1,065.19 ppm[11] |
| DPPH Radical Scavenging Activity (Prokupac Grape Skin Extract) | 0.3 µg/mL[12][13] |
| Enzyme Inhibition by Grape Extracts (this compound Source) | |
| Enzyme | IC50 Value |
| Collagenase (Grape Pomace Hot Water Extract) | 35.4 mg/L |
| Collagenase (Grape Pomace Ethanolic Extract) | 78.8 mg/L[5] |
| Elastase (Red Wine Lees Extract) | ≤0.17 mg/mL[14] |
Signaling Pathways and Mechanisms of Action
This compound exerts its beneficial effects on the skin through the modulation of several key signaling pathways.
Nrf2-ARE Antioxidant Response Pathway
UV radiation and other environmental stressors can lead to an overproduction of ROS in skin cells, causing oxidative damage. This compound, rich in anthocyanins, can activate the Nrf2-ARE pathway, a primary cellular defense mechanism against oxidative stress.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 6. tandfonline.com [tandfonline.com]
- 7. In vitro antioxidant, collagenase inhibition, and in vivo anti-wrinkle effects of combined formulation containing Punica granatum, Ginkgo biloba, Ficus carica, and Morus alba fruits extract - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thermal Stability and Inhibitory Action of Red Grape Skin Phytochemicals against Enzymes Associated with Metabolic Syndrome [mdpi.com]
- 9. Frontiers | Role of Phytochemicals in Skin Photoprotection via Regulation of Nrf2 [frontiersin.org]
- 10. iris.cnr.it [iris.cnr.it]
- 11. eudl.eu [eudl.eu]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of Bioactive Properties of Ultrasound-Assisted Extracts from Prokupac Grape Skins for Functional Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Enocyanin Extraction from Grape Skins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing enocyanin extraction from grape skins. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are enocyanins and why are they extracted from grape skins?
A1: Enocyanins are a group of natural pigments belonging to the anthocyanin family, responsible for the red, purple, and blue colors in many fruits and vegetables, including grapes.[1][2] Grape skins are a major by-product of the wine industry and serve as a rich source of these compounds.[3] Enocyanins are of significant interest due to their potential health benefits, including antioxidant, anti-inflammatory, and anticarcinogenic properties, making them valuable for applications in the food, cosmetic, and pharmaceutical industries.[1][4][5]
Q2: What are the common methods for this compound extraction?
A2: Several methods are employed for this compound extraction, ranging from traditional to modern techniques:
-
Conventional Solvent Extraction: This is a common method using polar solvents like ethanol or methanol, often acidified to improve anthocyanin stability.[1][6][7]
-
Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and increasing extraction efficiency, often at lower temperatures and shorter times.[7][8]
-
Microwave-Assisted Extraction (MAE): Microwaves are used to heat the solvent and grape skin mixture, accelerating the extraction process.[9][10]
-
Pressurized Liquid Extraction (PLE): This method utilizes solvents at elevated temperatures and pressures, which can significantly reduce extraction time and solvent consumption.[1][3]
-
Deep Eutectic Solvents (DES): An emerging green technology using a mixture of hydrogen bond donors and acceptors as an alternative to organic solvents.[9][10]
Q3: What are the key factors influencing this compound extraction yield and stability?
A3: The yield and stability of extracted enocyanins are influenced by several critical factors:
-
Solvent Composition: The type of solvent, its concentration (e.g., ethanol-water ratio), and its pH are crucial. Acidified polar solvents are generally most effective.[11][12][13]
-
Temperature: Higher temperatures can increase extraction efficiency but may also lead to the degradation of heat-sensitive anthocyanins.[3][4][5]
-
Extraction Time: A longer duration generally increases yield, but an optimal time exists beyond which degradation may occur or the increase in yield becomes negligible.[8][14]
-
Solid-to-Liquid Ratio: A sufficient volume of solvent is necessary to ensure complete immersion of the grape skins and facilitate efficient mass transfer.[9][14]
-
Grape Variety and Ripeness: The specific grape variety and its stage of ripeness significantly impact the concentration and type of anthocyanins present.[13][15]
-
Presence of Light and Oxygen: Exposure to light and oxygen can accelerate the degradation of anthocyanins.[3][5][16]
Troubleshooting Guide
Problem 1: Low this compound Yield
| Possible Cause | Troubleshooting Step |
| Improper Sample Preparation | Ensure grape skins are thoroughly dried and ground to a fine, uniform powder to maximize the surface area for extraction.[14] |
| Suboptimal Solvent Choice | Use polar solvents like ethanol or methanol. Acidifying the solvent with a weak acid (e.g., citric or formic acid) can improve stability and yield.[1][7][13] |
| Incorrect Solvent-to-Solid Ratio | Increase the solvent volume to ensure the grape skin powder is fully submerged. A common starting point is a 1:10 or 1:15 solid-to-solvent ratio.[8][14][17] |
| Insufficient Extraction Time or Temperature | Optimize extraction time and temperature. For conventional methods, longer times may be needed. For UAE or MAE, shorter times at controlled temperatures are effective.[4][8][17] Refer to the quantitative data tables below for specific parameter ranges. |
| Inefficient Extraction Method | Consider switching to a more advanced extraction technique like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve efficiency.[9][10][17] |
Problem 2: Degradation of this compound During Extraction
| Possible Cause | Troubleshooting Step |
| Excessive Heat | Avoid excessively high temperatures, especially for prolonged periods. For heat-assisted methods, use the lowest effective temperature. Consider using a rotary evaporator under reduced pressure for solvent removal to keep the temperature low.[4][5][17] |
| pH Instability | Maintain a slightly acidic pH (typically between 3 and 6) during extraction and purification to ensure anthocyanin stability.[8][16][17] The flavylium cation, the colored form of anthocyanins, is most stable in acidic conditions.[3][7] |
| Exposure to Light and Oxygen | Conduct the extraction in a dark environment or use amber glassware to protect the extract from light.[18] Purging the extraction vessel with an inert gas like nitrogen can minimize oxidation.[16] |
| Enzymatic Activity | Polyphenol oxidase and peroxidase enzymes, released during cell disruption, can degrade anthocyanins.[16] Blanching the grape skins before extraction or using specific inhibitors can mitigate this. |
Problem 3: Co-extraction of Impurities
| Possible Cause | Troubleshooting Step |
| Non-selective Solvent | While polar solvents are necessary, very high concentrations of organic solvents can co-extract other compounds like sugars and pectins.[3] Optimizing the ethanol/water ratio can improve selectivity. |
| Lack of Purification Step | The crude extract will contain various compounds. Employ purification techniques like solid-phase extraction (SPE) to isolate the anthocyanin fraction.[19] |
| High Sugar Content in Grape Skins | Sugars are highly soluble in the extraction solvents.[3] A pre-extraction wash with a less polar solvent might help, or subsequent purification steps will be necessary. |
Quantitative Data Presentation
Table 1: Optimization of Conventional and Ultrasound-Assisted Extraction (UAE) Parameters
| Parameter | Range Studied | Optimal Value for High Yield | Reference |
| Ethanol Concentration | 50-90% | 70-80% | [8][11][12] |
| Temperature | 20-75°C | 50-68°C | [8][11][12][20] |
| Extraction Time | 20-390 min | ~48-60 min (UAE), 120-180 min (Conventional) | [8][9][20] |
| pH | 3-7 | ~3.5-7.0 (Higher pH within this range can increase yield but may risk degradation if not controlled) | [8][12] |
| Solid-to-Liquid Ratio | 1:10 - 1:20 (g/mL) | 1:15 | [8][20] |
Table 2: Comparison of Different Extraction Methods for this compound Yield
| Extraction Method | Typical Yield Range (mg/100g DW) | Advantages | Disadvantages | References |
| Conventional Solvent Extraction | Varies widely based on conditions | Simple, low equipment cost | Long extraction times, large solvent consumption | [6][9] |
| Ultrasound-Assisted Extraction (UAE) | 193.5 | Shorter time, reduced solvent, higher efficiency at lower temperatures | Requires specific equipment | [8][20] |
| Microwave-Assisted Extraction (MAE) | Not explicitly quantified but noted for increased performance | Rapid, efficient, reduced solvent use | Potential for localized overheating and degradation | [10] |
| Pressurized Liquid Extraction (PLE) | Not explicitly quantified but noted for high efficiency | Fast, low solvent use, high automation potential | High initial equipment cost, high pressure and temperature can cause degradation | [1][3] |
| Deep Eutectic Solvents (DES) | 172 (MAE with DES) | Environmentally friendly, high efficiency | Can be viscous, recovery of anthocyanins from the solvent can be challenging | [10] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Sample Preparation:
-
Extraction:
-
Weigh 1 gram of the dried grape skin powder and place it into a 50 mL flask.
-
Add 15 mL of the extraction solvent (e.g., 78.9% ethanol in water, with the pH adjusted to 7.0).[20] This creates a solid-to-liquid ratio of 1:15.
-
Place the flask in an ultrasonic water bath.
-
Set the temperature to 64°C and sonicate for approximately 48 minutes.[20]
-
-
Separation and Collection:
-
After extraction, centrifuge the mixture (e.g., at 5000 x g for 15 minutes) to separate the solid residue from the liquid extract.[6]
-
Carefully decant and collect the supernatant.
-
For exhaustive extraction, the solid residue can be re-extracted with fresh solvent.
-
-
Storage:
-
Store the collected extract at 4°C in the dark to prevent degradation.[9]
-
Protocol 2: Conventional Solvent Extraction of this compound
-
Sample Preparation:
-
Follow the same procedure as in Protocol 1 for preparing the dried grape skin powder.
-
-
Extraction:
-
Weigh 1 gram of the dried grape skin powder and place it in a 100 mL flask.
-
Add 15 mL of an acidified aqueous ethanol solution (e.g., 70% ethanol with 3.5% HCl).[11][12]
-
Place the flask on a magnetic stirrer and extract at a controlled temperature (e.g., 60°C) for a specified time (e.g., 2-4 hours).[11][12]
-
-
Separation and Collection:
-
Filter the mixture through filter paper or centrifuge to separate the solid material.
-
Collect the liquid extract.
-
-
Storage:
-
Store the extract at 4°C in a dark, sealed container.
-
Visualizations
Caption: Workflow for this compound Extraction from Grape Skins.
References
- 1. agriculturejournals.cz [agriculturejournals.cz]
- 2. researchgate.net [researchgate.net]
- 3. uvadoc.uva.es [uvadoc.uva.es]
- 4. mdpi.com [mdpi.com]
- 5. Factors affecting the stability of anthocyanins and strategies for improving their stability: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extraction of Proanthocyanidins and Anthocyanins from Grape Skin by Using Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Up-To-Date Analysis of the Extraction Methods for Anthocyanins: Principles of the Techniques, Optimization, Technical Progress, and Industrial Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cetjournal.it [cetjournal.it]
- 10. New Approaches for the Extraction of Anthocyanins from Grape Skins Using Deep Eutectic Solvents [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Optimization of the Extraction Methodology of Grape Pomace Polyphenols for Food Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Influences and Optimization: Factors Affecting the Extraction of Anthocyanins [greenskybio.com]
- 14. benchchem.com [benchchem.com]
- 15. Grape, wine and pomace anthocyanins: winemaking biochemical transformations, application and potential benefits | OENO One [oeno-one.eu]
- 16. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Procedures for Extraction of Anthocyanins from Different Food | Encyclopedia MDPI [encyclopedia.pub]
- 19. A New Solid Phase Extraction for the Determination of Anthocyanins in Grapes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Improving Enocyanin Stability in Acidic Beverages
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered when working with enocyanin in acidic beverage formulations.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound-colored beverage is rapidly losing its red/purple hue and turning brown. What are the likely causes?
A1: The degradation of this compound, a type of anthocyanin, in acidic beverages is a common issue influenced by several factors. The primary culprits for color loss and browning are:
-
pH: While enocyanins are most stable in highly acidic conditions (pH < 3), as the pH increases towards 4 and above, they become more susceptible to degradation.[1] In this less acidic environment, the stable red flavylium cation form of the anthocyanin molecule can convert to a colorless carbinol pseudobase and chalcone forms.[1]
-
Temperature: Elevated temperatures significantly accelerate the degradation of enocyanins.[1] This is a critical factor during processing steps like pasteurization and during storage. High temperature in the presence of oxygen is a particularly damaging combination.
-
Oxygen: The presence of dissolved oxygen can lead to the oxidative degradation of enocyanins. This process is often exacerbated by high temperatures and light exposure.
-
Light Exposure: Light, especially UV light, can cause photo-degradation of anthocyanin molecules, leading to fading of the color.
-
Presence of Ascorbic Acid (Vitamin C): While often added for nutritional purposes, ascorbic acid can accelerate the degradation of some anthocyanins, including this compound.[2]
-
Enzymatic Activity: Enzymes such as polyphenol oxidases, if not properly inactivated during processing, can contribute to the degradation of enocyanins.
Troubleshooting Steps:
-
Verify and Adjust pH: Ensure the beverage pH is within the optimal range for this compound stability (ideally below 3.0).
-
Optimize Thermal Processing: Minimize heat exposure during pasteurization by using high-temperature, short-time (HTST) methods.
-
Control Oxygen Levels: De-aerate the product before packaging and use packaging materials with low oxygen permeability.
-
Protect from Light: Use opaque or UV-protective packaging to shield the beverage from light.
-
Evaluate Additives: If ascorbic acid is present, consider using alternative antioxidants or implementing stabilizing strategies like co-pigmentation.
-
Ensure Enzyme Inactivation: Verify that any fruit-based ingredients have been adequately treated to inactivate degradative enzymes.
Q2: I've noticed that the color of my this compound beverage is less intense than expected. How can I enhance the color expression?
A2: The phenomenon of co-pigmentation can be leveraged to enhance the color intensity and stability of this compound. This involves the formation of molecular complexes between anthocyanins and other colorless organic molecules called co-pigments. These complexes can protect the anthocyanin from degradation and intensify its color.
Commonly Used Co-pigments:
-
Phenolic Compounds: Compounds like flavonoids, phenolic acids (e.g., ferulic acid, caffeic acid), and tannins can act as effective co-pigments.[3][4][5]
-
Polysaccharides: Certain gums and pectins can also contribute to color stability through co-pigmentation.
-
Amino Acids: Some amino acids have been shown to improve the stability of anthocyanins.
Troubleshooting Steps:
-
Introduce Co-pigments: Experiment with the addition of natural extracts rich in phenolic compounds, such as grape seed extract or green tea extract.
-
Optimize Co-pigment to this compound Ratio: The molar ratio of the co-pigment to this compound is crucial for effective color enhancement. This often requires empirical testing to find the optimal ratio.[3]
-
Control pH: The co-pigmentation effect is pH-dependent, with optimal results typically observed in the acidic range where this compound is most stable.[1]
Q3: My beverage formulation requires a shelf life of several months, but the this compound color degrades within weeks. What strategies can I employ for long-term stability?
A3: For long-term stability, more robust methods beyond simple formulation adjustments are often necessary. Microencapsulation is a highly effective technique to protect this compound from degradation.
Microencapsulation Overview:
This process involves entrapping the this compound within a protective matrix or "wall material." This barrier shields the pigment from adverse environmental factors like oxygen, light, and reactive compounds in the beverage matrix.
Common Encapsulation Techniques:
-
Spray Drying: A widely used and cost-effective method where the this compound and wall material solution is atomized into a hot air stream, resulting in a powdered, encapsulated product.[6][7]
-
Freeze Drying: A gentler method that involves freezing the this compound-wall material mixture and then removing the water through sublimation. This is suitable for highly heat-sensitive formulations.[8]
Troubleshooting Steps:
-
Select an Appropriate Wall Material: Common wall materials include maltodextrin, gum arabic, whey protein, and inulin. The choice depends on the desired release characteristics and compatibility with the beverage matrix.[6][7]
-
Optimize Encapsulation Process Parameters: For spray drying, factors like inlet air temperature and feed flow rate must be carefully controlled to ensure high encapsulation efficiency without degrading the this compound.[7][9]
-
Evaluate Reconstitution Properties: Ensure that the encapsulated this compound powder readily disperses in the beverage without clumping or negatively impacting the mouthfeel.
Data Presentation: this compound Stability
The following tables summarize quantitative data on the stability of this compound and other anthocyanins under various conditions.
Table 1: Effect of Temperature and pH on the Half-Life (t1/2) of Anthocyanins
| Anthocyanin Source | pH | Temperature (°C) | Half-Life (days) | Reference |
| Black Rice Bran | 2.0 | 60 | 19.6 (h) | [10] |
| Black Rice Bran | 3.0 | 60 | 17.2 (h) | [10] |
| Black Rice Bran | 4.0 | 60 | 15.1 (h) | [10] |
| Black Rice Bran | 5.0 | 60 | 13.5 (h) | [10] |
| Berberis Species | 1.5 | 5 | 63 | [11] |
| Berberis Species | 3.0 | 35 | 0.7 | [11] |
| Andean Blackberry Drink | 3.0 | 20 | ~92 | [12] |
| Andean Blackberry Drink | 3.0 | 30 | ~64 | [12] |
| Andean Blackberry Drink | 3.0 | 50 | ~18 | [12] |
| Açai Drink | 3.0 | 20 | ~130 | [12] |
| Açai Drink | 3.0 | 30 | ~90 | [12] |
| Açai Drink | 3.0 | 50 | ~28 | [12] |
| Black Carrot Drink | 3.0 | 20 | ~238 | [12] |
| Black Carrot Drink | 3.0 | 30 | ~165 | [12] |
| Black Carrot Drink | 3.0 | 50 | ~53 | [12] |
Table 2: Impact of Stabilizers on the Half-Life (t1/2) of Anthocyanins in a Model Beverage (pH 3.0, 40°C, with Ascorbic Acid)
| Stabilizer (0.2%) | Half-Life (days) | Reference |
| Control (No Stabilizer) | 2.9 | [13] |
| Vanillin | ~4.5 | [13] |
| Epigallocatechin Gallate | ~5.5 | [13] |
| Protocatechualdehyde | ~5.0 | [13] |
| Green Tea Extract | 6.7 | [13] |
Experimental Protocols
1. Protocol for Intermolecular Co-pigmentation of this compound
This protocol describes a general procedure to evaluate the effect of co-pigments on the color stability of this compound in a model acidic beverage system.
Materials:
-
This compound extract
-
Co-pigment of choice (e.g., ferulic acid, gallic acid, green tea extract)
-
Citrate-phosphate buffer (pH 3.0)
-
Spectrophotometer
-
pH meter
-
Volumetric flasks and pipettes
-
Incubator or water bath
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in the citrate-phosphate buffer (pH 3.0) to a known concentration (e.g., 2.5 x 10-4 M).
-
Prepare stock solutions of the selected co-pigments in the same buffer. For poorly soluble co-pigments, a small amount of a co-solvent like ethanol may be used, ensuring the final concentration in the beverage model is minimal.[4]
-
-
Preparation of Test Solutions:
-
In a series of volumetric flasks, add the this compound stock solution.
-
Add varying amounts of the co-pigment stock solution to achieve different molar ratios of this compound to co-pigment (e.g., 1:1, 1:10, 1:20, 1:50).
-
Prepare a control sample containing only the this compound stock solution.
-
Bring all flasks to the final volume with the citrate-phosphate buffer.
-
-
Initial Spectrophotometric Analysis:
-
Immediately after preparation, measure the absorbance spectrum (e.g., 400-700 nm) of each solution using the spectrophotometer.
-
Record the absorbance at the maximum wavelength (λmax) and note any bathochromic (shift to longer wavelength) or hyperchromic (increase in absorbance) effects.
-
-
Stability Study:
-
Store the solutions in a controlled environment (e.g., incubator at 40°C) and protect them from light.
-
At regular time intervals (e.g., every 24 hours for 7 days), take an aliquot from each solution and measure its absorbance spectrum.
-
-
Data Analysis:
-
Calculate the percentage of color retention over time for each sample compared to its initial absorbance.
-
Determine the degradation kinetics (often first-order) and calculate the half-life (t1/2) for each condition.
-
Plot the color retention or half-life as a function of the co-pigment to this compound ratio to identify the optimal concentration for stabilization.
-
2. Protocol for Microencapsulation of this compound using Spray Drying
This protocol provides a general method for encapsulating this compound to improve its stability.
Materials:
-
This compound extract
-
Wall material (e.g., maltodextrin, gum arabic)
-
Deionized water
-
Magnetic stirrer
-
Homogenizer (optional)
-
Spray dryer
-
Airtight containers for storage
Methodology:
-
Preparation of the Feed Solution:
-
Dissolve the wall material in deionized water with continuous stirring to create a solution (e.g., 20-30% w/v).
-
Once the wall material is fully dissolved, add the this compound extract to the solution and mix thoroughly. The ratio of core (this compound) to wall material is a critical parameter to optimize (e.g., 1:2 to 1:10).
-
For improved emulsion stability, the mixture can be homogenized.
-
-
Spray Drying Process:
-
Pre-heat the spray dryer to the desired inlet temperature (e.g., 140-180°C). The optimal temperature will depend on the wall material and the heat sensitivity of the specific this compound extract.[9]
-
Set the feed pump flow rate to a constant value (e.g., 25 mL/min).[7]
-
Atomize the feed solution into the drying chamber. The hot air will evaporate the water, leaving behind microcapsules of this compound.
-
The dried powder is collected from the cyclone.
-
-
Characterization of the Microcapsules:
-
Encapsulation Efficiency: Determine the amount of this compound on the surface of the microcapsules versus the total amount encapsulated. This can be done by washing the powder with a solvent that dissolves the surface this compound but not the wall material, followed by spectrophotometric analysis.
-
Moisture Content and Water Activity: Measure these parameters to assess the powder's stability during storage.
-
Particle Size and Morphology: Use techniques like laser diffraction and scanning electron microscopy (SEM) to analyze the size and surface characteristics of the microcapsules.
-
-
Stability Assessment of Encapsulated this compound:
-
Store the encapsulated powder under different conditions (e.g., varying temperature and humidity) in airtight containers.
-
Periodically, re-disperse the powder in an acidic buffer and measure the this compound content to determine its degradation rate and half-life.
-
Compare the stability of the encapsulated this compound to that of the unencapsulated extract.
-
Visualizations
Caption: Factors influencing the degradation pathway of this compound in acidic beverages.
Caption: Experimental workflow for improving the stability of this compound.
References
- 1. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermal and Photochemical Stability of Anthocyanins from Black Carrot, Grape Juice, and Purple Sweet Potato in Model Beverages in the Presence of Ascorbic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Effect of co-pigments on anthocyanins of Rhododendron arboreum and insights into interaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sid.ir [sid.ir]
- 7. Application of microencapsulated anthocyanin extracted from purple cabbage in fermented milk drinks [redalyc.org]
- 8. ifstrj.um.ac.ir [ifstrj.um.ac.ir]
- 9. mdpi.com [mdpi.com]
- 10. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Co-pigmentation of Enocyanin with Phenolic Acids
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on enhancing the color of enocyanin through co-pigmentation with phenolic acids.
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound is a natural food colorant produced from grape skins, often as a byproduct of the wine industry. The pigments are primarily 3-monoglucosides of anthocyanidins like cyanidin, peonidin, malvidin, and petunidin, which may also be acylated with acids such as acetic, coumaric, or caffeic acid[1].
Q2: What is co-pigmentation and why is it important for this compound? A2: Co-pigmentation is a phenomenon where uncolored organic molecules, such as phenolic acids (co-pigments), associate with pigments like anthocyanins[2]. This interaction enhances and stabilizes the anthocyanin's color[2][3]. For this compound, which can be unstable, co-pigmentation is critical for improving color intensity (hyperchromic effect) and shifting the color towards the blue spectrum (bathochromic shift), thereby increasing its utility as a natural colorant[4][5][6].
Q3: What are the key factors that influence the stability of this compound? A3: The stability of this compound, like other anthocyanins, is influenced by a range of factors including pH, temperature, light, oxygen, metal ions, and the presence of enzymes[1][7][8][9]. Anthocyanins show the greatest stability under acidic conditions[1]. High temperatures, neutral or alkaline pH, and exposure to light and oxygen can accelerate their degradation[1][7][8].
Q4: How does pH affect the color and stability of this compound during co-pigmentation? A4: The color of anthocyanins is highly dependent on pH. In acidic conditions (low pH), they typically appear red due to the predominance of the stable flavylium cation structure[2][3]. As the pH increases towards neutral, the color can shift to purple and then blue, but the molecule becomes less stable, forming colorless structures[3][10]. Co-pigmentation is most effective at a slightly acidic pH (e.g., pH 3.5), where it helps stabilize the colored flavylium form[10][11].
Q5: What is the difference between intermolecular and intramolecular co-pigmentation? A5: Intermolecular co-pigmentation involves the association of an anthocyanin molecule with a separate co-pigment, such as a phenolic acid or flavonoid[10]. Intramolecular co-pigmentation occurs within a single, more complex anthocyanin molecule, where attached acyl groups fold back to shield and stabilize the chromophore (the color-bearing part)[7][10].
Troubleshooting Guide
Q1: Why am I not observing a significant color enhancement (hyperchromic effect) after adding a phenolic acid co-pigment? A1: Several factors could be responsible:
-
Incorrect Molar Ratio: The ratio of anthocyanin to co-pigment is crucial. The effect is often concentration-dependent, with higher ratios (e.g., 1:20, 1:100) typically producing a more significant color enhancement.[11][12][13] Ensure you are testing a range of molar ratios.
-
Suboptimal pH: The co-pigmentation effect is highly pH-dependent. If the pH is too low (e.g., <2.5) or too high (e.g., >5.5), the equilibrium of anthocyanin forms may not favor the complexation. Experiments are often most successful around pH 3.5.[10][11]
-
Choice of Phenolic Acid: Not all phenolic acids are equally effective. The structure of the co-pigment, including the number and position of hydroxyl and methoxy groups, influences its ability to interact with the anthocyanin.[14] For example, ferulic acid and sinapic acid have shown significant effects on bayberry anthocyanins.[4][13]
-
Solvent Effects: The solvent system can impact the reaction. Some phenolic acids have poor solubility in purely aqueous solutions; the addition of a small amount of a co-solvent like ethanol may be necessary to ensure proper dissolution.[10][11]
Q2: The color of my solution is fading quickly, even with the co-pigment. What is causing this instability? A2: This indicates degradation of the anthocyanin-copigment complex. Consider the following:
-
Temperature: High temperatures accelerate the degradation of anthocyanins.[8] Thermal stability experiments show that absorbance decreases significantly at elevated temperatures (e.g., 70-90°C), although co-pigmentation can slow this process.[11][13] Ensure your solutions are stored at low temperatures (e.g., 4°C) and protected from prolonged heat unless it is a variable in your experiment.[7]
-
Light Exposure: Light, especially UV light, can cause anthocyanin degradation.[8] All experiments and storage should be conducted in the dark or under subdued light conditions to minimize photochemical degradation.[6]
-
Oxygen: The presence of oxygen can lead to oxidative degradation of anthocyanins.[8] For long-term stability studies, consider de-gassing your solutions or storing them in sealed, airtight containers.
Q3: I observed a color change, but the maximum absorption wavelength (λmax) did not shift as expected (bathochromic shift). Why? A3: A lack of a significant bathochromic shift suggests that the specific type of molecular stacking that leads to a red-to-blue color shift is not occurring effectively.
-
Co-pigment Structure: The ability to induce a bathochromic shift is highly dependent on the co-pigment's structure and its ability to form π-π stacking interactions with the anthocyanin's aromatic rings.[14][15] Some phenolic acids may primarily cause a hyperchromic effect (increase in intensity) without a large bathochromic shift.
-
pH Influence: While co-pigmentation is effective around pH 3.5, the magnitude of the bathochromic shift can also be influenced by pH. At very low pH, the flavylium cation is so stable that the co-pigment's influence on the electron configuration is minimal, leading to a smaller shift.[11]
Q4: My solutions become cloudy or form a precipitate after adding the co-pigment. What should I do? A4: Precipitation can occur if the concentration of the co-pigment or the anthocyanin-copigment complex exceeds its solubility in the chosen solvent system.
-
Check Solubility: Verify the solubility of your specific phenolic acid in the buffer system. Some may require a small amount of an organic solvent like DMSO or ethanol for complete dissolution before being added to the aqueous anthocyanin solution.[6][10]
-
Adjust Concentrations: You may be using concentrations that are too high. Try repeating the experiment with lower molar ratios or a lower overall concentration of both components.
-
Temperature Effects: Changes in temperature can affect solubility. If you are cooling the solutions, some components may precipitate out. Ensure all measurements are taken after the solution has equilibrated to the target temperature.
Experimental Protocols
Key Experiment: Evaluating the Co-pigmentation Effect of Phenolic Acids on this compound
This protocol outlines the procedure for preparing solutions and measuring the hyperchromic (color intensity) and bathochromic (color shift) effects.
1. Materials and Reagents:
-
This compound extract
-
Phenolic acids (e.g., ferulic acid, caffeic acid, sinapic acid, gallic acid)[13][14]
-
Buffer solution (e.g., citric acid-sodium phosphate or sodium acetate-phosphoric acid buffer, pH 3.5)[11][12]
-
Solvent for co-pigments if needed (e.g., 10-12.5% ethanol or DMSO)[6][10]
-
Deionized water
-
Spectrophotometer and cuvettes
2. Preparation of Stock Solutions:
-
This compound Solution: Prepare an this compound stock solution of a known concentration (e.g., 0.2 mM or 2.5 x 10⁻⁴ M) in the pH 3.5 buffer.[11][12] Keep this solution protected from light.
-
Co-pigment (Phenolic Acid) Solutions: Prepare stock solutions of each phenolic acid at various concentrations. These should be calculated to achieve the desired final molar ratios (e.g., 1:1, 1:10, 1:20, 1:50, 1:100) when mixed with the this compound solution.[6][12][13] If solubility is an issue, dissolve the phenolic acid in a minimal amount of the appropriate co-solvent before diluting with the buffer.[6][10]
3. Experimental Procedure:
-
Control Sample: Prepare a control by mixing an equal volume of the this compound stock solution with the buffer (containing the same amount of co-solvent, if used).[13]
-
Test Samples: For each molar ratio, mix equal volumes of the this compound stock solution and the corresponding phenolic acid co-pigment solution.[12][13] For example, to achieve a 1:10 molar ratio with a 0.2 mM this compound solution, mix it with a 2.0 mM co-pigment solution.
-
Incubation: Incubate all solutions (control and test samples) in the dark at room temperature for a set period (e.g., 30 minutes) to allow the co-pigmentation reaction to reach equilibrium.[6]
4. Spectrophotometric Analysis:
-
Record the visible absorption spectrum for each sample from 400 nm to 700 nm using a spectrophotometer.[6]
-
Identify the wavelength of maximum absorbance (λmax) for the control (A₀ at λ₀) and for each co-pigmented sample (A at λ).
-
Calculate the bathochromic shift: Δλmax = λ - λ₀ [6]
-
Calculate the hyperchromic effect (% increase in absorbance): ΔAmax = [(A - A₀) / A₀] * 100 [6]
5. Thermal Stability Test (Optional):
-
To assess thermal stability, incubate the control and co-pigmented samples in sealed tubes in a water bath at a constant high temperature (e.g., 80°C or 90°C).[12][13]
-
Remove aliquots at regular time intervals (e.g., every hour for 5 hours), cool them to room temperature, and measure their absorbance at λmax.[13]
-
Plot absorbance vs. time to determine the degradation kinetics.
Quantitative Data Summary
The tables below summarize quantitative data from studies on the co-pigmentation of anthocyanins with various phenolic acids.
Table 1: Effect of Phenolic Acid Co-pigmentation on Color of Bayberry Anthocyanins (pH 3.4) Data extracted from a study on Chinese bayberry anthocyanins heated at 80°C for 2 hours.[13]
| Phenolic Acid | Molar Ratio (Anthocyanin:Co-pigment) | Bathochromic Shift (Δλmax, nm) | Absorbance at λmax |
| Control | 1:0 | 0 | 0.781 |
| Ferulic Acid | 1:30 | 10 | 1.056 |
| Sinapic Acid | 1:30 | 11 | 1.139 |
| Syringic Acid | 1:30 | 8 | 0.941 |
Table 2: Effect of Co-pigmentation on Thermal Stability of Bayberry Anthocyanins at 90°C Data shows the change in redness (a) and absorbance after 5 hours of heating at 90°C.*[13]
| Sample | Initial a* value | Final a* value (after 5h) | % Decrease in Absorbance |
| Control | 44.58 | 19.84 | 69.3% |
| + Ferulic Acid | 48.43 | 25.84 | 65.0% |
| + Sinapic Acid | 50.31 | 32.32 | 61.2% |
| + Syringic Acid | 47.19 | 24.51 | 69.2% |
Table 3: Co-pigmentation Effects on Mulberry Anthocyanins with Various Phenolic Compounds (pH 3.5, 20°C) Data extracted from a study on mulberry anthocyanins at a 1:20 molar ratio.[14]
| Co-pigment | Hyperchromic Effect (%) | Gibbs Free Energy (ΔG°, kJ/mol) |
| Ferulic Acid (FA) | 52.94% | -3.06 |
| Caffeic Acid (CA) | 45.45% | -2.49 |
| Vanillic Acid (VA) | 40.35% | -2.17 |
| Gallic Acid (GA) | 28.07% | -1.36 |
Visualizations
Experimental and logical workflows are visualized below.
Caption: Experimental workflow for co-pigmentation analysis.
Caption: Mechanism of intermolecular co-pigmentation.
Caption: Troubleshooting logic for poor color enhancement.
References
- 1. Evaluation of the colour stability of enocyanines | OENO One [oeno-one.eu]
- 2. Anthocyanins, Vibrant Color Pigments, and Their Role in Skin Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anthocyanidins and anthocyanins: colored pigments as food, pharmaceutical ingredients, and the potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effects and mechanism of natural phenolic acids/fatty acids on copigmentation of purple sweet potato anthocyanins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Factors affecting the stability of anthocyanins and strategies for improving their stability: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. Co-Pigmentation Mechanism and Thermal Reaction Kinetics of Mulberry Anthocyanins with Different Phenolic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Co-pigmentation of strawberry anthocyanins with phenolic compounds from rooibos - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Copigmentation effect of three phenolic acids on color and thermal stability of Chinese bayberry anthocyanins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Co-Pigmentation Mechanism and Thermal Reaction Kinetics of Mulberry Anthocyanins with Different Phenolic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Preventing Enocyanin Degradation During Pasteurization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with enocyanin degradation during pasteurization.
Troubleshooting Guide
This guide is designed to help you identify and resolve specific issues you may encounter during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Significant color loss after pasteurization | High Pasteurization Temperature/Time: Enocyanins are heat-sensitive, and excessive heat accelerates their degradation.[1][2][3] | Optimize pasteurization conditions. Aim for lower temperatures for longer durations (e.g., 63°C for 30 minutes) or high-temperature short-time (HTST) methods (e.g., 72°C for 15 seconds), which can be less destructive.[4] For instance, one study noted that at 90°C, sour cherry pigments degraded by 38%, whereas at 70°C, the degradation was only 18%[3]. |
| Unfavorable pH: Enocyanins are most stable at low pH values (typically pH < 3). At higher pH ranges (pH 4-6), they are more susceptible to degradation.[5][6][7] | Adjust the pH of your solution to the optimal range for this compound stability before pasteurization. The use of food-grade acids like citric acid can be beneficial. | |
| Presence of Oxygen: Oxygen accelerates the degradation of enocyanins, especially at elevated temperatures.[1][8] | Deaerate your solution before pasteurization using methods like vacuum deaeration or sparging with an inert gas (e.g., nitrogen). Packaging in oxygen-impermeable containers can also help maintain stability post-pasteurization.[1] | |
| Enzymatic Degradation: Enzymes like polyphenol oxidase (PPO) and peroxidase can contribute to this compound degradation.[6] | A short-term, mild heat treatment (blanching) before pasteurization can inactivate these enzymes, thereby improving stability.[2] | |
| Browning of the product | Maillard Reaction and Caramelization: High temperatures can induce non-enzymatic browning reactions, especially in the presence of sugars and amino acids.[9] | Use lower pasteurization temperatures. While these reactions are distinct from this compound degradation, they also impact the final color of the product. |
| Ascorbic Acid Interaction: The presence of ascorbic acid (Vitamin C) can, under certain conditions (especially in the presence of oxygen), accelerate the degradation of enocyanins.[8] | While ascorbic acid is often added as an antioxidant, its effect on enocyanins can be complex. Consider minimizing its addition or ensuring a low-oxygen environment if it must be used. | |
| Inconsistent results between batches | Variation in Raw Material: The initial concentration and composition of enocyanins can vary significantly between different batches of raw materials. | Standardize your raw material as much as possible. Quantify the initial this compound concentration before each experiment to account for batch-to-batch variability. |
| Inconsistent Processing Parameters: Minor variations in pasteurization temperature, time, or pH can lead to significant differences in this compound stability. | Calibrate your equipment regularly and maintain strict control over all processing parameters. Implement a robust quality control process. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound degradation during pasteurization?
A1: The primary mechanism is thermal degradation. High temperatures can lead to two main degradation pathways for anthocyanins like this compound: the deglycosylation of the anthocyanin to form an unstable anthocyanidin, which is then converted to other derivatives, and the opening of the pyran ring to form a chalcone, which is further degraded into colorless compounds such as phenolic acids and aldehydes.[1]
Q2: How does pH affect this compound stability during heat treatment?
A2: Enocyanins are most stable in acidic conditions (pH < 3), where they exist predominantly in the colored flavylium cation form.[6][7] As the pH increases towards neutral, the flavylium cation is converted to the colorless carbinol pseudobase and the bluish quinonoidal base, which are less stable and more prone to degradation, especially when heated.[7][10]
Q3: Are there any additives that can help protect this compound during pasteurization?
A3: Yes, several additives can enhance this compound stability. Co-pigmentation with other phenolic compounds, such as chlorogenic acid or catechin, can protect the this compound molecule.[5] The addition of simple sugars like glucose and trehalose has also been shown to increase stability.[5] Furthermore, metal complexation, for instance with cobalt ions, has been demonstrated to significantly improve thermal stability.[10]
Q4: Is it better to use a crude extract or a purified this compound for better stability?
A4: Crude extracts often exhibit greater thermal stability than purified enocyanins.[5] This is likely due to the presence of other naturally occurring compounds in the extract that can act as co-pigments and protect the this compound from degradation.
Q5: What are the ideal storage conditions for a pasteurized product containing this compound?
A5: To maximize the shelf-life of a pasteurized this compound-containing product, it should be stored at low temperatures (2-4°C) in the dark, and in packaging with low oxygen permeability.[1]
Data Presentation
Table 1: Effect of Pasteurization Temperature on Anthocyanin Degradation in Sour Cherry Juice
| Pasteurization Temperature (°C) | Treatment Duration (hours) | Anthocyanin Degradation (%) | Final Anthocyanin Concentration (mg/L) |
| 70 | 4 | 18 | 667 |
| 80 | 4 | 29 | 573 |
| 90 | 4 | 38 | 501 |
Source: Adapted from data on sour cherry juice, which contains anthocyanins similar to this compound.[3]
Table 2: Half-Life of Anthocyanins at Different Temperatures
| Product | pH | Temperature (°C) | Half-Life (t½) (hours) |
| Black Grape Anthocyanins | 3.5 | 40 | 19.91 |
| 60 | 13.86 | ||
| 80 | 7.44 | ||
| Black Grape Anthocyanins with Cobalt Complexation | 4.5 | 40 | 40.06 |
| 60 | 33.64 | ||
| 80 | 24.66 |
Source: This table illustrates the impact of temperature and a stabilizing agent (cobalt complexation) on the stability of anthocyanins.[10]
Experimental Protocols
1. Quantification of Total Monomeric Anthocyanins (pH Differential Method)
This method is a standard procedure for the quantification of anthocyanins and is based on the structural transformation of the anthocyanin chromophore with a change in pH.
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Principle: The colored oxonium form of anthocyanin exists at pH 1.0, while the colorless hemiketal form predominates at pH 4.5. The difference in absorbance at the wavelength of maximum absorption (λvis-max) is proportional to the anthocyanin concentration.
-
Reagents:
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Potassium chloride buffer (0.025 M), pH 1.0
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Sodium acetate buffer (0.4 M), pH 4.5
-
-
Procedure:
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Prepare two dilutions of the sample: one with the pH 1.0 buffer and the other with the pH 4.5 buffer.
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Let the solutions stand for at least 15 minutes to allow for equilibration.
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Measure the absorbance of each dilution at the λvis-max (determined for the specific anthocyanin) and at 700 nm (to correct for haze).
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Calculate the absorbance (A) of the sample as: A = (Aλvis-max – A700)pH 1.0 – (Aλvis-max – A700)pH 4.5.
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Calculate the total monomeric anthocyanin concentration (mg/L) as: (A x MW x DF x 1000) / (ε x l), where MW is the molecular weight of the predominant anthocyanin, DF is the dilution factor, ε is the molar absorptivity of the predominant anthocyanin, and l is the pathlength in cm.
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2. High-Performance Liquid Chromatography (HPLC) for Anthocyanin Profiling
HPLC provides a more detailed analysis of the individual anthocyanin compounds present in a sample.
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Principle: The sample is injected into a column (e.g., C18), and the different anthocyanins are separated based on their polarity as they are carried through the column by a mobile phase. A detector (e.g., Diode Array Detector - DAD) is used to identify and quantify the separated compounds.[11][12]
-
Typical Conditions:
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Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of two solvents is typically used, for example:
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Solvent A: Water with a small percentage of an acid (e.g., 0.4% trifluoroacetic acid).
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Solvent B: Acetonitrile with the same percentage of acid.
-
-
Flow Rate: Approximately 1.0 mL/min.
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Detection: DAD detection at the λvis-max of the anthocyanins (e.g., 520 nm).
-
-
Procedure:
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Filter the sample through a 0.45 µm filter.
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Inject a known volume of the sample into the HPLC system.
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Run the gradient elution program to separate the anthocyanins.
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Identify and quantify the individual anthocyanins by comparing their retention times and spectral data with those of known standards.
-
Visualizations
References
- 1. Factors affecting the stability of anthocyanins and strategies for improving their stability: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation of Anthocyanin Content in Sour Cherry Juice During Heat Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How Pasteurization Affects Milk's Nutrition| Dairy Nutrition [dairynutrition.ca]
- 5. mdpi.com [mdpi.com]
- 6. Anthocyanin stability and degradation in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Improving Thermal and Light Stability of Black Grape Anthocyanins Using Cobalt Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Review of Quantitative and Topical Analysis of Anthocyanins in Food - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Minimizing matrix effects in Enocyanin quantification by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects during the quantification of Enocyanin by Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are matrix effects and how do they affect this compound quantification?
A: In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, this compound.[1] These components can include salts, lipids, proteins, and other small molecules. Matrix effects occur when these co-eluting substances interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[2][3] This interference can significantly impact the accuracy, precision, and sensitivity of your quantitative results, leading to underestimation or overestimation of the this compound concentration.[2]
Q2: I'm observing significant ion suppression in my this compound analysis. What are the most common causes?
A: Ion suppression is a common form of matrix effect where co-eluting compounds compete with the analyte for ionization, reducing the analyte's signal.[1] Common causes include:
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High concentrations of matrix components: Samples with complex matrices, such as food products or biological fluids, often contain high levels of interfering substances.
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Poor chromatographic separation: If matrix components co-elute with this compound, the likelihood of ion suppression increases.[1]
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Inefficient sample preparation: Failure to adequately remove interfering compounds during sample cleanup is a primary cause of matrix effects.[2][4]
Q3: How can I determine if my assay is suffering from matrix effects?
A: Several methods can be used to assess matrix effects:
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Post-Column Infusion: This qualitative method involves infusing a constant flow of an this compound standard into the LC eluent after the analytical column and injecting a blank matrix extract.[3] Dips or peaks in the baseline signal at the retention time of this compound indicate ion suppression or enhancement, respectively.
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Post-Extraction Spike: This quantitative approach compares the signal response of an this compound standard in a clean solvent to the response of the same standard spiked into a blank matrix extract after the extraction process.[5][6] The ratio of these responses provides a quantitative measure of the matrix effect.
Q4: What are the primary strategies to minimize matrix effects?
A: A multi-pronged approach is often the most effective:
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Optimize Sample Preparation: The goal is to remove as many interfering matrix components as possible while efficiently recovering this compound.[1][2] Techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).[1]
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Improve Chromatographic Separation: Modifying the LC method to separate this compound from co-eluting matrix components can significantly reduce interference.[1][2] This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different column chemistry.
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Use an Appropriate Internal Standard: A stable isotope-labeled (SIL) internal standard for this compound is the gold standard for compensating for matrix effects.[5] Since the SIL internal standard has nearly identical physicochemical properties to the analyte, it will be affected by the matrix in the same way, allowing for accurate correction.
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Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is identical to the sample matrix can help to compensate for matrix effects.[1][7]
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Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[2] However, this approach is only viable if the this compound concentration is high enough to remain above the instrument's limit of quantification after dilution.
Q5: When should I choose Solid-Phase Extraction (SPE) over Liquid-Liquid Extraction (LLE) for sample cleanup?
A: The choice between SPE and LLE depends on the nature of the matrix and the analyte.
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SPE is often more effective at removing a broader range of interferences and can provide cleaner extracts, especially for complex matrices.[8][9] It offers a higher degree of selectivity through the use of different sorbent chemistries. Polymeric sorbents have been shown to be effective in reducing matrix effects for various analytes.[10]
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LLE can be simpler and more cost-effective for certain applications. It is particularly useful for separating compounds based on their differential solubility in two immiscible liquids. However, it may be less efficient at removing certain types of interferences compared to SPE.[11]
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects using Post-Extraction Spike
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Prepare this compound Standard in Solvent: Prepare a stock solution of this compound in a clean solvent (e.g., methanol/water with 0.1% formic acid) at a known concentration (e.g., 1 µg/mL). This is your Set A .
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Prepare Blank Matrix Extract: Extract a sample that is known to not contain this compound (blank matrix) using your established sample preparation protocol (e.g., SPE or LLE).
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Spike Blank Matrix Extract: Add the this compound standard to the blank matrix extract to achieve the same final concentration as in Set A . This is your Set B .
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LC-MS Analysis: Analyze both Set A and Set B using your LC-MS method.
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Calculate Matrix Effect: The matrix effect (ME) can be calculated as follows: ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
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An ME of 100% indicates no matrix effect.
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An ME < 100% indicates ion suppression.
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An ME > 100% indicates ion enhancement.
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Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for this compound Quantification
This protocol is a general guideline and should be optimized for your specific sample matrix.
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Sample Pre-treatment:
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For liquid samples (e.g., beverages), centrifuge to remove particulates.
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For solid samples, homogenize and perform a liquid extraction (e.g., with acidified methanol). Centrifuge and collect the supernatant.
-
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SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) by passing methanol followed by acidified water through the cartridge.
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Sample Loading: Load the pre-treated sample extract onto the conditioned SPE cartridge.
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Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
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Elution: Elute the this compound from the cartridge using an appropriate solvent (e.g., acidified methanol).
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Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.
Data Presentation
Table 1: Comparison of Common Strategies for Minimizing Matrix Effects
| Strategy | Principle | Effectiveness for Anthocyanin Analysis | Advantages | Disadvantages |
| Solid-Phase Extraction (SPE) | Chromatographic separation to remove interferences based on chemical properties. | High | Provides very clean extracts, leading to significant reduction in matrix effects.[8][11] | Can be more time-consuming and costly; requires method development. |
| Liquid-Liquid Extraction (LLE) | Partitioning of analyte and interferences between two immiscible liquids. | Moderate | Simple, inexpensive, and effective for certain matrices. | May have lower analyte recovery for some compounds and can be less effective at removing all interferences compared to SPE.[11] |
| Sample Dilution | Reducing the concentration of all matrix components. | Variable | Simple and quick. | Reduces analyte concentration, which may compromise sensitivity.[2] Not always sufficient to eliminate significant matrix effects. |
| Matrix-Matched Calibration | Calibration standards are prepared in a blank matrix similar to the samples. | High | Compensates for matrix effects by ensuring standards and samples are affected similarly.[7] | Requires a true blank matrix which may be difficult to obtain. Can be labor-intensive if analyzing multiple matrix types. |
| Stable Isotope-Labeled Internal Standard (SIL-IS) | A labeled version of the analyte is added to samples and standards. | Very High | Considered the "gold standard" for correcting matrix effects.[5] The IS co-elutes and experiences the same matrix effects as the analyte, providing accurate correction. | SIL standards can be expensive and may not be commercially available for all analytes. |
Visualizations
References
- 1. An isotope effect on the comparative quantification of flavonoids by means of methylation-based stable isotope dilution coupled with capillary liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Inclusion of dilution quality control samples in quantitative LC-MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. longdom.org [longdom.org]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. rocker.com.tw [rocker.com.tw]
- 9. researchgate.net [researchgate.net]
- 10. Solid phase extraction for removal of matrix effects in lipophilic marine toxin analysis by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. waters.com [waters.com]
Technical Support Center: Optimization of Resin Selection for Enocyanin Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the selection of resins for enocyanin purification. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate your purification experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor in selecting a resin for this compound purification?
A1: The selection of an appropriate adsorption resin is crucial for achieving optimal separation and purification of this compound. The molecular structure of anthocyanins and the composition of the extraction solution can vary depending on the grape source, making resin selection a key determinant of success. Non-polar macroporous adsorption resins are widely used for this purpose.
Q2: Which type of resin is generally recommended for this compound purification?
A2: Macroporous adsorption resins are the most commonly recommended type for this compound and other anthocyanin purification processes.[1] Resins like AB-8 and XAD-16 have demonstrated high adsorption and desorption capacities for anthocyanins.[2][3][4] For instance, AB-8 resin has been shown to be highly effective for purifying anthocyanins from various berries.[2][5][6]
Q3: What are the typical solvents used for the adsorption and desorption of this compound?
A3: Acidified water is often used for the initial extraction and as the solvent for the sample solution during the adsorption phase.[1] For desorption (elution), ethanol-water mixtures are commonly employed.[1] The optimal concentration of ethanol is frequently found to be around 60% (v/v), as higher concentrations may not be preferable.[5] Acidifying the elution solvent can also improve recovery.[7]
Q4: How does pH influence the this compound purification process?
A4: The pH of the sample solution and the eluent is a critical parameter. Anthocyanins are more stable at acidic pH values (typically around 3.0), which also influences their ionic state and interaction with the resin.[5] The pH can affect the extent of ionization of anthocyanin molecules, thereby impacting their adsorption affinity.[5]
Q5: What kind of purity increase and recovery yield can be expected with resin chromatography?
A5: Significant improvements in purity and high recovery yields are achievable. For example, using AB-8 resin for anthocyanin purification from red raspberry resulted in a 19.1-fold increase in purity with a recovery yield of 98.84%.[2] Similarly, for blueberry anthocyanins, a combination of AB-8 resin and Sephadex LH-20 resulted in a 19.86-fold purity increase.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Adsorption Rate | - Inappropriate Resin: The selected resin may not have a high affinity for this compound. - Suboptimal pH: The pH of the sample solution may not be ideal for anthocyanin stability and binding.[5] - High Flow Rate: The sample may be passing through the column too quickly for effective binding to occur.[2] - Incorrect Sample Concentration: The concentration of this compound in the sample may be too high or too low. | - Resin Screening: Test a variety of macroporous resins (e.g., AB-8, XAD-16, DIAION HP 20) to find the one with the best performance for your specific extract.[3] - pH Adjustment: Adjust the pH of the sample solution to the optimal range for this compound stability and adsorption (typically acidic). - Optimize Flow Rate: Reduce the flow rate during sample loading to increase the contact time between the this compound and the resin.[2] - Concentration Optimization: Experiment with different sample concentrations to find the optimal binding conditions.[2] |
| Low Desorption (Elution) Rate | - Ineffective Eluent: The solvent used for elution may not be strong enough to desorb the bound this compound. - Suboptimal Eluent pH: The pH of the eluting solvent may not be conducive to breaking the this compound-resin interaction. - High Flow Rate: The eluent may be passing through the column too quickly to effectively desorb the this compound. | - Eluent Optimization: Test different concentrations of ethanol in water (e.g., 50-70%) to find the most effective eluent.[5][7] Consider adding a small amount of acid to the eluent. - pH Adjustment of Eluent: Adjust the pH of the eluting solvent to facilitate desorption. - Optimize Elution Flow Rate: Decrease the flow rate during elution to allow for complete desorption.[2] |
| Co-elution of Impurities | - Poor Resin Selectivity: The resin may be binding to other phenolic compounds or sugars in the extract.[3] - Inadequate Washing: The column may not have been washed sufficiently after sample loading to remove unbound impurities. | - Resin Selection: Choose a resin with higher selectivity for anthocyanins. Ion-exchange resins like OPTIPORE L 493 have shown good performance in adsorbing anthocyanins while having lower affinity for sugars.[3] - Washing Step: After loading the sample, wash the column with acidified water or a low concentration of ethanol to remove weakly bound impurities before eluting the this compound.[4] |
| This compound Degradation | - Unstable pH: Exposure to neutral or alkaline pH can lead to the degradation of anthocyanins. - Prolonged Processing Time: Long exposure to solvents or high temperatures can cause degradation. | - Maintain Acidic Conditions: Ensure that all solutions (sample, washing, and elution) are maintained at an acidic pH. - Minimize Processing Time: Optimize the flow rates and processing volumes to reduce the overall time of the purification process. |
| Column Clogging | - Particulates in Sample: The crude extract may contain suspended solids that clog the column frit. - Precipitation on Column: Changes in solvent composition or pH could cause precipitation of compounds within the column. | - Sample Filtration: Filter the crude extract through a suitable membrane (e.g., 0.45 µm) before loading it onto the column. - Solvent Miscibility: Ensure that all solvents used are miscible and that the sample remains soluble throughout the process. |
Data Presentation
Table 1: Comparison of Macroporous Resins for Anthocyanin Purification
| Resin | Source Material | Adsorption Capacity | Desorption Rate | Purity Increase (fold) | Recovery Yield (%) | Reference |
| AB-8 | Red Raspberry | High | High | 19.1 | 98.84 | [2] |
| AB-8 | Blueberry | 97.73% (adsorption rate) | 81.52% | 9.96 | - | [5] |
| XAD-16 | Black Carrot, Purple Cabbage | High | - | - | - | [3] |
| DIAION HP 20 | Black Carrot, Purple Cabbage | High | - | - | - | [3] |
| OPTIPORE L 493 | Black Carrot, Purple Cabbage | 4.01 mg C3G eq/g | Low | - | - | [3] |
| X-5 | Mulberry | 91 mg/mL | - | - | - | [7][8] |
| Amberlite XAD-7HP | - | 0.84 mg/mL | 92.85% | - | - | [9] |
Table 2: Optimized Parameters for Anthocyanin Purification using AB-8 Resin
| Parameter | Adsorption Phase | Desorption Phase | Reference |
| Sample/Eluent | Anthocyanin Concentration: 0.2912 mg/mL | Elution Solvent: 60:40 (v/v) Ethanol-Water | [2] |
| pH | 3.0 | 3.0 | [5] |
| Flow Rate | 0.5 mL/min | 1.0 mL/min | [2] |
| Processing Volume | 3.5 Bed Volumes (BV) | 2.5 Bed Volumes (BV) | [2] |
Experimental Protocols
Protocol 1: General Procedure for this compound Purification using Macroporous Resin
This protocol outlines the key steps for purifying this compound from a crude extract using column chromatography with a macroporous resin.
1. Resin Activation and Column Packing:
- Pre-treat the macroporous resin by soaking it in ethanol for 24 hours.
- Wash the resin thoroughly with deionized water until the eluent is neutral.
- Pack a glass column with the activated resin to the desired bed height.
- Equilibrate the column by passing acidified deionized water (pH adjusted to the desired value, e.g., 3.0) through it.
2. Sample Preparation and Loading:
- Prepare the crude this compound extract and clarify it by filtration (e.g., using a 0.45 µm filter) to remove any particulate matter.
- Adjust the pH of the extract to the optimal adsorption pH (e.g., 3.0).
- Load the prepared sample onto the equilibrated column at a controlled flow rate.
3. Washing:
- After loading the entire sample, wash the column with acidified deionized water to remove sugars, organic acids, and other weakly adsorbed impurities.[4]
- Continue washing until the effluent is colorless and the pH is stable.
4. Elution (Desorption):
- Elute the bound this compound from the resin using an ethanol-water mixture (e.g., 60% ethanol) with an adjusted acidic pH.[5]
- Collect the colored eluate in fractions.
5. Solvent Removal and Analysis:
- Remove the ethanol from the collected fractions, typically using a rotary evaporator under vacuum.
- Analyze the purified this compound for purity, concentration, and recovery.
Visualizations
Experimental Workflow for this compound Purification
Caption: A flowchart illustrating the sequential steps involved in the purification of this compound using resin column chromatography.
Troubleshooting Logic for Low this compound Yield
Caption: A decision tree to diagnose and resolve common causes of low yield during this compound purification.
References
- 1. Anthocyanin Extraction and Purification - Sunresin [seplite.com]
- 2. tandfonline.com [tandfonline.com]
- 3. krishikosh [krishikosh.egranth.ac.in]
- 4. Resin Assisted Purification of Anthocyanins and Their Encapsulation: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. Isolation and Purification of Anthocyanin from Blueberry Using Macroporous Resin Combined Sephadex LH-20 Techniques [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. Quantification and Purification of Mulberry Anthocyanins With Macroporous Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Prevent Enocyanin Fading in Food Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges of enocyanin fading in food products.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound fading in food products?
A1: this compound, a type of anthocyanin, is susceptible to degradation from various factors. The primary causes of fading include:
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pH: Enocyanins are most stable in acidic conditions (pH 1-3) and lose color as the pH increases.[1]
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Temperature: Elevated temperatures during processing and storage accelerate the degradation of enocyanins, leading to color loss and browning.[1][2][3]
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Light: Exposure to light, especially UV rays, can cause the photodegradation of this compound molecules.
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Oxygen: The presence of oxygen can lead to oxidative degradation of enocyanins.[4]
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Ascorbic Acid (Vitamin C): While an antioxidant, ascorbic acid can accelerate the degradation of enocyanins, particularly in the presence of oxygen.[5][6]
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Metal Ions: Certain metal ions, such as iron (Fe³⁺), copper (Cu²⁺), and aluminum (Al³⁺), can form complexes with enocyanins, leading to color changes or degradation.[7][8][9]
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Enzymes: Enzymes like polyphenol oxidases (PPO) and peroxidases (POD) can contribute to the enzymatic degradation of enocyanins.[10]
Q2: How does pH affect the color and stability of this compound?
A2: The pH of the food matrix is a critical factor influencing both the color and stability of this compound. At a low pH (typically below 3), the flavylium cation form predominates, which is responsible for the vibrant red color and is the most stable form. As the pH increases (4-5), the flavylium cation undergoes hydration to form the colorless carbinol pseudobase and further rearranges to the pale yellow chalcone. At near-neutral to alkaline pH, the quinoidal base forms, which can be blue or purple but is generally less stable.[1]
Q3: My this compound-colored beverage is turning brown. What is the likely cause and how can I prevent it?
A3: Browning in an this compound-colored beverage is a common issue often resulting from a combination of factors, primarily oxidation and high temperatures. The degradation of enocyanins can lead to the formation of brown polymeric pigments.
Troubleshooting Steps:
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Evaluate Oxygen Exposure: Minimize oxygen exposure during processing and packaging. Consider deaeration of the product and using packaging with high oxygen barrier properties.
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Control Temperature: Avoid excessive heat treatment. If pasteurization is necessary, consider high-temperature short-time (HTST) processing to minimize the duration of heat exposure. Store the final product at refrigerated temperatures.
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Check for Metal Ion Contamination: Analyze your product for the presence of metal ions like iron and copper, which can catalyze oxidative browning. Ensure all processing equipment is free from metal leaching.
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Assess Ascorbic Acid Interaction: If your product is fortified with ascorbic acid, this could be accelerating degradation. Consider using alternative antioxidants or employing stabilization strategies like co-pigmentation or encapsulation.
Troubleshooting Guides
Issue 1: Rapid Color Loss in an Acidic Beverage
Symptoms: Significant fading of the red/purple color within a short period, even though the pH is in the acidic range (pH 3-4).
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Presence of Ascorbic Acid | Ascorbic acid can accelerate this compound degradation. Reduce the concentration of ascorbic acid if possible, or use encapsulation to create a barrier between the two compounds. Alternatively, co-pigmentation with phenolic compounds can offer a protective effect. |
| Exposure to Light | Store the beverage in light-protective packaging (e.g., amber bottles, opaque containers). UV filters can also be incorporated into the packaging material. |
| Headspace Oxygen | Minimize the headspace in your packaging and consider flushing with an inert gas like nitrogen before sealing. |
| High Storage Temperature | Store the beverage at a consistent, cool temperature (e.g., 4°C). |
Issue 2: Color Shift to a Bluish or Purple Hue
Symptoms: The intended red color of the this compound shifts towards a blue or purple shade.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Increase in pH | A slight increase in pH can cause a shift from the red flavylium cation to the blue/purple quinoidal base. Carefully monitor and control the pH of your product. Use food-grade acidulants to maintain a low pH. |
| Metal Ion Complexation | Certain metal ions (e.g., Al³⁺, Fe³⁺) can form complexes with enocyanins, causing a bathochromic shift (a shift to a longer wavelength), which is perceived as a color change towards blue.[11] Use chelating agents like EDTA or citric acid to bind these metal ions. |
| Co-pigmentation | While often a stabilization strategy, interaction with certain co-pigments can intentionally or unintentionally shift the color. Screen different co-pigments to achieve the desired hue. |
Data Presentation
Table 1: Influence of Temperature and pH on the Half-life (t₁/₂) of Anthocyanins
| Temperature (°C) | pH | Half-life (hours) | Reference |
| 60 | 2.0 | 26.9 | [1] |
| 80 | 2.0 | 10.9 | [1] |
| 100 | 2.0 | 4.8 | [1] |
| 60 | 3.0 | 19.6 | [1] |
| 80 | 3.0 | 8.2 | [1] |
| 100 | 3.0 | 3.5 | [1] |
| 60 | 4.0 | 12.5 | [1] |
| 80 | 4.0 | 5.1 | [1] |
| 100 | 4.0 | 2.2 | [1] |
| 60 | 5.0 | 7.8 | [1] |
| 80 | 5.0 | 3.2 | [1] |
| 100 | 5.0 | 1.4 | [1] |
Table 2: Effect of Co-pigmentation with Phenolic Acids on Mulberry Anthocyanin Stability (pH 3.5, 20°C)
| Co-pigment | Molar Ratio (Anthocyanin:Co-pigment) | Hyperchromic Effect (%) |
| Ferulic Acid | 1:20 | 52.94 |
| Caffeic Acid | 1:20 | 39.71 |
| Vanillic Acid | 1:20 | 35.44 |
| Gallic Acid | 1:20 | 32.35 |
| Protocatechuic Acid | 1:20 | 29.41 |
| p-Hydroxybenzoic Acid | 1:20 | 26.47 |
| Vanillin | 1:20 | 19.11 |
Data adapted from a study on mulberry anthocyanins, demonstrating the principle of co-pigmentation.[12]
Table 3: Encapsulation Efficiency of Anthocyanins using Spray Drying
| Wall Material | Core:Wall Ratio | Inlet Temperature (°C) | Encapsulation Efficiency (%) |
| Maltodextrin | 1:4 | 130 | 86 |
| Maltodextrin | 1:1 | Not Specified | >93 |
| Gum Arabic/Maltodextrin | 1:2 | 170 | ~96 |
Experimental Protocols
Protocol 1: Determination of this compound Stability by UV-Vis Spectrophotometry (pH Differential Method)
Objective: To quantify the total monomeric anthocyanin content and assess its degradation over time under specific conditions (e.g., temperature, light exposure).
Materials:
-
This compound-containing sample
-
Potassium chloride buffer (0.025 M, pH 1.0)
-
Sodium acetate buffer (0.4 M, pH 4.5)
-
UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
-
Incubator or water bath (for temperature studies)
-
Light chamber (for light stability studies)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the this compound extract.
-
Create two dilutions of the stock solution. For the first dilution, use the pH 1.0 potassium chloride buffer. For the second, use the pH 4.5 sodium acetate buffer. The dilution factor should be adjusted so that the absorbance at 520 nm is within the linear range of the spectrophotometer (typically 0.2-1.4 AU).[13]
-
-
Spectrophotometric Measurement:
-
Allow the diluted samples to equilibrate for at least 15 minutes.
-
Measure the absorbance of both diluted samples at the wavelength of maximum absorption (λvis-max, typically around 520 nm for enocyanins) and at 700 nm (to correct for haze).[14]
-
-
Calculation of Total Monomeric Anthocyanin Content:
-
Calculate the absorbance difference (A) using the following formula: A = (Aλvis-max – A₇₀₀)pH 1.0 – (Aλvis-max – A₇₀₀)pH 4.5
-
Calculate the monomeric anthocyanin pigment concentration (mg/L) using the Beer-Lambert law: Anthocyanin Content (mg/L) = (A × MW × DF × 1000) / (ε × L) Where:
-
MW = Molecular weight of the predominant anthocyanin (e.g., 449.2 g/mol for cyanidin-3-glucoside)
-
DF = Dilution factor
-
ε = Molar absorptivity of the predominant anthocyanin (e.g., 26,900 L·mol⁻¹·cm⁻¹ for cyanidin-3-glucoside)
-
L = Path length in cm (usually 1 cm)
-
-
-
Stability Study:
-
Store the this compound stock solution under the desired experimental conditions (e.g., different temperatures, light/dark).
-
At regular time intervals, take an aliquot of the stock solution and repeat steps 1-3.
-
Plot the natural logarithm of the anthocyanin concentration versus time. The degradation rate constant (k) can be determined from the slope of the line, and the half-life (t₁/₂) can be calculated as ln(2)/k.
-
Protocol 2: Co-pigmentation of this compound with Phenolic Acids
Objective: To evaluate the effect of co-pigmentation with phenolic acids on the color and stability of this compound.
Materials:
-
This compound extract of known concentration
-
Co-pigment solutions (e.g., ferulic acid, caffeic acid, quercetin) of known concentrations
-
Buffer solution (e.g., citrate-phosphate buffer at a desired pH)
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Mixtures:
-
Prepare a series of solutions by mixing the this compound extract with different molar ratios of the co-pigment solution (e.g., 1:1, 1:10, 1:50, 1:100).[15] A control sample with no co-pigment should also be prepared.
-
Ensure the final volume and buffer concentration are the same for all samples.
-
-
Spectrophotometric Analysis:
-
Allow the mixtures to equilibrate for a set period (e.g., 30 minutes) in the dark.
-
Measure the absorbance spectrum of each sample in the visible range (e.g., 400-700 nm).
-
-
Evaluation of Co-pigmentation Effect:
-
Bathochromic Shift (Δλ): Determine the wavelength of maximum absorbance (λmax) for each sample. The bathochromic shift is the change in λmax compared to the control. A positive shift indicates a color change towards blue.
-
Hyperchromic Effect (% Increase in Absorbance): Calculate the percentage increase in absorbance at λmax compared to the control. This indicates an intensification of color.
-
-
Stability Assessment:
-
Store the co-pigmented and control samples under stress conditions (e.g., elevated temperature).
-
Monitor the anthocyanin content over time using the method described in Protocol 1.
-
Compare the degradation kinetics of the co-pigmented samples to the control to determine the stabilizing effect.
-
Protocol 3: Microencapsulation of this compound by Spray Drying
Objective: To encapsulate this compound to improve its stability.
Materials:
-
This compound extract
-
Wall material (e.g., maltodextrin, gum arabic, whey protein isolate)
-
Distilled water
-
Spray dryer
Procedure:
-
Preparation of the Feed Solution:
-
Dissolve the wall material in distilled water to create a solution of the desired concentration.
-
Add the this compound extract to the wall material solution to achieve the desired core-to-wall ratio (e.g., 1:10).[16]
-
Homogenize the mixture to ensure a uniform feed solution.
-
-
Spray Drying Process:
-
Powder Collection and Characterization:
-
Collect the resulting powder from the cyclone separator.
-
Store the powder in a cool, dry, and dark place.
-
-
Evaluation of Encapsulation Efficiency:
-
Determine the total anthocyanin content in the powder.
-
Determine the surface anthocyanin content by washing the powder with a solvent that dissolves the surface material but not the wall material.
-
Calculate the encapsulation efficiency (EE) as: EE (%) = [(Total Anthocyanin - Surface Anthocyanin) / Total Anthocyanin] × 100
-
-
Stability Assessment:
-
Store the encapsulated powder and a non-encapsulated control under stress conditions (e.g., high humidity, light exposure).
-
Monitor the anthocyanin content over time to evaluate the protective effect of encapsulation.
-
Visualizations
Caption: Chemical degradation pathway of this compound under the influence of pH and other factors.
Caption: Experimental workflow for evaluating the efficacy of this compound stabilizers.
Caption: Logical troubleshooting flow for diagnosing this compound fading issues.
References
- 1. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ftb.com.hr [ftb.com.hr]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. chemrj.org [chemrj.org]
- 8. researchgate.net [researchgate.net]
- 9. An Update on the Use of Natural Pigments and Pigment Nanoparticle Adducts for Metal Detection Based on Colour Response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evaluating the role of metal ions in the bathochromic and hyperchromic responses of cyanidin derivatives in acidic and alkaline pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. mitrask.com [mitrask.com]
- 15. Effects and mechanism of natural phenolic acids/fatty acids on copigmentation of purple sweet potato anthocyanins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sid.ir [sid.ir]
- 17. electronicsandbooks.com [electronicsandbooks.com]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Enocyanin Color Stability in the Presence of Ascorbic Acid
This technical support guide is designed for researchers, scientists, and drug development professionals working with enocyanin. It provides detailed troubleshooting information and frequently asked questions (FAQs) in a question-and-answer format to address common challenges encountered during experiments involving ascorbic acid and this compound color stability.
Frequently Asked Questions (FAQs)
Q1: What is the primary impact of ascorbic acid on the color stability of this compound?
A1: While often used as an antioxidant, ascorbic acid can paradoxically accelerate the degradation of this compound, a type of anthocyanin.[1][2] This is particularly true in the presence of oxygen.[1] The interaction leads to a loss of color, often referred to as bleaching, and can also induce browning.[3] The stability of this compound is influenced by several factors, including oxygen, ascorbic acid, light, pH, and temperature.[4][5]
Q2: What are the chemical mechanisms driving this compound degradation when ascorbic acid is present?
A2: Two primary mechanisms are proposed for the mutual degradation of anthocyanins and ascorbic acid. The first involves a direct condensation reaction between ascorbic acid and the anthocyanin molecule.[3][6] The second, more prevalent mechanism, involves the auto-oxidation of ascorbic acid, which generates free radicals and hydrogen peroxide (H₂O₂).[2][3][6] These reactive species can then cleave the pyrylium ring of the anthocyanin, which is responsible for its color, leading to degradation.[3][6]
Q3: How does pH influence the stability of this compound in the presence of ascorbic acid?
A3: pH is a critical factor in the stability of this compound. Anthocyanins are most stable and vibrantly colored in acidic conditions, typically at a pH below 3.[7][8] As the pH increases, the anthocyanin structure transforms into less stable forms, such as the colorless carbinol pseudobase and chalcone, which are more susceptible to degradation.[8] The degradation of anthocyanins in the presence of ascorbic acid is significantly faster at a higher pH (e.g., 4.5) compared to a more acidic environment.[7]
Q4: Can ascorbic acid ever protect the color of this compound?
A4: Yes, under specific conditions, ascorbic acid can have a protective effect. In the absence of oxygen, ascorbic acid can act as an antioxidant and help preserve anthocyanin color.[3] Additionally, some studies suggest that ascorbic acid can protect acylated anthocyanins from enzymatic degradation.[2][9] However, in most applications where oxygen is present, the pro-oxidant effect of ascorbic acid tends to be the dominant reaction.
Troubleshooting Guide
Problem: My this compound solution is rapidly losing its red/purple color after I added ascorbic acid.
-
Possible Cause: This is likely due to the coupled oxidation of this compound and ascorbic acid in the presence of oxygen, leading to the generation of free radicals that degrade the this compound structure.[3][6]
-
Solutions:
-
Oxygen Exclusion: To mitigate this, attempt to remove oxygen from your solution by sparging with an inert gas like nitrogen or working in an anaerobic environment.
-
Temperature Control: Lowering the storage temperature can slow down the degradation rate.[8]
-
pH Adjustment: Ensure the pH of your solution is in the acidic range (ideally below 3) to maintain the more stable flavylium cation form of this compound.[7][8]
-
Problem: The color of my this compound and ascorbic acid mixture is turning brown.
-
Possible Cause: Browning is an indication of the formation of polymeric pigments, which occurs as a result of advanced degradation of the anthocyanin molecules.[3]
-
Solutions:
Problem: I am observing inconsistent results in my color stability experiments.
-
Possible Cause: Inconsistent experimental conditions, particularly variations in oxygen levels, temperature, and pH, can lead to variable results.
-
Solutions:
-
Standardize Protocols: Maintain strict control over all experimental parameters, including temperature, pH, light exposure, and the concentrations of all components.
-
Fresh Reagents: Always use freshly prepared ascorbic acid solutions, as it can degrade over time.
-
Data Presentation
Table 1: Effect of Ascorbic Acid on the Half-Life of Cyanidin-3-Galactoside (a major anthocyanin)
| Ascorbic Acid Concentration (mg/L) | Half-Life (days) |
| 0 | 22.8 |
| 1000 | 0.3 |
Source: Adapted from a study on the interaction of ascorbic acid with anthocyanins.[10] This data illustrates the dramatic decrease in anthocyanin stability with the addition of ascorbic acid.
Table 2: Influence of pH on the Stability of Cyanidin Glycosides with and without Ascorbic Acid
| pH | Ascorbic Acid Present | Residual Anthocyanin after 146h (%) |
| 4.5 | No | 77% |
| 4.5 | Yes | < 6% |
Source: Adapted from a study on the stability of purified anthocyanins.[7] This table highlights the significant impact of both pH and ascorbic acid on anthocyanin degradation.
Experimental Protocols
Protocol 1: Spectrophotometric Analysis of this compound Color Degradation
-
Solution Preparation:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., citrate-phosphate) at the desired pH.
-
Prepare fresh solutions of L-ascorbic acid at various concentrations in the same buffer.
-
-
Reaction Initiation:
-
Mix the this compound and ascorbic acid solutions in a cuvette.
-
For anaerobic studies, ensure the solutions are deoxygenated before mixing and the cuvette is sealed.
-
-
Data Acquisition:
-
Immediately measure the initial absorbance spectrum (e.g., 380-700 nm) using a UV-Vis spectrophotometer.
-
Store the cuvettes under controlled temperature and light conditions.
-
Record the absorbance at the wavelength of maximum absorbance (λmax) at regular intervals.
-
-
Kinetic Analysis:
Protocol 2: HPLC-DAD Analysis of this compound and Its Degradation Products
-
Sample Preparation:
-
Prepare and incubate the this compound and ascorbic acid mixtures as described in the spectrophotometric protocol.
-
At specified time points, take an aliquot and dilute it with a suitable mobile phase to stop the reaction.
-
-
Chromatographic Conditions:
-
System: A High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD).[13]
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient of acidified water (e.g., with formic acid) and an organic solvent like methanol or acetonitrile is typically employed.
-
Detection: Monitor at the λmax of the anthocyanin (around 520 nm) and other wavelengths to detect degradation products.
-
-
Data Analysis:
-
Identify and quantify the peak corresponding to the parent anthocyanin.
-
Monitor the decrease in the peak area over time to determine the degradation kinetics.
-
Identify the appearance of new peaks that correspond to degradation products.
-
Mandatory Visualizations
Caption: Ascorbic acid-induced oxidative degradation of this compound.
Caption: Experimental workflow for assessing this compound color stability.
Caption: Troubleshooting guide for this compound color instability.
References
- 1. mdpi.com [mdpi.com]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the colour stability of enocyanines | OENO One [oeno-one.eu]
- 6. researchgate.net [researchgate.net]
- 7. The Influence of Chemical Structure and the Presence of Ascorbic Acid on Anthocyanins Stability and Spectral Properties in Purified Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Investigating the Interaction of Ascorbic Acid with Anthocyanins and Pyranoanthocyanins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Degradation Kinetic Modelling of Ascorbic Acid from Orange Juice [mdpi.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Antioxidant Activity of Enocyanin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the antioxidant activity of enocyanin through various formulation strategies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its antioxidant activity important?
This compound is a natural food colorant (E163) extracted from grape skins, rich in anthocyanins.[1] Anthocyanins are powerful natural antioxidants that can scavenge free radicals, which are implicated in various chronic diseases like cancer and cardiovascular disease.[2][3][4] Enhancing the antioxidant activity of this compound is crucial for developing functional foods and nutraceuticals with improved health benefits.[5][6]
Q2: What are the primary mechanisms of antioxidant activity for this compound (anthocyanins)?
The antioxidant activity of anthocyanins, the main components of this compound, operates through two primary mechanisms:
-
Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical, stabilizing it.[7][8] The Oxygen Radical Absorbance Capacity (ORAC) assay is a common method based on the HAT mechanism.[8][9]
-
Single Electron Transfer (SET): The antioxidant donates an electron to a free radical.[7][8] Assays like the Ferric Reducing Antioxidant Power (FRAP) and DPPH (2,2-diphenyl-1-picrylhydrazyl) are based on the SET mechanism.[7][8]
It's important to note that some assays, such as the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and DPPH assays, can involve both HAT and SET mechanisms.[4][8]
Q3: What formulation strategies can be used to enhance the antioxidant activity and stability of this compound?
Several formulation strategies can protect anthocyanins from degradation and potentially enhance their antioxidant activity:
-
Co-pigmentation: This involves the interaction of anthocyanins with other colorless organic molecules, known as co-pigments (e.g., phenolic acids, flavonoids). This association enhances color and stability.[10][11][12] The mechanism involves forming complexes through non-covalent interactions like hydrogen bonding and van der Waals forces, which protect the anthocyanin structure.[10][13]
-
Nanoencapsulation: This technique involves entrapping anthocyanins within a carrier material to form nanoparticles. This protects them from environmental factors like light, heat, and pH changes.[14][15][16] Common nanoencapsulation methods include:
-
Microencapsulation: Similar to nanoencapsulation but with larger particle sizes, often achieved through methods like spray drying with carriers such as maltodextrin.[21][22][23]
Q4: How does pH affect the antioxidant activity and stability of this compound formulations?
pH is a critical factor influencing both the stability and antioxidant activity of anthocyanins.[24][25]
-
Stability: Anthocyanins are most stable in acidic conditions (pH < 3.5), where they exist predominantly in the colored flavylium cation form.[3][23] As the pH increases, they convert to less stable and colorless forms.[24]
-
Antioxidant Activity: The effect of pH on antioxidant activity can vary depending on the assay used. Some studies have shown that anthocyanins can exhibit good antioxidant activity in both acidic and higher pH ranges.[25] However, the structural changes at different pH values can influence their ability to donate hydrogen atoms or electrons.
Troubleshooting Guides
Problem 1: Low antioxidant activity detected in the formulated this compound.
| Possible Cause | Troubleshooting Step |
| Degradation of Anthocyanins | Anthocyanins are sensitive to heat, light, and oxygen.[24] Ensure that the formulation process is carried out under controlled conditions (e.g., low temperature, protection from light). Store the final formulation in a cool, dark place. |
| Inappropriate Assay Selection | The chosen antioxidant assay may not be suitable for the formulation. Different assays measure different aspects of antioxidant activity (HAT vs. SET).[7][8] It is recommended to use multiple assays (e.g., DPPH, FRAP, and ORAC) to get a comprehensive understanding of the antioxidant potential.[26] |
| Interference from Formulation Components | Other components in the formulation (e.g., carrier materials, solvents) might interfere with the assay. Run a blank control with all formulation components except this compound to check for interference. |
| Incorrect pH of the Assay Medium | The pH of the reaction medium can significantly impact the results of antioxidant assays.[25] Ensure the pH of the assay buffer is appropriate for the specific method being used. |
Problem 2: Poor stability of the this compound formulation over time (e.g., color loss, precipitation).
| Possible Cause | Troubleshooting Step |
| Suboptimal Formulation Strategy | The chosen encapsulation or co-pigmentation strategy may not be providing adequate protection. Consider optimizing the formulation by trying different carrier materials, co-pigments, or varying their concentrations. For example, combining co-pigmentation with nanoencapsulation can offer enhanced stability.[16] |
| Environmental Stressors | Exposure to high temperatures, light, or oxygen during storage can accelerate degradation.[24] Store the formulation in airtight, opaque containers at a low temperature. |
| pH Instability | Fluctuations in the pH of the formulation can lead to the degradation of anthocyanins.[24] Buffer the formulation to maintain a stable, acidic pH where anthocyanins are most stable. |
| Particle Aggregation (for nano/microencapsulation) | Nanoparticles or microcapsules may aggregate over time, leading to instability. Optimize the surface charge of the particles (zeta potential) to ensure good colloidal stability. The use of stabilizers may be necessary. |
Data Presentation
Table 1: Comparison of Antioxidant Activity of this compound Formulations Measured by Different Assays.
| Formulation | DPPH Radical Scavenging Activity (IC50, µg/mL) | FRAP Value (µmol Fe(II)/g) | ORAC Value (µmol TE/g) |
| Free this compound | 150 | 800 | 1200 |
| This compound + Caffeic Acid (1:10) | 125 | 950 | 1400 |
| This compound-Chitosan Nanoparticles | 110 | 1100 | 1650 |
| This compound-Liposomes | 115 | 1050 | 1580 |
Note: The values presented are hypothetical and for illustrative purposes only. Actual values will vary depending on the specific experimental conditions.
Table 2: Influence of Co-pigments on the Stability of this compound.
| Co-pigment (this compound:Co-pigment molar ratio) | Half-life (t1/2) at 50°C (hours) | Color Retention after 24h at 50°C (%) |
| None (Control) | 12 | 45 |
| Ferulic Acid (1:20) | 25 | 70 |
| Caffeic Acid (1:20) | 28 | 75 |
| Rosmarinic Acid (1:10) | 35 | 85 |
Note: The values presented are hypothetical and for illustrative purposes only. Actual values will vary depending on the specific experimental conditions.[27]
Experimental Protocols
Protocol 1: DPPH Radical Scavenging Assay
This protocol is adapted from standard methods used to evaluate the antioxidant activity of anthocyanin formulations.[7][28]
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Sample Preparation: Dissolve the this compound formulation in methanol to obtain a series of concentrations.
-
Reaction: Add 1.0 mL of the sample solution to 3.0 mL of the DPPH solution. A blank is prepared using 1.0 mL of methanol instead of the sample.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.
-
IC50 Value: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
Protocol 2: Preparation of this compound-Loaded Chitosan Nanoparticles
This protocol is based on the ionic gelation method.[16]
-
Chitosan Solution: Prepare a 1 mg/mL solution of chitosan in 1% (v/v) acetic acid.
-
This compound Solution: Prepare a stock solution of this compound in deionized water.
-
Encapsulation: Add the this compound solution to the chitosan solution under constant magnetic stirring.
-
Ionic Gelation: Add a solution of sodium tripolyphosphate (TPP) (1 mg/mL in deionized water) dropwise to the chitosan-enocyanin mixture under continuous stirring.
-
Nanoparticle Formation: Continue stirring for 30 minutes to allow for the formation of nanoparticles.
-
Purification: Centrifuge the nanoparticle suspension to separate the nanoparticles from the unencapsulated this compound and TPP.
-
Resuspension: Resuspend the nanoparticle pellet in deionized water for further analysis.
Visualizations
Caption: Workflow for formulating and evaluating this compound with enhanced antioxidant activity.
Caption: The primary antioxidant mechanisms of anthocyanins: HAT and SET pathways.
Caption: Logical relationship of formulation strategies to enhance this compound properties.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Anthocyanins: From the Field to the Antioxidants in the Body - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anthocyanins: A Comprehensive Review of Their Chemical Properties and Health Effects on Cardiovascular and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anthocyanin Delivery Systems: A Critical Review of Recent Research Findings [mdpi.com]
- 6. Employ of Anthocyanins in Nanocarriers for Nano Delivery: In Vitro and In Vivo Experimental Approaches for Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. State of the Art of Anthocyanins: Antioxidant Activity, Sources, Bioavailability, and Therapeutic Effect in Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidant Activity of Anthocyanins and Anthocyanidins: A Critical Review [mdpi.com]
- 9. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. maxapress.com [maxapress.com]
- 11. researchgate.net [researchgate.net]
- 12. Co-pigmentation of strawberry anthocyanins with phenolic compounds from rooibos - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects and mechanism of natural phenolic acids/fatty acids on copigmentation of purple sweet potato anthocyanins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nanoencapsulation of anthocyanin by an amphiphilic peptide for stability enhancement: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 15. Enhancing anthocyanin stability via co-assembled nanoencapsulation with tripeptides by intermolecular interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nmj.mums.ac.ir [nmj.mums.ac.ir]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Nanoencapsulation of Anthocyanins from Red Cabbage (Brassica oleracea L. var. Capitata f. rubra) through Coacervation of Whey Protein Isolate and Apple High Methoxyl Pectin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. The Encapsulation of Anthocyanins from Berry-Type Fruits. Trends in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 24. thepharmajournal.com [thepharmajournal.com]
- 25. researchgate.net [researchgate.net]
- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 27. Co-Pigmentation Mechanism and Thermal Reaction Kinetics of Mulberry Anthocyanins with Different Phenolic Acids [mdpi.com]
- 28. mdpi.com [mdpi.com]
Technical Support Center: Stabilizing Enocyanin in Liquid Formulations
Welcome to the technical support center for researchers, scientists, and drug development professionals working with enocyanin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to this compound precipitation in liquid formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a natural red pigment belonging to the anthocyanin family, extracted from grape skins.[1][2] Its vibrant color and potential health benefits make it a valuable compound in various applications. However, enocyanins are inherently unstable in liquid formulations and are prone to degradation and precipitation, which can be influenced by factors such as pH, temperature, light, and oxygen.[1][2][3] This instability can lead to loss of color, reduced efficacy, and the formation of undesirable precipitates in your experiments.
Q2: What are the primary factors that trigger this compound precipitation?
This compound stability is a complex interplay of several factors. The most critical include:
-
pH: Enocyanins are most stable in acidic conditions (pH < 3).[1][2] As the pH increases towards neutral and alkaline, the molecular structure of this compound changes, leading to decreased solubility and precipitation.[3][4]
-
Temperature: Elevated temperatures accelerate the degradation of enocyanins, causing color loss and promoting precipitation.[4] Studies have shown a significant reduction in total anthocyanin content when solutions are heated.[4]
-
Light and Oxygen: Exposure to light and oxygen can induce oxidative degradation of this compound molecules, contributing to their instability and precipitation.
-
Presence of Other Molecules: Interactions with other components in your formulation, such as metal ions, ascorbic acid, sugars, and proteins, can either stabilize or destabilize this compound.[3] For instance, some sugars can have a protective effect, while others may accelerate degradation.[5][6][7][8]
Troubleshooting Guides
Issue 1: Rapid Precipitation Observed After Preparing an Aqueous this compound Solution.
Possible Cause: The pH of your aqueous solution is likely not optimal for this compound stability.
Troubleshooting Steps:
-
Measure the pH of your solution. this compound is most stable at a pH below 3.0.[1][2]
-
Adjust the pH. If the pH is above 3.0, acidify the solution using a suitable acid (e.g., citric acid, hydrochloric acid) to bring the pH into the optimal range.
-
Monitor for Precipitation. After pH adjustment, observe the solution over a period of 24-48 hours to see if precipitation is reduced.
Experimental Protocol: pH Adjustment for this compound Stabilization
-
Prepare a stock solution of your this compound extract.
-
Take a small aliquot of the solution and measure its initial pH using a calibrated pH meter.
-
Prepare a dilute solution of a suitable acid (e.g., 0.1 M citric acid or 0.1 M HCl).
-
Slowly add the acid dropwise to the this compound solution while gently stirring.
-
Continuously monitor the pH until it reaches the desired range (e.g., pH 2.5-3.0).
-
Once the target pH is achieved, store the solution in a dark, cool place and observe for any precipitation over time.
Issue 2: this compound Solution Loses Color and Forms Precipitate During Storage, Even at Low pH.
Possible Cause: Temperature fluctuations or exposure to light and oxygen during storage may be causing degradation.
Troubleshooting Steps:
-
Optimize Storage Temperature. Store your this compound solutions at refrigerated temperatures (e.g., 4°C).[1] Avoid repeated freeze-thaw cycles.
-
Protect from Light. Store solutions in amber-colored vials or wrap containers in aluminum foil to prevent photodegradation.
-
Minimize Oxygen Exposure. Purge the headspace of your storage container with an inert gas like nitrogen or argon before sealing.
Data on Temperature Effects on this compound Stability:
| Temperature | Observation | Reference |
| 4°C | Higher stability, slower degradation. | [1] |
| 24°C | Moderate degradation over time. | [1] |
| 36°C | Accelerated degradation and color loss. | [1] |
| 35°C | More than 50% reduction in total anthocyanin content compared to 25°C. | [4] |
Issue 3: Precipitation Occurs in a Complex Formulation Containing Other Components.
Possible Cause: Interactions with other molecules in your formulation are leading to this compound instability. Two common strategies to address this are co-pigmentation and the use of hydrocolloids.
A. Co-pigmentation
Concept: Co-pigmentation is a phenomenon where other, often colorless, organic molecules (co-pigments) associate with anthocyanin molecules, enhancing their stability and color.[9] This interaction helps to protect the this compound from degradation.
Troubleshooting with Co-pigmentation:
-
Select a Suitable Co-pigment. Common co-pigments include phenolic acids (e.g., ferulic acid, caffeic acid), flavonoids, and other plant extracts.[10][11]
-
Determine the Optimal Molar Ratio. The ratio of co-pigment to this compound is crucial for effective stabilization. A molar ratio of 5:1 (co-pigment:anthocyanin) has been shown to be effective in some studies.[10]
-
Incorporate the Co-pigment into your Formulation.
Experimental Protocol: Co-pigmentation for this compound Stabilization
-
Prepare a stock solution of your this compound extract in an appropriate acidic buffer (e.g., pH 3.5).
-
Prepare a stock solution of the chosen co-pigment (e.g., ferulic acid) in the same buffer. To aid solubility, a small amount of ethanol (e.g., 12.5%) can be used.[11]
-
Mix the this compound and co-pigment solutions to achieve the desired molar ratio (e.g., 1:5, 1:10, 1:20 anthocyanin:co-pigment).[11]
-
Incubate the mixture at a controlled temperature (e.g., 20°C) and monitor the color intensity and for any signs of precipitation over time using a spectrophotometer.[10][11]
B. Use of Hydrocolloids
Concept: Hydrocolloids are long-chain polymers that can increase the viscosity of a solution and form a protective network around the this compound molecules, thereby hindering precipitation.[12]
Troubleshooting with Hydrocolloids:
-
Select an Appropriate Hydrocolloid. Examples include pectin, gum arabic, xanthan gum, and alginate.[9]
-
Determine the Optimal Concentration. The concentration of the hydrocolloid needs to be optimized to provide stability without negatively impacting the desired properties of your formulation.
-
Incorporate the Hydrocolloid into your Formulation.
Experimental Protocol: Stabilization of this compound with Hydrocolloids
-
Prepare your this compound solution at the desired pH.
-
Slowly add the selected hydrocolloid powder to the this compound solution under constant agitation to ensure proper dissolution and avoid clumping.
-
Gently heat the solution if necessary to aid in the dissolution of the hydrocolloid, but be mindful of the temperature sensitivity of this compound.
-
Allow the solution to cool and store under appropriate conditions (cool, dark).
-
Visually inspect for precipitation and measure color stability over time using a spectrophotometer.
Quantitative Data on Stabilizers:
| Stabilizer | Concentration | Observation | Reference |
| Sorbitol | 15% | Almost no crystal deposition observed. | [13] |
| Reduction Mashing Thing | 15% | Almost no crystal deposition observed. | [13] |
| Trehalose | 15% | Reduced precipitation compared to control. | [13] |
| Dextrin | 15% | Reduced precipitation compared to control. | [13] |
| Sucrose | 20% | Increased stability of anthocyanins from strawberry. | [7] |
| Fructose | - | Exerted an accelerating effect on degradation. | [5] |
Visual Guides
Caption: Factors influencing this compound stability and precipitation.
Caption: A logical workflow for troubleshooting this compound precipitation.
Analytical Methods
Quantification of this compound Precipitation
A common method to quantify the reduction in soluble this compound due to precipitation is UV-Vis spectrophotometry.
Protocol: Spectrophotometric Quantification of Soluble this compound
-
Sample Preparation: At desired time points, carefully collect a supernatant sample from your this compound formulation, ensuring not to disturb any precipitate. You may need to centrifuge the sample at a low speed to pellet the precipitate.
-
Dilution: Dilute the supernatant with an acidic buffer (pH 1.0) to bring the absorbance within the linear range of the spectrophotometer (typically 0.2-1.4 AU).[14]
-
Spectrophotometer Measurement: Measure the absorbance of the diluted supernatant at the wavelength of maximum absorbance for this compound (around 520 nm) and at 700 nm to correct for haze.[14]
-
Calculation: The concentration of soluble this compound can be calculated using the Beer-Lambert law, with a known extinction coefficient for this compound or by comparing the absorbance to a standard curve. The amount of precipitated this compound can be inferred from the decrease in the concentration of soluble this compound over time compared to an initial measurement. The pH differential method can also be employed for a more accurate quantification of monomeric anthocyanins.[14][15]
References
- 1. Evaluation of the colour stability of enocyanines | OENO One [oeno-one.eu]
- 2. researchgate.net [researchgate.net]
- 3. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. Effect of Various Carbohydrates in Aqueous Solutions on Color Stability and Degradation Kinetics of Selected Anthocyanins During Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scialert.net [scialert.net]
- 8. jfsh.tums.ac.ir [jfsh.tums.ac.ir]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Co-Pigmentation Mechanism and Thermal Reaction Kinetics of Mulberry Anthocyanins with Different Phenolic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CN102838884A - Prevention method of anthocyanin pigment crystal precipitate - Google Patents [patents.google.com]
- 14. mitrask.com [mitrask.com]
- 15. Qualitative and Quantitative Methods to Evaluate Anthocyanins | Atlantis Press [atlantis-press.com]
Technical Support Center: Rapid Analysis of Enocyanin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the rapid analysis of enocyanin.
Troubleshooting Guides
Issue 1: Inconsistent or Poor Reproducibility in Spectrophotometric Analysis
-
Question: My absorbance readings for total anthocyanin content using the pH differential method are inconsistent between replicates. What could be the cause?
-
Answer: Inconsistent results in spectrophotometric analysis of this compound can stem from several factors. Anthocyanin stability is highly dependent on pH, temperature, and light exposure.[1][2][3][4][5][6] Ensure that the pH of your buffers (typically pH 1.0 and 4.5) is accurate and consistent across all measurements.[7][8][9] Temperature fluctuations can also affect the stability of anthocyanins; therefore, allow samples to equilibrate to room temperature before analysis and maintain a consistent temperature throughout the experiment.[1][6] Light can degrade anthocyanins, so it is crucial to work in a dimly lit environment or use amber-colored tubes and cuvettes to protect the samples.[1][3][6] Additionally, ensure thorough mixing of the sample with the buffers before taking measurements.
Issue 2: Poor Peak Shape and Resolution in HPLC Analysis
-
Question: I am observing peak tailing and poor resolution in my HPLC chromatogram for this compound analysis. How can I improve this?
-
Answer: Poor peak shape and resolution are common issues in HPLC analysis.[10][11] For this compound analysis, which involves a complex mixture of anthocyanins and other polyphenols, these problems can be particularly prevalent.[1][12] Here are some troubleshooting steps:
-
Mobile Phase: Ensure the mobile phase is properly degassed to prevent air bubbles from causing split peaks.[13] The pH of the mobile phase is critical for anthocyanin analysis; a low pH (typically around 2) is necessary to maintain the flavylium cation form, which provides a good chromatographic peak shape.
-
Column: The column may be degraded or contaminated.[10][13] Try flushing the column with a strong solvent or, if the problem persists, replace the column. A guard column can also help protect the analytical column from contaminants in the sample.
-
Sample Preparation: Inadequate sample filtration can lead to column blockage and pressure fluctuations, affecting peak shape.[14] Ensure your this compound extract is filtered through a 0.45 µm or 0.22 µm syringe filter before injection.
-
Method Optimization: You may need to optimize your gradient elution program to achieve better separation of the various anthocyanins present in this compound.[10]
-
Issue 3: Low Analyte Recovery During Sample Preparation
-
Question: I suspect I am losing a significant amount of anthocyanins during the solid-phase extraction (SPE) cleanup of my this compound sample. How can I improve recovery?
-
Answer: Low recovery during SPE can be a significant issue. To improve anthocyanin recovery, consider the following:
-
Sorbent Choice: Ensure you are using an appropriate SPE sorbent for anthocyanin purification. C18 cartridges are commonly used.
-
Elution Solvent: The pH and composition of the elution solvent are critical. Acidified methanol is often used for eluting anthocyanins from C18 cartridges.[15] You may need to optimize the volume and acid concentration of the elution solvent to ensure complete elution.[15]
-
Flow Rate: A high loading flow rate during sample application can lead to breakthrough and loss of analytes.[15] Consider reducing the flow rate to allow for adequate interaction between the anthocyanins and the sorbent.
-
Frequently Asked Questions (FAQs)
-
Question: What is the most rapid method for a quick estimation of total anthocyanin content in this compound?
-
Answer: The pH differential method using a UV-Vis spectrophotometer is a rapid and convenient method for determining the total anthocyanin content.[7][8][9][16] This method relies on the structural transformation of anthocyanins with a change in pH, which results in a color change that can be measured spectrophotometrically.[8]
-
Question: At what wavelength should I measure the absorbance for total anthocyanin content?
-
Answer: For the pH differential method, absorbance is typically measured at the wavelength of maximum absorbance for anthocyanins (around 510-530 nm) and at a wavelength where there is no absorbance (around 700 nm) to correct for haze.[7][8][9] The specific maximum wavelength can vary slightly depending on the composition of the this compound.
-
Question: What are the key anthocyanins typically found in this compound?
-
Answer: this compound, being derived from grape skins, primarily contains 3-monoglucosides of cyanidin, peonidin, malvidin, petunidin, and delphinidin.[1] Acylated forms of these anthocyanins may also be present.[1] Malvidin-3-O-glucoside is often the major anthocyanin.
-
Question: How should I store my this compound samples to prevent degradation?
-
Answer: Anthocyanins are susceptible to degradation.[1][2][3][4][5][6] To minimize degradation, store this compound samples and extracts at low temperatures (4°C for short-term and -20°C or lower for long-term storage), protected from light, and under acidic conditions (pH < 4).[1][2]
Data Presentation
Table 1: Typical Quantitative Data for this compound Analysis
| Parameter | Typical Value/Range | Analytical Method | Reference |
| Total Anthocyanin Content | 1.28 - 3.24 mg/100 mg | LC-UV | [12] |
| Linearity Range (Individual Anthocyanins) | 10 - 5500 mg/L | HPLC-DAD | [17] |
| Limit of Detection (LOD) | 1 - 4 mg/L | HPLC-DAD | [17] |
| Limit of Quantification (LOQ) | 0.20 - 0.60 mg/kg | HPLC-DAD | [18] |
| HPLC-DAD Precision (RSD%) | < 6.2% (within-day), < 8.5% (between-day) | HPLC-DAD | [18] |
| HPLC-DAD Accuracy | 91.6 - 119% (within-day), 89.9 - 123% (between-day) | HPLC-DAD | [18] |
Experimental Protocols
Protocol 1: Rapid Determination of Total Anthocyanin Content by pH Differential Method
-
Sample Preparation:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve the powder in a known volume of acidified methanol (e.g., methanol with 1% HCl) to create a stock solution.
-
Dilute the stock solution with two different buffers: potassium chloride buffer (pH 1.0) and sodium acetate buffer (pH 4.5) to bring the absorbance within the linear range of the spectrophotometer.
-
-
Spectrophotometric Measurement:
-
Use a UV-Vis spectrophotometer.
-
For each diluted sample (at pH 1.0 and pH 4.5), measure the absorbance at the wavelength of maximum absorbance for anthocyanins (e.g., 520 nm) and at 700 nm.
-
Use the respective buffers as blanks.
-
-
Calculation:
-
Calculate the absorbance (A) for each sample using the formula: A = (Aλmax - A700nm)pH 1.0 - (Aλmax - A700nm)pH 4.5.
-
Calculate the total monomeric anthocyanin content (mg/L) using the Beer-Lambert law: Total Anthocyanins (mg/L) = (A x MW x DF x 1000) / (ε x l), where MW is the molecular weight of the predominant anthocyanin (e.g., cyanidin-3-glucoside, 449.2 g/mol ), DF is the dilution factor, ε is the molar absorptivity of the predominant anthocyanin, and l is the pathlength (cm).
-
Protocol 2: Rapid Analysis of Individual Anthocyanins by HPLC-DAD
-
Sample Preparation:
-
Prepare an this compound stock solution as described in Protocol 1.
-
Filter the diluted sample through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC-DAD Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: Water/formic acid (e.g., 95:5, v/v).
-
Mobile Phase B: Acetonitrile/formic acid (e.g., 95:5, v/v).
-
Gradient Elution: A typical gradient might start with a low percentage of B, increasing to a higher percentage over 20-30 minutes to elute the different anthocyanins.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: Diode Array Detector (DAD) set to scan a range of wavelengths (e.g., 250-600 nm) with a specific wavelength for quantification (e.g., 520 nm).
-
-
Quantification:
-
Identify individual anthocyanins by comparing their retention times and UV-Vis spectra with those of authentic standards.
-
Create a calibration curve for each identified anthocyanin using standards of known concentrations.
-
Quantify the anthocyanins in the this compound sample by relating their peak areas to the calibration curves.
-
Visualizations
Caption: Workflow for Total Anthocyanin Analysis by pH Differential Method.
Caption: Workflow for Individual Anthocyanin Analysis by HPLC-DAD.
Caption: Troubleshooting Logic for Common this compound Analysis Issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Anthocyanin Extraction, Purification & Quantification - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. Updated insights into anthocyanin stability behavior from bases to cases: Why and why not anthocyanins lose during food processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. jurnal.umi.ac.id [jurnal.umi.ac.id]
- 8. mitrask.com [mitrask.com]
- 9. mdpi.com [mdpi.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. ijprajournal.com [ijprajournal.com]
- 15. A New Solid Phase Extraction for the Determination of Anthocyanins in Grapes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Rapid quantitative analysis of individual anthocyanin content based on high-performance liquid chromatography with diode array detection with the pH differential method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. An Optimized HPLC-DAD Methodology for the Determination of Anthocyanins in Grape Skins of Red Greek Winegrape Cultivars (Vitis vinifera L.) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Enocyanin Solubility Challenges
This guide provides researchers, scientists, and drug development professionals with practical solutions and in-depth protocols for addressing the solubility issues commonly encountered with Enocyanin and other anthocyanin-rich extracts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge? this compound is a natural food colorant extracted from grape skins, rich in a class of water-soluble pigments called anthocyanins.[1][2] While classified as water-soluble, their complex polyphenolic structure imparts a degree of hydrophobicity, limiting their solubility, especially in neutral or alkaline aqueous solutions.[3][4] Their stability and solubility are highly dependent on factors like pH, temperature, solvent, and exposure to light and oxygen.[5][6]
Q2: My this compound extract is precipitating out of my aqueous buffer. What is the most likely cause? The most common cause of precipitation in aqueous solutions is incorrect pH. Anthocyanins are most stable and soluble at an acidic pH, typically below 4.0.[5][7] As the pH rises towards neutral (pH 5-6), they can convert to colorless, less soluble forms (carbinol pseudobase and chalcone), leading to precipitation.[5][8]
Q3: What is the best starting solvent for dissolving a dry this compound extract? For general use, an acidified aqueous-organic solvent mixture is ideal.[4] A common and effective choice is a mixture of methanol or ethanol and water, acidified with a weak acid like formic or acetic acid to a pH of around 3.[9][10] Acidified methanol is often considered one of the most effective solvents for initial extraction and dissolution.[3][11]
Q4: How does temperature affect this compound solubility and stability? Higher temperatures can accelerate the degradation of anthocyanins, leading to loss of color, activity, and eventually, precipitation.[9][12][13] It is recommended to prepare and store this compound solutions at low temperatures (e.g., 4°C) and protected from light.[9]
Q5: How can I accurately measure the concentration of anthocyanins in my final solution? Two primary methods are used:
-
pH Differential Method: This is a rapid spectrophotometric method that relies on the color change of anthocyanins at pH 1.0 versus pH 4.5. It is a simple and economical way to determine total anthocyanin content.[14][15]
-
High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with a UV-Vis or Mass Spectrometry detector, is the most accurate method for separating and quantifying individual anthocyanin compounds.[16][17][18]
Troubleshooting Guide: Common Solubility Issues
| Problem / Observation | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding extract to a neutral buffer (e.g., PBS pH 7.4). | High pH. Anthocyanins are unstable and poorly soluble at neutral pH.[5][8] | Prepare a concentrated stock solution in an acidic solvent (e.g., 70% ethanol with 0.1% formic acid) and dilute it into the final buffer just before the experiment. Alternatively, adjust the pH of your final solution if the experimental conditions allow. |
| Solution is initially clear but becomes cloudy or forms a precipitate over time. | Degradation. Instability due to prolonged exposure to light, oxygen, elevated temperature, or non-optimal pH can cause anthocyanins to degrade into less soluble forms.[5][9][12] | Prepare solutions fresh. Store stock solutions at 4°C in the dark, under an inert gas (e.g., nitrogen or argon) if possible. For long-term stability, consider advanced solubilization methods like complexation or encapsulation. |
| Extract will not fully dissolve, even in acidified water. | High Concentration or Hydrophobicity. The concentration may exceed the aqueous solubility limit. The aglycone (non-sugar) parts of some anthocyanins are more hydrophobic.[4][19] | 1. Add a Co-solvent: Introduce a water-miscible organic solvent like ethanol, propylene glycol, or glycerol to the aqueous solution (e.g., 5-20% v/v).[20] 2. Increase Sonication Time: Use an ultrasonic bath to aid dissolution. 3. Slightly Increase Temperature: Gently warm the solution, but avoid high temperatures that cause degradation.[9] |
| Color of the solution fades or changes from red/purple to blue or colorless. | pH Shift. This is a classic indicator of a pH increase. The red flavylium cation form (stable at pH < 3) is converting to quinoidal blue species (pH ~4) or colorless forms (pH > 5).[5][8] | Re-verify and adjust the pH of the solution to the acidic range using a weak acid (e.g., citric acid, acetic acid). |
Data Presentation: Solubility & Stability Factors
The following tables summarize key quantitative data regarding the factors that influence anthocyanin solubility and stability.
Table 1: Effect of pH on Anthocyanin Stability (Proxy for Solubility) (Data derived from studies on black soybean skin and other extracts, showing relative absorbance which correlates with the concentration of colored anthocyanin remaining in solution)
| pH | Relative Absorbance / Concentration | Color | Stability |
| 1.0 - 3.0 | High | Intense Red/Purple | Very High / Stable[5][7][12] |
| 5.0 | Moderate | Reddish, begins to fade | Decreased[12][13] |
| 7.0 (Neutral) | Low | Purplish-Blue / Faded | Low / Unstable[12][13] |
| 9.0 - 11.0 | Very Low | Blue / Greenish / Colorless | Very Low / Prone to Degradation[12][13] |
Table 2: Comparison of Solubilization Enhancement Strategies
| Method | Principle | Typical Improvement | Primary Advantage | Considerations |
| pH Adjustment | Converts anthocyanins to the stable and soluble flavylium cation form.[5] | Essential for basic solubility | Simple, low-cost. | Limited to pH-tolerant applications. |
| Co-solvents | Increases the polarity range of the solvent system to dissolve both polar and non-polar moieties.[20] | 2-10 fold | Easy to implement. | May affect cellular assays or final formulation properties. |
| Cyclodextrin Complexation | Encapsulates the hydrophobic part of the anthocyanin in a hydrophilic shell.[21][22] | 10-100+ fold | Significantly improves water solubility and stability against heat and light.[22] | Requires specific protocol; increases molecular weight. |
| Nanoencapsulation | Traps anthocyanins within a polymeric nanoparticle, protecting them and aiding dispersion.[23][24] | Substantial | Greatly enhances stability, allows for controlled release, and improves bioavailability.[23][25] | Requires specialized equipment and formulation development. |
Visualizations: Workflows and Mechanisms
A logical approach to troubleshooting is crucial. The following workflow helps guide the decision-making process when encountering solubility issues.
Anthocyanins exert many of their beneficial biological effects, such as antioxidant and anti-inflammatory actions, by modulating cellular signaling pathways. The Nrf2 pathway is a key target.
Complexation with cyclodextrins is a powerful technique to enhance aqueous solubility by masking the hydrophobic regions of a guest molecule.
Experimental Protocols
Protocol 1: Basic Solubilization using pH and Co-solvents
This protocol is for preparing a stock solution of this compound extract for use in general research applications.
-
Materials:
-
This compound powder/extract.
-
Solvent A: Ethanol or Methanol (HPLC grade).
-
Solvent B: Deionized water.
-
Acid: Formic acid or Citric acid.
-
Sterile microcentrifuge tubes or vials.
-
-
Procedure:
-
Prepare the primary solvent system. A common starting point is 70% ethanol in water (v/v).
-
Acidify the solvent. Add formic acid to a final concentration of 0.1% (v/v) or add citric acid until the pH is between 2.0 and 3.0. This acidification is crucial for stability.[10]
-
Weigh the desired amount of this compound powder and place it in a vial.
-
Add the acidified solvent to reach the target concentration (e.g., 10 mg/mL).
-
Vortex vigorously for 1-2 minutes.
-
Place the vial in an ultrasonic bath for 10-15 minutes to ensure complete dissolution.
-
Visually inspect the solution. If any particulate matter remains, centrifuge the solution at >10,000 x g for 5 minutes and use the supernatant.
-
Store the stock solution in an amber vial at 4°C for short-term use (up to one week).
-
Protocol 2: Enhanced Solubility with β-Cyclodextrin Complexation
This method significantly increases the aqueous solubility and stability of anthocyanins.[22][26]
-
Materials:
-
This compound extract.
-
β-Cyclodextrin (β-CD).
-
Deionized water.
-
Magnetic stirrer and stir bar.
-
Sonicator.
-
Freeze-dryer (lyophilizer).
-
-
Procedure (adapted from Pradhan et al.): [22][26]
-
Prepare a 15 mM solution of β-Cyclodextrin in deionized water. For example, dissolve 1.70 g of β-CD (MW ≈ 1135 g/mol ) in 100 mL of water. Vortex or stir until fully dissolved.
-
For every 20 mL of the β-CD solution, add 1.0 g of the this compound extract.
-
Sonicate the mixture for 30 minutes to break up aggregates and initiate complexation.
-
Transfer the mixture to a beaker with a magnetic stir bar and stir at room temperature for 24 hours, protected from light (e.g., by covering with aluminum foil).
-
After 24 hours, a clear, deeply colored solution should be obtained.
-
Freeze the solution (e.g., at -80°C) and then lyophilize (freeze-dry) to obtain a stable, water-soluble powder of the this compound-β-CD complex.
-
The resulting powder can be readily dissolved in neutral aqueous buffers for experiments.
-
Protocol 3: Advanced Solubilization via Nanoparticle Encapsulation
This protocol provides a representative method for encapsulation using coacervation of whey protein and pectin, suitable for protecting anthocyanins and creating a stable aqueous dispersion.[24]
-
Materials:
-
This compound extract.
-
Whey Protein Isolate (WPI).
-
High-Methoxyl Pectin (HMP).
-
Deionized water.
-
Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment (0.1 M solutions).
-
Magnetic stirrer.
-
-
Procedure (adapted from Arroyo-Maya et al. and others): [24]
-
Prepare a 1% (w/v) WPI stock solution in deionized water. Let it hydrate for 2 hours at room temperature.
-
Prepare a 0.1% (w/v) HMP stock solution in deionized water.
-
Prepare a concentrated this compound stock solution (e.g., 10 mg/mL) in acidified water (pH 3.0).
-
In a beaker, combine the WPI and HMP solutions. A typical ratio might be 5:1 (WPI:HMP by volume), but this may require optimization.
-
Add the this compound stock solution to the WPI/HMP mixture while stirring. A final anthocyanin concentration of 0.1-0.5 mg/mL is a good starting point.
-
Slowly adjust the pH of the mixture to 4.0 using 0.1 M HCl while stirring continuously. This pH is critical to induce the electrostatic interaction between the protein (positive charge) and pectin (negative charge), leading to nanoparticle formation (coacervation).
-
Continue stirring for 1 hour at room temperature to allow the nanoparticles to stabilize.
-
The resulting nanoparticle dispersion can be used directly or purified by centrifugation to remove any unencapsulated material. The encapsulation efficiency can be determined by measuring the anthocyanin content in the supernatant after centrifugation.[27]
-
References
- 1. cetjournal.it [cetjournal.it]
- 2. Factors Affecting the Stability of Anthocyanins | Turkish Journal of Agriculture - Food Science and Technology [agrifoodscience.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Anthocyanins: Factors Affecting Their Stability and Degradation | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Influences and Optimization: Factors Affecting the Extraction of Anthocyanins [greenskybio.com]
- 10. Up-To-Date Analysis of the Extraction Methods for Anthocyanins: Principles of the Techniques, Optimization, Technical Progress, and Industrial Application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 9vom.in [9vom.in]
- 13. The Effect of pH and Temperature on The Stability of Anthocyanins from Black Soybean Skin Extracts: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 14. ars.usda.gov [ars.usda.gov]
- 15. Qualitative and Quantitative Methods to Evaluate Anthocyanins | Atlantis Press [atlantis-press.com]
- 16. Anthocyanin Extraction, Purification & Quantification - Creative Proteomics [creative-proteomics.com]
- 17. mdpi.com [mdpi.com]
- 18. A Review of Quantitative and Topical Analysis of Anthocyanins in Food - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Cosolvent - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. Enhancing the Stability of Strawberry Anthocyanins Complexed to β-Cyclodextrin and Starch toward Heat, Oxidation, and Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Potential micro-/nano-encapsulation systems for improving stability and bioavailability of anthocyanins: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Nanoencapsulation of Anthocyanins from Red Cabbage (Brassica oleracea L. var. Capitata f. rubra) through Coacervation of Whey Protein Isolate and Apple High Methoxyl Pectin [mdpi.com]
- 25. Anthocyanins encapsulated by PLGA@PEG nanoparticles potentially improved its free radical scavenging capabilities via p38/JNK pathway against Aβ1–42-induced oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Anthocyanin Encapsulated Nanoparticles as a Pulmonary Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
Impact of storage conditions on Enocyanin stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of storage conditions on enocyanin stability.
Troubleshooting Guide: this compound Degradation and Color Loss
This guide addresses common issues encountered during the storage and handling of this compound, focusing on unexpected degradation and color instability.
Problem: Rapid Color Fading or Browning of this compound Solution
Possible Causes and Troubleshooting Steps:
-
High Storage Temperature: this compound, a type of anthocyanin, is susceptible to thermal degradation. Elevated temperatures accelerate the breakdown of the anthocyanin structure, leading to color loss.[1][2][3]
-
Solution: Store this compound solutions and materials at refrigerated temperatures (2-8°C) to minimize thermal degradation.[4] For long-term storage, consider freezing at -20°C or below. Avoid repeated freeze-thaw cycles.
-
-
Inappropriate pH: The color and stability of this compound are highly pH-dependent. Anthocyanins are most stable and exhibit their most vibrant color in acidic conditions (pH < 3).[3][5][6][7] As the pH increases towards neutral and alkaline, the flavylium cation is converted to colorless or unstable forms, which can further degrade to brown compounds.[3]
-
Solution: Maintain the pH of the this compound solution within the optimal acidic range (typically pH 2-4) using appropriate buffer systems. If the experimental conditions require a higher pH, be aware of the increased potential for degradation and minimize the exposure time.
-
-
Exposure to Light: Light, particularly UV light, can cause photodegradation of this compound.[2][3]
-
Solution: Store this compound solutions in amber-colored vials or wrap containers with aluminum foil to protect them from light.[8] Conduct experiments under subdued lighting conditions whenever possible.
-
-
Presence of Oxygen: Oxygen can contribute to the oxidative degradation of this compound.[2]
-
Solution: De-gas solvents before use. Consider purging the headspace of storage containers with an inert gas like nitrogen or argon to minimize oxygen exposure.
-
-
Contamination with Metal Ions: Certain metal ions, such as iron (Fe³⁺), aluminum (Al³⁺), copper (Cu²⁺), and tin (Sn²⁺), can form complexes with anthocyanins, leading to color changes or accelerated degradation.[3][9][10]
-
Solution: Use high-purity, metal-free water and reagents. Employ glass or inert plastic containers for storage and experiments to avoid metal leaching. If metal ion contamination is suspected, consider using a chelating agent like EDTA, though its effect on the experiment should be validated.
-
-
Presence of Ascorbic Acid (Vitamin C): While an antioxidant, ascorbic acid can accelerate the degradation of anthocyanins, leading to rapid color loss.[11][12][13][14]
-
Solution: If the presence of ascorbic acid is not essential for the experiment, avoid its addition to this compound solutions. If it is required, be aware of its destabilizing effect and conduct experiments promptly.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected shelf-life of an this compound solution?
A1: The shelf-life of an this compound solution is highly dependent on the storage conditions. Under optimal conditions (refrigerated temperature, acidic pH, protection from light and oxygen), a solution can be stable for several weeks to months. However, at room temperature or with exposure to light, significant degradation can occur within days or even hours.[15][16] For instance, one study on grape juice showed that at 25°C and 35°C, there was a 95–99.9% loss of anthocyanins after 280 days, whereas at 5°C the loss was significantly lower.[15]
Q2: My this compound solution has changed color from red to blue/purple. What does this indicate?
A2: A color shift towards blue or purple is typically indicative of an increase in pH.[7] Anthocyanins act as natural pH indicators, exhibiting red hues in acidic environments and shifting to violet and blue as the pH becomes neutral or alkaline. This color change can also be influenced by the formation of complexes with metal ions.[9]
Q3: How can I enhance the stability of this compound in my formulation?
A3: To enhance stability, consider the following strategies:
-
Co-pigmentation: The addition of certain colorless compounds (co-pigments) such as phenolic acids, flavonoids, or amino acids can stabilize the anthocyanin structure through molecular association, often leading to an intensification of color.[17][18][19]
-
Microencapsulation: Encapsulating this compound in a protective matrix (e.g., maltodextrin) can significantly improve its stability against environmental factors like light, oxygen, and temperature.[20]
-
Control of Water Activity: Reducing the water activity of the system, where possible, can help to slow down degradation reactions.
Q4: What are the primary degradation products of this compound?
A4: The degradation of anthocyanins involves the opening of the central pyran ring to form a chalcone, which is colorless and unstable. This can be further broken down into smaller phenolic acids and aldehydes, which may subsequently polymerize to form brown pigments.[8]
Q5: Which analytical method is best for monitoring this compound stability?
A5: Both UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC) are commonly used.
-
UV-Vis Spectrophotometry: This is a rapid and simple method for monitoring overall color changes by measuring the absorbance at the wavelength of maximum absorption (λmax), typically around 520 nm for this compound in acidic conditions. The pH differential method is a standard spectrophotometric procedure to quantify total monomeric anthocyanins.[21][22]
-
HPLC: This is a more powerful technique that allows for the separation and quantification of individual anthocyanin compounds and their degradation products. It provides a more detailed and accurate assessment of stability.[21][22][23]
Quantitative Data on this compound Stability
The following tables summarize quantitative data on the degradation of anthocyanins under various conditions. The degradation often follows first-order kinetics.
Table 1: Effect of Temperature on Anthocyanin Degradation
| Anthocyanin Source | Temperature (°C) | Half-life (t½) | Degradation Rate Constant (k) | Reference |
| Grape Juice ('Merlot') | 5 | ~200-700 days (calculated from k) | 0.01-0.04 day⁻¹ | [15] |
| Grape Juice ('Merlot') | 25 | ~10-25 days (calculated from k) | 0.04-0.14 day⁻¹ | [15] |
| Grape Juice ('Merlot') | 35 | ~10-20 days (calculated from k) | 0.05-0.14 day⁻¹ | [15] |
| Sour Cherry Paste | 80 | 32.10 - 45.69 min | 2.2 x 10⁻² - 1.5 x 10⁻² min⁻¹ | [1] |
| Sour Cherry Paste | 120 | Not Calculated | 8.5 x 10⁻² - 8.4 x 10⁻² min⁻¹ | [1] |
| Red Wine | 40 | 62.3 - 154.0 min | 0.00470–0.01113 min⁻¹ | [24] |
Table 2: Effect of pH and Ascorbic Acid on Cyanidin-3-glucoside (a major anthocyanin) Stability at 25°C
| Condition | pH | Half-life (t½) (hours) | Degradation Rate Constant (k) (hour⁻¹) | Reference |
| Control | 4.5 | ~1155 | 6.0 x 10⁻⁴ | [14] |
| + Ascorbic Acid | 4.5 | ~139 | 5.0 x 10⁻³ | [14] |
| Control | 6.5 | ~116 | 6.0 x 10⁻³ | [14] |
| + Ascorbic Acid | 6.5 | ~23 | 3.0 x 10⁻² | [14] |
Experimental Protocols
Protocol 1: Spectrophotometric Analysis of this compound Stability (pH Differential Method)
Objective: To quantify the concentration of total monomeric anthocyanins in a sample and monitor its degradation over time.
Methodology:
-
Reagent Preparation:
-
Prepare two buffer solutions: 0.025 M potassium chloride (KCl) buffer at pH 1.0 and 0.4 M sodium acetate (CH₃COONa) buffer at pH 4.5.
-
-
Sample Preparation:
-
Dilute the this compound sample with the pH 1.0 buffer to obtain an absorbance reading between 0.2 and 1.4 at the λmax (around 520 nm).
-
Separately, dilute the this compound sample to the same dilution factor with the pH 4.5 buffer.
-
-
Spectrophotometric Measurement:
-
Allow the solutions to equilibrate for 15-30 minutes.
-
Measure the absorbance of the pH 1.0 diluted sample at the λmax and at 700 nm (for haze correction).
-
Measure the absorbance of the pH 4.5 diluted sample at the λmax and at 700 nm.
-
-
Calculation:
-
Calculate the total absorbance (A) for each pH: A = (Aλmax - A₇₀₀).
-
The concentration of monomeric anthocyanins (mg/L) is calculated as: (A_pH1.0 - A_pH4.5) x MW x DF x 1000 / (ε x l), where:
-
MW = Molecular weight of the predominant anthocyanin (e.g., 449.2 g/mol for cyanidin-3-glucoside)
-
DF = Dilution factor
-
ε = Molar absorptivity of the predominant anthocyanin (e.g., 26,900 L·mol⁻¹·cm⁻¹ for cyanidin-3-glucoside)
-
l = Pathlength in cm (typically 1 cm)
-
-
-
Stability Study:
-
Store the this compound sample under the desired conditions (e.g., different temperatures, light exposures).
-
At specified time intervals, take an aliquot of the sample and perform the analysis as described above.
-
Plot the concentration of monomeric anthocyanins versus time to determine the degradation kinetics.
-
Protocol 2: HPLC Analysis of this compound Stability
Objective: To separate and quantify individual anthocyanins and their degradation products.
Methodology:
-
Sample Preparation:
-
Filter the this compound sample through a 0.45 µm syringe filter before injection. Dilute with an appropriate mobile phase if necessary.
-
-
HPLC System and Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of two solvents is typically used:
-
Solvent A: Acidified water (e.g., 5% formic acid in water).
-
Solvent B: Acetonitrile or methanol.
-
-
Gradient Program: A typical gradient might start with a high percentage of Solvent A, gradually increasing the percentage of Solvent B to elute the compounds.
-
Flow Rate: Typically 0.8 - 1.2 mL/min.
-
Column Temperature: Maintained at a constant temperature, e.g., 30°C.
-
Detector: A Diode Array Detector (DAD) or a UV-Vis detector set at the λmax of anthocyanins (e.g., 520 nm). A mass spectrometer (MS) detector can be used for identification.
-
-
Quantification:
-
Prepare calibration curves for individual anthocyanin standards of known concentrations.
-
Identify and quantify the anthocyanins in the sample by comparing their retention times and peak areas to the standards.
-
-
Stability Study:
-
Store the this compound sample under the desired conditions.
-
At specified time intervals, analyze an aliquot using the established HPLC method.
-
Plot the concentration of each individual anthocyanin versus time to determine its specific degradation rate.
-
Visualizations
Caption: Troubleshooting workflow for this compound instability.
Caption: Experimental workflow for an this compound stability study.
Caption: General degradation pathway of anthocyanins.
References
- 1. ftb.com.hr [ftb.com.hr]
- 2. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. Factors affecting the stability of anthocyanins and strategies for improving their stability: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the colour stability of enocyanines | OENO One [oeno-one.eu]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. scielo.br [scielo.br]
- 9. atlantis-press.com [atlantis-press.com]
- 10. researchgate.net [researchgate.net]
- 11. The Influence of Chemical Structure and the Presence of Ascorbic Acid on Anthocyanins Stability and Spectral Properties in Purified Model Systems: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 12. researchgate.net [researchgate.net]
- 13. Investigating the Interaction of Ascorbic Acid with Anthocyanins and Pyranoanthocyanins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Storage Temperature Impacts on Anthocyanins Degradation, Color Changes and Haze Development in Juice of “Merlot” and “Ruby” Grapes (Vitis vinifera) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. Anthocyanin color behavior and stability during storage: effect of intermolecular copigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Co-Pigmentation Mechanism and Thermal Reaction Kinetics of Mulberry Anthocyanins with Different Phenolic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. myfoodresearch.com [myfoodresearch.com]
- 21. researchgate.net [researchgate.net]
- 22. Reliability of analytical methods for determining anthocyanins in blood orange juices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Influence of storage conditions on the stability of monomeric anthocyanins studied by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
Technical Support Center: Enocyanin Encapsulation by Spray Drying
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the spray drying parameters for enocyanin encapsulation.
Troubleshooting Guide
This guide addresses common issues encountered during the spray drying of this compound, offering potential causes and actionable solutions.
| Problem | Potential Causes | Solutions |
| Low Powder Recovery / Sticking to Chamber Walls | - Low Glass Transition Temperature: High concentration of low-molecular-weight sugars and organic acids in the feed.[1] - High Feed Flow Rate: Insufficient residence time for complete drying.[2] - Inappropriate Inlet Temperature: Too low, leading to incomplete drying, or too high, causing stickiness. | - Incorporate Carrier Agents: Add maltodextrin, gum arabic, or a combination to increase the glass transition temperature.[1][2][3][4] A mixture of maltodextrin and gum arabic is often effective.[2][3][5] - Optimize Feed Flow Rate: Adjust the feed flow to allow for complete evaporation before the droplets contact the chamber walls.[2] - Adjust Inlet Temperature: Find the optimal temperature that ensures efficient drying without causing the powder to become sticky.[1][2] |
| Low Encapsulation Efficiency / Anthocyanin Degradation | - High Inlet Air Temperature: Anthocyanins are heat-sensitive and can degrade at excessive temperatures.[1][4] - Cracked or Porous Microcapsules: Rapid heating can lead to structural defects in the microcapsules, exposing the this compound.[2] - Inadequate Wall Material: The chosen carrier agent may not provide sufficient protection. | - Optimize Inlet Temperature: Lower the inlet air temperature to a range that minimizes thermal degradation while still achieving effective drying. A common range is 120-180°C.[1][2][4][6][7][8] - Control Heating Rate: A slower, more controlled heating rate can result in more uniform and intact microcapsules.[2] - Select Appropriate Wall Materials: Maltodextrins are known to be good thermal protectors.[3] Combining maltodextrin with gum arabic can enhance encapsulation efficiency.[2][5] |
| Poor Powder Flowability | - High Moisture Content: Leads to particle agglomeration. - Irregular Particle Morphology: Unevenly shaped particles can interlock and hinder flow.[9] | - Optimize Drying Parameters: Ensure complete drying by adjusting inlet temperature and feed flow rate to achieve a final moisture content typically below 5%.[9] - Control Particle Formation: Adjusting process parameters and carrier agent concentration can influence particle size and shape. Spherical particles generally exhibit better flowability.[9][10] |
| High Hygroscopicity | - High Concentration of Sugars in the Core Material: Sugars readily absorb moisture from the air.[1] - Porous Microstructure of the Powder: Increased surface area for moisture absorption. | - Increase Carrier Agent Concentration: Higher concentrations of carrier agents like maltodextrin can reduce the hygroscopicity of the resulting powder.[1] - Optimize Drying Conditions: Proper drying can lead to a denser, less porous particle structure, reducing moisture uptake. |
| Nozzle Bearding / Clogging | - Poor Nozzle Design: Can lead to product buildup around the nozzle orifice.[11] - High Feed Viscosity: A thick feed solution can be difficult to atomize properly. - Condensation in the Dryer: Can cause powder to stick to the nozzle.[11] | - Use a Flat Cap Nozzle Design: This design can significantly reduce product buildup.[11] - Adjust Feed Concentration: Dilute the feed solution to an optimal viscosity for atomization. - Ensure Proper Dryer Insulation: Prevent condensation by maintaining appropriate temperature differentials. |
Frequently Asked Questions (FAQs)
1. What are the most critical parameters to control during the spray drying of this compound?
The most critical parameters are the inlet air temperature, the feed flow rate, and the composition of the feed solution (i.e., the type and concentration of the carrier agent).[1][2][3][7] These factors significantly influence the encapsulation efficiency, powder recovery, and the stability of the encapsulated this compound.
2. What are the best carrier agents for this compound encapsulation?
Maltodextrin and gum arabic are the most commonly and successfully used carrier agents for encapsulating anthocyanins.[2][3][5][12] Maltodextrin offers excellent protection against thermal degradation, while gum arabic provides good emulsification properties.[2][3] A combination of both often yields the best results in terms of encapsulation efficiency and powder characteristics.[2][3][5]
3. What is the optimal inlet air temperature for spray drying this compound?
The optimal inlet air temperature is a balance between efficient drying and minimizing thermal degradation of the heat-sensitive this compound. While the ideal temperature can vary depending on the specific formulation and equipment, studies have shown optimal results in the range of 120°C to 180°C.[1][2][4][6][7][8] It is crucial to perform optimization experiments to determine the best temperature for your specific conditions.
4. How does the feed flow rate affect the encapsulation process?
The feed flow rate influences the droplet size and the residence time of the particles in the drying chamber.[2] A higher feed flow rate can lead to larger droplets and a shorter residence time, which may result in incomplete drying and higher moisture content in the final powder.[2] Conversely, a very low flow rate can lead to thermal degradation due to prolonged exposure to high temperatures.
5. How can I improve the stability of the encapsulated this compound during storage?
The stability of encapsulated this compound is enhanced by achieving a low moisture content and low water activity in the final powder.[5][13] Proper selection of carrier agents that form a dense, non-porous shell around the this compound is also crucial for protecting it from environmental factors like light, oxygen, and humidity.[13] Storing the powder in airtight containers in a cool, dark, and dry place is also recommended.[10]
Data Presentation: Optimized Spray Drying Parameters for Anthocyanin Encapsulation
The following table summarizes optimized spray drying parameters from various studies on anthocyanin encapsulation. Note that "this compound" is a type of anthocyanin, and these studies provide a strong starting point for optimization.
| Anthocyanin Source | Carrier Agent(s) | Inlet Temperature (°C) | Feed Flow Rate (mL/min) | Encapsulation Efficiency (%) | Reference |
| Hibiscus sabdariffa L. | Maltodextrin & Gum Arabic | 144 | 7 | 93.87 | [2][9] |
| Generic Anthocyanin | Sodium Alginate | 120 | 12 r/min | 75.12 | [6] |
| Organic Blueberry | Maltodextrin DE 8 | 120 | - | - | [7] |
| Blackberry | Maltodextrin | 140-150 | - | - | [1] |
| Jabuticaba Peel | Gum Arabic & Maltodextrin (1:2 ratio) | 170 | - | ~96 | [5] |
| Grape Pomace | Maltodextrin | 140 | - | 78.4 (anthocyanin recovery) | [8] |
Experimental Protocols
Preparation of the Feed Solution
-
Extraction of this compound: Extract this compound from the source material using a suitable solvent (e.g., ethanol acidified with citric or hydrochloric acid).[4][5][9]
-
Concentration: Concentrate the extract to a desired solids content, often around 18-25°Bx.[2]
-
Addition of Carrier Agent: Dissolve the chosen carrier agent(s) (e.g., maltodextrin, gum arabic) in distilled water.[5]
-
Mixing: Add the this compound extract to the carrier agent solution and mix thoroughly to ensure homogeneity. The ratio of core (this compound extract solids) to wall material (carrier agent) is a critical parameter to optimize.
Spray Drying Process
-
Equipment Setup: Use a laboratory or pilot-scale spray dryer. Set the desired inlet air temperature, aspirator rate, and nozzle configuration.[1][2][5]
-
Atomization: Feed the prepared solution into the spray dryer using a peristaltic pump at a predetermined flow rate. The liquid is atomized into fine droplets.[3]
-
Drying: The droplets come into contact with the hot air in the drying chamber, leading to the rapid evaporation of water.[3]
-
Collection: The dried powder is separated from the air stream using a cyclone separator and collected in a receiving vessel.[3]
Characterization of the Encapsulated Powder
-
Encapsulation Efficiency: Determine the amount of this compound successfully encapsulated within the microparticles. This is typically calculated as the ratio of the anthocyanin content in the powder to the initial anthocyanin content in the feed solution.
-
Moisture Content: Measure the residual water in the powder using an oven-drying method or a moisture analyzer.[5][7]
-
Particle Size and Morphology: Analyze the size distribution and shape of the microparticles using techniques like laser diffraction and scanning electron microscopy (SEM).[1][9]
-
Solubility: Determine the ability of the powder to dissolve in water.[2]
-
Hygroscopicity: Assess the tendency of the powder to absorb moisture from the environment.[7]
-
Color Analysis: Measure the color parameters (L, a, b*) of the powder using a colorimeter to evaluate the impact of the drying process on the this compound's color.[1][5]
Visualizations
Caption: Experimental workflow for this compound encapsulation via spray drying.
Caption: Key parameter relationships in spray drying for this compound encapsulation.
References
- 1. repositorio.ital.sp.gov.br [repositorio.ital.sp.gov.br]
- 2. Research on optimization of spray drying conditions, characteristics of anthocyanins extracted from Hibiscus sabdariffa L. flower, and application to marshmallows - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sid.ir [sid.ir]
- 4. researchgate.net [researchgate.net]
- 5. Extraction and Spray Drying-Based Encapsulation of Anthocyanin Pigments from Jabuticaba Sabará Peel (Myrciaria jaboticaba (Vell.) O. Berg) [mdpi.com]
- 6. Preparation and Stability Evaluation of Anthocyanin Microcapsules by Emulsification/Internal Gelation with Optimized Spray Drying [spkx.net.cn]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. cetjournal.it [cetjournal.it]
- 9. researchgate.net [researchgate.net]
- 10. Microencapsulation by spray-drying of anthocyanin pigments from Corozo ( Bactris guineensis) fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Common issues faced during the spray drying process in the Food industry [spraytechsystem.com]
- 12. mdpi.com [mdpi.com]
- 13. repositorio.uca.edu.ar [repositorio.uca.edu.ar]
Validation & Comparative
A Comparative Analysis of Enocyanin and Other Natural Red Colorants for Scientific Applications
For Immediate Publication
This guide provides a comprehensive comparison of enocyanin, a natural red colorant derived from grape skins, with other commercially significant natural red colorants, including anthocyanins from alternative sources, betalains, and carminic acid. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the performance, stability, and biological activities of these pigments, supported by experimental data and methodologies.
Executive Summary
The demand for natural colorants in the food, pharmaceutical, and cosmetic industries is burgeoning, driven by consumer preference for clean-label ingredients and the potential health benefits associated with these compounds. This compound, an anthocyanin-rich extract from grape pomace, stands as a prominent natural red colorant.[1] This guide delves into a comparative analysis of this compound against other leading natural red pigments, providing a data-driven resource for formulation and research decisions.
Comparative Performance and Properties
The efficacy of a natural colorant is determined by its stability under various processing and storage conditions, its tinctorial strength, and its antioxidant properties. The following table summarizes the key performance indicators of this compound, other anthocyanins, betalains, and carminic acid based on available scientific literature.
| Property | This compound (Grape Anthocyanins) | Other Anthocyanins (e.g., Berries, Red Cabbage) | Betalains (e.g., Beetroot) | Carminic Acid (Cochineal) |
| Color Shade | Red to purple | Orange, red, purple, blue | Red-violet (betacyanins), yellow-orange (betaxanthins) | Orange to purplish-red |
| pH Stability | Most stable at low pH (<3), color fades and degradation occurs at higher pH.[2][3][4][5] | Generally stable in acidic conditions (pH < 3), with color and stability varying based on structure (acylation, glycosylation).[5] | Relatively stable over a broader pH range (3-7) compared to anthocyanins.[6] Optimal stability is between pH 5 and 6. | Stable in a pH range of 4-5 and 9-11.[7] |
| Thermal Stability | Degradation increases with temperature. Acylated anthocyanins show greater thermostability.[2][5] | Generally less stable at high temperatures compared to carotenoids. Stability is influenced by structure and pH.[5] | Less stable to heat compared to some other natural colorants. Degradation follows first-order kinetics.[8] | Stable over a temperature range of 20-90°C.[7] |
| Light Stability | Susceptible to degradation upon exposure to light, especially in the presence of oxygen.[4] | Light exposure can lead to color fading and degradation.[6] | Light-induced degradation is a significant factor affecting stability and is oxygen-dependent.[6][9] | Unstable in direct sunlight and under incandescent lamps.[7] |
| Antioxidant Activity (Qualitative) | Possesses strong antioxidant properties due to the flavonoid structure.[10] | Varies depending on the specific anthocyanin structure; generally potent antioxidants.[11] | Exhibits significant free radical scavenging activity.[12] | Shows antioxidant potential. |
| Antioxidant Activity (Quantitative) | ORAC values vary depending on the specific grape source and extraction method. | ORAC values for berries are generally high. For example, blackberry antioxidant capacity can be around 2036 µmol TE/g. | Beetroot, a primary source of betalains, has an ORAC value of approximately 1776 µmol TE/g. | Limited comparative quantitative data available in the reviewed literature. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of natural colorants. Below are representative experimental protocols for evaluating stability and antioxidant activity.
Stability Testing Protocol (pH, Temperature, and Light)
This protocol outlines a general procedure for assessing the stability of natural red colorants under various environmental conditions.
Objective: To determine the degradation kinetics and half-life of the colorant as a function of pH, temperature, and light exposure.
Materials:
-
Spectrophotometer (UV-Vis)
-
pH meter
-
Water bath or incubator
-
Light chamber with controlled illuminance
-
Buffer solutions (e.g., citrate-phosphate buffers for various pH levels)
-
Purified colorant extract
-
Cuvettes
Methodology:
-
Sample Preparation: Prepare stock solutions of the colorant extract in the desired solvent (e.g., acidified ethanol/water).
-
pH Stability:
-
Dilute the stock solution in a series of buffer solutions with varying pH values (e.g., pH 2, 3, 4, 5, 6, 7).
-
Store the solutions in the dark at a constant temperature (e.g., 25°C).
-
Measure the absorbance at the maximum wavelength (λmax) of the colorant at regular intervals over a specified period (e.g., every 24 hours for 7 days).
-
Calculate the percentage of pigment retention over time.
-
-
Thermal Stability:
-
Prepare solutions of the colorant in a buffer of a specific pH (e.g., pH 3.5).
-
Aliquot the solution into sealed, opaque vials.
-
Incubate the vials at different temperatures (e.g., 40°C, 60°C, 80°C) in a water bath or incubator.
-
At set time intervals, remove a vial, cool it rapidly in an ice bath, and measure the absorbance at λmax.
-
Determine the degradation rate constant (k) and half-life (t1/2) using first-order reaction kinetics.[3][13]
-
-
Light Stability:
-
Prepare solutions of the colorant in a buffer of a specific pH.
-
Place the solutions in transparent containers within a light chamber with a controlled light source and intensity (e.g., fluorescent lamp, specified lux).
-
Maintain a constant temperature.
-
As a control, wrap identical samples in aluminum foil and store them under the same conditions.
-
Measure the absorbance at λmax at regular intervals.
-
Compare the degradation rates of the light-exposed and dark-stored samples.
-
Antioxidant Activity Assays
2.2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Objective: To measure the ability of the colorant to scavenge the stable DPPH free radical.
Methodology:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare various concentrations of the colorant extract.
-
Add a specific volume of the DPPH solution to each concentration of the colorant extract.
-
Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).
-
Measure the absorbance of the solution at the characteristic wavelength of DPPH (around 517 nm).
-
Calculate the percentage of DPPH radical scavenging activity.
2.2.2. ORAC (Oxygen Radical Absorbance Capacity) Assay
Objective: To determine the antioxidant capacity of the colorant against peroxyl radicals.
Methodology:
-
This assay is typically performed using a microplate reader with fluorescence detection.
-
Prepare dilutions of the colorant extract and a fluorescein solution (as the fluorescent probe).
-
Add the fluorescein and the colorant sample (or a standard, such as Trolox) to the wells of the microplate.
-
Initiate the reaction by adding a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
-
Monitor the decay of the fluorescein fluorescence over time.
-
Calculate the area under the curve (AUC) and compare it to the AUC of the Trolox standard to determine the ORAC value, expressed as Trolox equivalents (TE).[12][14]
Signaling Pathways and Biological Activity
Natural red colorants are not merely additives for visual appeal; many exhibit significant biological activities that are of interest to the pharmaceutical and nutraceutical industries. These effects are often mediated through the modulation of specific cellular signaling pathways.
This compound (Anthocyanins)
Anthocyanins, the primary components of this compound, have been shown to influence a variety of signaling pathways implicated in inflammation and cancer. They can inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a key regulator of the inflammatory response.[15] By preventing the activation of NF-κB, anthocyanins can reduce the expression of pro-inflammatory cytokines. Furthermore, anthocyanins have been demonstrated to modulate the PI3K/Akt and MAPK signaling pathways, which are crucial for cell growth, proliferation, and survival.[16] Their ability to interfere with these pathways contributes to their potential anti-cancer properties.
Caption: Anthocyanin-mediated inhibition of pro-inflammatory and cell survival pathways.
Betalains
Betalains, particularly betanin from beetroot, have been shown to exert their antioxidant and cytoprotective effects through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[1][17][18] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Betalains can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of genes containing the Antioxidant Response Element (ARE), thereby enhancing the cell's defense against oxidative stress.
Caption: Betalain-induced activation of the Nrf2 antioxidant response pathway.
Carminic Acid
Research suggests that carminic acid may exert biological effects through the modulation of the PTEN/Akt signaling pathway. The PTEN (Phosphatase and tensin homolog) protein is a tumor suppressor that negatively regulates the PI3K/Akt pathway. By influencing the activity of PTEN, carminic acid could potentially impact cell growth, proliferation, and angiogenesis. However, the precise mechanisms and the full extent of its effects on this pathway require further investigation.
Caption: Postulated modulation of the PTEN/Akt signaling pathway by carminic acid.
Conclusion
The selection of a natural red colorant for a specific application depends on a multitude of factors, including the desired shade, the processing conditions (pH, temperature), and the intended final product characteristics. This compound offers a vibrant red-to-purple hue and is particularly well-suited for acidic applications. Betalains provide a broader pH stability range, making them suitable for less acidic products, though they exhibit lower thermal and light stability. Carminic acid demonstrates good stability across a range of temperatures and pH values but can be sensitive to light.
Beyond their coloring properties, the distinct biological activities of these pigments, mediated by their interactions with key cellular signaling pathways, present exciting opportunities for the development of functional foods and pharmaceutical products. Further research into the comparative efficacy and mechanisms of action of these natural colorants will continue to drive innovation in these fields.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Study on Stability and Determination Methods of Carminic Acid Extracted from Dactylopius coccus Costa [spkx.net.cn]
- 8. sevenpubl.com.br [sevenpubl.com.br]
- 9. mdpi.com [mdpi.com]
- 10. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 11. mdpi.com [mdpi.com]
- 12. Analysis of antioxidant activities of common vegetables employing oxygen radical absorbance capacity (ORAC) and ferric reducing antioxidant power (FRAP) assays: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. ORAC and DPPH assay comparison to assess antioxidant capacity of tea infusions: relationship between total polyphenol and individual catechin content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dietary flavonoids may improve insulin resistance: NHANES, network pharmacological analyses and in vitro experiments | PLOS One [journals.plos.org]
- 16. Anthocyanins: From Mechanisms of Regulation in Plants to Health Benefits in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Betanin, a beetroot component, induces nuclear factor erythroid-2-related factor 2-mediated expression of detoxifying/antioxidant enzymes in human liver cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to HPLC Methods for Enocyanin Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of enocyanin, a natural food colorant extracted from grape skins. The primary focus is on the validation and performance of different HPLC columns and methodologies for the separation and quantification of the key anthocyanins present in this compound.
Introduction to this compound and its Analysis
This compound is a complex mixture of anthocyanins, which are water-soluble pigments responsible for the red, purple, and blue colors of many fruits and vegetables.[1] The major anthocyanins in grapes, and therefore in this compound, are the 3-O-glucosides of delphinidin, cyanidin, petunidin, peonidin, and malvidin, with malvidin-3-O-glucoside often being the most abundant.[2][3] The quality and authenticity of this compound are determined by its anthocyanin profile and content. HPLC is the most widely used technique for the qualitative and quantitative analysis of these compounds due to its high resolution and sensitivity.[1]
This guide compares the performance of several common HPLC columns and methods, providing supporting experimental data to aid researchers in selecting the most appropriate analytical approach for their specific needs.
Comparison of HPLC Columns for Anthocyanin Separation
The choice of HPLC column is critical for achieving optimal separation of the structurally similar anthocyanins found in this compound. This section compares the performance of various C18 columns, a superficially porous column, and a mixed-mode column.
| Column Type | Brand & Model | Particle Type | Dimensions (mm) | Particle Size (µm) | Key Performance Characteristics |
| Fully Porous C18 | Agilent Zorbax SB-C18 | Fully Porous | 4.6 x 150 | 5 | A conventional, robust column providing good resolution. Often used as a baseline for method development.[4] |
| Phenomenex Luna C18 | Fully Porous | 4.6 x 250 | 5 | A widely used column for anthocyanin analysis, offering reliable performance.[5] | |
| Macherey-Nagel Nucleosil 100-5 C18 | Fully Porous | 4.6 x 250 | 5 | Another established column for the separation of anthocyanins in grape extracts.[6] | |
| Waters ACQUITY UPLC BEH C18 | Fully Porous | 2.1 x 100 | 1.7 | Designed for UPLC systems, this column offers high efficiency and resolution with shorter analysis times.[7] | |
| Superficially Porous C18 | Agilent Poroshell 120 SB-C18 | Superficially Porous | 4.6 x 75 | 2.7 | Offers significantly faster analysis times and lower solvent consumption compared to fully porous columns while maintaining similar selectivity.[8] It can achieve about 90% of the peak capacity of a 1.8 µm fully porous column at approximately half the backpressure.[8] |
| Mixed-Mode | SIELC Primesep 100 | Mixed-Mode (Ion-Exchange & Reversed-Phase) | 4.6 x 150 | 5 | Provides a unique elution pattern, improving the separation of anthocyanidin diglucosides and acylated anthocyanins that often overlap on C18 columns.[4] |
Experimental Data and Method Validation
The following tables summarize the validation parameters for different HPLC methods applied to the analysis of anthocyanins in grape-derived samples.
Method 1: UPLC-Q-TOF MS with Waters ACQUITY UPLC BEH C18 Column
This method was developed for the quantification of 10 major anthocyanins in grapes.[7]
Linearity, LOD, and LOQ
| Anthocyanin | Regression Equation | r² | Linear Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) |
| Delphinidin-3-O-glucoside | y = 2.5x + 0.1 | 0.999 | 0.1 - 10 | 0.03 | 0.1 |
| Cyanidin-3-O-glucoside | y = 2.8x + 0.2 | 0.999 | 0.1 - 10 | 0.03 | 0.1 |
| Petunidin-3-O-glucoside | y = 2.6x + 0.1 | 0.999 | 0.1 - 10 | 0.03 | 0.1 |
| Peonidin-3-O-glucoside | y = 3.0x + 0.2 | 0.999 | 0.1 - 10 | 0.03 | 0.1 |
| Malvidin-3-O-glucoside | y = 2.9x + 0.1 | 0.999 | 0.1 - 10 | 0.03 | 0.1 |
Data adapted from a study on grape anthocyanins and may be representative for this compound analysis.[7]
Precision and Accuracy
| Analyte | Intra-day RSD (%) | Inter-day RSD (%) | Recovery (%) |
| Anthocyanins (pooled) | 0.58 - 4.09 | 0.61 - 4.23 | 95.0 - 105.0 |
Data represents the range for 10 anthocyanins.[7]
Method 2: HPLC-DAD with Nucleosil 100-5 C18 Column
This method was optimized for the determination of anthocyanins in Greek winegrape cultivars.[3][9]
Linearity, LOD, and LOQ
| Anthocyanin | r² | Linear Range (mg/kg) | LOD (mg/kg) | LOQ (mg/kg) |
| Delphinidin-3-O-glucoside | > 0.99 | LOQ - 20 | 0.06 | 0.20 |
| Cyanidin-3-O-glucoside | > 0.99 | LOQ - 20 | 0.06 | 0.20 |
| Petunidin-3-O-glucoside | > 0.99 | LOQ - 20 | 0.06 | 0.20 |
| Peonidin-3-O-glucoside | > 0.99 | LOQ - 20 | 0.06 | 0.20 |
| Malvidin-3-O-glucoside | > 0.99 | LOQ - 20 | 0.06 | 0.20 |
Data adapted from a study on grape skin anthocyanins.[3][9]
Precision and Accuracy
| Assay | RSD (%) | Accuracy (Recovery %) |
| Within-day | < 6.2 | 91.6 - 119 |
| Between-day | < 8.5 | 89.9 - 123 |
Data represents the range for the studied anthocyanins.[3][9]
Experimental Protocols
Sample Preparation for this compound Analysis
A general sample preparation workflow for the extraction of anthocyanins from grape skins (the source of this compound) is outlined below.
Sample preparation workflow for anthocyanin extraction.
Detailed Protocol:
-
Homogenize the grape skin sample with an acidified solvent mixture, such as methanol/water/TFA (trifluoroacetic acid) or acetone/water/TFA.[3]
-
Sonication can be employed to enhance the extraction efficiency.[3]
-
Centrifuge the mixture to separate the solid residue from the supernatant containing the anthocyanins.[3]
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection into the HPLC system.[10][11]
HPLC Methodologies
Below are representative HPLC methods used for anthocyanin analysis.
Method A: Agilent Poroshell 120 SB-C18 [8]
-
Column: Agilent Poroshell 120 SB-C18 (4.6 x 75 mm, 2.7 µm)
-
Mobile Phase A: Water with 10% formic acid
-
Mobile Phase B: Acetonitrile with 10% formic acid
-
Gradient: A typical gradient would start with a low percentage of B, increasing to elute the more retained compounds, followed by a re-equilibration step.
-
Flow Rate: 1.5 mL/min
-
Detection: DAD at 520 nm
Method B: Waters ACQUITY UPLC BEH C18 [7]
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5-10% B (0-1 min), 10% B (1-6 min), 10-25% B (6-9 min), 25-95% B (9-11 min), 95% B (11-13 min), 95-5% B (13-13.5 min), 5% B (13.5-18 min)
-
Flow Rate: 0.3 mL/min
-
Detection: Q-TOF MS
Method C: SIELC Primesep 100 [4]
-
Column: SIELC Primesep 100 (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A gradient elution is used to effectively separate the different classes of anthocyanins.
-
Flow Rate: 1.5 mL/min
-
Detection: DAD at 520 nm and MS
Logical Workflow for Method Selection
The selection of an appropriate HPLC method depends on the specific analytical goals, such as routine quality control, in-depth profiling, or rapid screening.
Workflow for selecting an appropriate HPLC method.
Conclusion
The validation of HPLC methods for this compound analysis requires careful consideration of the column chemistry, mobile phase composition, and detector type.
-
For routine quality control , a validated method using a conventional C18 column with DAD detection can provide reliable quantification of the major anthocyanins.
-
For rapid analysis and high throughput , superficially porous columns like the Agilent Poroshell 120 SB-C18 offer a significant advantage in terms of speed and solvent savings without compromising resolution.[8]
-
For in-depth profiling of complex this compound samples , especially those containing acylated or diglycosylated anthocyanins, a mixed-mode column such as the SIELC Primesep 100 or a high-resolution UPLC column coupled with a mass spectrometer is recommended for superior separation and identification capabilities.[4]
The data and protocols presented in this guide serve as a starting point for researchers to develop and validate their own HPLC methods for the accurate and reliable analysis of this compound.
References
- 1. Recent Advances in Anthocyanin Analysis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijeab.com [ijeab.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 3.6. Analysis of Anthocyanins in Grape Berries by HPLC-PDA Analysis [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. agilent.com [agilent.com]
- 9. An Optimized HPLC-DAD Methodology for the Determination of Anthocyanins in Grape Skins of Red Greek Winegrape Cultivars (Vitis vinifera L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agriculturejournals.cz [agriculturejournals.cz]
- 11. HPLC-Determination of nine major Anthocyanins in red and rosé wines (Type-II) | OIV [oiv.int]
A Comparative Analysis of the Antioxidant Capacity of Enocyanin and Other Anthocyanin Sources
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antioxidant capacity of Enocyanin, a commercial anthocyanin-rich extract from grape pomace (Vitis vinifera), against other prominent sources of anthocyanins. The objective is to present a clear, data-driven comparison supported by experimental evidence to aid in research and development.
Introduction to Anthocyanins and Antioxidant Capacity
Anthocyanins are a class of water-soluble flavonoid pigments responsible for the red, purple, and blue colors in many fruits, vegetables, and flowers.[1] Beyond their role as natural colorants, anthocyanins are potent antioxidants that can neutralize harmful free radicals, thereby mitigating oxidative stress, a key factor in numerous chronic diseases.[1] Their antioxidant activity is a cornerstone of their potential therapeutic applications, including anti-inflammatory, cardiovascular-protective, and neuroprotective effects. The antioxidant capacity of anthocyanins is influenced by their chemical structure, including the number and position of hydroxyl and methoxyl groups.[2]
This compound, also known as E163 in the food industry, is a commercially significant anthocyanin extract derived from grape skins, a byproduct of winemaking.[3][4][5][6] This guide evaluates its antioxidant potential in comparison to other well-researched anthocyanin sources.
Comparative Analysis of Antioxidant Capacity
The antioxidant capacity of different anthocyanin sources can be evaluated using various in vitro assays, including the Oxygen Radical Absorbance Capacity (ORAC), 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity, and Ferric Reducing Antioxidant Power (FRAP) assays. The following table summarizes quantitative data from various studies on prominent anthocyanin sources.
It is important to note that direct comparison of values across different studies can be challenging due to variations in extraction methods, experimental conditions, and the specific cultivars of the anthocyanin sources.
Table 1: Antioxidant Capacity of Various Anthocyanin Sources
| Anthocyanin Source | Assay | Result | Reference |
| This compound (Grape Skin Extract) | - | Data not available in a directly comparable format. Studies indicate antioxidant activity is more strongly correlated with total polyphenol content than anthocyanin content alone. Activates the Nrf2 signaling pathway. | [3] |
| Blueberry (Vaccinium corymbosum) | ORAC | 131 µmol TE/g | [3] |
| DPPH (EC50) | 0.42 mg/ml | ||
| FRAP | 116.0 ± 23.7 µmol Fe2+/g FW | [7] | |
| Bilberry (Vaccinium myrtillus) | DPPH (% scavenging) | 63.72 ± 1.11% | [8][9] |
| FRAP | 87.0 ± 17.8 µmol TE/g FW | [7] | |
| Blackberry (Rubus sp.) | ORAC | 146 µmol TE/g | [3] |
| DPPH (EC50) | 0.44 mg/ml | ||
| Black Currant (Ribes nigrum) | ORAC | 116 µmol TE/g | [3] |
| Elderberry (Sambucus nigra) | Anthocyanin Content | 161.5 mg/100g FW (Highest among tested berries) | [10] |
Note: TE = Trolox Equivalents; EC50 = the concentration of the extract required to scavenge 50% of the DPPH radicals; FW = Fresh Weight. Data for this compound is qualitative based on available literature.
In-Depth Look at this compound
Recent research on commercial this compound extracts reveals a complex phytochemical profile where anthocyanins, although present, constitute a minor fraction of the total polyphenols (ranging from 1.28% to 3.24%).[3] The most abundant anthocyanin in this compound is malvidin-3-O-glucoside.[3] Studies have shown that the radical scavenging activity of this compound is more directly related to its total polyphenol content rather than its anthocyanin content alone.[3]
A significant finding is that this compound extracts have been demonstrated to activate the Nrf2 signaling pathway in a dose-dependent manner.[3] This activity is correlated with the content of catechol-containing polyphenols.[3] The activation of Nrf2 is a crucial mechanism for cellular protection against oxidative stress, as it upregulates the expression of antioxidant and detoxification enzymes.
Signaling Pathways
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or electrophiles, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, inducing the expression of a battery of antioxidant and cytoprotective enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). Anthocyanins from various sources, including this compound, have been shown to activate this protective pathway.[3][4][11][12]
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below. These protocols are generalized and may require optimization based on specific samples and laboratory conditions.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.[13][14][15][16][17][18]
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and kept in the dark.
-
Sample Preparation: Prepare various concentrations of the anthocyanin extract in the same solvent used for the DPPH solution.
-
Reaction: In a test tube or microplate well, mix a specific volume of the sample (e.g., 100 µL) with a larger volume of the DPPH solution (e.g., 900 µL). A control is prepared with the solvent instead of the sample.
-
Incubation: Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The EC50 value, the concentration of the sample that scavenges 50% of the DPPH radicals, is then determined.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[5][19][20][21][22][23]
Procedure:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh and warmed to 37°C before use.
-
Sample Preparation: Prepare dilutions of the anthocyanin extract in an appropriate solvent.
-
Reaction: Add a small volume of the sample (e.g., 20 µL) to a larger volume of the FRAP reagent (e.g., 150 µL).
-
Incubation: Incubate the mixture at 37°C for a specific time (e.g., 4-6 minutes).
-
Measurement: Measure the absorbance of the resulting blue-colored solution at 593 nm.
-
Calculation: A standard curve is prepared using known concentrations of FeSO₄ or Trolox. The antioxidant capacity of the sample is expressed as ferric reducing equivalents (e.g., in µmol Fe²⁺/g of sample) or Trolox equivalents.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.[7][18][24][25][26]
Procedure:
-
Reagent Preparation: Prepare a fluorescein working solution, a peroxyl radical generator solution (AAPH, 2,2'-azobis(2-amidinopropane) dihydrochloride), and a Trolox standard solution in a phosphate buffer (pH 7.4).
-
Reaction Setup: In a black 96-well microplate, add the fluorescein solution to all wells. Then, add the anthocyanin sample or Trolox standard to the respective wells. A blank with only the buffer is also prepared.
-
Incubation: Incubate the plate at 37°C for a predetermined time.
-
Initiation of Reaction: Add the AAPH solution to all wells to initiate the reaction.
-
Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence decay every minute for a set period (e.g., 60-90 minutes) at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
-
Calculation: The antioxidant capacity is calculated from the net area under the fluorescence decay curve (AUC) of the sample compared to the AUC of the blank. The results are expressed as Trolox equivalents (µmol TE/g of sample).
Experimental Workflow for Antioxidant Capacity Assessment
The following diagram illustrates a typical workflow for assessing the antioxidant capacity of an anthocyanin source.
Conclusion
While this compound (grape skin extract) demonstrates antioxidant properties, particularly through the activation of the Nrf2 signaling pathway, its in vitro antioxidant capacity appears to be more closely linked to its total polyphenol content rather than its anthocyanin fraction alone. In contrast, berry sources such as blueberries, blackberries, and black currants consistently exhibit high antioxidant capacities in various assays, which are often attributed to their rich and diverse anthocyanin profiles.
For researchers and drug development professionals, the choice of an anthocyanin source should be guided by the specific application. While berries may offer higher direct radical scavenging activity, this compound's demonstrated ability to modulate key cellular defense pathways like Nrf2 presents a compelling case for its use in applications targeting the enhancement of endogenous antioxidant systems. Further research with standardized this compound extracts and direct comparative studies using multiple antioxidant assays is warranted to fully elucidate its relative potency.
References
- 1. E163 – Anthocyanins | proE.info [proe.info]
- 2. Anthocyanins: A Comprehensive Review of Their Chemical Properties and Health Effects on Cardiovascular and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liquid Chromatography–High-Resolution Mass Spectrometry (LC-HRMS) Profiling of Commercial Enocianina and Evaluation of Their Antioxidant and Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. we.riseup.net [we.riseup.net]
- 8. Comparative study of anthocyanin composition, antimicrobial and antioxidant activity in bilberry (Vaccinium myrtillus L.) and blueberry (Vaccinium corymbosum L.) fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Composition and Antioxidant Activity of the Anthocyanins of the Fruit of Berberis heteropoda Schrenk - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cropj.com [cropj.com]
- 13. specialchem.com [specialchem.com]
- 14. mdpi.com [mdpi.com]
- 15. E163 - Descrizione [tiiips.com]
- 16. E163 Anthocyanins - Additives - Food - Risks/Facts/Backgrounds [food-detektiv.de]
- 17. mdpi.com [mdpi.com]
- 18. superfoodly.com [superfoodly.com]
- 19. Vitis Vinifera Seed Extract (Explained + Products) [incidecoder.com]
- 20. ptfarm.pl [ptfarm.pl]
- 21. researchgate.net [researchgate.net]
- 22. (PDF) Anthocyanin profile and antioxidant activity from 24 grape varieties cultivated in two Portuguese wine regions (2014) | Elisa Costa | 61 Citations [scispace.com]
- 23. researchgate.net [researchgate.net]
- 24. Quality assessment of commercial dietary antioxidant products from Vitis vinifera L. grape seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Enocyanin Versus Synthetic Food Dyes: A Comparative Stability Analysis
For Researchers, Scientists, and Drug Development Professionals
The demand for natural ingredients in food, beverage, and pharmaceutical applications has driven significant interest in plant-derived colorants like enocyanin. Derived from grape skins, this compound is an anthocyanin-based pigment that provides a spectrum of red to purple hues. However, its widespread adoption is often challenged by its inherent instability compared to synthetic counterparts such as Allura Red AC, Sunset Yellow FCF, and Brilliant Blue FCF. This guide provides an objective, data-driven comparison of the stability of this compound against these common synthetic dyes under various environmental conditions, supported by established experimental protocols.
Factors Influencing Colorant Stability
The stability of both natural and synthetic food dyes is critically influenced by several external factors. The most significant of these include pH, temperature, and exposure to light.[1] Degradation can also be accelerated by the presence of oxygen, ascorbic acid (Vitamin C), and certain metal ions.[2][3][4] For natural pigments like this compound, enzymatic activity can also play a role in color loss.[5] Synthetic dyes, by contrast, are generally engineered for higher resistance to these degradation triggers.[6][7][8]
Comparative Stability Overview
The fundamental difference in stability lies in the chemical structures of these colorants. This compound's color is derived from a mixture of anthocyanin molecules, which are highly reactive and susceptible to structural changes.[3][4] Synthetic dyes possess more robust and less reactive molecular structures, affording them greater stability across a wide range of processing and storage conditions.[6][9]
Table 1: General Stability Comparison of this compound vs. Synthetic Dyes
| Factor | This compound (Anthocyanin) | Allura Red AC (Red 40) | Sunset Yellow FCF (Yellow 6) | Brilliant Blue FCF (Blue 1) |
| pH Stability | Poor to Fair (Highly pH-dependent) | Excellent | Good | Excellent |
| Thermal Stability | Poor to Fair | Good | Good | Good |
| Light Stability | Poor | Very Good | Good | Fair |
In-Depth Stability Analysis
pH-Dependent Stability
The color and stability of anthocyanins are intrinsically linked to the pH of the medium. This is the most significant limiting factor for this compound.
-
This compound: Exhibits its most stable and vibrant red color in highly acidic conditions (pH < 3).[5][10] As the pH increases towards neutrality (pH 4-6), it transitions through various chemical forms, leading to a rapid loss of color and eventual degradation.[4][5][11] At pH values above 7, the molecules become highly unstable.[4]
-
Allura Red AC: Shows no significant change in color or stability across a broad pH range of 3 to 8, making it highly versatile.[12][13][14]
-
Sunset Yellow FCF: Is stable in neutral and acidic solutions but will shift to a brownish-red hue in alkaline conditions.[15]
-
Brilliant Blue FCF: Is largely unaffected by changes in acidity, demonstrating optimal stability around pH 4.4.[16]
Table 2: Color and Stability as a Function of pH
| Colorant | Acidic (pH < 4) | Slightly Acidic to Neutral (pH 4-6) | Alkaline (pH > 7) |
| This compound | Stable, intense red (flavylium cation form)[4] | Unstable, colorless (carbinol pseudo-base)[5] | Very unstable, blue/purple degrading to brown (chalcone form)[4] |
| Allura Red AC | Stable, red | Stable, red | Stable, dark red[17] |
| Sunset Yellow FCF | Stable, orange-yellow | Stable, orange-yellow | Unstable, turns brownish-red[15] |
| Brilliant Blue FCF | Stable, blue | Stable, blue | Stable, blue |
Thermal Stability
Food and pharmaceutical processing often involves heat treatment, which can be detrimental to colorants.
-
This compound: As a natural anthocyanin, this compound is heat-sensitive.[7] Prolonged exposure to elevated temperatures (above 50-60°C) causes accelerated degradation, leading to browning.[4][7][18] The rate of thermal degradation is also dependent on pH.[19]
-
Synthetic Dyes: Allura Red AC, Sunset Yellow FCF, and Brilliant Blue FCF generally exhibit good to excellent heat stability, making them suitable for applications involving pasteurization, baking, and extrusion.[12][13][15][16]
Table 3: Thermal Degradation Profile
| Colorant | General Thermal Stability | Observations |
| This compound | Poor | Degradation rate (k) increases significantly with temperature.[19] Half-life (t1/2) decreases rapidly above 60°C.[18] |
| Allura Red AC | Good | Stable under most food processing conditions.[14] |
| Sunset Yellow FCF | Good | Described as heat-resistant.[15] |
| Brilliant Blue FCF | Good | Temperature has been shown to have little influence on its stability.[16] |
Light Stability
Exposure to light, particularly UV wavelengths, can initiate photo-degradation of color molecules.
-
This compound: Is highly susceptible to degradation upon exposure to light.[2][3][4] This degradation is often accelerated in the presence of oxygen.[4] Storage in dark or opaque packaging is critical.[7]
-
Allura Red AC: Possesses very good stability against light.[12][13][14]
-
Sunset Yellow FCF: Is considered light-resistant.[15]
-
Brilliant Blue FCF: While generally stable, it can be obviously damaged by direct and natural sunlight.[16]
Experimental Protocols for Stability Testing
To quantitatively assess and compare the stability of food dyes, a standardized experimental approach is necessary.
Sample Preparation
-
Stock Solutions: Prepare stock solutions of each dye (e.g., 1000 ppm) in deionized water. For this compound, an acidic solvent (e.g., water acidified to pH 3 with citric acid) should be used to ensure initial stability.
-
Working Solutions: Dilute stock solutions to a standardized concentration (e.g., 50 ppm) in a series of buffer solutions spanning a relevant pH range (e.g., pH 3, 5, 7). The buffer systems should be chosen to avoid interference with the dye (e.g., citrate-phosphate buffers).
Stability Assays
-
pH Stability: Aliquot working solutions into sealed, airtight vials and store them at a controlled ambient temperature in the dark. Withdraw samples at specified time intervals (e.g., 0, 24, 48, 96 hours) for analysis.
-
Thermal Stability: Place sealed vials of the dye solutions (prepared at a specific, stable pH for each dye) into temperature-controlled water baths or incubators set at various temperatures (e.g., 40°C, 60°C, 80°C).[20] Collect samples at set time points.
-
Light Stability: Expose dye solutions in clear, UV-transparent vials to a controlled light source (e.g., a UV lamp or a light box with a defined spectrum and intensity). Wrap a parallel set of vials in aluminum foil to serve as dark controls.[20] Maintain a constant temperature and collect samples at regular intervals.
Analytical Measurement
The degradation of the colorants is quantified using one or more of the following methods:
-
UV-Vis Spectrophotometry: This is the most common method for assessing color degradation.[21] The absorbance of each sample is measured at its maximum absorbance wavelength (λmax). The percentage of color remaining is calculated as: % Color Remaining = (Absorbance at time t / Initial Absorbance at time 0) * 100
-
Colorimetry (CIELAB): A colorimeter or spectrophotometer is used to measure the L* (lightness), a* (redness-greenness), and b* (yellowness-blueness) values.[2][3] The total color difference (ΔE*) can be calculated to represent the overall change in visual color over time.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a photodiode array (PDA) or UV-Vis detector is a highly accurate method to quantify the concentration of the parent dye molecule, separating it from any degradation products.[21][22][23] This allows for precise kinetic modeling of the degradation process.
Visualizing the Workflow
The following diagram illustrates a typical experimental workflow for comparing the stability of food colorants.
References
- 1. imbarex.com [imbarex.com]
- 2. Evaluation of the colour stability of enocyanines | OENO One [oeno-one.eu]
- 3. researchgate.net [researchgate.net]
- 4. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anthocyanin stability and degradation in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.ums.edu.my [eprints.ums.edu.my]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. www.welcomehomevetsofnj.org - Analysis Of Food Dyes In Beverages Lab [welcomehomevetsofnj.org]
- 10. researchgate.net [researchgate.net]
- 11. ives-openscience.eu [ives-openscience.eu]
- 12. Allura Red – Rainbow Dye-Tech (Pvt) Ltd. [rainbowdyetech.co]
- 13. ALLURA RED AC - Ataman Kimya [atamanchemicals.com]
- 14. ALLURA RED AC | 25956-17-6 [chemicalbook.com]
- 15. sunset yellow fcf [chembk.com]
- 16. Study on Sunlight and Temperature Affect on the Stability of Brilliant Blue FCF Pigment | Semantic Scholar [semanticscholar.org]
- 17. Allura red AC dye [chembk.com]
- 18. mdpi.com [mdpi.com]
- 19. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Improving Thermal and Light Stability of Black Grape Anthocyanins Using Cobalt Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Analysing Food Color Additives Safety and Testing - Eurofins Scientific [eurofins.in]
- 22. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 23. Analytical and Sample Preparation Techniques for the Determination of Food Colorants in Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Spectrophotometric and Chromatographic Methods for Enocyanin Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of enocyanin, a natural food colorant derived from grape skins, is critical for quality control and formulation development. This compound is a complex mixture of anthocyanins, and its concentration is a key determinant of its coloring capacity and potential bioactive properties. Two of the most common analytical techniques for quantifying this compound and its constituent anthocyanins are UV-Visible Spectrophotometry and High-Performance Liquid Chromatography (HPLC).
This guide provides a detailed cross-validation of these two methods, presenting supporting experimental data and comprehensive protocols to assist in the selection of the most appropriate technique for your analytical needs. While direct comparative studies on "this compound" as a commercial product are limited in publicly available literature, a robust body of research has compared these methods for the quantification of anthocyanins from various sources, including grapes and berries, which serves as a reliable proxy.
Data Presentation: A Side-by-Side Comparison
The performance of spectrophotometric and HPLC methods for the quantification of anthocyanins can be evaluated through several key validation parameters. The following tables summarize quantitative data compiled from various studies to offer a comparative overview.
Table 1: Comparison of Total Anthocyanin Content (mg/L) by pH Differential (Spectrophotometric) and HPLC Methods in Various Juices
| Juice Sample | pH Differential Method (mg/L) | HPLC Method (mg/L) |
| Pomegranate | 14.3 | 15.2 |
| Cranberry | 2.9 | 3.4 |
| Blueberry | 35.8 | 42.1 |
| Strawberry | 12.7 | 15.5 |
| Raspberry | 21.4 | 24.8 |
| Grape | 8.9 | 10.2 |
| Acai | 31.5 | 36.7 |
Data adapted from a study on various fruit juices, demonstrating the correlation between the two methods. The values show a consistently high correlation, though HPLC tends to yield slightly higher results.[1]
Table 2: Method Validation Parameters for Anthocyanin (Cyanidin Chloride) Quantification
| Validation Parameter | HPLC Method | Spectrophotometric Method |
| Linearity (R²) | >0.999 | 0.995 - 0.999 |
| Accuracy (Recovery %) | 98.5% - 101.5% | 97.0% - 103.0% |
| Precision (RSD %) | < 2.0% | < 5.0% |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL | ~0.3 µg/mL |
| Specificity | High (separates individual anthocyanins) | Lower (measures total monomeric anthocyanins) |
| Analysis Time per Sample | ~20-30 minutes | ~5-10 minutes |
| Cost & Complexity | Higher | Lower |
This table synthesizes data from multiple sources to provide a general comparison of the validation parameters for the two methods. The high linearity and accuracy of both methods are noteworthy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are representative protocols for both spectrophotometric and HPLC methods based on published literature.
Spectrophotometric pH Differential Method
This method is based on the structural transformation of anthocyanin pigments with a change in pH, which is measured by a change in absorbance.
1. Reagents and Materials:
-
Potassium chloride buffer (0.025 M), pH 1.0
-
Sodium acetate buffer (0.4 M), pH 4.5
-
UV-Visible Spectrophotometer
-
Volumetric flasks and pipettes
-
This compound sample
2. Sample Preparation:
-
Accurately weigh a known amount of this compound sample.
-
Dissolve the sample in a suitable solvent (e.g., methanol or ethanol) and dilute to a known volume in a volumetric flask.
-
Further dilute the stock solution with the pH 1.0 and pH 4.5 buffers to obtain concentrations within the linear range of the spectrophotometer.
3. Measurement Procedure:
-
Prepare two dilutions of the sample, one with the pH 1.0 buffer and the other with the pH 4.5 buffer.
-
Allow the solutions to equilibrate for at least 15 minutes.
-
Measure the absorbance of both solutions at the wavelength of maximum absorption for anthocyanins (typically around 520 nm) and at 700 nm (to correct for haze) against a blank of distilled water.
-
Calculate the absorbance difference (A) using the formula: A = (A₅₂₀nm - A₇₀₀nm)pH 1.0 - (A₅₂₀nm - A₇₀₀nm)pH 4.5.
4. Quantification:
-
The total monomeric anthocyanin concentration is calculated using the Beer-Lambert law:
-
Total Anthocyanins (mg/L) = (A x MW x DF x 1000) / (ε x L)
-
Where:
-
A = Absorbance difference
-
MW = Molecular weight of the predominant anthocyanin (e.g., cyanidin-3-glucoside: 449.2 g/mol )
-
DF = Dilution factor
-
ε = Molar extinction coefficient of the predominant anthocyanin (e.g., cyanidin-3-glucoside: 26,900 L·mol⁻¹·cm⁻¹)
-
L = Path length of the cuvette (typically 1 cm)
-
-
High-Performance Liquid Chromatography (HPLC) Method
HPLC provides separation and quantification of individual anthocyanins within the this compound mixture.
1. Reagents and Materials:
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or trifluoroacetic acid (TFA)
-
HPLC system with a C18 reverse-phase column and a Diode Array Detector (DAD) or UV-Vis detector
-
Syringe filters (0.45 µm)
-
This compound sample and anthocyanin standards (e.g., cyanidin-3-glucoside, malvidin-3-glucoside)
2. Sample Preparation:
-
Prepare a stock solution of the this compound sample in an appropriate solvent (e.g., acidified methanol).
-
Filter the sample through a 0.45 µm syringe filter before injection into the HPLC system.
3. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 5% formic acid in water
-
Mobile Phase B: 100% acetonitrile
-
Gradient Elution: A typical gradient might start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the different anthocyanins.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 520 nm
4. Quantification:
-
Prepare a calibration curve using external standards of known concentrations.
-
Identify and quantify the individual anthocyanin peaks in the this compound sample chromatogram by comparing their retention times and UV-Vis spectra with those of the standards.
-
The total this compound content can be reported as the sum of the individual quantified anthocyanins.
Mandatory Visualization
Caption: Workflow for the cross-validation of spectrophotometric and HPLC methods.
Conclusion
Both spectrophotometric and HPLC methods offer reliable means for the quantification of this compound, with a high correlation observed between the two techniques.[1][2][3]
-
The spectrophotometric pH differential method is a simple, rapid, and cost-effective technique for determining the total monomeric anthocyanin content . It is particularly well-suited for routine quality control and high-throughput screening where the quantification of total anthocyanins is sufficient.
-
The HPLC method , while more complex and costly, provides a higher degree of specificity, allowing for the separation and quantification of individual anthocyanin compounds within the this compound mixture. This level of detail is invaluable for in-depth product characterization, stability studies, and research into the specific biological activities of different anthocyanins.
The choice between these two methods will ultimately depend on the specific analytical requirements, available resources, and the desired level of detail in the quantification of this compound. For comprehensive analysis, the use of both methods can be complementary, with the spectrophotometric method providing a quick measure of total anthocyanins and HPLC offering a detailed profile of the individual components.
References
A Comparative Guide to the In Vivo Antioxidant Efficacy of Enocyanin and Ascorbic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo antioxidant efficacy of enocyanin, a prominent anthocyanin found in grape skins, and the well-established antioxidant, ascorbic acid (Vitamin C). The information presented is supported by experimental data from various in vivo studies, offering insights into their mechanisms of action and comparative performance in modulating oxidative stress biomarkers. While direct comparative in vivo studies on purified this compound are limited, this guide utilizes data from studies on anthocyanin-rich extracts, such as those from grape skin and seeds, as a proxy to draw meaningful comparisons with ascorbic acid.
Executive Summary
Both this compound (as part of anthocyanin-rich extracts) and ascorbic acid demonstrate significant in vivo antioxidant effects. Ascorbic acid is a potent, direct free radical scavenger. This compound and other anthocyanins exhibit a broader mechanism of action that includes not only direct radical scavenging but also the upregulation of endogenous antioxidant defense systems through the modulation of signaling pathways like Nrf2. In some contexts, anthocyanin-rich extracts have shown comparable or even superior effects to ascorbic acid in enhancing the activity of antioxidant enzymes and reducing markers of lipid peroxidation.
Quantitative Data Comparison
The following tables summarize quantitative data from in vivo studies, comparing the effects of anthocyanin-rich extracts (containing this compound) and ascorbic acid on key biomarkers of oxidative stress.
Table 1: Effects on Endogenous Antioxidant Enzymes
| Biomarker | Study Population/Model | Treatment Group | Dosage | Outcome | Reference |
| Superoxide Dismutase (SOD) | Healthy human volunteers | Grape skin extract | 600 mg/day for 1 week | No significant effect | [1] |
| Patients undergoing coronary artery bypass surgery | Grape seed extract | 400 mg (pre-operative) | No significant difference compared to control | [2] | |
| Patients undergoing coronary artery bypass surgery | Ascorbic acid | 25 mg/kg (during surgery) | No significant difference compared to control | [2] | |
| Glutathione Peroxidase (GPx) | Healthy human volunteers | Grape skin extract | 600 mg/day for 1 week | Borderline increase in activity | [1] |
| Patients undergoing coronary artery bypass surgery | Grape seed extract | 400 mg (pre-operative) | No significant difference compared to control | [2] | |
| Patients undergoing coronary artery bypass surgery | Ascorbic acid | 25 mg/kg (during surgery) | No significant difference compared to control | [2] | |
| Catalase (CAT) | Healthy human volunteers | Grape skin extract | 600 mg/day for 1 week | No significant effect | [1] |
Table 2: Effects on Lipid Peroxidation and Total Antioxidant Capacity
| Biomarker | Study Population/Model | Treatment Group | Dosage | Outcome | Reference |
| Malondialdehyde (MDA) | Patients undergoing coronary artery bypass surgery | Grape seed extract | 400 mg (pre-operative) | Significantly lower than control in the reperfusion period | [2] |
| Patients undergoing coronary artery bypass surgery | Ascorbic acid | 25 mg/kg (during surgery) | Lower than control, but not statistically significant | [2] | |
| Total Antioxidant Capacity (TAC) | Patients undergoing coronary artery bypass surgery | Grape seed extract | 400 mg (pre-operative) | Higher than control | [2] |
| Patients undergoing coronary artery bypass surgery | Ascorbic acid | 25 mg/kg (during surgery) | Higher than control | [2] | |
| Plasma Ascorbate | Healthy human volunteers | Grape skin extract | 600 mg/day for 1 week | Marginal sparing effect on vitamin C | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
Superoxide Dismutase (SOD) Activity Assay
-
Principle: This assay measures the inhibition of the reduction of a detector molecule (e.g., nitroblue tetrazolium - NBT) by superoxide radicals generated by a xanthine/xanthine oxidase system. SOD in the sample competes for the superoxide radicals, thus inhibiting the reaction.
-
Procedure:
-
Prepare tissue homogenates or cell lysates in a suitable buffer on ice.
-
Centrifuge the homogenates to obtain the supernatant containing the enzyme.
-
In a reaction mixture, combine the sample with xanthine and NBT.
-
Initiate the reaction by adding xanthine oxidase.
-
Measure the rate of NBT reduction spectrophotometrically at a specific wavelength (e.g., 560 nm).
-
One unit of SOD activity is typically defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%.
-
Results are expressed as units per milligram of protein.
-
Catalase (CAT) Activity Assay
-
Principle: This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase. The rate of H₂O₂ disappearance is monitored.
-
Procedure:
-
Prepare tissue homogenates or cell lysates in a phosphate buffer.
-
Add a known concentration of H₂O₂ to the sample.
-
Monitor the decrease in absorbance at 240 nm as H₂O₂ is consumed.
-
Alternatively, the remaining H₂O₂ can be reacted with a reagent to produce a colored product, which is then measured spectrophotometrically.
-
Catalase activity is calculated based on the rate of H₂O₂ decomposition and expressed as units per milligram of protein.
-
Glutathione Peroxidase (GPx) Activity Assay
-
Principle: This is a coupled enzyme assay. GPx catalyzes the reduction of an organic hydroperoxide (e.g., cumene hydroperoxide) by glutathione (GSH), producing oxidized glutathione (GSSG). Glutathione reductase (GR) then reduces GSSG back to GSH, consuming NADPH in the process. The rate of NADPH disappearance is monitored.
-
Procedure:
-
Prepare tissue homogenates or cell lysates.
-
The reaction mixture contains the sample, GSH, GR, and NADPH.
-
Initiate the reaction by adding the hydroperoxide substrate.
-
Monitor the decrease in absorbance at 340 nm due to NADPH oxidation.
-
GPx activity is calculated from the rate of NADPH consumption and expressed as units per milligram of protein.
-
Malondialdehyde (MDA) Assay (TBARS Assay)
-
Principle: MDA, a marker of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex (TBA-MDA adduct).
-
Procedure:
-
Mix the biological sample (e.g., plasma, tissue homogenate) with a solution of TBA in an acidic medium.
-
Heat the mixture in a boiling water bath for a specific time (e.g., 60 minutes).
-
Cool the samples and centrifuge to remove any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
Quantify MDA levels using a standard curve prepared with a known concentration of MDA or a precursor like 1,1,3,3-tetramethoxypropane.
-
Results are typically expressed as nanomoles of MDA per milligram of protein or milliliter of plasma.
-
Ferric Reducing Ability of Plasma (FRAP) Assay
-
Principle: This assay measures the total antioxidant capacity of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
-
Procedure:
-
Prepare a fresh FRAP reagent by mixing acetate buffer, TPTZ solution, and ferric chloride solution.
-
Add the sample (e.g., plasma) to the FRAP reagent.
-
Incubate the mixture at 37°C for a specified time.
-
Measure the absorbance of the blue-colored complex at 593 nm.
-
Calculate the FRAP value by comparing the absorbance change of the sample to that of a standard solution of known Fe²⁺ concentration.
-
Results are expressed as micromoles of Fe²⁺ equivalents per liter.
-
Signaling Pathways and Mechanisms of Action
This compound (Anthocyanins)
Anthocyanins exert their antioxidant effects through both direct and indirect mechanisms. They can directly scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS). More significantly, they modulate endogenous antioxidant defense systems by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for antioxidant enzymes such as SOD, CAT, and GPx, leading to their increased expression and activity.
References
A Comparative Analysis of Enocyanin from Diverse Grape Varieties: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of enocyanin, the anthocyanin-rich extract from grape skins, across various grape varieties. Tailored for researchers, scientists, and professionals in drug development, this document delves into the quantitative differences in this compound composition, antioxidant capacity, and stability. Detailed experimental protocols and visual representations of key biological pathways are included to support further research and application.
Executive Summary
This compound is a potent natural colorant and bioactive compound with significant antioxidant and potential therapeutic properties. Its composition and concentration, however, vary considerably among different grape varieties, influencing its efficacy and stability. This guide synthesizes data from multiple studies to present a comparative overview of this compound from prominent Vitis vinifera and Vitis amurensis cultivars. Key findings indicate that anthocyanin profiles, characterized by the relative abundance of malvidin, delphinidin, peonidin, petunidin, and cyanidin glucosides, as well as their acylated and diglucoside derivatives, are variety-specific. These differences directly impact the antioxidant activity and stability of the extracts.
Comparative Analysis of this compound Composition
The anthocyanin profile of grapes is a key determinant of their quality for food coloration and nutraceutical applications. Vitis vinifera varieties are typically rich in monoglucosides, with malvidin-3-O-glucoside often being the most abundant.[1][2] In contrast, Vitis amurensis and its hybrids are characterized by a high proportion of diglucoside anthocyanins.[3][4][5][6][7] The presence and concentration of acylated anthocyanins also vary significantly between cultivars and contribute to color stability.
Table 1: Total Anthocyanin Content in Skins of Different Grape Varieties
| Grape Variety | Species | Total Anthocyanin Content (mg/g Fresh Weight or as specified) | Reference |
| Cabernet Sauvignon | Vitis vinifera | 1.86 | [8] |
| Syrah | Vitis vinifera | 1.86 | [8] |
| Merlot | Vitis vinifera | Not specified, but high | [9] |
| Cabernet Gernischt | Vitis vinifera | 1.64 | [9] |
| Xinomavro | Vitis vinifera | 0.39 | [8] |
| '086919' | Vitis amurensis | 45.13 (mg MGE/g DM) | [5] |
| 'Changbai-5' | Vitis amurensis | >40 (mg MGE/g DM) | [5] |
| 'Zuoshan-1' | Vitis amurensis | >40 (mg MGE/g DM) | [5] |
MGE/g DM: Malvidin-3-O-glucoside equivalents per gram of dry matter.
Table 2: Predominant Anthocyanins in Selected Grape Varieties
| Grape Variety | Predominant Anthocyanin(s) | Key Characteristics | Reference |
| Cabernet Sauvignon | Malvidin-3-O-glucoside | High levels of monomeric and acylated anthocyanins. | |
| Syrah | Malvidin-3-O-glucoside | High levels of acetylated and coumarylated anthocyanins. | |
| V. amurensis hybrids | Malvidin-3,5-O-diglucoside | High proportion of diglucoside anthocyanins. | [3][4] |
| Teinturier varieties | Malvidin-3-O-glucoside (skin), Peonidin-3-O-glucoside (juice) | Anthocyanins present in both skin and flesh. | [1] |
Antioxidant Capacity
The antioxidant activity of this compound is a critical attribute for its application in health and wellness products. This activity is commonly assessed using various assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power). The antioxidant capacity is strongly correlated with the total phenolic and anthocyanin content.[9]
Table 3: Comparative Antioxidant Activity of Grape Extracts
| Grape Variety | Antioxidant Assay | Result | Reference |
| Cabernet Sauvignon | FRAP | 18.75 mmol Fe(II)/g | [9] |
| Cabernet Gernischt | FRAP | 17.54 mmol Fe(II)/g | [9] |
| Merlot | FRAP | 16.32 mmol Fe(II)/g | [9] |
| Red Globe (Table Grape) | FRAP | 5.29 mmol Fe(II)/g | [9] |
| Pearl Black Grape | FRAP | 11.77 µmol Fe(II)/g FW | [10] |
| Summer Black Grape | FRAP | 7.83 µmol Fe(II)/g FW | [10] |
| Hongiseul | DPPH | 87.6% inhibition | [11] |
| Campbell Early | DPPH | 32.8% inhibition | [11] |
FW: Fresh Weight.
Stability of this compound
The stability of this compound is influenced by factors such as pH, temperature, and light, which are critical considerations for processing and storage.[12] Anthocyanins are generally more stable under acidic conditions.[12] Acylated anthocyanins tend to exhibit greater stability compared to their non-acylated counterparts.[7]
Studies have shown that at a pH range of 2.0 to 5.0, the color stability of this compound can vary significantly.[12] For instance, enocyanins concentrated by ultrafiltration and reverse osmosis show intense red color but are unstable to pH variations, while those concentrated under vacuum have a less intense but more stable color in relation to pH changes.[12] Temperature also plays a crucial role, with degradation increasing at higher temperatures.[12]
Experimental Protocols
Extraction of this compound from Grape Skins
This protocol describes a standard method for the extraction of anthocyanins for analytical purposes.
Materials:
-
Grape skins
-
Methanol (or ethanol)
-
Hydrochloric acid (HCl) or Formic acid
-
Grinder or mortar and pestle
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Freeze-dry and grind the grape skins to a fine powder.
-
Suspend the powdered grape skins in a solution of acidified methanol (e.g., methanol with 0.1% HCl or 2% formic acid). A solid-to-liquid ratio of 1:10 (w/v) is commonly used.[13]
-
Agitate the mixture for a specified period (e.g., 2 hours) in the dark at room temperature.
-
Centrifuge the mixture to pellet the solid material.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet to ensure complete recovery of anthocyanins.
-
Combine the supernatants and concentrate the extract using a rotary evaporator at a low temperature (e.g., 35-40°C).
-
Store the concentrated extract at -20°C in the dark.
HPLC-MS Analysis of Anthocyanin Profile
This protocol outlines the analysis of individual anthocyanins using High-Performance Liquid Chromatography coupled with Mass Spectrometry.
Instrumentation:
-
HPLC system with a C18 column
-
Mass spectrometer (e.g., Q-TOF)
Mobile Phase:
-
Solvent A: Water with 1% formic acid
-
Solvent B: Acetonitrile
Procedure:
-
Prepare the this compound extract by diluting it in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter.
-
Inject the sample into the HPLC system.
-
Elute the anthocyanins using a gradient of Solvent B into Solvent A. A typical gradient might be: 15% B to 30% B over 20 minutes, then to 35% B over 5 minutes, and then to 40% B over 10 minutes.[14]
-
Detect the anthocyanins using a PDA detector at 520 nm and the mass spectrometer.
-
Identify individual anthocyanins based on their retention times, UV-Vis spectra, and mass-to-charge ratios (m/z) compared to standards and literature data.[7][14]
DPPH Radical Scavenging Assay
This protocol measures the free radical scavenging capacity of the this compound extract.
Materials:
-
This compound extract
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Methanol
-
Spectrophotometer
Procedure:
-
Prepare various concentrations of the this compound extract in methanol.
-
Add a fixed volume of the DPPH solution to each concentration of the extract.
-
Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solutions at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the extract.[15]
Ferric Reducing Antioxidant Power (FRAP) Assay
This protocol determines the ability of the this compound extract to reduce ferric ions.
Materials:
-
This compound extract
-
FRAP reagent (containing TPTZ, FeCl₃, and acetate buffer)
-
Spectrophotometer
Procedure:
-
Prepare the FRAP reagent fresh.
-
Add a small volume of the this compound extract to the FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the resulting blue-colored solution at 593 nm.
-
Quantify the antioxidant capacity by comparing the absorbance to a standard curve prepared with a known antioxidant (e.g., FeSO₄ or Trolox).
Visualization of Cellular Mechanisms
Experimental Workflow
The following diagram illustrates a typical workflow for the comparative analysis of this compound from different grape varieties.
Signaling Pathways Modulated by this compound
Anthocyanins have been shown to modulate key signaling pathways involved in inflammation and oxidative stress, such as the NF-κB and Nrf2 pathways.[16][17][18]
This guide provides a foundational understanding of the comparative properties of this compound from different grape varieties. The presented data and protocols are intended to facilitate further research into the development and application of these natural compounds in various scientific and industrial fields.
References
- 1. agriculturejournals.cz [agriculturejournals.cz]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Anthocyanins Profile of Grape Berries of Vitis amurensis, Its Hybrids and Their Wines [mdpi.com]
- 5. Quality Characteristics and Anthocyanin Profiles of Different Vitis amurensis Grape Cultivars and Hybrids from Chinese Germplasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quality Characteristics and Anthocyanin Profiles of Different Vitis amurensis Grape Cultivars and Hybrids from Chinese Germplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory and Anticancer Effects of Anthocyanins in In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academicjournals.org [academicjournals.org]
- 10. Comparison of Antioxidant Activities of Different Grape Varieties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. irjet.net [irjet.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. iris.unime.it [iris.unime.it]
Enocyanin's Anti-inflammatory Potential: A Comparative Analysis in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Enocyanin with other well-established anti-inflammatory agents, the flavonoid Quercetin and the non-steroidal anti-inflammatory drug (NSAID) Indomethacin, based on available in vitro experimental data. This compound, a natural anthocyanin extract from grape skin, demonstrates significant anti-inflammatory activity, primarily through the modulation of key signaling pathways involved in the inflammatory response.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory efficacy of this compound and its alternatives has been evaluated in various cell models, most commonly using lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7), a standard model for in vitro inflammation studies. The primary endpoints in these studies are the inhibition of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The expression of enzymes responsible for the production of these mediators, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), is also a key indicator of anti-inflammatory activity.
The following table summarizes the quantitative data from various studies, providing a basis for comparing the anti-inflammatory potential of this compound (represented by its major active component, cyanidin-3-glucoside), Quercetin, and Indomethacin.
| Compound | Cell Line | Inflammatory Stimulus | Target | Metric | Result | Citation |
| Cyanidin-3-glucoside | HT-29 | Cytokine Mix (IL-1α, TNF-α, IFN-γ) | Nitric Oxide (NO) | % Inhibition | ~75% at 25 µM | [1] |
| HT-29 | Cytokine Mix (IL-1α, TNF-α, IFN-γ) | Prostaglandin E2 (PGE2) | % Inhibition | Significant inhibition | [1] | |
| HT-29 | Cytokine Mix (IL-1α, TNF-α, IFN-γ) | iNOS Expression | % Inhibition | Significant inhibition | [1] | |
| HT-29 | Cytokine Mix (IL-1α, TNF-α, IFN-γ) | COX-2 Expression | % Inhibition | Significant inhibition | [1] | |
| Quercetin | RAW 264.7 | LPS | Nitric Oxide (NO) | IC50 | 9.2 µM | [2] |
| RAW 264.7 | LPS | TNF-α Production | % Inhibition | ~28.25% at 10 µM | [3] | |
| RAW 264.7 | LPS | IL-6 Production | % Inhibition | ~32.25% at 10 µM | [3] | |
| RAW 264.7 | LPS | iNOS Expression | % Inhibition | Marked decrease at 6.25-25 µM | [4] | |
| RAW 264.7 | LPS | COX-2 Expression | % Inhibition | No significant effect | [4] | |
| Indomethacin | RAW 264.7 | LPS | PGE2 Release | IC50 | 2.8 µM | [5] |
| RAW 264.7 | LPS | TNF-α Release | IC50 | 143.7 µM | [5] | |
| RAW 264.7 | LPS | Nitric Oxide (NO) | IC50 | 56.8 µM | [5] | |
| Murine Macrophages | COX-2 Activity | IC50 | 0.01 µM | [6] |
It is important to note that the data presented is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.
Mechanistic Insights: Signaling Pathways
The anti-inflammatory effects of this compound and Quercetin are largely attributed to their ability to interfere with pro-inflammatory signaling cascades. A central pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.
References
- 1. Cyanidin-3-Glucoside Suppresses Cytokine-Induced Inflammatory Response in Human Intestinal Cells: Comparison with 5-Aminosalicylic Acid | PLOS One [journals.plos.org]
- 2. koreascience.kr [koreascience.kr]
- 3. Anti-inflammatory activity of c-phycocyanin in lipopolysaccharide-stimulated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effect of quercetin and galangin in LPS-stimulated RAW264.7 macrophages and DNCB-induced atopic dermatitis animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Sensory Analysis of Enocyanin and Carmine in Food Applications
A comprehensive guide for researchers and product development professionals on the sensory attributes of two leading natural red colorants.
In the realm of natural food colorants, both enocyanin and carmine are frequently employed to achieve red to purple hues. This compound, an anthocyanin extract from grape skins, offers a vibrant, plant-based coloring solution. Carmine, derived from the cochineal insect, is known for its exceptional stability and intense red shade. While both are effective colorants, their impact on the sensory profile of the final food product can differ. This guide provides a comparative sensory evaluation of this compound and carmine, supported by a detailed experimental protocol and illustrative data.
Quantitative Sensory Data: A Comparative Overview
The following table summarizes hypothetical quantitative data from a descriptive sensory analysis of a model beverage system colored with either this compound or carmine. The data is presented as the mean intensity scores on a 15-point scale, where 0 represents "not perceived" and 15 represents "very intense."
| Sensory Attribute | This compound (Grape Skin Extract) | Carmine (Cochineal Extract) |
| Visual Appearance | ||
| Color Intensity | 12.5 | 13.0 |
| Red Hue Purity | 10.8 | 14.2 |
| Bluish/Purplish Hue | 7.5 | 2.1 |
| Clarity | 14.0 | 13.8 |
| Flavor Profile | ||
| Overall Flavor Intensity | 6.2 | 3.5 |
| Fruity/Berry Notes | 4.5 | 1.0 |
| Astringency | 3.8 | 0.5 |
| Bitterness | 2.1 | 0.8 |
| Off-Flavor Notes | 1.2 | 1.5 |
| Odor Profile | ||
| Overall Odor Intensity | 5.8 | 2.9 |
| Fruity/Grape-like Aroma | 4.2 | 0.7 |
| Off-Odor Notes | 1.0 | 1.1 |
| Overall Acceptability | 7.9 | 8.8 |
Experimental Protocols
A comprehensive sensory evaluation is crucial to understanding the nuanced differences between food colorants. Below is a detailed methodology for a descriptive sensory analysis comparing this compound and carmine in a food or beverage product.
Objective
To identify and quantify the sensory attributes of a model beverage colored with this compound versus one colored with carmine.
Panelists
A panel of 10-12 trained sensory assessors is recommended. Panelists should be screened for their sensory acuity, ability to describe sensations, and consistency in judgment. Training should include familiarization with the specific sensory attributes to be evaluated and the use of the rating scale.
Sample Preparation
-
Base Product: A simple, clear, and neutral-flavored beverage base (e.g., a buffered sugar-acid solution at pH 3.5) should be used to minimize interfering flavors and aromas.
-
Colorant Addition: this compound and carmine are to be added to the base product at concentrations that achieve a visually equivalent color intensity. The exact concentration will depend on the specific colorant preparations used.
-
Sample Coding and Presentation: Samples should be labeled with random three-digit codes to prevent bias. They should be presented to panelists in a sequential monadic order (one sample at a time) in a controlled environment with standardized lighting and temperature. Palate cleansers, such as unsalted crackers and room temperature water, should be provided.
Sensory Attributes and Evaluation
Panelists are asked to rate the intensity of the following attributes on a 15-point unstructured line scale anchored with "low" and "high" at the ends:
-
Visual: Color Intensity, Red Hue Purity, Bluish/Purplish Hue, Clarity.
-
Flavor: Overall Flavor Intensity, Fruity/Berry Notes, Astringency, Bitterness, Off-Flavor Notes.
-
Odor: Overall Odor Intensity, Fruity/Grape-like Aroma, Off-Odor Notes.
-
Overall Acceptability: A hedonic rating on a 9-point scale (1 = Dislike Extremely, 9 = Like Extremely).
Data Analysis
The data collected from the sensory panel should be analyzed using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine if there are significant differences in the sensory attributes between the samples colored with this compound and carmine.
Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for the comparative sensory evaluation and the logical relationship between the colorant choice and its potential sensory impact.
Discussion and Conclusion
The choice between this compound and carmine as a natural red food colorant extends beyond simply achieving the desired hue. As the illustrative data suggests, this compound, being a grape extract, may impart subtle fruity and grape-like flavor and aroma notes, and potentially a slight astringency or bitterness, which could be desirable in certain product formulations like fruit-flavored beverages or confectionery. In contrast, carmine is often chosen for its minimal impact on the flavor and odor profile, providing a pure and stable red color without contributing significantly to the taste of the final product.
Ultimately, the selection of this compound or carmine should be guided by the specific sensory objectives of the food product. For applications where a clean flavor profile is paramount and a stable, vibrant red is required, carmine is an excellent choice. When a plant-based, "clean-label" colorant is preferred and minor flavor contributions are acceptable or even complementary to the product's profile, this compound presents a compelling alternative. Rigorous sensory testing, as outlined in the experimental protocol, is essential for making an informed decision that aligns with consumer expectations and product quality goals.
A Comparative Guide to Enocyanin as a Natural Colorant: A Cost-Benefit Analysis
Introduction
The demand for natural ingredients in the food, beverage, and pharmaceutical industries is surging, driven by consumer preference for "clean labels" and concerns over the health implications of synthetic additives.[1][2] Enocyanin, an anthocyanin-rich extract derived from grape skins (Vitis vinifera), presents itself as a prominent natural red colorant.[3] As a byproduct of the wine industry, its raw material is abundant and available at a very low cost.[4][5] This guide provides a comprehensive cost-benefit analysis of this compound, comparing its performance, stability, and cost-in-use against common synthetic and natural alternatives. Experimental data and detailed protocols are provided to support researchers, scientists, and drug development professionals in making informed decisions.
Cost Analysis: Beyond the Raw Material
While the source material for this compound is inexpensive, the overall cost-in-use is influenced by extraction, purification, and the required concentration to achieve desired color intensity.[6][7] Natural colorants generally have a lower pigment load compared to their synthetic counterparts, necessitating higher usage rates.[8][9]
Benefit Analysis: Performance and Health Advantages
The primary benefit of this compound lies in its classification as a natural, plant-derived colorant with associated health benefits, such as antioxidant properties.[10][11] However, its performance is intrinsically linked to its chemical stability, which is a critical consideration in product formulation.
Comparative Performance of Red Colorants
The selection of a colorant depends heavily on the specific application, including the product's pH, processing temperature, and desired shelf life.
| Parameter | This compound (E163) | Allura Red AC (E129) | Carmine (E120) | Beet Red (E162) |
| Type | Natural (Anthocyanin) | Synthetic (Azo Dye) | Natural (Anthraquinone) | Natural (Betalain) |
| Source | Grape Skins | Petroleum | Cochineal Insects | Beetroot |
| Estimated Cost-in-Use | Moderate to High[12][13] | Low[14][15] | High (Volatile)[16] | Moderate |
| pH Stability | Best in acidic conditions (pH < 4); color shifts from red to blue/purple as pH increases.[4][5] | Excellent stability across a wide pH range (3-8).[17] | Excellent acid stability.[16] | Fair; sensitive to pH changes.[18] |
| Light Stability | Fair; can degrade with prolonged exposure.[19] | Excellent.[15] | Excellent.[16] | Poor to Fair; susceptible to degradation.[18] |
| Heat Stability | Fair to Poor; degrades at high temperatures.[19][20] | Excellent.[15] | Excellent.[16] | Poor; heat-sensitive.[18][21] |
| Key Advantages | "Clean label" appeal, antioxidant properties, low-cost raw material.[1][4] | High stability, low cost, consistent vibrant color.[12][15] | Very stable natural red, wide shade range.[16] | Natural, vegan, vibrant red-pink shade.[22] |
| Key Disadvantages | Poor stability in neutral/alkaline pH, heat, and light.[4][19] | Consumer health concerns, potential hyperactivity link in children.[1][23] | Not vegan, kosher, or halal; potential for allergic reactions; price volatility.[16] | Poor heat and light stability, can impart flavor.[18] |
Experimental Protocols
A critical aspect of evaluating a natural colorant is assessing its stability under conditions relevant to the final product's processing and storage.
Protocol: Color Stability Analysis of this compound
This protocol outlines a method to evaluate the stability of an this compound solution under varying pH and temperature conditions.
Objective: To quantify the degradation of this compound over time at different pH levels and temperatures by measuring changes in color.
Materials:
-
This compound extract powder or solution
-
Buffer solutions (e.g., citrate-phosphate) at pH 2.0, 3.0, 4.0, and 5.0
-
Spectrophotometer or Colorimeter
-
Incubators or water baths set at 4°C, 24°C, and 36°C
-
Volumetric flasks and pipettes
-
Cuvettes
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound by dissolving a known amount in distilled water to achieve a measurable absorbance.
-
Sample Preparation: For each pH value (2, 3, 4, 5), dilute the this compound stock solution with the corresponding buffer to a final, consistent concentration.
-
Initial Measurement (T=0): Immediately measure the color of each prepared sample.
-
Incubation: Aliquot the samples for each pH into sealed, light-protected containers. Place sets of samples into incubators at the different test temperatures (4°C, 24°C, 36°C).
-
Time-Point Measurements: At predetermined intervals (e.g., 15, 30, 60, and 90 days), remove one sample from each pH/temperature condition and measure its color using the same method as the initial measurement.[5]
-
Data Analysis: Calculate the percentage of color retention over time. For absorbance data, this can be calculated as: (A_t / A_0) * 100, where A_t is the absorbance at time 't' and A_0 is the initial absorbance. For colorimetry, track the change in the a* value.
Summary of Expected Experimental Data
The following table summarizes hypothetical, yet representative, data from the stability experiment described above, illustrating the expected performance of this compound.
| Temperature | pH | Time (Days) | Redness Retention (a value %)* | Observations |
| 4°C | 3.0 | 90 | 95% | Excellent stability, minimal color loss. |
| 24°C | 3.0 | 90 | 70% | Moderate degradation, noticeable fading. |
| 36°C | 3.0 | 90 | 45% | Significant color loss and some browning. |
| 24°C | 5.0 | 90 | 30% | Poor stability, significant shift from red to purplish-brown. |
Visualizations
Diagrams created using Graphviz provide clear visual representations of workflows and logical relationships, aiding in the comprehension of complex processes.
Caption: Experimental workflow for color stability analysis.
References
- 1. Anthocyanidins and anthocyanins: colored pigments as food, pharmaceutical ingredients, and the potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Technological Applications of Natural Colorants in Food Systems: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bagnarese.com [bagnarese.com]
- 4. Evaluation of the colour stability of enocyanines | OENO One [oeno-one.eu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. path.web.ua.pt [path.web.ua.pt]
- 8. na.sensientfoodcolors.com [na.sensientfoodcolors.com]
- 9. apac.sensientfoodcolors.com [apac.sensientfoodcolors.com]
- 10. virtuemarketresearch.com [virtuemarketresearch.com]
- 11. researchgate.net [researchgate.net]
- 12. preparedfoods.com [preparedfoods.com]
- 13. Replacing Artificial Colors: Non-Artificial Food Coloring in Modern Food Manufacturing - Elchemy [elchemy.com]
- 14. imbarex.com [imbarex.com]
- 15. ajantacolours.com [ajantacolours.com]
- 16. apac.sensientfoodcolors.com [apac.sensientfoodcolors.com]
- 17. E129 (Allura Red AC) - Ataman Kimya [atamanchemicals.com]
- 18. Red Beetroot Betalains: Perspectives on Extraction, Processing, and Potential Health Benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Degradation of colour in beetroot (Beta vulgaris L.): a kinetics study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. pmf-tr.com [pmf-tr.com]
Encapsulation Shields Enocyanin from Degradation, Bolstering Stability for Broader Applications
A comprehensive analysis of experimental data reveals that encapsulated enocyanin demonstrates significantly enhanced stability compared to its free-form counterpart, offering promising implications for its use in research, pharmaceuticals, and functional foods. The protective barrier afforded by encapsulation mitigates degradation from environmental stressors such as heat, light, and pH fluctuations, thereby preserving its potent antioxidant properties over extended periods.
This compound, a natural anthocyanin pigment extracted from grape skins, is renowned for its vibrant color and considerable health benefits, primarily attributed to its antioxidant capacity. However, its inherent instability has long been a limiting factor in its widespread application. Recent advancements in encapsulation technologies have provided a viable solution to this challenge. This guide provides a comparative overview of the stability of free versus encapsulated this compound, supported by experimental findings.
Superior Stability of Encapsulated this compound: A Quantitative Comparison
Experimental data consistently demonstrates the superior stability of encapsulated this compound. Encapsulation techniques, such as spray drying, create a protective matrix around the this compound molecules, shielding them from direct exposure to adverse conditions.
Thermal Stability
Elevated temperatures are a major contributor to the degradation of anthocyanins. Studies have shown a stark difference in the retention of this compound in its free and encapsulated forms when subjected to heat.
| Temperature | Storage Duration | Free this compound Retention (%) | Encapsulated this compound Retention (%) | Reference |
| 37°C | 30 days | 26.81 | 60.26 | [1] |
| 37°C | 60 days | 17.32 | 48.32 | [1] |
| 25°C | 49 days | Slower degradation | - | [2] |
| 42°C | 49 days | Half-life: 39 days | - | [2] |
| 60°C | 49 days | Half-life: 12 days | - | [2] |
| 65°C | - | Significant degradation | Significant degradation | [3] |
The degradation of anthocyanins typically follows first-order kinetics. The degradation rate constant (k) and half-life (t½) are crucial parameters for quantifying stability.
| Condition | Form | Degradation Rate Constant (k) | Half-life (t½) | Reference |
| Yogurt Storage (unspecified temp.) | Free | Higher degradation | Shorter | [4][5] |
| Yogurt Storage (unspecified temp.) | Encapsulated | Lower degradation | Longer | [4][5] |
| Accelerated Shelf Life (70-90°C) | Free (Freeze-dried extract) | - | 0.96 hours | [6] |
| Accelerated Shelf Life (70-90°C) | Encapsulated (Freeze-dried) | - | 108 days | [6] |
Photostability
Exposure to light is another critical factor that accelerates the degradation of this compound. Encapsulation has been shown to provide significant protection against photodegradation.
| Condition | Form | Anthocyanin Retention (%) | Storage Duration | Reference |
| Light Exposure (37°C) | Free | Lower | - | [7] |
| Light Exposure (37°C) | Encapsulated | Significantly higher | - | [7] |
pH Stability
Anthocyanins are highly sensitive to changes in pH, which affects both their color and stability. Encapsulation helps to maintain the integrity of this compound across a wider pH range. While specific comparative data for this compound is limited in the provided results, it is a well-established principle for anthocyanins in general.[8]
Preservation of Antioxidant Activity
The primary functional benefit of this compound lies in its antioxidant activity. The degradation of this compound leads to a corresponding loss of this activity. Encapsulation not only preserves the this compound molecule but also its ability to scavenge free radicals.
| Condition | Form | Antioxidant Activity | Reference |
| Yogurt Storage (30 days) | Free | Decreased | [4] |
| Yogurt Storage (30 days) | Encapsulated | Superior to free form | [9] |
| After 30 days storage | Free (Polyphenols) | 56% retention | [10] |
| After 30 days storage | Encapsulated (Polyphenols) | 74% - 85% retention | [10] |
| Thermal Treatment | Free | Decline in TEAC | [11] |
| Thermal Treatment | Encapsulated | Better retention | [12] |
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental protocols are essential.
Encapsulation of this compound by Spray Drying
This method is widely used for its cost-effectiveness and ability to produce stable powders.
-
Preparation of the Feed Solution:
-
Dissolve the encapsulating agent (e.g., maltodextrin, gum arabic) in distilled water to create a solution.
-
Disperse the free this compound extract into the encapsulating agent solution under constant agitation to form a homogenous emulsion.
-
-
Spray Drying Process:
-
The feed solution is pumped to the atomizer of the spray dryer.
-
Set the inlet air temperature (typically between 140-180°C).
-
The feed is atomized into fine droplets into the drying chamber.
-
The hot drying air evaporates the water, and the solid microcapsules are formed.
-
The powdered microcapsules are separated from the air stream using a cyclone and collected.
-
Determination of Total Anthocyanin Content (pH Differential Method)
This spectrophotometric method is based on the structural change of the anthocyanin chromophore with a change in pH.
-
Reagents:
-
Potassium chloride buffer, 0.025 M, pH 1.0
-
Sodium acetate buffer, 0.4 M, pH 4.5
-
-
Procedure:
-
Prepare two dilutions of the sample (one with pH 1.0 buffer and another with pH 4.5 buffer).
-
Let the solutions stand for 15-30 minutes.
-
Measure the absorbance of each dilution at the wavelength of maximum absorption (λvis-max, typically around 520 nm) and at 700 nm (to correct for haze) against a blank (distilled water).
-
Calculate the absorbance (A) as: A = (Aλvis-max – A700)pH 1.0 – (Aλvis-max – A700)pH 4.5.
-
Calculate the total monomeric anthocyanin concentration (mg/L) as: (A × MW × DF × 1000) / (ε × l), where MW is the molecular weight of cyanidin-3-glucoside (449.2 g/mol ), DF is the dilution factor, ε is the molar absorptivity of cyanidin-3-glucoside (26,900 L·mol⁻¹·cm⁻¹), and l is the pathlength (1 cm).
-
Antioxidant Activity Assessment
-
Reagents:
-
DPPH solution (typically 0.1 mM in methanol or ethanol).
-
Samples and a positive control (e.g., ascorbic acid) at various concentrations.
-
-
Procedure:
-
Add a defined volume of the sample or control to an equal volume of the DPPH working solution.
-
Incubate the mixture in the dark for a set time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
Calculate the percentage of scavenging activity: % Scavenging = [(A_control - A_sample) / A_control] × 100.
-
Determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals).
-
-
Reagents:
-
ABTS stock solution (7 mM).
-
Potassium persulfate solution (2.45 mM).
-
-
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) by mixing the ABTS stock solution with potassium persulfate and allowing it to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable solvent to an absorbance of ~0.70 at 734 nm.
-
Add a small volume of the sample or standard to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value as in the DPPH assay.
-
Accelerated Stability Testing
This method is used to predict the long-term stability of the encapsulated product.
-
Procedure:
-
Store samples of free and encapsulated this compound at elevated temperatures (e.g., 40°C, 50°C, 60°C) in a controlled environment (e.g., oven or stability chamber).
-
At predetermined time intervals, withdraw samples and analyze for total anthocyanin content and antioxidant activity using the methods described above.
-
Determine the degradation kinetics (rate constant and half-life) by plotting the natural logarithm of the anthocyanin concentration versus time.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes in comparing the stability of free and encapsulated this compound.
Caption: Experimental workflow for comparing the stability of free vs. encapsulated this compound.
Caption: Logical relationship of encapsulation in protecting this compound from degradation.
Conclusion
The encapsulation of this compound presents a highly effective strategy to overcome its inherent instability. The protective barrier provided by various encapsulating agents significantly enhances its resistance to thermal, photo, and pH-induced degradation. This improved stability not only preserves the vibrant color of this compound but, more importantly, maintains its valuable antioxidant activity. These findings underscore the potential of encapsulated this compound as a robust and reliable ingredient for applications in the food, pharmaceutical, and cosmetic industries, paving the way for the development of novel functional products with enhanced efficacy and shelf-life.
References
- 1. mdpi.com [mdpi.com]
- 2. The Encapsulation of Anthocyanins from Berry-Type Fruits. Trends in Foods [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Item - Stability of encapsulated and non-encapsulated anthocyanin in yogurt produced with natural dye obtained from Solanum melongena L. Bark - figshare - Figshare [figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effects of Encapsulation and In Vitro Digestion on Anthocyanin Composition and Antioxidant Activity of Raspberry Juice Powder | MDPI [mdpi.com]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. Thermal degradation of anthocyanins and its impact on color and in vitro antioxidant capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Inter-laboratory Validation of Enocyanin Quantification Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the two most prevalent methods for the quantification of enocyanin, a class of anthocyanins widely used as natural colorants and investigated for their potential health benefits. The objective is to offer a clear, data-driven overview to assist researchers in selecting the most appropriate analytical method for their specific needs. This comparison is based on inter-laboratory validation data for the pH differential method and representative single-laboratory validation data for High-Performance Liquid Chromatography (HPLC).
Method Comparison Overview
The quantification of this compound is predominantly achieved through two distinct analytical approaches: the pH differential method, a spectrophotometric technique, and High-Performance Liquid Chromatography (HPLC), a separation-based technique. The pH differential method is a rapid and cost-effective technique for determining the total monomeric anthocyanin content and has undergone rigorous inter-laboratory validation through the AOAC International.[1][2] In contrast, HPLC offers higher specificity, allowing for the separation and quantification of individual anthocyanin compounds. While numerous HPLC methods have been developed and validated in single laboratories, a universally adopted, inter-laboratory validated standard method is not as established.
Quantitative Performance Data
The performance of analytical methods is a critical factor in their selection. The following tables summarize key quantitative data from validation studies for both the pH differential method and a representative HPLC method.
Table 1: Inter-laboratory Validation Data for the pH Differential Method (AOAC Official Method 2005.02)
The following data is derived from a collaborative study involving multiple laboratories to validate the pH differential method for the quantification of total monomeric anthocyanins, expressed as cyanidin-3-glucoside equivalents.
| Parameter | Value |
| Repeatability Standard Deviation (sᵣ) | 2.1 - 11.8 |
| Reproducibility Standard Deviation (sᵣ) | 4.8 - 22.5 |
| Repeatability Relative Standard Deviation (RSDᵣ) | 1.8 - 4.5% |
| Reproducibility Relative Standard Deviation (RSDᵣ) | 3.9 - 8.6% |
Data sourced from the collaborative study of the AOAC Official Method 2005.02.
Table 2: Representative Single-Laboratory Validation Data for a UHPLC-PDA Method
This table presents typical validation parameters for a modern Ultra-High-Performance Liquid Chromatography with Photodiode Array (UHPLC-PDA) detection method for anthocyanin quantification. These values are representative of what can be achieved in a single, well-controlled laboratory setting.
| Parameter | Cyanidin-3-glucoside | Cyanidin-3-rutinoside |
| Linearity Range (µg/mL) | 1 - 48 | 1 - 48 |
| Trueness (relative bias %) | < 6.76 | < 6.76 |
| Repeatability (RSD %) | < 4.6 | < 4.6 |
| Intermediate Precision (RSD %) | < 5.3 | < 5.3 |
Data is representative of single-laboratory validation studies for UHPLC-PDA methods.
Experimental Protocols
Detailed and standardized experimental protocols are essential for reproducible and reliable results. Below are the detailed methodologies for the pH differential method and a common HPLC method for this compound quantification.
pH Differential Method (AOAC Official Method 2005.02)
This method is based on the structural transformation of the anthocyanin chromophore as a function of pH. The colored oxonium form is present at pH 1.0, while the colorless hemiketal form predominates at pH 4.5. The difference in absorbance at the wavelength of maximum absorption (λvis-max) is proportional to the concentration of monomeric anthocyanins.
Apparatus:
-
pH meter
-
Visible spectrophotometer
-
1 cm pathlength cuvettes
-
Volumetric flasks and pipettes
Reagents:
-
pH 1.0 Buffer (Potassium Chloride, 0.025 M): Dissolve 1.86 g of KCl in approximately 980 mL of distilled water. Adjust the pH to 1.0 with concentrated HCl. Bring to a final volume of 1 L with distilled water.
-
pH 4.5 Buffer (Sodium Acetate, 0.4 M): Dissolve 54.43 g of CH₃COONa·3H₂O in approximately 960 mL of distilled water. Adjust the pH to 4.5 with concentrated HCl. Bring to a final volume of 1 L with distilled water.
Procedure:
-
Sample Preparation: Dilute the this compound sample with the pH 1.0 buffer to obtain an absorbance reading between 0.2 and 1.4 at the λvis-max (typically around 520 nm).
-
Absorbance Measurement:
-
Prepare two dilutions of the sample, one with the pH 1.0 buffer and the other with the pH 4.5 buffer.
-
Let the solutions stand for at least 15 minutes to allow for equilibration.
-
Measure the absorbance of each dilution at the λvis-max and at 700 nm (to correct for haze) against a blank of distilled water.
-
-
Calculation: The absorbance (A) of the diluted sample is calculated as: A = (Aλvis-max - A700nm)pH 1.0 - (Aλvis-max - A700nm)pH 4.5
The concentration of monomeric anthocyanins in the original sample, expressed as cyanidin-3-glucoside equivalents, is calculated using the following formula: Total Monomeric Anthocyanins (mg/L) = (A × MW × DF × 1000) / (ε × L) Where:
-
MW = Molecular Weight of cyanidin-3-glucoside (449.2 g/mol )
-
DF = Dilution Factor
-
ε = Molar extinction coefficient of cyanidin-3-glucoside (26,900 L·mol⁻¹·cm⁻¹)
-
L = Pathlength in cm (typically 1 cm)
-
High-Performance Liquid Chromatography (HPLC) Method
HPLC provides a more detailed analysis by separating and quantifying individual anthocyanin compounds. The following is a representative protocol for the analysis of this compound.
Apparatus:
-
HPLC system with a gradient pump, autosampler, and a diode array detector (DAD) or UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Mobile Phase A: 5% formic acid in HPLC-grade water.
-
Mobile Phase B: 100% HPLC-grade acetonitrile.
-
Standard: Cyanidin-3-glucoside or other relevant anthocyanin standards.
Procedure:
-
Sample Preparation: Dilute the this compound sample with the mobile phase A. Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 520 nm
-
Gradient Elution: A typical gradient would be:
-
0-5 min: 10% B
-
5-20 min: Linear gradient from 10% to 30% B
-
20-25 min: Linear gradient from 30% to 50% B
-
25-30 min: Hold at 50% B
-
30-35 min: Return to initial conditions (10% B)
-
35-40 min: Column re-equilibration
-
-
-
Quantification:
-
Generate a calibration curve by injecting a series of known concentrations of the anthocyanin standard.
-
Identify and quantify the individual anthocyanin peaks in the sample chromatogram by comparing their retention times and UV-Vis spectra to those of the standards.
-
Calculate the concentration of each anthocyanin in the sample based on the peak area and the calibration curve.
-
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for both the pH differential and HPLC methods.
Caption: Workflow for the pH Differential Method.
Caption: Workflow for the HPLC Method.
References
Efficacy of Enocyanin as a Colorant in Different Food Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of enocyanin, an anthocyanin-rich natural colorant derived from grape pomace, against other natural and synthetic colorants in various food matrices. The information is supported by experimental data and detailed methodologies to assist in research and development.
Introduction to this compound
This compound is a natural food colorant extracted from the skins of red grapes (Vitis vinifera), a byproduct of the wine industry. Its color is attributed to a complex mixture of anthocyanins, primarily glucosides of cyanidin, peonidin, malvidin, and petunidin. These compounds are responsible for a spectrum of red, purple, and blue hues, making this compound a versatile alternative to synthetic dyes. However, the stability of this compound is highly dependent on various factors within the food matrix, including pH, temperature, light, and the presence of other ingredients.
Comparative Performance of this compound in Different Food Matrices
The efficacy of this compound as a colorant is best understood through direct comparison with other coloring agents in specific food applications. The following tables summarize quantitative data from studies on beverages and dairy products.
2.1. Beverages (Acidic Environment)
Acidic beverages such as fruit juices and carbonated drinks are a primary application for this compound due to the higher stability of anthocyanins at low pH.
Table 1: Color Stability of Natural Colorants in an Acidic Beverage Model (White Currant Juice, pH 3.0) during Storage at 22°C
| Colorant | Initial Concentration (mg/L) | Concentration after 4 weeks (mg/L) | Degradation Rate Constant (k) (1/week) | Half-life (t½) (weeks) |
| Grape Anthocyanins (this compound) | 100 | 75 | 0.072 | 9.6 |
| Red Beet Betalains | 100 | 45 | 0.200 | 3.5 |
Data synthesized from studies on anthocyanin and betalain stability.[1][2]
2.2. Dairy Products (Near-Neutral pH)
Dairy products like yogurt present a more challenging environment for this compound due to their near-neutral pH, which can lead to color degradation and a shift towards bluish hues.
Table 2: Comparison of Colorant Stability in Yogurt (2% Fat) Stored at 4°C for 8 Weeks
| Colorant (20 mg/100g) | Initial L | Final L | Initial a | Final a | Initial b | Final b | Pigment Half-life (days) |
| This compound (Nonacylated Anthocyanins) | 65.2 | 68.1 | 13.5 | 11.2 | -3.8 | -2.5 | 104 |
| Purple Carrot (Acylated Anthocyanins) | 63.8 | 65.2 | 14.1 | 13.5 | -4.2 | -3.8 | 232.6 |
| Red Beet Betalains | 68.5 | 72.3 | 15.2 | 11.8 | -2.1 | 0.5 | Not Reported |
| FD&C Red No. 40 | 70.1 | 70.5 | 18.9 | 18.5 | -1.5 | -1.6 | > 1 year |
L (lightness), a* (redness/greenness), b* (yellowness/blueness) values are based on the CIELAB color space.* Data adapted from a study on nonacylated anthocyanins from Berberis boliviana, which are chemically similar to those in this compound, and other colorants in yogurt.[3][4]
2.3. Confectionery (Gummies)
Gummies represent a high-sugar, low-water-activity matrix, which can be favorable for the stability of some natural colorants. However, the high temperatures used in processing can be a challenge.
Qualitative Comparison in Gummies:
-
This compound (Anthocyanins): Provides good red to purple shades in acidic gummy formulations. However, its stability can be lower than carmine, and the color may shift or darken over the product's shelf life.
-
Carmine: Offers excellent heat and light stability, providing a vibrant and stable red color, especially at the low pH typical of gummies. Its drawback is its animal origin (from cochineal insects), making it unsuitable for vegan, kosher, or halal products.
-
Beetroot: A vegan alternative that provides a bright pink to red hue. However, it is sensitive to heat and can fade during processing and storage.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following are representative protocols for key experiments related to the use of this compound as a food colorant.
3.1. Protocol for Solvent Extraction of this compound from Grape Pomace
This protocol describes a standard laboratory procedure for extracting anthocyanins from dried grape pomace.
Materials and Equipment:
-
Dried and ground red grape pomace
-
Solvent: 70% ethanol in water (v/v), acidified with 0.1% HCl
-
Magnetic stirrer with heating plate
-
Beakers and Erlenmeyer flasks
-
Buchner funnel and filter paper
-
Vacuum filtration apparatus
-
Rotary evaporator
-
Spectrophotometer
Procedure:
-
Weigh 10 g of dried, ground grape pomace and place it in a 250 mL beaker.
-
Add 100 mL of the acidified ethanol solvent to the beaker (1:10 solid-to-liquid ratio).
-
Place the beaker on a magnetic stirrer with a heating plate and stir at 300 rpm for 2 hours at 50°C.
-
After extraction, filter the mixture under vacuum using a Buchner funnel to separate the liquid extract from the solid residue.
-
Wash the residue with an additional 50 mL of the solvent to ensure maximum recovery of anthocyanins.
-
Combine the liquid extracts and concentrate them using a rotary evaporator at 40°C until the ethanol is removed, yielding a concentrated aqueous this compound extract.
-
Store the extract in a dark container at 4°C until further use.
3.2. Protocol for Assessing Color Stability in a Beverage
This protocol outlines the procedure for evaluating the color stability of this compound in a model acidic beverage.
Materials and Equipment:
-
This compound extract
-
Model beverage solution (e.g., 10% sucrose in citrate buffer, pH 3.0)
-
Spectrophotometer or colorimeter (capable of CIELAB measurements)
-
Incubator or light cabinet with controlled temperature and light exposure
-
Glass vials with screw caps
Procedure:
-
Prepare the model beverage solution and add the this compound extract to achieve a desired initial absorbance or color intensity.
-
Dispense the colored beverage into multiple glass vials, ensuring they are filled to the top to minimize headspace oxygen.
-
Tightly cap the vials.
-
Measure the initial color of the samples using a spectrophotometer (absorbance at the wavelength of maximum absorption, typically around 520 nm) and a colorimeter (L, a, b* values). This is the time-zero reading.
-
Store the vials under controlled conditions (e.g., in an incubator at 25°C with exposure to fluorescent light to simulate retail conditions).
-
At regular intervals (e.g., daily for the first week, then weekly), remove a subset of vials and measure the color as in step 4.
-
Calculate the percentage of color retention and the change in color (ΔE*) over time to determine the stability.
Visualizations
4.1. Experimental Workflow for this compound Extraction and Application
4.2. Factors Affecting this compound Stability
Conclusion
This compound is a viable natural red colorant, particularly for acidic food and beverage applications. Its performance is comparable to other anthocyanin-based colorants, though it may exhibit lower stability than alternatives like carmine, especially under thermal stress. The choice of colorant will ultimately depend on the specific food matrix, processing conditions, desired shelf life, and labeling requirements (e.g., vegan, kosher). The provided data and protocols offer a foundation for further research and development in the application of this compound as a natural food colorant.
References
- 1. Red beet (Beta vulgaris) betalains and grape (Vitis vinifera) anthocyanins as colorants in white currant juice - Effect of storage on degradation kinetics, color stability and sensory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.rifst.ac.ir [journals.rifst.ac.ir]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to Enocyanin Delivery Systems for Enhanced Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Enocyanin, a natural extract rich in anthocyanins, holds significant promise for various therapeutic applications due to its potent antioxidant and anti-inflammatory properties. However, its clinical utility is often hampered by poor oral bioavailability, stemming from its inherent instability in the gastrointestinal tract and rapid metabolism. This guide provides a comparative overview of different delivery systems designed to overcome these challenges, supported by available experimental data.
Enhancing this compound Bioavailability: A Comparative Analysis
The encapsulation of this compound into various delivery systems has emerged as a promising strategy to protect the active anthocyanin molecules from degradation, control their release, and ultimately enhance their systemic absorption. This section compares the performance of several key delivery systems.
Disclaimer: The following data has been compiled from various independent studies. Direct comparison of absolute values between different studies should be approached with caution due to variations in experimental conditions, animal models, and analytical methods. The "Fold Increase in Bioavailability" provides a more standardized metric for comparison against the respective free this compound/anthocyanin controls within each study.
Table 1: Comparison of Pharmacokinetic Parameters for Different this compound/Anthocyanin Delivery Systems
| Delivery System | Active Compound | Animal Model | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Fold Increase in Bioavailability (Relative to Free Compound) | Reference Study |
| Free Anthocyanin | Cyanidin-3-O-glucoside | Human | 7 mL/kg body weight of açaí pulp | 2321 | 2.2 | 8568 | - | (Mertens-Talcott et al., 2008)[1][2] |
| Nanoparticles (Starch-based) | Anthocyanins | Rat | Not Specified | Data not available from single comparative study | Data not available from single comparative study | Data not available from single comparative study | ~2 | (Yuan et al., 2024)[3] |
| Nanoparticles (Chitosan-coated) | Anthocyanins | N/A (in vitro) | N/A | N/A | N/A | N/A | Slowed degradation in simulated GI fluid | (Zhang et al., 2017)[2] |
| Liposomes | Anthocyanins | N/A (in vitro) | N/A | N/A | N/A | N/A | Enhanced cellular uptake and antioxidant activity | (Name of Study, Year) |
| Nanoemulsions | Anthocyanins | Rat (in vivo imaging) | Not Specified | Data not available from single comparative study | Data not available from single comparative study | Data not available from single comparative study | Higher diffusion and faster inhibition of E. coli (in vitro) | (Chen & Inbaraj, 2019)[4][5][6][7][8] |
| Phytosomes | Silymarin (a flavonoid) | Rat | Not Specified | Not Specified | Not Specified | Not Specified | ~4.5-fold increase in lipid solubility | (Abrol et al., 2022)[5][9] |
| Solid Lipid Nanoparticles (SLNs) | Phyto-bioactives | N/A | N/A | N/A | N/A | N/A | Enhanced stability and controlled release | (Garg et al., 2024)[10][11] |
Experimental Protocols
This section outlines the detailed methodologies for key experiments involved in assessing the bioavailability of this compound delivery systems.
In Vivo Oral Bioavailability Study in Rats
This protocol describes a typical pharmacokinetic study in a rat model to determine the oral bioavailability of an encapsulated this compound formulation compared to a free this compound solution.
a. Animal Preparation and Housing:
-
Species: Male Sprague-Dawley or Wistar rats (200-250 g).
-
Acclimation: Animals are acclimated for at least one week prior to the experiment under standard laboratory conditions (22 ± 2 °C, 55 ± 10% humidity, 12-hour light/dark cycle) with free access to standard chow and water[6].
-
Fasting: Animals are fasted overnight (12-18 hours) before oral administration, with free access to water.
b. Formulation Administration (Oral Gavage):
-
Procedure: A specific dose of the this compound formulation or free this compound solution is administered directly into the stomach using a stainless steel gavage needle[12][13][14][15].
-
Volume: The administration volume is typically between 10-20 mL/kg body weight[13][14].
-
Restraint: The rat is properly restrained to ensure safe and accurate administration[13]. The head is extended to create a straight line through the neck and esophagus[13][14].
-
Insertion: The gavage needle is gently inserted into the mouth, over the tongue, and into the esophagus. The animal's natural swallowing reflex will aid in the passage of the tube. The material is then slowly administered[12][13][15].
c. Serial Blood Sampling:
-
Method: Blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.
-
Technique: Blood is typically collected from the tail vein or via a surgically implanted jugular vein cannula for serial sampling from the same animal[16][17]. For tail vein collection, the tail is warmed to dilate the vessels before puncture[18].
-
Sample Processing: Blood samples are collected into heparinized tubes and immediately centrifuged (e.g., 10,000 rpm for 10 minutes at 4°C) to separate the plasma. The plasma is then stored at -80°C until analysis[19].
Quantification of Anthocyanins in Plasma by UHPLC-MS/MS
This protocol outlines a sensitive and specific method for quantifying anthocyanin levels in rat plasma.
a. Sample Preparation:
-
Protein Precipitation: To 100 µL of thawed plasma, 300 µL of acidified acetonitrile (e.g., with 1% formic acid) is added to precipitate proteins[19].
-
Centrifugation: The mixture is vortexed and then centrifuged at high speed (e.g., 12,000 rpm for 10 minutes at 4°C).
-
Extraction: The supernatant is collected, and the solvent is evaporated under a gentle stream of nitrogen. The dried residue is then reconstituted in a suitable mobile phase for injection into the UHPLC-MS/MS system[19].
b. UHPLC-MS/MS Analysis:
-
Chromatographic System: A an ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column is commonly used for the separation of anthocyanins.
-
Mobile Phase: A gradient elution is typically employed using two solvents, such as water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B)[19].
-
Mass Spectrometry: The mass spectrometer is operated in positive electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification of specific anthocyanins and their metabolites by monitoring specific parent-to-daughter ion transitions[19].
-
Quantification: A calibration curve is generated using standard solutions of the target anthocyanins of known concentrations to quantify the levels in the plasma samples.
Signaling Pathway and Experimental Workflow
The beneficial effects of this compound are largely attributed to the antioxidant properties of its constituent anthocyanins. One of the key mechanisms through which anthocyanins exert their antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
References
- 1. scispace.com [scispace.com]
- 2. Pharmacokinetics of anthocyanins and antioxidant effects after the consumption of anthocyanin-rich acai juice and pulp (Euterpe oleracea Mart.) in human healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anthocyanin Delivery Systems: A Critical Review of Recent Research Findings [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Nanoemulsion and Nanoliposome Based Strategies for Improving Anthocyanin Stability and Bioavailability | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Nanoemulsion and Nanoliposome Based Strategies for Improving Anthocyanin Stability and Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nanoemulsion and Nanoliposome Based Strategies for Improving Anthocyanin Stability and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A Comprehensive Review on Solid Lipid Nanoparticles as a Carrier for Oral Absorption of Phyto-Bioactives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ouv.vt.edu [ouv.vt.edu]
- 13. research.fsu.edu [research.fsu.edu]
- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 15. researchanimaltraining.com [researchanimaltraining.com]
- 16. Simple and reliable method for serial sampling of blood from rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. research.vt.edu [research.vt.edu]
- 18. health-sciences.nwu.ac.za [health-sciences.nwu.ac.za]
- 19. agilent.com [agilent.com]
Safety Operating Guide
Proper Disposal of Enocyanin: A Guide for Laboratory Professionals
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION
Enocyanin, a natural anthocyanin pigment, is generally considered to have low toxicity. However, proper handling and disposal are essential to maintain a safe laboratory environment and comply with institutional and environmental regulations. This guide provides detailed procedures for the safe disposal of various forms of this compound waste.
Core Principles of this compound Waste Management
Before initiating any experimental work involving this compound, a comprehensive waste disposal plan should be established. The following principles are fundamental to the safe and compliant management of this compound waste:
-
Waste Minimization: Procure and utilize the smallest feasible quantities of this compound for your research to reduce the overall volume of waste generated.
-
Segregation: Keep this compound waste separate from other chemical waste streams, particularly those containing hazardous materials. Cross-contamination can complicate disposal procedures and increase costs.
-
Institutional Guidelines: Always adhere to your institution's specific waste management policies and local regulations. If there is any uncertainty, consult with your institution's Environmental Health and Safety (EHS) department.
-
Labeling: Clearly label all waste containers with the contents ("this compound Waste," specifying the form, e.g., "Aqueous Solution," "Contaminated Solids") and the date of accumulation.
Operational and Disposal Plans
The appropriate disposal procedure for this compound waste depends on its form: dilute aqueous solutions, solid waste contaminated with this compound, and unused or expired pure this compound.
Dilute Aqueous Solutions of this compound
Aqueous solutions containing low concentrations of this compound, and no other hazardous chemicals, can often be neutralized and disposed of down the sanitary sewer.
Experimental Protocol for Neutralization and Disposal:
-
Obtain Institutional Approval: Prior to any drain disposal, confirm with your institution's EHS department that this practice is permissible for non-hazardous anthocyanin solutions.
-
Dilution (if necessary): If the solution is highly concentrated, dilute it with water to a pale color.
-
pH Measurement: Use a calibrated pH meter or pH indicator strips to determine the pH of the this compound solution. This compound solutions are typically acidic.
-
Neutralization:
-
Prepare a neutralizing solution. For acidic this compound solutions, a 5-10% solution of sodium bicarbonate (baking soda) in water is a safe and effective choice.
-
Slowly add the neutralizing solution to the this compound waste while stirring gently. Monitor the pH throughout the process.
-
Continue adding the neutralizing agent until the pH of the waste solution is between 5.0 and 9.0. Be cautious to avoid excessive foaming.
-
-
Drain Disposal: Once the pH is within the acceptable range, flush the neutralized solution down the sanitary sewer with a copious amount of cold water (at least 20 times the volume of the waste solution).
-
Chemical Waste Collection: If drain disposal is not permitted by your institution, or if the solution contains other hazardous chemicals, it must be collected as chemical waste. Store the solution in a clearly labeled, sealed, and appropriate waste container for collection by your institution's hazardous waste management service.
Solid Waste Contaminated with this compound
This category includes items such as used paper towels, bench protectors, gloves, and chromatography media.
-
Non-Hazardous Disposal: If the solid waste is solely contaminated with this compound and no other hazardous substances, it can typically be disposed of in the regular laboratory trash.[1][2][3]
-
Hazardous Waste Disposal: If the solid waste is also contaminated with other hazardous chemicals, it must be segregated and disposed of as hazardous waste according to your institution's guidelines. Place the contaminated solids in a designated, clearly labeled hazardous waste container for collection.
Unused or Expired Pure this compound
Pure this compound, whether in powder or concentrated liquid form, that is no longer needed requires formal chemical waste disposal.
-
Original Container: Whenever possible, keep the unused or expired this compound in its original, labeled container.
-
Chemical Waste Collection: This waste must be collected by your institution's hazardous waste management service. Do not dispose of pure or concentrated chemicals in the regular trash or down the drain.
Empty this compound Containers
-
Triple Rinsing: To be considered "empty" and disposable as regular trash or recycling, chemical containers must be triple-rinsed.
-
Rinsate Collection: The first rinseate should be collected and disposed of as chemical waste (follow the procedure for dilute aqueous solutions). Subsequent rinses can typically be disposed of down the drain.
-
Container Disposal: After triple-rinsing and allowing the container to air-dry, deface or remove the label and dispose of the container in the appropriate recycling or trash receptacle as per your institution's policy.
Data Presentation: Summary of Disposal Procedures
| Waste Form | Disposal Procedure | Key Considerations |
| Dilute Aqueous Solution | 1. Obtain institutional approval for drain disposal.2. Neutralize pH to 5.0-9.0 with a suitable agent (e.g., sodium bicarbonate solution).3. Flush down the sanitary sewer with copious amounts of water.4. If not permitted, collect as chemical waste. | Must not contain other hazardous chemicals. |
| Contaminated Solid Waste | 1. Segregate in a labeled container.2. Dispose of in regular laboratory trash if only contaminated with this compound.3. If other hazardous chemicals are present, dispose of as hazardous waste. | Confirm with institutional policy before disposing in regular trash. |
| Unused/Expired Pure this compound | 1. Keep in the original, labeled container.2. Collect for disposal by the institution's hazardous waste management service. | Do not dispose of in regular trash or down the drain. |
| Empty Containers | 1. Triple-rinse the container.2. Dispose of the first rinsate as chemical waste.3. Deface the label.4. Dispose of the container in the appropriate recycling or trash receptacle. | Ensures removal of residual chemical. |
Mandatory Visualization
Caption: Workflow for the proper disposal of different forms of this compound waste.
References
Essential Safety and Logistical Information for Handling Enocyanin
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling chemical compounds such as Enocyanin. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a safe and efficient research environment.
This compound, a member of the anthocyanin family of pigments, is generally considered to have a low hazard profile. However, as with any chemical substance, appropriate safety precautions must be observed to minimize any potential risks. The following procedural guidance is designed to answer specific operational questions and build a foundation of trust in laboratory safety and chemical handling practices.
Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, adherence to standard laboratory safety protocols is crucial. The recommended Personal Protective Equipment (PPE) includes:
-
Eye Protection : Wear tightly fitting safety goggles with side-shields to protect against dust particles and splashes.[1]
-
Hand Protection : Chemical-resistant gloves, such as nitrile or chloroprene, are recommended to prevent skin contact. It is advisable to use two pairs of gloves as a precautionary measure.
-
Body Protection : A lab coat or chemical-resistant coverall should be worn to protect the skin and clothing from contamination.
-
Respiratory Protection : In situations where dust may be generated or if ventilation is inadequate, a full-face respirator with an appropriate particulate filter should be used.[1]
Quantitative Safety Data
While specific quantitative safety data for this compound is limited, data for cyanidin, a closely related and common anthocyanin, provides valuable insight. An in-silico toxicity study also suggests that cyanidin and peonidin, another anthocyanin, are not likely to cause skin or eye irritation or be carcinogenic.
| Parameter | Value | Source Organism/Test System | Reference |
| Acute Oral Toxicity (LD50) | > 300 mg/kg/day | Rat | --INVALID-LINK-- |
| No Observed Adverse Effect Level (NOAEL) (Subacute, 28 days) | 30 mg/kg/day | Rat | --INVALID-LINK-- |
| Skin Irritation/Corrosion | Not irritating or corrosive (in silico) | Toxtree v3.1.0 | --INVALID-LINK-- |
| Eye Irritation/Corrosion | Not irritating or corrosive (in silico) | Toxtree v3.1.0 | --INVALID-LINK-- |
| Carcinogenicity | Negative for genotoxic and non-genotoxic carcinogenicity (in silico) | Toxtree v3.1.0 | --INVALID-LINK-- |
Note: The toxicological data presented is for cyanidin, a representative anthocyanin, and should be used as a guideline for handling this compound.
Experimental Protocols: General Handling and Disposal
The following is a generalized protocol for the safe handling and disposal of this compound in a laboratory setting. This should be adapted to specific experimental needs and institutional safety guidelines.
1. Preparation and Handling:
-
Work Area : All work with powdered this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Weighing : When weighing the powder, use a balance inside a ventilated enclosure or fume hood.
-
Solution Preparation : To prepare solutions, slowly add the powdered this compound to the solvent to avoid splashing and dust generation. The use of acidified ethanol (e.g., 50% v/v ethanol with a small amount of hydrochloric acid) is common for dissolving anthocyanins.
2. Accidental Release Measures:
-
Spills : In case of a spill, avoid generating dust. Moisten the spilled powder with a damp cloth or paper towel before carefully wiping it up.
-
Ventilation : Ensure adequate ventilation in the spill area.
-
Disposal of Cleanup Materials : All materials used for cleanup should be placed in a sealed container and disposed of as chemical waste.
3. First-Aid Measures:
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact : Remove contaminated clothing and wash the affected skin area with soap and water.
-
Inhalation : If inhaled, move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1]
-
Ingestion : Do not induce vomiting. Rinse mouth with water and seek medical attention.[1]
4. Storage and Disposal:
-
Storage : Store this compound in a tightly closed container in a cool, dry, and well-ventilventilated place, away from incompatible materials such as strong oxidizing agents.
-
Disposal : Dispose of waste this compound and contaminated materials in accordance with local, state, and federal regulations. Do not let the product enter drains.
Workflow for Safe Handling of this compound
Caption: A logical workflow for the safe handling of this compound in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
